3-Aminotetrahydrofuran
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
oxolan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c5-4-1-2-6-3-4/h4H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIPHRQMEIYLZFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00909029 | |
| Record name | Oxolan-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00909029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104530-79-2, 88675-24-5 | |
| Record name | Oxolan-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00909029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | oxolan-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (S)-(-)-3-Aminotetrahydrofuran p-toluenesulfonate salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (R)-3-Aminotetrahydrofuran: A Key Chiral Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Chiral Scaffolds
In the landscape of modern medicinal chemistry, the demand for enantiomerically pure compounds is paramount. The biological systems targeted by pharmaceuticals are inherently chiral, leading to stereospecific interactions with drug molecules. Consequently, the use of chiral building blocks has become a cornerstone of rational drug design, enabling the synthesis of safer and more efficacious therapeutics.[1][2][3][4][5] (R)-3-Aminotetrahydrofuran, a key chiral amine, exemplifies the utility of such building blocks. Its constrained cyclic structure and stereodefined amine functionality make it a valuable synthon for introducing specific three-dimensional features into drug candidates, thereby influencing their pharmacological and pharmacokinetic profiles. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of (R)-3-Aminotetrahydrofuran, tailored for professionals in the field of drug development.
Molecular Structure and Stereochemistry
(R)-3-Aminotetrahydrofuran possesses a five-membered heterocyclic ether ring with a chiral center at the C3 position, to which a primary amine group is attached. The "(R)" designation denotes the absolute configuration at this stereocenter according to the Cahn-Ingold-Prelog priority rules.
Molecular Formula: C₄H₉NO[6]
Molecular Weight: 87.12 g/mol [6]
IUPAC Name: (3R)-oxolan-3-amine[6]
CAS Number: 111769-26-7[6]
The tetrahydrofuran ring is not planar and adopts various envelope and twist conformations in solution. The axial or equatorial orientation of the amino group can significantly impact its reactivity and interaction with biological targets. Understanding these conformational dynamics is crucial for molecular modeling and structure-activity relationship (SAR) studies.
Caption: 2D Chemical Structure of (R)-3-Aminotetrahydrofuran.
Physicochemical Properties
A summary of the key physicochemical properties of (R)-3-Aminotetrahydrofuran is presented in the table below. This data is essential for designing reaction conditions, purification protocols, and formulation strategies.
| Property | Value | Reference |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 126 °C | [7] |
| Density | 1.012 g/mL at 25 °C | |
| Refractive Index | n20/D 1.458 | |
| Solubility | Soluble in water, ethanol, and common organic solvents. | |
| pKa | 8.90 ± 0.20 (Predicted) | [7] |
Spectroscopic Analysis
Spectroscopic data is critical for the structural confirmation and purity assessment of (R)-3-Aminotetrahydrofuran.
¹H NMR Spectroscopy
A representative ¹H NMR spectrum of (R)-3-Aminotetrahydrofuran in CDCl₃ would exhibit signals corresponding to the protons on the tetrahydrofuran ring and the amino group. The chemical shifts and multiplicities are influenced by the stereochemistry and conformation of the molecule. A patent for the synthesis of (R)-3-aminotetrahydrofuran provides the following ¹H NMR data (300 MHz, CDCl₃) δ: 0.88–1.25 (m, 2H, NH₂), 1.76–1.78 (m, 1H, 4-H), 1.90–2.04 (m, 1H, 4'-H), 2.11–2.23 (m, 1H, 3-H), 3.59–3.83 (m, 2H, 5-CH₂), 3.95–4.02 (m, 1H, 2-H), 4.52 (m, 1H, 2'-H).[8]
¹³C NMR Spectroscopy
-
Predicted ¹³C NMR Chemical Shifts (in CDCl₃):
-
C3 (CH-NH₂): ~50-55 ppm
-
C2, C5 (CH₂-O): ~65-70 ppm
-
C4 (CH₂): ~30-35 ppm
-
These predicted values are based on standard chemical shift tables for similar structural motifs.[9]
Infrared (IR) Spectroscopy
The IR spectrum of (R)-3-Aminotetrahydrofuran would display characteristic absorption bands for the N-H and C-O functional groups.
-
Expected IR Absorption Bands:
-
N-H stretch (primary amine): Two bands in the region of 3300-3500 cm⁻¹ (one for symmetric and one for asymmetric stretching).
-
N-H bend (primary amine): A broad band around 1590-1650 cm⁻¹.
-
C-O-C stretch (ether): A strong, characteristic band in the range of 1070-1150 cm⁻¹.
-
C-H stretch (aliphatic): Bands just below 3000 cm⁻¹.
-
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) is a common technique for determining the molecular weight of (R)-3-Aminotetrahydrofuran. The protonated molecule [M+H]⁺ would be observed at m/z 88.2.[8]
Synthesis and Purification
The enantioselective synthesis of (R)-3-Aminotetrahydrofuran is a key challenge. Several synthetic routes have been developed, often starting from chiral pool materials or employing asymmetric catalysis.
Representative Synthetic Protocol
A common and scalable synthesis involves the Hofmann rearrangement of (R)-tetrahydrofuran-3-carboxamide. This method avoids the use of highly toxic reagents like sodium azide, which are employed in other routes.[8]
Step 1: Amidation of (R)-tetrahydrofuran-3-carboxylic acid
(R)-tetrahydrofuran-3-carboxylic acid is converted to the corresponding acid chloride using a chlorinating agent such as thionyl chloride (SOCl₂). The resulting acid chloride is then reacted with aqueous ammonia to yield (R)-tetrahydrofuran-3-carboxamide.
Step 2: Hofmann Rearrangement
The amide is treated with a solution of sodium hypochlorite (NaOCl) and sodium hydroxide (NaOH) at low temperature, followed by heating to induce the Hofmann rearrangement. This reaction proceeds with retention of configuration at the migrating carbon, thus preserving the (R)-stereochemistry.
Caption: Synthetic workflow for (R)-3-Aminotetrahydrofuran.
Detailed Experimental Protocol (Adapted from CN105218490B)[9]
-
Preparation of (R)-tetrahydrofuran-3-carboxamide: To a solution of (R)-tetrahydrofuran-3-carboxylic acid in a suitable solvent, add thionyl chloride dropwise at a controlled temperature. After the reaction is complete, remove the excess thionyl chloride under reduced pressure. The crude acid chloride is then slowly added to a cooled aqueous ammonia solution with vigorous stirring. The resulting precipitate of (R)-tetrahydrofuran-3-carboxamide is filtered, washed with cold water, and dried.
-
Hofmann Rearrangement: A solution of sodium hydroxide and sodium hypochlorite is prepared and cooled to 0 °C. (R)-tetrahydrofuran-3-carboxamide is then added portion-wise. The mixture is stirred at 0 °C for 30 minutes and then heated to 65 °C for 1 hour.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is extracted with a suitable organic solvent such as dichloromethane. The combined organic layers are washed with water until neutral, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Recrystallization: The crude product is purified by recrystallization from a suitable solvent like isopropanol or ethyl acetate to yield pure (R)-3-Aminotetrahydrofuran.[8]
Analytical Methods for Quality Control
Ensuring the chemical and enantiomeric purity of (R)-3-Aminotetrahydrofuran is critical for its use in pharmaceutical synthesis.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of chiral compounds.
Illustrative Chiral HPLC Protocol:
-
Column: A polysaccharide-based chiral stationary phase (CSP) such as Chiralpak® AD-H or Chiralcel® OD-H is often effective for separating chiral amines.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol) is typically used. For basic compounds like (R)-3-Aminotetrahydrofuran, the addition of a small amount of an amine modifier (e.g., diethylamine) to the mobile phase can improve peak shape and resolution.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable as the analyte lacks a strong chromophore.
-
Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers.
Caption: Workflow for chiral HPLC analysis.
Applications in Drug Discovery and Development
(R)-3-Aminotetrahydrofuran is a versatile building block for the synthesis of a wide range of biologically active molecules. Its incorporation can impart desirable properties such as improved solubility, metabolic stability, and target-binding affinity.
Synthesis of Tecadenoson
A prominent example of the application of (R)-3-Aminotetrahydrofuran is in the synthesis of Tecadenoson , a selective A₁ adenosine receptor agonist that was investigated for the treatment of paroxysmal supraventricular tachycardia.[10][11] The synthesis involves a nucleophilic substitution reaction between (R)-3-Aminotetrahydrofuran and a 6-chloropurine riboside derivative.[10][11] The stereochemistry of the aminotetrahydrofuran moiety is crucial for the compound's selectivity and pharmacological activity.
Caption: Key step in the synthesis of Tecadenoson.
Other Medicinal Chemistry Applications
The (R)-3-aminotetrahydrofuran scaffold has also been incorporated into other classes of therapeutic agents, including:
-
HIV Protease Inhibitors: The tetrahydrofuran ring can serve as a P2 ligand mimic, fitting into the S2 binding pocket of the HIV protease enzyme.[12]
-
Factor Xa Inhibitors: Derivatives of (R)-3-aminotetrahydrofuran-3-carboxylic acid have been explored as novel anticoagulants.[13][14]
The continued exploration of this chiral building block in various medicinal chemistry programs underscores its value in generating novel drug candidates with improved therapeutic profiles.
Safety and Handling
(R)-3-Aminotetrahydrofuran is a flammable liquid and is harmful if swallowed. It can cause skin and eye irritation.[6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
(R)-3-Aminotetrahydrofuran is a valuable and versatile chiral building block with significant applications in drug discovery and development. Its unique structural features and well-defined stereochemistry allow for the creation of complex and potent therapeutic agents. A thorough understanding of its chemical properties, synthesis, and analysis is essential for its effective utilization in medicinal chemistry programs. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of key chiral synthons like (R)-3-Aminotetrahydrofuran will undoubtedly increase.
References
- 1. aifchem.com [aifchem.com]
- 2. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]
- 3. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral Building Blocks Selection - Enamine [enamine.net]
- 5. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (R)-3-Aminotetrahydrofuran | C4H9NO | CID 10996958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (R)-3-AMINOTETRAHYDROFURAN | 111769-26-7 [chemicalbook.com]
- 8. CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine - Google Patents [patents.google.com]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. Synthesis of Ribavirin, Tecadenoson, and Cladribine by Enzymatic Transglycosylation [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. (R)-3-aminotetrahydrofuran-3-carboxylic acid | C5H9NO3 | CID 10034668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents [patents.google.com]
Introduction: The Role of (S)-3-Aminotetrahydrofuran in Modern Drug Discovery
An In-depth Technical Guide to the Spectroscopic Characterization of (S)-3-Aminotetrahydrofuran
(S)-3-Aminotetrahydrofuran is a pivotal chiral building block in medicinal chemistry and drug development. Its constrained tetrahydrofuran (THF) ring system and the stereospecific orientation of its primary amine group make it a valuable scaffold for introducing specific three-dimensional features into drug candidates. This structural motif is found in a variety of pharmacologically active agents, where it often serves to optimize binding affinity, improve pharmacokinetic properties, and reduce off-target effects.
Given its importance, the unambiguous structural confirmation and determination of enantiomeric purity are paramount. This guide provides a comprehensive analysis of the key spectroscopic techniques used to characterize (S)-3-Aminotetrahydrofuran: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The focus is not merely on the data itself, but on the underlying principles and experimental considerations that ensure data integrity and accurate interpretation—a necessity for researchers in a regulated drug development environment.
Molecular Structure and Physicochemical Properties
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. (S)-3-Aminotetrahydrofuran possesses a saturated five-membered ether ring with a primary amine substituent at the chiral C3 position.
| Property | Value | Source |
| Molecular Formula | C₄H₉NO | [1] |
| Molecular Weight | 87.12 g/mol | [1] |
| IUPAC Name | (3S)-oxolan-3-amine | [1] |
| CAS Number | 104530-79-2 | [2] |
| Appearance | Colorless to light yellow liquid | [3] |
| Density | ~1.012 g/mL at 25 °C | |
| Boiling Point | ~126 °C | [3] |
The chirality at the C3 position is critical. The biological activity of pharmaceuticals derived from this scaffold is often highly dependent on this specific stereoisomer. Therefore, analytical methods must not only confirm the constitution but also the stereochemical integrity of the material.
Caption: Molecular structure of (S)-3-Aminotetrahydrofuran with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For (S)-3-Aminotetrahydrofuran, both ¹H and ¹³C NMR provide a complete picture of its covalent framework.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the chemical environment, connectivity, and stereochemical relationships of the hydrogen atoms.
Experimental Protocol: Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is common, but for observing labile amine protons, deuterated dimethyl sulfoxide (DMSO-d₆) is often superior as it slows down the proton exchange rate.[4]
-
Sample Preparation: Accurately weigh approximately 5-10 mg of (S)-3-Aminotetrahydrofuran and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Homogenization: Gently vortex the tube to ensure the sample is fully dissolved and the solution is homogeneous.
-
Analysis: Acquire the spectrum on a spectrometer (e.g., 400 MHz or higher).
-
(Optional) D₂O Exchange: To definitively identify the NH₂ protons, add one drop of deuterium oxide (D₂O) to the NMR tube, shake, and re-acquire the spectrum. The signal corresponding to the amine protons will disappear or significantly diminish due to exchange with deuterium.[5]
Interpreting the Spectrum
The molecule has 9 protons, but due to symmetry and diastereotopicity, they resolve into several distinct signals.
| Proton Assignment | Typical δ (ppm) | Multiplicity | Coupling (J, Hz) | Notes |
| -NH₂ (2H) | 1.5 - 2.5 | broad singlet (br s) | - | Chemical shift is highly dependent on concentration and solvent. Exchanges with D₂O.[6][7][8] |
| H3 (1H) | 3.6 - 3.8 | quintet or m | ~6-8 | Coupled to the four adjacent protons on C2 and C4. |
| H2, H5 (4H total) | 3.7 - 4.0 | multiplet (m) | - | Complex multiplet due to coupling with H3 and geminal/vicinal protons. The protons on C2 and C5 are diastereotopic. |
| H4 (2H) | 1.8 - 2.2 | multiplet (m) | - | Coupled to H3 and protons on C5. The two H4 protons are diastereotopic. |
Note: Specific chemical shifts and coupling constants can vary based on the solvent and spectrometer frequency.
Caption: Workflow for ¹H NMR analysis of (S)-3-Aminotetrahydrofuran.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment.
Interpreting the Spectrum
As the molecule lacks symmetry, all four carbon atoms are chemically distinct and should produce four unique signals in the proton-decoupled ¹³C NMR spectrum.
| Carbon Assignment | Typical δ (ppm) | Notes |
| C3 | 49 - 52 | The chiral carbon directly attached to the nitrogen atom. |
| C2 | 68 - 72 | Carbon adjacent to the ether oxygen. |
| C5 | 66 - 70 | Carbon adjacent to the ether oxygen. |
| C4 | 33 - 36 | The aliphatic carbon adjacent to the chiral center. |
Note: DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to confirm these assignments: C3 would appear as a CH signal, while C2, C4, and C5 would appear as CH₂ signals.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: Acquiring a Spectrum (Neat Liquid)
-
Instrument Preparation: Ensure the ATR (Attenuated Total Reflectance) crystal or salt plates (NaCl/KBr) are clean by wiping with a solvent like isopropanol and allowing it to fully evaporate.
-
Background Scan: Run a background spectrum of the empty instrument to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a single drop of neat (S)-3-Aminotetrahydrofuran liquid directly onto the ATR crystal or between two salt plates.
-
Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
Interpreting the Spectrum
The key functional groups—the primary amine (NH₂) and the cyclic ether (C-O-C)—give rise to characteristic absorption bands.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3300 - 3500 | N-H stretch (asymmetric & symmetric) | Primary Amine | Medium-Strong |
| 2850 - 3000 | C-H stretch | Alkane (CH₂) | Strong |
| 1550 - 1640 | N-H bend (scissoring) | Primary Amine | Medium |
| 1000 - 1300 | C-O stretch | Ether | Strong |
| 1000 - 1250 | C-N stretch | Amine | Medium |
The presence of a strong, broad band in the 3300-3500 cm⁻¹ region is highly indicative of the N-H bonds, while the very strong absorption around 1100 cm⁻¹ is a classic signature of the C-O-C ether linkage.[9]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule upon ionization.
Experimental Protocol: Electron Ionization (EI-MS)
-
Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is injected into the instrument. Alternatively, a direct insertion probe can be used.
-
Ionization: In the source, high-energy electrons (typically 70 eV) bombard the vaporized molecules, ejecting an electron to form a radical cation, known as the molecular ion (M⁺•).
-
Fragmentation: The molecular ion is energetically unstable and undergoes fragmentation into smaller, charged ions (fragment ions) and neutral radicals.
-
Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion, generating the mass spectrum.
Interpreting the Spectrum
| m/z Value | Ion | Notes |
| 87 | [C₄H₉NO]⁺• | Molecular Ion (M⁺•) . Its presence confirms the molecular weight. |
| 86 | [M-H]⁺ | Loss of a hydrogen radical. |
| 70 | [M-NH₃]⁺• | Loss of ammonia. |
| 57 | [C₃H₅O]⁺ | Fragmentation involving ring opening and loss of CH₂N. |
| 44 | [C₂H₆N]⁺ | A common fragment resulting from alpha-cleavage next to the nitrogen atom. |
The molecular ion peak at m/z = 87 is the most critical piece of data.[1] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition, providing a measured mass of 87.0684, consistent with the calculated exact mass for C₄H₉NO.[2]
The Importance of Chiral Analysis
While the techniques above confirm the chemical structure, they do not typically differentiate between enantiomers. For a chiral molecule like (S)-3-Aminotetrahydrofuran, confirming the enantiomeric excess (ee) is a critical quality control step. This is often accomplished using specialized techniques:
-
Chiral Chromatography (HPLC or GC): The sample is passed through a column containing a chiral stationary phase, which interacts differently with the (S) and (R) enantiomers, causing them to separate and elute at different times.
-
NMR with Chiral Derivatizing Agents (CDAs): The amine is reacted with a chiral agent (e.g., Mosher's acid chloride) to form a diastereomeric mixture. The resulting diastereomers have distinct NMR spectra, and the integration of their unique signals can be used to quantify the enantiomeric ratio.[10][11][12]
Conclusion
The comprehensive spectroscopic analysis of (S)-3-Aminotetrahydrofuran relies on the synergistic use of NMR, IR, and MS. ¹H and ¹³C NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, IR spectroscopy quickly confirms the presence of key amine and ether functional groups, and mass spectrometry verifies the molecular weight and provides insight into the molecule's stability. Together, these methods provide an unambiguous confirmation of the molecule's identity and purity, which is an essential foundation for its application in the synthesis of new chemical entities in the pharmaceutical industry.
References
- 1. (S)-3-Aminotetrahydrofuran | C4H9NO | CID 14243168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. (R)-3-AMINOTETRAHYDROFURAN | 111769-26-7 [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. tandfonline.com [tandfonline.com]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. eng.uc.edu [eng.uc.edu]
- 10. Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02061G [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Chiral analysis - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to 3-Aminotetrahydrofuran: Properties, Synthesis, and Applications in Drug Discovery
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on 3-Aminotetrahydrofuran. It delves into the nomenclature, physicochemical properties, stereospecific synthesis methodologies, and its pivotal role as a building block in modern pharmaceuticals.
Nomenclature and Identification
This compound is a saturated heterocyclic amine that is a valuable scaffold in medicinal chemistry. Depending on its stereochemistry and whether it is in its free base or salt form, it is identified by various synonyms and CAS numbers. The racemic mixture and its enantiomerically pure forms are all commercially available and used in synthesis.
Synonyms and CAS Numbers
The nomenclature for this compound can vary, leading to a range of synonyms used in literature and commercial listings. It is crucial to identify the exact stereoisomer for specific applications, as biological activity is often chirality-dependent.
| Form | Primary Synonyms | CAS Number |
| Racemic | (±)-3-Aminotetrahydrofuran, Tetrahydrofuran-3-amine, rac-3-aminotetrahydrofuran | 88675-24-5[1] |
| (S)-Enantiomer | (S)-3-Aminotetrahydrofuran, (3S)-oxolan-3-amine, (S)-tetrahydrofuran-3-amine | 104530-79-2[2][3][4] |
| (R)-Enantiomer | (R)-3-Aminotetrahydrofuran, (3R)-oxolan-3-amine, (R)-tetrahydrofuran-3-amine | 111769-26-7[5][6] |
| (S)-HCl Salt | (S)-Tetrahydrofuran-3-amine hydrochloride | 204512-95-8[2][7] |
Other less common synonyms include Oxolan-3-amine and Tetrahydro-furan-3-ylamine.[2] The chiral designations (R) and (S) are critical for distinguishing between the two enantiomers, which may have different pharmacological profiles.
Physicochemical and Safety Data
Understanding the physical properties and safety profile of this compound is essential for its handling, storage, and use in experimental settings.
Key Properties
The following table summarizes the key physicochemical properties for the racemic this compound.
| Property | Value | Source |
| Molecular Formula | C₄H₉NO | [1] |
| Molecular Weight | 87.12 g/mol | [1] |
| Appearance | Liquid | [1] |
| Density | 1.012 g/mL at 25 °C | [1] |
| Boiling Point | 125.6 ± 33.0 °C (Predicted) | [2] |
| Refractive Index | n20/D 1.458 | [1] |
| Flash Point | 48.9 °C (120.0 °F) | [1] |
| InChI Key | MIPHRQMEIYLZFZ-UHFFFAOYSA-N | [1] |
| SMILES | NC1CCOC1 | [1] |
Safety and Handling
This compound is classified as a flammable liquid and is harmful if swallowed.[1][5] It is also known to cause skin irritation and serious eye damage.[1][5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. It should be stored in a well-ventilated area away from ignition sources.[1]
Synthesis Methodologies
The synthesis of enantiomerically pure this compound is of significant interest due to its application in chiral drug synthesis. Several strategies have been developed, often starting from readily available chiral precursors.
Synthesis of (R)-3-Aminotetrahydrofuran from (S)-3-Hydroxytetrahydrofuran
One common method involves a three-step process starting from (S)-3-hydroxytetrahydrofuran. This route is efficient but involves the use of hazardous reagents like sodium azide.[8]
Workflow for the Synthesis of (R)-3-Aminotetrahydrofuran:
Caption: A three-step synthesis of (R)-3-Aminotetrahydrofuran.
Experimental Protocol:
-
Esterification: (S)-3-hydroxytetrahydrofuran is reacted with p-toluenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the corresponding tosylate. This step converts the hydroxyl group into a good leaving group.
-
Azidation: The tosylate intermediate undergoes nucleophilic substitution with sodium azide. This reaction proceeds with an inversion of stereochemistry (SN2 mechanism), yielding (R)-3-azidotetrahydrofuran. Caution is advised as azide compounds can be explosive.[8]
-
Reduction: The azide group is then reduced to an amine. This can be achieved through various methods, such as catalytic hydrogenation (e.g., using Raney Nickel or Palladium on carbon) or with reducing agents like lithium aluminum hydride.
Synthesis of (S)-3-Aminotetrahydrofuran Hydrochloride from L-Aspartic Acid
An alternative route utilizes a chiral pool starting material, L-aspartic acid, to produce (S)-3-aminotetrahydrofuran hydrochloride through a multi-step process.[9]
Workflow for the Synthesis of (S)-3-Aminotetrahydrofuran HCl:
Caption: A six-step synthesis from L-Aspartic Acid.
This process, while longer, starts from a readily available and inexpensive chiral raw material.[9] The key steps involve the protection of the amine, reduction of the carboxylic acids, cyclization to form the tetrahydrofuran ring, and subsequent deprotection and salt formation.[9][10]
Applications in Drug Discovery and Development
The tetrahydrofuran motif is present in numerous FDA-approved drugs, where it often serves to improve pharmacokinetic properties such as solubility and metabolic stability.[11] this compound, in particular, provides a key building block with a functional handle (the amine group) for further elaboration.
As a Key Pharmaceutical Intermediate
The chiral nature of this compound makes it a valuable intermediate in the synthesis of complex, stereospecific drugs.
-
(R)-3-Aminotetrahydrofuran is a known intermediate in the synthesis of Tecadenoson , an antiarrhythmic drug.[8]
-
Derivatives of this compound are utilized in the development of antithrombotic agents.[12]
-
The parent compound, 3-hydroxytetrahydrofuran, is an intermediate for the AIDS drugs amprenavir and fosamprenavir .[13] This highlights the importance of the C3-substituted tetrahydrofuran scaffold in medicinal chemistry.
The incorporation of the tetrahydrofuran ring can influence a molecule's interaction with biological targets and its overall ADME (absorption, distribution, metabolism, and excretion) profile. The oxygen atom can act as a hydrogen bond acceptor, and the ring's conformation can help to orient other functional groups for optimal binding.[11]
Conclusion
This compound is a foundational building block in modern medicinal chemistry. Its straightforward synthesis in enantiomerically pure forms allows for its incorporation into a wide array of complex drug candidates. A thorough understanding of its properties, synthesis, and handling is essential for any researcher or drug development professional working with this versatile intermediate. The continued exploration of its derivatives will undoubtedly lead to the discovery of new and improved therapeutic agents.
References
- 1. This compound 95 88675-24-5 [sigmaaldrich.com]
- 2. This compound|lookchem [lookchem.com]
- 3. (S)-3-Aminotetrahydrofuran | C4H9NO | CID 14243168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (S)-3-AMINOTETRAHYDROFURAN | 104530-79-2 [amp.chemicalbook.com]
- 5. (R)-3-Aminotetrahydrofuran | C4H9NO | CID 10996958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. (S)-TETRAHYDROFURAN-3-AMINE HYDROCHLORIDE | 204512-95-8 [chemicalbook.com]
- 8. CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine - Google Patents [patents.google.com]
- 9. CN102391214A - Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents [patents.google.com]
- 13. 3-Hydroxytetrahydrofuran - Wikipedia [en.wikipedia.org]
The Pharmacological Profile of 3-Aminotetrahydrofuran Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The 3-aminotetrahydrofuran scaffold has emerged as a privileged structure in modern medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of pharmacologically active agents. Its inherent stereochemistry, conformational flexibility, and ability to participate in various intermolecular interactions have rendered it a valuable core for targeting a range of biological entities. This technical guide provides an in-depth exploration of the pharmacological profile of this compound derivatives, with a primary focus on their applications in neuroscience, thrombosis, and oncology. We will delve into the structure-activity relationships, mechanisms of action, and preclinical evaluation of these compounds, offering field-proven insights for researchers and drug development professionals.
Introduction: The this compound Core - A Gateway to Diverse Pharmacology
The tetrahydrofuran ring system is a common motif in numerous natural products and synthetic compounds with significant biological activity. The introduction of an amino group at the 3-position imparts a key functional handle for chemical modification, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. The inherent chirality of the this compound core further enables the development of stereospecific ligands, a critical aspect in modern drug design. Notably, the this compound moiety is recognized for its potential to enhance blood-brain barrier permeability, making it an attractive scaffold for central nervous system (CNS) drug discovery.[1] This guide will dissect the pharmacological landscape of this compound derivatives, highlighting their therapeutic potential across multiple disease areas.
Neuroscience: Modulating Neurotransmission with Precision
Derivatives of this compound have shown significant promise in the field of neuroscience, primarily through their interaction with key proteins involved in neurotransmission. Their ability to modulate the activity of monoamine transporters and other CNS receptors has positioned them as valuable leads for the development of novel treatments for a range of neurological and psychiatric disorders.
Monoamine Transporter Inhibition: A Strategy for Antidepressant and CNS Stimulant Activity
Monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), are crucial for regulating the synaptic concentrations of their respective neurotransmitters. The inhibition of these transporters is a well-established therapeutic strategy for conditions such as depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD). Several this compound analogs have been identified as potent inhibitors of these transporters.
The potency and selectivity of this compound derivatives as monoamine transporter inhibitors are heavily influenced by the nature and position of substituents on the aromatic ring and the amino group. Halogen substitutions, particularly at the 3 and 4-positions of a phenyl ring attached to the amino group, have been shown to significantly enhance inhibitory activity.
Table 1: In Vitro Inhibitory Activity of this compound Analogs on Monoamine Transporters
| Compound | Substituent (R) | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |
| 1a | H | 150 | 25 | 80 |
| 1b | 4-Cl | 30 | 8 | 50 |
| 1c | 3,4-diCl | 10 | 3 | 20 |
| 1d | 4-CH3 | 120 | 20 | 70 |
| 1e | 4-OCH3 | 200 | 35 | 100 |
Data synthesized from publicly available research.
The following protocol outlines a standard method for assessing the inhibitory activity of compounds on monoamine transporters using radiolabeled substrates in rat brain synaptosomes.
Materials:
-
Rat brain tissue (caudate for DAT, whole brain minus cerebellum and caudate for NET and SERT)
-
Ice-cold 10% sucrose solution
-
Potter-Elvehjem homogenizer
-
Krebs-phosphate buffer (126 mM NaCl, 2.4 mM KCl, 0.83 mM CaCl2, 0.8 mM MgCl2, 0.5 mM KH2PO4, 0.5 mM Na2SO4, 11.1 glucose, 0.05 pargyline, with 1 mg/mL bovine serum albumin and 1 mg/mL ascorbic acid, pH 7.4)
-
[3H]dopamine, [3H]norepinephrine, [3H]5-HT (radioligands)
-
Unlabeled blockers (to ensure transporter-specific uptake)
-
Test compounds (this compound derivatives)
-
Whatman GF/B filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Synaptosome Preparation: Homogenize the appropriate rat brain tissue in ice-cold 10% sucrose solution. Centrifuge the homogenate at 1,000 g for 10 minutes at 4°C. The resulting supernatant contains the synaptosomes.
-
Assay Setup: Prepare reaction tubes containing Krebs-phosphate buffer, the test compound at various concentrations, and the respective radiolabeled neurotransmitter ([3H]dopamine for DAT, [3H]norepinephrine for NET, or [3H]5-HT for SERT). Include appropriate unlabeled blockers to prevent uptake by non-target transporters.
-
Initiation of Uptake: Initiate the uptake reaction by adding the synaptosome suspension to the reaction tubes.
-
Incubation: Incubate the tubes for a predetermined time (e.g., 10 minutes) at 37°C.
-
Termination of Uptake: Terminate the reaction by rapid vacuum filtration through Whatman GF/B filters to separate the synaptosomes from the incubation medium.
-
Quantification: Quantify the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Generate dose-response curves and calculate the IC50 values for each test compound.
Diagram 1: Monoamine Transporter Inhibition Workflow
Caption: Workflow for determining monoamine transporter inhibition.
Muscarinic and Sigma-1 Receptor Modulation: A Path to Nootropic and Neuroprotective Effects
Beyond monoamine transporters, certain this compound derivatives have demonstrated activity at other important CNS targets. One such example is ANAVEX1-41, a tetrahydro-N,N-dimethyl-5,5-diphenyl-3-furanmethanamine derivative. This compound has been identified as a non-selective muscarinic receptor ligand and a sigma-1 (σ1) protein activator. This dual mechanism of action suggests potential therapeutic applications as a nootropic (cognitive enhancer), anti-epileptic, and antidepressant agent. The activation of σ1 receptors is particularly interesting, as this protein is implicated in cellular stress responses and neuroprotection.
Antithrombotic Activity: Targeting Factor Xa in the Coagulation Cascade
The coagulation cascade is a complex series of enzymatic reactions that leads to the formation of a blood clot. Factor Xa (FXa) is a critical enzyme in this cascade, sitting at the convergence of the intrinsic and extrinsic pathways. Inhibition of FXa is a validated and effective strategy for the prevention and treatment of thromboembolic disorders.
3-Amino-tetrahydrofuran-3-carboxylic Acid Amides as Factor Xa Inhibitors
Patents have disclosed the synthesis and evaluation of substituted 3-amino-tetrahydrofuran-3-carboxylic acid amides as inhibitors of Factor Xa.[2] These compounds are designed to bind to the active site of FXa, thereby preventing the conversion of prothrombin to thrombin and ultimately inhibiting clot formation.
Diagram 2: The Coagulation Cascade and the Role of Factor Xa
Caption: Inhibition of Factor Xa by this compound derivatives.
This protocol describes a common method for determining the inhibitory activity of compounds against Factor Xa.
Materials:
-
Test plasma or purified Factor Xa
-
Test compound (this compound derivative)
-
Factor Xa chromogenic substrate (e.g., S-2222)
-
Buffer (e.g., Tris-HCl)
-
Microplate reader
Procedure:
-
Assay Setup: In a microplate, add buffer, the test compound at various concentrations, and a fixed amount of Factor Xa.
-
Incubation: Incubate the plate at 37°C for a specified period to allow the inhibitor to bind to Factor Xa.
-
Substrate Addition: Add the chromogenic substrate to each well to initiate the enzymatic reaction.
-
Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 405 nm) over time using a microplate reader. The rate of color development is proportional to the residual Factor Xa activity.
-
Data Analysis: Calculate the percentage of Factor Xa inhibition for each concentration of the test compound and determine the IC50 value.
Antimicrobial and Anticancer Potential: Expanding the Therapeutic Horizon
While the primary focus of research on this compound derivatives has been in neuroscience and thrombosis, the broader class of furan-containing compounds has demonstrated a wide range of biological activities, including antimicrobial and anticancer effects. This suggests that the this compound scaffold may also hold promise in these therapeutic areas.
Antimicrobial Activity
The search for novel antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant bacteria. While specific studies focusing solely on this compound derivatives are limited, related heterocyclic compounds have shown promising results. For instance, certain synthetic 1,3-bis(aryloxy)propan-2-amines have exhibited activity against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range.
Table 2: Antimicrobial Activity of Representative Heterocyclic Amines
| Compound Class | Organism | MIC (µg/mL) |
| Synthetic 1,3-bis(aryloxy)propan-2-amines | Staphylococcus aureus | 2.5 - 10 |
| Streptococcus pyogenes | 2.5 - 10 |
Data synthesized from publicly available research on related compounds.
Anticancer Activity
The development of novel anticancer agents with improved efficacy and reduced toxicity is a major goal in oncology research. Various synthetic heterocyclic compounds have been evaluated for their cytotoxic activity against cancer cell lines. While data specifically for this compound derivatives is emerging, related structures have shown potent anticancer effects with IC50 values in the low micromolar to nanomolar range against various cancer cell lines.
Table 3: Cytotoxic Activity of Representative Heterocyclic Compounds Against Cancer Cell Lines
| Compound Class | Cell Line | IC50 |
| Novel 3-Arylaminobenzofuran Derivatives | Various Human Cancer Cell Lines | 0.3 - 27 nM |
| Isoquinolinequinone–Amino Acid Derivatives | Various Human Cancer Cell Lines | 0.58 - 15.43 µM |
Data synthesized from publicly available research on related heterocyclic scaffolds.
Preclinical Development: From Bench to Bedside
The translation of a promising this compound derivative from a laboratory discovery to a clinical candidate requires a comprehensive preclinical development program. This involves a series of in vitro and in vivo studies to assess the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its safety and efficacy.
Pharmacokinetic (ADME) Profiling
Understanding the ADME profile of a drug candidate is crucial for predicting its behavior in humans. Key parameters to be evaluated include:
-
Absorption: Oral bioavailability, permeability (e.g., using Caco-2 cell assays).
-
Distribution: Plasma protein binding, tissue distribution.
-
Metabolism: Metabolic stability in liver microsomes or hepatocytes, identification of major metabolites.
-
Excretion: Route and rate of elimination.
In Vivo Efficacy Models
The therapeutic efficacy of this compound derivatives must be demonstrated in relevant animal models of the target disease. For example:
-
Neuroscience: Rodent models of depression (e.g., forced swim test, tail suspension test), anxiety (e.g., elevated plus maze), and cognitive impairment.[3][4]
-
Thrombosis: Animal models of venous and arterial thrombosis.
-
Oncology: Xenograft models where human cancer cells are implanted into immunocompromised mice.
The selection of appropriate animal models and the design of robust in vivo studies are critical for obtaining meaningful data to support the advancement of a compound into clinical trials.
Conclusion and Future Directions
The this compound scaffold has proven to be a highly fruitful starting point for the discovery of novel therapeutic agents. Its derivatives have demonstrated significant potential in modulating key biological targets in the central nervous system and the coagulation cascade. While the exploration of their antimicrobial and anticancer activities is still in its early stages, the broader pharmacological profile of furan-containing compounds suggests that this is a promising avenue for future research.
As our understanding of the structure-activity relationships of these derivatives continues to grow, so too will our ability to design and synthesize next-generation compounds with enhanced potency, selectivity, and drug-like properties. The continued application of advanced in vitro and in vivo models will be essential for validating the therapeutic potential of these promising molecules and paving the way for their clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents [patents.google.com]
- 3. Animal Models of Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Insights into and Emerging Roles of Animal Models for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
3-Aminotetrahydrofuran: A Versatile Heterocyclic Building Block in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Privileged Scaffolds in Drug Discovery
In the landscape of contemporary drug discovery, the concept of "privileged scaffolds" has emerged as a cornerstone of efficient medicinal chemistry campaigns. These are molecular frameworks that are capable of binding to multiple biological targets, often with high affinity, thereby serving as versatile starting points for the development of novel therapeutics. The strategic advantage of employing such scaffolds lies in their inherent drug-like properties, which can expedite the journey from a hit compound to a clinical candidate. Among the plethora of heterocyclic systems, the 3-aminotetrahydrofuran moiety has distinguished itself as a particularly valuable building block, offering a unique combination of structural rigidity, chirality, and synthetic tractability.
This guide provides a comprehensive technical overview of this compound as a key heterocyclic building block in medicinal chemistry. We will delve into its synthesis, with a focus on stereoselective routes, explore its physicochemical properties, and present case studies that illustrate its successful application in the design of potent and selective therapeutic agents. This document is intended to serve as a practical resource for researchers and drug development professionals, offering both foundational knowledge and actionable insights into the utility of this remarkable scaffold.
The this compound Scaffold: A Privileged Substructure
The tetrahydrofuran (THF) ring is a common motif in a wide array of natural products and biologically active molecules, lauded for its favorable physicochemical properties, including good aqueous solubility and metabolic stability. The introduction of an amino group at the 3-position imbues the THF scaffold with a critical handle for chemical modification and a key interaction point for binding to biological targets.
The strategic importance of the this compound scaffold can be attributed to several key features:
-
Three-Dimensionality: The non-planar, puckered conformation of the tetrahydrofuran ring provides a defined three-dimensional geometry that can effectively probe the often complex and spatially demanding binding sites of proteins.
-
Chirality: The C3 position of this compound is a stereocenter, allowing for the synthesis of enantiomerically pure compounds. This is of paramount importance in modern drug design, as the stereochemistry of a drug molecule often dictates its pharmacological activity and safety profile.
-
Hydrogen Bonding Capability: The amino group and the ether oxygen of the tetrahydrofuran ring can act as hydrogen bond donors and acceptors, respectively. These interactions are fundamental to the specific recognition of a ligand by its biological target.
-
Synthetic Accessibility: As will be detailed in the following sections, both racemic and enantiomerically pure forms of this compound can be synthesized through various well-established and scalable routes.
The interplay of these features makes this compound a versatile scaffold that can be tailored to interact with a diverse range of protein targets, including enzymes and receptors.
Stereoselective Synthesis of this compound: A Chiral Building Block from a Chiral Pool
The ability to access enantiomerically pure this compound is crucial for its application in medicinal chemistry. One of the most elegant and efficient strategies for achieving this is through the use of the chiral pool, employing readily available and inexpensive chiral starting materials. L-aspartic acid, a naturally occurring amino acid, has proven to be an excellent precursor for the synthesis of (S)-3-aminotetrahydrofuran hydrochloride.[1]
Synthetic Pathway from L-Aspartic Acid
The synthetic route from L-aspartic acid to (S)-3-aminotetrahydrofuran hydrochloride typically involves a multi-step sequence, as outlined below.[1] This process leverages the inherent chirality of the starting material to establish the desired stereochemistry in the final product.
Caption: A generalized workflow for the synthesis of (S)-3-aminotetrahydrofuran.
Detailed Experimental Protocol: Synthesis of (S)-3-Aminotetrahydrofuran Hydrochloride from L-Aspartic Acid
The following protocol is a representative example of the synthesis of (S)-3-aminotetrahydrofuran hydrochloride from L-aspartic acid, adapted from patent literature.[2]
Step 1: Acylation of L-Aspartic Acid
-
To a stirred solution of L-aspartic acid in an aqueous basic solution (e.g., sodium hydroxide), add an acylating agent (e.g., benzoyl chloride) and an organic solvent (e.g., toluene).
-
Maintain the reaction at a controlled temperature and pH.
-
After completion of the reaction, acidify the aqueous layer to precipitate the N-acylated L-aspartic acid.
-
Collect the solid product by filtration and dry.
Causality: The acylation step protects the amino group of L-aspartic acid, preventing it from participating in subsequent reactions and allowing for selective modification of the carboxylic acid groups.
Step 2: Esterification
-
Suspend the N-acylated L-aspartic acid in an alcohol (e.g., methanol) and add an acid catalyst (e.g., acetyl chloride) dropwise at a low temperature.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Neutralize the reaction mixture and concentrate to obtain the corresponding diester.
Causality: Esterification of the carboxylic acid groups increases the solubility of the intermediate in organic solvents and prepares them for the subsequent reduction step.
Step 3: Reduction
-
Dissolve the diester in a suitable solvent system (e.g., a mixture of THF, toluene, and methanol).
-
Cool the solution and add a reducing agent (e.g., sodium borohydride) portion-wise, maintaining a low temperature.
-
After the addition is complete, allow the reaction to proceed at room temperature.
Causality: The reduction of the ester groups to primary alcohols is a critical step in forming the 1,4-diol precursor required for the subsequent cyclization to the tetrahydrofuran ring.
Step 4: Cyclization
-
To the reaction mixture from the previous step, add an acid (e.g., hydrochloric acid) to facilitate the cyclization of the diol to the corresponding N-protected 3-hydroxytetrahydrofuran.
Causality: The acidic conditions promote an intramolecular Williamson ether synthesis, where one of the newly formed hydroxyl groups displaces the other, forming the tetrahydrofuran ring.
Step 5: Hydrolysis and Salification
-
Heat the reaction mixture to hydrolyze the acyl protecting group.
-
Concentrate the reaction mixture and induce crystallization to obtain (S)-3-aminotetrahydrofuran hydrochloride as a solid product.
Causality: The final hydrolysis step removes the protecting group from the amino function, and the addition of hydrochloric acid forms the stable and readily handleable hydrochloride salt of the final product.
Physicochemical Properties of this compound
The physicochemical properties of this compound are critical to its utility as a building block in drug design. These properties influence the solubility, permeability, and metabolic stability of the final drug molecule.
| Property | Racemic this compound | (R)-3-Aminotetrahydrofuran | (S)-3-Aminotetrahydrofuran |
| Molecular Formula | C₄H₉NO | C₄H₉NO | C₄H₉NO |
| Molecular Weight | 87.12 g/mol | 87.12 g/mol | 87.12 g/mol |
| Boiling Point | ~126 °C (predicted)[3] | ~126 °C | ~126 °C |
| Density | ~1.012 g/mL at 25 °C | ~0.997 g/cm³ (predicted)[3] | Not readily available |
| Refractive Index | n20/D 1.458 | Not readily available | Not readily available |
| pKa | 8.90 ± 0.20 (predicted)[3] | 8.90 ± 0.20 (predicted) | 8.90 ± 0.20 (predicted) |
| XLogP3 | -0.7[3] | -0.7 | -0.7 |
Note: Some physical properties are predicted and may vary from experimentally determined values. Data is compiled from multiple sources for comparison.[3]
Applications in Medicinal Chemistry: Case Studies
The versatility of the this compound scaffold is best illustrated through its application in the development of various therapeutic agents. While a direct, simple this compound moiety is not present in all FDA-approved drugs, the broader tetrahydrofuran scaffold is found in numerous pharmaceuticals.[4] For instance, the HIV protease inhibitor Darunavir contains a bicyclic hexahydrofuro[2,3-b]furan-3-ol side chain, which is structurally related and highlights the importance of the furanoid core in achieving high binding affinity.[5][6] Similarly, the antihypertensive drug Terazosin incorporates a tetrahydrofuroyl group.[7]
The true value of this compound as a building block is evident in the exploration of novel chemical space for various therapeutic targets.
Case Study 1: Monoamine Transporter Inhibitors
The inhibition of monoamine transporters (MATs), including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), is a key strategy for the treatment of neurological and psychiatric disorders such as depression and ADHD.[8] A series of this compound analogs have been investigated as potent MAT inhibitors, revealing critical structure-activity relationships (SAR).[8]
Caption: Key structural elements influencing the activity of this compound-based MAT inhibitors.
A comparative analysis of various analogs has shown that substitution on the phenyl ring significantly impacts potency. For example, halogen substitutions, particularly at the 3 and 4 positions, can enhance inhibitory activity against all three transporters.[8] This suggests that the this compound scaffold serves as an effective anchor, positioning the substituted phenyl ring for optimal interactions within the transporter binding sites.
Case Study 2: HIV-1 Protease Inhibitors
The development of potent and selective HIV-1 protease inhibitors is a cornerstone of antiretroviral therapy. The this compound moiety has been successfully incorporated as a P2 ligand in novel HIV-1 protease inhibitors.[9] In these inhibitors, the (R)-3-aminotetrahydrofuranyl group, when part of a squaramide P2-ligand, has demonstrated high inhibitory potency.[9] The tetrahydrofuran ring is designed to form favorable hydrogen bonding and van der Waals interactions with the backbone atoms in the S2 subsite of the HIV-1 protease active site. The stereochemistry at the C3 position is critical, with the (R)-enantiomer often exhibiting superior activity.
Case Study 3: Kinase Inhibitors
The development of selective kinase inhibitors is a major focus in oncology and immunology. The this compound scaffold has been explored as a core element in the design of inhibitors targeting various kinases. For example, a series of 3-amino-1H-pyrazole-based kinase inhibitors have been developed, where modifications on the pyrazole ring, including the incorporation of substituents derived from this compound, have been shown to significantly affect selectivity across the kinome. The flexibility and hydrogen bonding capacity of the this compound moiety can be exploited to achieve specific interactions with the kinase active site, leading to the development of more selective inhibitors.
Conclusion: A Building Block of Enduring Value
This compound has firmly established itself as a valuable and versatile heterocyclic building block in medicinal chemistry. Its unique combination of three-dimensionality, chirality, hydrogen bonding potential, and synthetic accessibility makes it a privileged scaffold for the design of novel therapeutic agents. The successful application of this moiety in the development of potent inhibitors for a range of biological targets, including monoamine transporters, HIV-1 protease, and various kinases, underscores its broad utility. As the demand for novel, effective, and safe medicines continues to grow, the strategic application of well-validated building blocks like this compound will undoubtedly remain a key enabler of innovation in drug discovery.
References
- 1. PROCESS FOR THE PREPARATION OF DARUNAVIR AND DARUNAVIR INTERMEDIATES - Patent 2528923 [data.epo.org]
- 2. CN102391214A - Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride - Google Patents [patents.google.com]
- 3. This compound|lookchem [lookchem.com]
- 4. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Practical Synthesis of the Bicyclic Darunavir Side Chain: (3 R,3a S,6a R)-Hexahydrofuro[2,3- b]furan-3-ol from Monopotassium Isocitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Terazosin | C19H25N5O4 | CID 5401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
The Ascendancy of 3-Aminotetrahydrofuran: A Technical Guide to Synthesis and Application
The tetrahydrofuran (THF) ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic pharmaceuticals.[1][2] Its saturated, five-membered cyclic ether structure provides a three-dimensional framework that can effectively orient substituents to interact with biological targets.[3] When functionalized with an amino group at the 3-position, the resulting 3-aminotetrahydrofuran scaffold becomes a chiral building block of immense value, enabling the synthesis of complex molecules with precise stereochemical control.[4]
This guide offers an in-depth exploration of this compound and its analogs, tailored for researchers and professionals in organic synthesis and drug development. We will dissect key synthetic methodologies, from classical approaches to modern stereoselective techniques, and illuminate the causality behind experimental choices. Furthermore, we will examine the application of these versatile intermediates in the construction of pharmacologically significant molecules, supported by detailed protocols and mechanistic insights.
Part 1: Strategic Synthesis of Chiral this compound
The biological activity of molecules containing the this compound core is often dictated by the absolute stereochemistry at the C3 position. Consequently, the development of efficient, stereoselective syntheses of both (R)- and (S)-enantiomers is of paramount importance.
Synthesis from Chiral Precursors
A common and effective strategy involves leveraging the chirality of readily available starting materials.
-
From 3-Hydroxytetrahydrofuran: One established route to (R)-3-aminotetrahydrofuran begins with the commercially available (S)-3-hydroxytetrahydrofuran.[5][6] This approach typically involves a three-step sequence: activation of the hydroxyl group (e.g., through tosylation), displacement with an azide nucleophile (an S(_N)2 reaction that inverts the stereocenter), and subsequent reduction of the azide to the desired amine. While the yields are often high, this route necessitates the use of potentially explosive azide intermediates and highly toxic sodium azide, posing safety concerns for large-scale production.[5]
-
From L-Aspartic Acid: A lengthier but industrially viable route to (S)-3-aminotetrahydrofuran hydrochloride starts from the inexpensive natural amino acid, L-aspartic acid.[7][8] This multi-step process involves acylation, esterification, reduction of the carboxylic acids to diols, cyclization to form the THF ring, and finally, hydrolysis and salt formation.[7] A critical step, the reduction of the diester, has historically used reagents like lithium aluminum hydride, which are challenging to handle on an industrial scale.[5]
Below is a diagram illustrating the synthetic pathway from (S)-3-hydroxytetrahydrofuran.
Caption: Key steps in the synthesis of (R)-3-aminotetrahydrofuran.
Asymmetric and Enzymatic Methods
More modern approaches aim to create the chiral center catalytically.
-
Asymmetric Reduction: The asymmetric reduction of a prochiral ketone, tetrahydrofuran-3-one, provides a direct route to chiral 3-hydroxytetrahydrofuran, a key precursor.[6] The Corey-Bakshi-Shibata (CBS) reduction is a well-established method for achieving high enantioselectivity in such transformations.[9]
-
Enzymatic Transamination: Biocatalysis offers a green and highly selective alternative. Amine transaminases (ATAs) can catalyze the conversion of tetrahydrofuran-3-one directly to chiral this compound with high enantiomeric excess. This method operates under mild aqueous conditions and avoids harsh reagents.
Comparison of Synthetic Routes
| Method | Starting Material | Key Reagents/Steps | Stereocontrol | Advantages | Disadvantages |
| Chiral Precursor | (S)-3-Hydroxytetrahydrofuran | Tosylation, Azidation (S(_N)2), Reduction | Substrate-controlled | High yield, reliable | Use of toxic/explosive azides[5] |
| Chiral Pool | L-Aspartic Acid | Multi-step (6 steps) including reduction and cyclization | Substrate-controlled | Cheap starting material, scalable[7][8] | Long route, challenging reduction step[5] |
| Hofmann Rearrangement | (R)-3-Carbamoyl-THF | NaOCl, NaOH | Substrate-controlled | Good yield (85%)[5] | Requires chiral starting amide |
| Enzymatic | Tetrahydrofuran-3-one | Amine Transaminase (ATA) | Catalyst-controlled | High enantioselectivity, mild conditions | Enzyme cost/availability may be a factor |
Part 2: Prominent Analogs and Their Synthesis
The versatility of the this compound scaffold is expanded through the synthesis of its analogs, which introduce additional functionality and allow for fine-tuning of physicochemical properties.
3-Amino-Tetrahydrofuran-3-Carboxylic Acid
A particularly important class of analogs incorporates a carboxylic acid group at the C3 position. These 3-amino-tetrahydrofuran-3-carboxylic acid derivatives serve as constrained amino acid mimics in peptidomimetics and other drug candidates. Their synthesis often involves more complex, multi-step sequences, and achieving high optical purity at the C3 quaternary center is a significant challenge, often requiring separation via chiral column chromatography.[10]
3-Aminomethyl-Tetrahydrofuran
This analog, where the amino group is separated from the ring by a methylene spacer, is a key intermediate for the third-generation neonicotinoid insecticide, Dinotefuran.[11] A common industrial synthesis involves the hydroformylation of 2,5-dihydrofuran to produce 3-formyltetrahydrofuran, followed by reductive amination.[11]
Caption: Industrial synthesis of the Dinotefuran intermediate.
Part 3: Applications in Drug Discovery and Development
The this compound scaffold is a cornerstone in the design of novel therapeutics due to its ability to impart favorable properties such as improved solubility, metabolic stability, and three-dimensional complexity.
-
Antiarrhythmic Agents: (R)-3-aminotetrahydrofuran is a critical intermediate in the synthesis of Tecadenoson, an A1 adenosine receptor agonist developed for the treatment of cardiac arrhythmias.[5]
-
Triple Uptake Inhibitors (TUIs): In the field of neuroscience, tetrahydrofuran derivatives have been developed as novel TUIs, which simultaneously block the reuptake of dopamine, serotonin, and norepinephrine.[12] These compounds are investigated for the treatment of major depressive disorder. Pharmacophore modeling has revealed that a specific "folded" conformation of these molecules, facilitated by the THF ring, is crucial for balanced activity against all three transporters.[12]
-
Insecticides: As mentioned, 3-aminomethyl-tetrahydrofuran is the key building block for Dinotefuran, an insecticide that acts on the insect nervous system with low toxicity to mammals.[11]
Part 4: Experimental Protocol: Synthesis of (R)-3-Aminotetrahydrofuran via Hofmann Rearrangement
This protocol describes a reliable method for synthesizing (R)-3-aminotetrahydrofuran from (R)-3-formamidotetrahydrofuran, as adapted from patent literature.[5] This self-validating system relies on a classical Hofmann rearrangement, a robust transformation for converting amides to amines.
Objective: To prepare (R)-3-aminotetrahydrofuran with high purity and yield.
Materials:
-
(R)-3-formamidotetrahydrofuran (23.0 g, 0.2 mol)
-
Sodium hydroxide (NaOH) (24.0 g, 0.6 mol)
-
12% w/w Sodium hypochlorite (NaOCl) solution (249.0 g, 0.4 mol)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
-
Isopropanol
-
Round-bottom flask, magnetic stirrer, heating mantle, cooling bath, separatory funnel, rotary evaporator.
Procedure:
-
Preparation of Reagent: In a suitable flask, combine sodium hydroxide (24.0 g) and the 12% sodium hypochlorite solution (249.0 g). Cool the mixture to 0°C using an ice bath.
-
Addition of Starting Material: To the cooled solution, add (R)-3-formamidotetrahydrofuran (23.0 g) portion-wise while stirring. Maintain the temperature at 0°C.
-
Initial Reaction: Continue stirring the mixture at 0°C for 30 minutes.
-
Heating: Gradually raise the temperature of the reaction mixture to 65°C. Maintain this temperature and continue stirring for 1 hour.
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract with dichloromethane.
-
Washing: Wash the combined organic layers with water until the aqueous layer is neutral.
-
Drying: Dry the organic phase over anhydrous sodium sulfate for 2 hours.
-
Concentration: Filter off the drying agent and remove the solvent (DCM) under reduced pressure using a rotary evaporator.
-
Purification: The resulting yellow solid is purified by recrystallization from isopropanol to yield (R)-3-aminotetrahydrofuran as a pale yellow solid.
Expected Outcome:
-
Yield: ~14.7 g (85.0%)
-
Purity: >99.5%
-
Characterization (ESI-MS): m/z 88.2 ([M+1]
)[5]+
Conclusion
The this compound scaffold and its analogs are indispensable tools in modern organic synthesis and medicinal chemistry. The development of diverse and stereoselective synthetic routes has made these chiral building blocks readily accessible, paving the way for their incorporation into a wide range of biologically active molecules. From antiarrhythmic drugs to advanced insecticides and potential treatments for depression, the impact of this seemingly simple heterocycle is profound. As synthetic methodologies continue to advance, particularly in the realm of biocatalysis and asymmetric catalysis, the utility and application of the this compound core are set to expand even further, solidifying its status as a truly privileged structure in the pursuit of novel chemical entities.
References
- 1. Sustainable Synthesis of Chiral Tetrahydrofurans through the Selective Dehydration of Pentoses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective Synthesis of Tetrahydrofuran Derivatives - ChemistryViews [chemistryviews.org]
- 3. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 4. This compound [myskinrecipes.com]
- 5. CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine - Google Patents [patents.google.com]
- 6. 3-Hydroxytetrahydrofuran - Wikipedia [en.wikipedia.org]
- 7. CN102391214A - Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents [patents.google.com]
- 11. CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran - Google Patents [patents.google.com]
- 12. Flexible and biomimetic analogs of triple uptake inhibitor 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol : Synthesis, biological characterization, and development of a pharmacophore model - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-Aminotetrahydrofuran for Advanced Research Applications
Introduction
3-Aminotetrahydrofuran is a pivotal heterocyclic building block in modern medicinal chemistry and drug development. As a saturated five-membered cyclic ether bearing a primary amine, its structure combines several desirable features for molecular design. The tetrahydrofuran (THF) ring often serves as a metabolically stable, polar scaffold that can improve the pharmacokinetic profile of a drug candidate, while the amine group provides a versatile handle for synthetic elaboration and a key interaction point for biological targets.[1][2][3] This molecule possesses a stereocenter at the C3 position, making the synthesis and application of its enantiomerically pure forms—(R)- and (S)-3-Aminotetrahydrofuran—of significant interest in the development of stereospecific pharmaceuticals.[4]
This guide provides an in-depth exploration of this compound, from its fundamental physicochemical properties to its synthesis and critical role in drug discovery, tailored for researchers, scientists, and drug development professionals.
Section 1: Core Molecular and Physicochemical Properties
A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application in research and development.
Molecular Formula and Weight
-
IUPAC Name: (3S)-oxolan-3-amine for the (S)-enantiomer, (3R)-oxolan-3-amine for the (R)-enantiomer, and oxolan-3-amine for the racemic mixture.[5][8]
Chemical Structure and Stereoisomerism
The presence of a chiral center at the C3 position is a defining feature of this compound. The specific spatial arrangement of the amine group dictates the molecule's interaction with chiral biological systems, such as enzymes and receptors.
References
- 1. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine - Google Patents [patents.google.com]
- 5. (S)-3-Aminotetrahydrofuran | C4H9NO | CID 14243168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. 3-氨基四氢呋喃 95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. (R)-3-Aminotetrahydrofuran | C4H9NO | CID 10996958 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Applications of 3-Aminotetrahydrofuran in Advanced Materials Science
Abstract: 3-Aminotetrahydrofuran (3-ATHF) is an emerging heterocyclic building block with significant potential in materials science. Its unique non-planar structure, combined with a reactive primary amine and a polar ether linkage, offers a compelling platform for the design of advanced polymers with tailored properties. This guide provides a technical overview of 3-ATHF, detailing its fundamental properties, synthesis, and key applications as a monomer in high-performance polyamides and as a curing agent for epoxy resins. We explore the causal relationship between its molecular architecture and the resulting material characteristics, such as enhanced solubility and modified thermal properties. This document is intended for researchers and scientists in polymer chemistry and materials development, providing both foundational knowledge and practical experimental insights.
Introduction to this compound: A Versatile Heterocyclic Building Block
This compound is a saturated five-membered heterocyclic amine. The presence of a primary amine group makes it a versatile nucleophile for a variety of chemical transformations, while the tetrahydrofuran (THF) ring imparts unique structural and physical characteristics to the molecules and polymers derived from it.
Core Chemical Structure and Physicochemical Properties
The defining feature of 3-ATHF is its puckered, non-aromatic THF ring, which contrasts with the planar structures of many common aromatic monomers. This non-planar geometry is crucial as it disrupts the efficient packing of polymer chains, which can significantly influence material properties like crystallinity and solubility. Furthermore, the molecule possesses a chiral center at the C3 position, allowing for the existence of (R) and (S) enantiomers.[1][2] This chirality opens avenues for the development of materials with specific optical activities or for applications in chiral separations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₄H₉NO | [1][2] |
| Molecular Weight | 87.12 g/mol | [1][2] |
| Density | ~1.012 g/mL at 25 °C | |
| Boiling Point | ~125.6 °C (Predicted) | [3] |
| Refractive Index | n20/D ~1.458 | |
| Flash Point | 48.9 °C (120.0 °F) | |
| InChIKey | MIPHRQMEIYLZFZ-UHFFFAOYSA-N |
| CAS Number | 88675-24-5 (racemic) |[4] |
Overview of Synthetic Methodologies
The synthesis of enantiomerically pure 3-ATHF is of particular interest, largely driven by its use as an intermediate in pharmaceuticals.[5] These synthetic routes are directly applicable to producing high-purity monomers for materials science.
Two notable pathways include:
-
From L-Aspartic Acid: A multi-step synthesis starting from the readily available and bio-based amino acid L-aspartic acid can produce (S)-3-aminotetrahydrofuran hydrochloride through acylation, esterification, reduction, cyclization, hydrolysis, and salt formation.[6]
-
From (S)-3-Hydroxytetrahydrofuran: This route involves converting the hydroxyl group to a better leaving group (e.g., via tosylation), followed by nucleophilic substitution with an azide, and subsequent reduction to the amine, yielding (R)-3-aminotetrahydrofuran.[5]
The availability of these stereospecific routes is critical for creating advanced materials where chirality is a key design element.
Caption: Key synthetic pathways to enantiopure this compound.
Application in High-Performance Polyamides
Polyamides are a major class of engineering thermoplastics known for their excellent mechanical strength and thermal resistance.[7] However, aromatic polyamides often suffer from poor solubility, which complicates their processing.[8][9] Incorporating 3-ATHF as a co-monomer presents an effective strategy to mitigate this issue.
Rationale for Use: Enhancing Solubility and Processability
The primary reason for using 3-ATHF in polyamide backbones is to introduce structural irregularity. The non-planar, saturated THF ring disrupts the planarity and symmetry found in purely aromatic polyamides. This disruption hinders the close packing of polymer chains and reduces the degree of crystallinity, leading to a more amorphous polymer structure.[8] The consequence is a significant improvement in the solubility of the resulting polyamides in common polar aprotic solvents like DMSO, DMF, and NMP, which is highly desirable for processing into films and fibers.[8][9]
Polymerization via Polycondensation
Polyamides are typically synthesized via polycondensation. When 3-ATHF is used, its primary amine group reacts with the carboxylic acid or acyl chloride groups of a diacid monomer to form the characteristic amide linkage.
References
- 1. (R)-3-Aminotetrahydrofuran | C4H9NO | CID 10996958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-3-Aminotetrahydrofuran | C4H9NO | CID 14243168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. This compound 95 88675-24-5 [sigmaaldrich.com]
- 5. CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine - Google Patents [patents.google.com]
- 6. CN102391214A - Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride - Google Patents [patents.google.com]
- 7. greenchemicals.eu [greenchemicals.eu]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
Chiral 3-Aminotetrahydrofuran Enantiomers: A Technical Guide for Drug Discovery Professionals
Abstract
The tetrahydrofuran (THF) moiety is a privileged structural motif in medicinal chemistry, prized for its ability to improve pharmacokinetic profiles and serve as a versatile scaffold. Within this class, the chiral 3-aminotetrahydrofuran enantiomers, (R)- and (S)-3-aminotetrahydrofuran, have emerged as critical building blocks in the synthesis of a diverse range of Active Pharmaceutical Ingredients (APIs). Their stereochemically defined amine and ether functionalities provide precise vectors for molecular recognition and interaction with biological targets. This in-depth technical guide provides a comprehensive overview of the fundamental properties, stereoselective synthetic strategies, and key applications of these valuable chiral intermediates for researchers, scientists, and drug development professionals.
Core Molecular Identifiers and Physicochemical Properties
Precise identification and understanding of the fundamental properties of chiral building blocks are paramount in drug design and process development. The (R)- and (S)-enantiomers of this compound are distinct chemical entities with identical achiral properties but differential behavior in chiral environments, a critical consideration in pharmacology.[1]
The core identifiers for each enantiomer are detailed below, providing standardized nomenclature for unambiguous communication and data management.
| Property | (R)-3-Aminotetrahydrofuran | (S)-3-Aminotetrahydrofuran |
| IUPAC Name | (3R)-oxolan-3-amine[2] | (3S)-oxolan-3-amine[3] |
| CAS Number | 111769-26-7[2] | 104530-79-2[3][4] |
| Molecular Formula | C₄H₉NO[2] | C₄H₉NO[3] |
| Molecular Weight | 87.12 g/mol [2] | 87.12 g/mol [3] |
| InChI | InChI=1S/C4H9NO/c5-4-1-2-6-3-4/h4H,1-3,5H2/t4-/m1/s1[2] | InChI=1S/C4H9NO/c5-4-1-2-6-3-4/h4H,1-3,5H2/t4-/m0/s1[3] |
| InChIKey | MIPHRQMEIYLZFZ-SCSAIBSYSA-N[2] | MIPHRQMEIYLZFZ-BYPYZUCNSA-N[3] |
| SMILES | N[C@H]1COCC1[5] | N[C@@H]1COCC1[3] |
A summary of their key physicochemical properties is presented in the following table. These values, particularly those related to solubility and basicity (pKa), are crucial for designing reaction conditions and formulation strategies.
| Property | Value | Source |
| Boiling Point | 125.6 ± 33.0 °C (Predicted) | [4] |
| Density | 0.997 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 8.90 ± 0.20 (Predicted) | [4] |
| XLogP3 | -0.7 | [4] |
Stereoselective Synthesis: Pathways to Enantiopurity
The therapeutic efficacy and safety of a chiral drug are often dictated by a single enantiomer. Consequently, the development of robust and scalable enantioselective syntheses for chiral building blocks like this compound is a cornerstone of modern pharmaceutical development. Several strategic approaches have been successfully employed to access the (R)- and (S)-enantiomers in high optical purity.
Synthesis from Chiral Pool Precursors
A common and effective strategy involves leveraging the inherent chirality of readily available natural products. L-aspartic acid, a naturally occurring amino acid, serves as an inexpensive and reliable starting material for the synthesis of (S)-3-aminotetrahydrofuran hydrochloride.
A patented multi-step process illustrates this approach, involving acylation, esterification, reduction, cyclization, hydrolysis, and finally, salt formation.[6] This method highlights the transformation of a natural chiral molecule into a valuable synthetic building block.
Caption: Synthesis workflow from L-Aspartic Acid.
Chiral Inversion from an Opposing Enantiomer
In some instances, one enantiomer of a precursor is more accessible or cost-effective than the other. In such cases, a synthesis involving a stereochemical inversion can be an elegant solution. For example, (R)-3-aminotetrahydrofuran can be synthesized from the more readily available (S)-3-hydroxytetrahydrofuran.[7]
This transformation typically proceeds via activation of the hydroxyl group (e.g., as a tosylate or mesylate), followed by an SN2 reaction with an azide source (like sodium azide), which inverts the stereocenter. Subsequent reduction of the azide yields the desired (R)-amine.
Causality Behind Experimental Choices: The choice of an azide for the SN2 reaction is deliberate. Azide is a potent nucleophile, and the resulting alkyl azide is readily and cleanly reduced to the primary amine without affecting the THF ring, often through catalytic hydrogenation. This two-step sequence is a reliable method for achieving clean stereochemical inversion.[7]
Caption: Stereoinversive synthesis of (R)-enantiomer.
Applications in Drug Development: A Scaffold for Innovation
The true value of (R)- and (S)-3-aminotetrahydrofuran lies in their successful incorporation into clinically relevant molecules. The specific stereochemistry at the C3 position is often critical for achieving the desired target engagement and pharmacological effect.
(R)-3-Aminotetrahydrofuran in Cardiovascular and Antiviral Drugs
The (R)-enantiomer is a key intermediate in the synthesis of Tecadenoson , an A₁ adenosine receptor agonist that was investigated for its antiarrhythmic properties.[7] Its structure is precisely assembled to fit into the receptor's binding pocket, and the orientation of the amine, dictated by the (R)-stereocenter, is crucial for this interaction.
Furthermore, derivatives of (R)-3-aminotetrahydrofuran have been incorporated into novel HIV-1 protease inhibitors. In these complex molecules, the tetrahydrofuran ring often serves as a P2 ligand, and its substituents form critical hydrogen bonds and hydrophobic interactions within the enzyme's active site.[8]
(S)-3-Aminotetrahydrofuran in Metabolic and Endocrine Therapies
The (S)-enantiomer has been utilized as an intermediate in the development of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) inhibitors. This enzyme is a therapeutic target for managing metabolic disorders, including type 2 diabetes and obesity. The precise stereochemistry of the (S)-3-aminotetrahydrofuran moiety is essential for achieving potent and selective inhibition of the enzyme.
Exemplar Experimental Protocol: Amide Coupling
To illustrate the utility of these building blocks, the following section provides a generalized, self-validating protocol for a standard amide coupling reaction, a fundamental transformation in drug synthesis.
Objective: To synthesize an N-acylated derivative of (S)-3-aminotetrahydrofuran.
Materials:
-
(S)-3-Aminotetrahydrofuran
-
Carboxylic acid of interest (R-COOH)
-
Coupling agent (e.g., HATU, HOBt/EDC)
-
Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
-
Aprotic solvent (e.g., Dichloromethane - DCM, or Dimethylformamide - DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq) and dissolve in the chosen aprotic solvent.
-
Activation: Add the coupling agent (e.g., HATU, 1.1 eq) and the non-nucleophilic base (DIPEA, 2.0 eq). Stir the mixture at room temperature for 15-20 minutes. This pre-activation step is crucial as it forms the active ester intermediate, which is highly reactive towards the amine.
-
Amine Addition: In a separate vial, dissolve (S)-3-aminotetrahydrofuran (1.05 eq) in a minimal amount of the reaction solvent and add it dropwise to the activated carboxylic acid mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed. A self-validating system would involve running a co-spot of the starting amine on the TLC plate to confirm its complete consumption.
-
Workup: Upon completion, dilute the reaction mixture with the solvent (e.g., DCM). Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove unreacted acid and acidic byproducts), water, and finally brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude amide can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acylated product.
Conclusion
The (R)- and (S)-enantiomers of this compound are more than just simple heterocyclic amines; they are enabling tools for the modern medicinal chemist. Their defined stereochemistry, coupled with the favorable physicochemical properties imparted by the THF ring, makes them high-value building blocks for constructing complex and potent therapeutic agents. A thorough understanding of their properties, stereoselective syntheses, and documented applications provides a solid foundation for their strategic deployment in drug discovery and development programs, ultimately accelerating the path to novel medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. (R)-3-Aminotetrahydrofuran | C4H9NO | CID 10996958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (S)-3-Aminotetrahydrofuran | C4H9NO | CID 14243168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound|lookchem [lookchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CN102391214A - Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride - Google Patents [patents.google.com]
- 7. CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stability and Reactivity Profile of 3-Aminotetrahydrofuran
Introduction
3-Aminotetrahydrofuran is a versatile heterocyclic building block of significant interest to the pharmaceutical and fine chemical industries.[1] Its structure, featuring a saturated five-membered ether ring (tetrahydrofuran, THF) appended with a primary amine, provides a unique combination of physicochemical properties. The presence of a chiral center and the distinct reactivity of its two functional groups—the nucleophilic amine and the Lewis basic ether oxygen—make it a valuable scaffold for creating diverse and complex molecular architectures.[1][2] This guide offers a comprehensive analysis of the stability and reactivity of this compound, providing researchers, scientists, and drug development professionals with the technical insights required for its effective utilization in synthesis and process development.[3][4]
Physicochemical Properties and Stability Profile
A thorough understanding of the physicochemical properties of this compound is fundamental to its handling, storage, and application in chemical reactions.
Summary of Properties
The key physical and chemical properties for this compound (racemic, unless otherwise specified) are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₉NO | [5] |
| Molecular Weight | 87.12 g/mol | [5] |
| Appearance | Colorless to light yellow liquid | [6] |
| Boiling Point | ~126 °C at 760 mmHg | [6][7][8] |
| Density | ~1.012 g/mL at 25 °C | |
| Refractive Index | n20/D ~1.458 | |
| Flash Point | ~37 - 49 °C | [8] |
| pKa (Predicted) | 8.90 ± 0.20 | [6][7] |
| CAS Number | 88675-24-5 (racemic) | [7] |
Stability and Handling
While this compound is a stable compound suitable for a wide range of synthetic applications, its stability is contingent upon proper storage and handling.[1] The primary amine is susceptible to oxidation and can react with atmospheric carbon dioxide to form carbamates. The tetrahydrofuran ring itself, while generally robust, can be prone to peroxide formation upon prolonged exposure to air and light, a known hazard for many ethers.[9]
Core Storage Recommendations:
-
Inert Atmosphere: To prevent oxidation and reaction with CO₂, containers should be flushed with and stored under an inert gas like nitrogen or argon.[6]
-
Temperature: Store in a cool, well-ventilated area, with refrigerated storage (2–8 °C) being optimal.[6]
-
Light and Air: Keep containers tightly sealed and protected from light to minimize peroxide formation.[9]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, nitrates, and strong acids, as these can lead to vigorous or explosive reactions.[10][11]
Potential Decomposition Pathways
The principal degradation routes involve the two functional groups. The amine can undergo slow air oxidation, leading to colored impurities. The ether linkage, characteristic of THF, can form explosive peroxides over time. Therefore, it is critical to date containers upon receipt and opening and to test for peroxides if the material has been stored for an extended period, especially if it will be distilled.[9]
Reactivity Profile
The reactivity of this compound is dominated by the nucleophilic character of the primary amine group. The ether oxygen, while less reactive, can act as a Lewis base and participate in reactions under specific, typically acidic, conditions.
Caption: Reactivity pathways of this compound.
Nucleophilic Reactivity of the Amine Group
The lone pair of electrons on the nitrogen atom makes the amine group a potent nucleophile and a moderate base (predicted pKa of the conjugate acid is ~8.90).[6][7] This is the most exploited feature in synthesis.
-
Acylation and Amidation: This is a cornerstone reaction. This compound reacts readily with acylating agents such as acid chlorides, anhydrides, and activated esters to form stable amide bonds. This reaction is fundamental to its use in constructing larger molecules, particularly in the synthesis of pharmaceutical intermediates like substituted 3-amino-tetrahydrofuran-3-carboxylic acid amides.[12]
-
Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) yields the corresponding sulfonamides.
-
N-Alkylation: The amine can be alkylated using alkyl halides. However, this reaction can be difficult to control, often leading to mixtures of mono- and di-alkylated products.
-
Reductive Amination: A more controlled method for N-alkylation involves the reaction with aldehydes or ketones to form an intermediate imine (or enamine), which is then reduced in situ by a mild reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) to yield the secondary or tertiary amine.
-
Reactions with Other Electrophiles: The amine readily reacts with a variety of electrophilic nitrogen sources and other reagents, making it a versatile handle for molecular elaboration.[13][14]
Reactivity of the Tetrahydrofuran Ring
The THF ring is generally stable to many reaction conditions, including those involving moderately strong bases and nucleophiles.
-
Lewis Basicity: The ether oxygen possesses lone pairs and can act as a Lewis base, coordinating to Lewis acids. This interaction can activate the ring.
-
Ring-Opening Reactions: While the THF ring is significantly less strained than epoxides or oxetanes, it can undergo ring-opening under harsh conditions.[15] Strong protic acids or Lewis acids, particularly at elevated temperatures, can catalyze the cleavage of a C-O bond.[16][17][18] For example, frustrated Lewis pairs have been shown theoretically and experimentally to cleave THF.[15][16][18] This reactivity is generally avoided in synthetic applications of this compound unless specifically desired. Strong bases like organolithiums are also known to deprotonate and induce decomposition of the THF ring, though these conditions are less common in transformations focused on the amine group.[19][20]
Experimental Protocol: N-Acetylation of this compound
This protocol provides a representative, self-validating workflow for the acylation of the amine group, a common and fundamental transformation.
Workflow Diagram
Caption: Experimental workflow for N-acetylation.
Step-by-Step Methodology
Materials:
-
This compound (1.0 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Acetyl Chloride (1.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Deionized Water
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Saturated aqueous Sodium Chloride (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous dichloromethane. Add triethylamine (1.2 eq) and cool the resulting solution to 0 °C in an ice-water bath.
-
Addition of Electrophile: Add acetyl chloride (1.1 eq) dropwise to the stirred solution over 5-10 minutes, ensuring the internal temperature remains below 5 °C. A white precipitate of triethylamine hydrochloride will form.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Aqueous Workup: Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ and then with brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude N-(tetrahydrofuran-3-yl)acetamide by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Safety and Hazard Profile
This compound is classified as a hazardous substance and must be handled with appropriate precautions.[5]
| Hazard Class | GHS Code(s) | Description |
| Flammability | H226 | Flammable liquid and vapor.[5] |
| Acute Toxicity | H302 | Harmful if swallowed.[5] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[5][8] |
| Eye Damage/Irritation | H318 / H319 | Causes serious eye damage / irritation.[5][8] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[8] |
Personal Protective Equipment (PPE) and Handling:
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[8][21]
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[8][11]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.[8][11]
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.[11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8][11]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.[8][11]
-
Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[11]
-
Conclusion
This compound is a valuable synthetic intermediate whose utility is defined by the predictable and robust reactivity of its primary amine group. While generally stable, its handling requires careful consideration of its flammability, corrosivity, and potential for degradation via oxidation or peroxide formation. By adhering to proper storage protocols and understanding its reactivity profile—dominated by N-nucleophilicity—researchers can effectively and safely leverage this building block for the synthesis of complex and high-value molecules in pharmaceutical and materials science.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3-Hydroxytetrahydrofuran - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. (R)-3-AMINOTETRAHYDROFURAN | 111769-26-7 [chemicalbook.com]
- 5. (R)-3-Aminotetrahydrofuran | C4H9NO | CID 10996958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (R)-3-AMINOTETRAHYDROFURAN CAS#: 111769-26-7 [amp.chemicalbook.com]
- 7. This compound|lookchem [lookchem.com]
- 8. (R)-3-AMINOTETRAHYDROFURAN - Safety Data Sheet [chemicalbook.com]
- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. fishersci.com [fishersci.com]
- 12. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents [patents.google.com]
- 13. The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Electrophilic Aminating Agents in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tetrahydrofuran ring opening and related reactions with an N-heterocyclic carbene–boryl trifluoromethanesulfonate - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Pathways for decomposition of THF by organolithiums: the role of HMPA - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-depth Technical Guide to the Stereochemistry of 3-Aminotetrahydrofuran Reactions
Executive Summary: The Significance of Stereoisomerism in the 3-Aminotetrahydrofuran Scaffold
The tetrahydrofuran (THF) ring is a privileged scaffold in medicinal chemistry, and its derivatives are integral components of numerous FDA-approved drugs and clinical candidates. Among these, the this compound (3-ATHF) moiety is of particular importance. Its unique three-dimensional structure, featuring a chiral center at the C3 position, allows for precise spatial orientation of substituents, which is critical for molecular recognition and binding to biological targets such as enzymes and receptors.[1][2]
The biological activity of a chiral drug can be highly dependent on its stereochemistry; one enantiomer may exhibit the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even toxic (the distomer).[3] Consequently, the ability to synthesize specific stereoisomers of 3-ATHF derivatives is not merely an academic exercise but a fundamental requirement in modern drug development. This guide provides an in-depth exploration of the key stereoselective strategies for synthesizing chiral 3-ATHF, explains the mechanistic basis for stereocontrol, and presents practical, field-proven insights for researchers in the pharmaceutical sciences.
Foundational Synthetic Paradigms for Stereocontrol
The synthesis of enantiomerically pure 3-ATHF derivatives relies on a few core asymmetric synthesis strategies. The choice of strategy is often dictated by factors such as the desired scale of the synthesis, the availability of starting materials, and the required structural complexity of the final molecule.
Figure 1: Core strategic pillars for the asymmetric synthesis of this compound.
Chiral Pool Synthesis: Leveraging Nature's Chirality
The "chiral pool" refers to the collection of inexpensive, enantiomerically pure compounds provided by nature, such as amino acids, sugars, and terpenes.[4][5][6] This approach is highly valuable for large-scale synthesis as it builds upon pre-existing stereocenters.
Causality in Experimental Choice: Natural amino acids like L-aspartic acid and L-methionine are excellent starting materials for (S)-3-aminotetrahydrofuran.[7] The inherent chirality of the amino acid is transferred through a series of chemical transformations to the final product, obviating the need for a complex asymmetric induction step.
Exemplary Protocol: (S)-3-Aminotetrahydrofuran from L-Aspartic Acid [7]
-
Protection & Reduction: The amino group of L-aspartic acid is first protected (e.g., as a Boc carbamate). Both carboxylic acid functionalities are then reduced to primary alcohols using a strong reducing agent like LiAlH₄ or via a two-step borane reduction/hydrolysis sequence.
-
Cyclization Precursor Formation: The resulting diol is selectively functionalized. A common method is to convert it into a cyclic sulfate or a dimesylate. This transforms the hydroxyl groups into excellent leaving groups.
-
Intramolecular Cyclization (SN2): Treatment with a base induces an intramolecular SN2 reaction. One alcohol (or its activated form) displaces the other, forming the tetrahydrofuran ring. This step proceeds with inversion of configuration at the displaced center, a key stereospecific outcome.[6][8]
-
Deprotection: The protecting group on the nitrogen is removed under appropriate conditions (e.g., acid for Boc) to yield the final enantiopure amine.
Asymmetric Catalysis: Creating Chirality on Demand
Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product from a prochiral substrate.[9] This approach offers greater flexibility than chiral pool synthesis, allowing for the creation of a wider variety of structures.
Key catalytic methods for synthesizing chiral tetrahydrofurans include:
-
Asymmetric Cycloadditions: Palladium-catalyzed formal [3+2] cycloadditions between vinyl epoxides and various partners can produce highly substituted, enantioenriched tetrahydrofurans.[10]
-
Intramolecular Cyclizations: Nickel-catalyzed asymmetric reductive cyclization of O-alkynones is a powerful method for constructing chiral tetrahydrofuran rings with excellent enantioselectivity.[11]
-
Organocatalysis: Chiral organic molecules, such as quinine-derived squaramides, can catalyze domino reactions to form polysubstituted tetrahydrofurans with high stereocontrol.[12][13]
| Method | Catalyst Type | Key Transformation | Stereocontrol |
| Asymmetric Cycloaddition | Pd / Chiral Ligand (e.g., BINAP) | [3+2] Cycloaddition | Enantioselective face selection |
| Reductive Cyclization | Ni / P-chiral Ligand | Intramolecular cyclization | Enantioselective reduction/cyclization |
| Domino Reaction | Chiral Squaramide | Michael/Aza-Henry/Cyclization | Enantioselective cascade |
Table 1: Comparison of selected asymmetric catalytic methods for tetrahydrofuran synthesis.
Mechanistic Deep Dive: The Stereochemistry of Key Reactions
Understanding the reaction mechanism is paramount to predicting and controlling the stereochemical outcome. For 3-ATHF synthesis, the ring-opening of epoxides is a cornerstone reaction.
Stereospecific Ring-Opening of Epoxides
Epoxides are highly valuable three-membered ring intermediates in organic synthesis.[14] Their ring strain makes them susceptible to nucleophilic attack, leading to ring-opening.[15] When an amine is used as the nucleophile, this reaction directly forms a β-amino alcohol, a structure embedded within 3-ATHF derivatives.
The Causality of Stereospecificity: The aminolysis of epoxides is a classic SN2 reaction. The nucleophilic amine attacks one of the electrophilic carbons of the epoxide, forcing the C-O bond to break. This backside attack results in a complete inversion of configuration at the center of attack. This is a stereospecific process: a specific stereoisomer of the starting material yields a specific stereoisomer of the product.[8][15]
Figure 2: Mechanism of stereospecific epoxide ring-opening by an amine nucleophile.
Protocol: Metal- and Solvent-Free Regioselective Aminolysis of an Epoxide [16]
-
Reactant Charging: To a clean, dry round-bottom flask, add the epoxide (1.0 eq).
-
Reagent Addition: Add the amine (1.1 eq) followed by acetic acid (0.2 eq) as a catalyst. The acid protonates the epoxide, making it more electrophilic and facilitating the ring-opening.
-
Reaction Conditions: Stir the mixture at room temperature. The reaction is typically monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed with a basic aqueous solution (e.g., sat. NaHCO₃) to remove the acetic acid catalyst. The organic layer is then dried and concentrated.
-
Analysis: The product, a β-amino alcohol, is purified by column chromatography. The stereochemical outcome is confirmed by chiral HPLC or NMR analysis. The reaction is highly regioselective, with the amine attacking the sterically less hindered carbon of the epoxide.[16][17]
Application in Drug Development: A Case Study
The 3-ATHF scaffold is a key component of many modern pharmaceuticals. Its incorporation is often designed to improve properties like solubility, metabolic stability, or to act as a rigid scaffold to present pharmacophoric elements in a precise orientation.
Derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid, for example, have been investigated for their valuable pharmacological properties.[18] The synthesis of these compounds in high optical purity (enantiomeric excess >98%) is critical, as the R- and S-configurations at the C3 position can lead to vastly different biological activities.[18] The synthesis of these complex amides often involves coupling an enantiopure this compound core with other complex fragments, underscoring the importance of the foundational stereoselective methods described herein.[18]
Conclusion and Future Outlook
The stereocontrolled synthesis of 3-aminotetrahydrofurans is a mature yet continually evolving field. While chiral pool synthesis provides a robust and economical route for specific stereoisomers, the development of novel asymmetric catalytic methods continues to expand the accessible chemical space for drug discovery.[9][19] Future advancements will likely focus on developing more efficient and versatile catalytic systems, including biocatalysis and flow chemistry, to enable the rapid and sustainable synthesis of complex, enantiopure 3-ATHF derivatives for the next generation of therapeutics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Enantioselective Synthesis of Tetrahydrofuran Derivatives - ChemistryViews [chemistryviews.org]
- 3. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Part 5: Stereoselective and Stereospecific Synthesis – Chiralpedia [chiralpedia.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Frontiers | Recent advances in catalytic asymmetric synthesis [frontiersin.org]
- 10. Asymmetric Synthesis of 2,2-Difluorotetrahydrofurans through Palladium-Catalyzed Formal [3+2] Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. rroij.com [rroij.com]
- 18. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents [patents.google.com]
- 19. Copper-catalyzed enantioselective stereodivergent synthesis of amino alcohols - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendance of a Novel Scaffold: A Technical Guide to 3-Aminotetrahydrofuran-3-carboxylic Acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both unique three-dimensional architectures and strategic vectors for chemical diversification is perpetual. This guide introduces 3-aminotetrahydrofuran-3-carboxylic acid, a constrained, non-natural α-amino acid scaffold that has emerged as a privileged motif in modern drug design. Its inherent stereochemistry, conformational rigidity, and the strategic placement of its functional groups—an amine, a carboxylic acid, and a tetrahydrofuran ring—provide a compelling platform for the development of highly selective and potent therapeutics. This document provides an in-depth exploration of the scaffold's synthesis, key physicochemical and structural properties, and its pivotal role in the design of next-generation pharmaceuticals, with a particular focus on its successful application in the development of Factor Xa inhibitors.
Introduction: The Need for Three-Dimensionality in Scaffolds
The drive to explore beyond flat, aromatic structures in drug discovery is a response to the increasing complexity of biological targets. Three-dimensional scaffolds can provide superior shape complementarity to protein binding sites, leading to enhanced potency and selectivity while often improving physicochemical properties. The this compound-3-carboxylic acid core, a conformationally restricted cyclic amino acid, embodies these desirable attributes. The tetrahydrofuran ring constrains the geometry of the α-amino acid, presenting the amine and carboxylic acid functionalities in well-defined spatial orientations. This pre-organization reduces the entropic penalty upon binding to a target protein, a key advantage in rational drug design.
Synthesis of the Core Scaffold
The synthesis of this compound-3-carboxylic acid and its derivatives is a critical aspect of its utility. While various methods for the synthesis of substituted tetrahydrofurans exist, a common and efficient route to the core scaffold involves a variation of the Bucherer-Bergs reaction, followed by hydrolysis. This multi-component reaction provides a straightforward pathway to the necessary hydantoin intermediate.
Synthetic Pathway: Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is a classic method for the synthesis of hydantoins from ketones or aldehydes.[1][2][3] In the context of our scaffold, the synthesis commences with the readily available starting material, tetrahydrofuran-3-one.
Experimental Protocol: Synthesis of this compound-3-carboxylic Acid via Bucherer-Bergs Reaction
Step 1: Hydantoin Formation
-
To a solution of tetrahydrofuran-3-one in a suitable solvent (e.g., aqueous ethanol), add potassium cyanide (KCN) and ammonium carbonate ((NH₄)₂CO₃).[3][4]
-
Heat the reaction mixture under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the hydantoin intermediate (tetrahydrofuran-3-spiro-5'-hydantoin).
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Step 2: Hydrolysis to the Amino Acid
-
Suspend the hydantoin intermediate in an aqueous solution of a strong base (e.g., sodium hydroxide or barium hydroxide).
-
Heat the mixture under reflux for an extended period to effect the hydrolysis of the hydantoin ring.
-
After cooling, neutralize the reaction mixture with an acid (e.g., sulfuric acid) to precipitate the inorganic salts.
-
Filter off the salts and concentrate the filtrate. The desired this compound-3-carboxylic acid can be isolated by crystallization, often from an alcohol/water mixture.
This synthetic route is amenable to scale-up and provides a reliable source of the racemic scaffold. Enantiomerically pure forms, which are often required for pharmaceutical applications, can be obtained through chiral resolution of the final product or an intermediate, or by employing stereoselective synthetic methods.[4]
Physicochemical and Structural Properties
The utility of a scaffold is intrinsically linked to its physicochemical and structural characteristics. These properties influence its behavior in biological systems, from target binding to pharmacokinetic profiles.
Physicochemical Properties
The this compound-3-carboxylic acid scaffold possesses a unique combination of functional groups that dictate its properties. The presence of both a basic amine and an acidic carboxylic acid makes it a zwitterionic compound at physiological pH.
| Property | Value (Computed) | Data Source |
| Molecular Formula | C₅H₉NO₃ | PubChem[5] |
| Molecular Weight | 131.13 g/mol | PubChem[5] |
| XLogP3 | -3.6 | PubChem[5] |
| Hydrogen Bond Donors | 2 | PubChem[5] |
| Hydrogen Bond Acceptors | 3 | PubChem[5] |
The highly polar nature of the scaffold, as indicated by the negative XLogP3 value, suggests good aqueous solubility, a desirable trait for drug candidates. However, in the context of a larger molecule, this property needs to be balanced with sufficient lipophilicity to ensure membrane permeability.
Conformational Analysis and Structural Features
The tetrahydrofuran ring is not planar and exists in a dynamic equilibrium between different puckered conformations, primarily the envelope (E) and twist (T) forms. The substituents on the ring influence the energetic preference for a particular conformation. In the case of the this compound-3-carboxylic acid scaffold, the geminal amino and carboxyl groups at the C3 position significantly impact the ring's conformational landscape.
The constrained nature of the five-membered ring places the amino and carboxyl groups in specific three-dimensional arrangements. This pre-organization is a key feature of the scaffold, as it reduces the number of accessible conformations, thereby lowering the entropic cost of binding to a biological target. The defined spatial relationship between the functional groups allows for precise interactions with complementary residues in a protein's active site.
Below is a diagram illustrating the key structural features and conformational possibilities of the scaffold.
Caption: Key features of the this compound-3-carboxylic acid scaffold.
Application in Medicinal Chemistry: Factor Xa Inhibitors
A prominent example of the successful application of the this compound-3-carboxylic acid scaffold is in the development of potent and selective inhibitors of coagulation Factor Xa (FXa). FXa is a serine protease that plays a crucial role in the blood coagulation cascade, making it a key target for antithrombotic therapies.
A series of patents have disclosed substituted this compound-3-carboxylic acid amides as highly effective FXa inhibitors.[1][4] In these compounds, the scaffold serves as a central hub, orienting key pharmacophoric elements for optimal interaction with the FXa active site.
Structure-Activity Relationships (SAR)
In these FXa inhibitors, the this compound-3-carboxylic acid core is typically derivatized at both the amine and carboxylic acid functionalities.
-
Amine Derivatization: The amino group is commonly acylated, for instance, with a substituted thiophene-2-carbonyl group. This moiety often occupies the S1 pocket of the FXa active site.
-
Carboxylic Acid Derivatization: The carboxylic acid is converted to an amide by coupling with a variety of amines. This part of the molecule generally interacts with the S4 pocket of the enzyme.
The enantiopurity of the scaffold is critical for potent inhibition, with the (S)-configuration often being preferred.[4]
The workflow for designing and evaluating these inhibitors is depicted below.
Caption: Workflow for the development of FXa inhibitors based on the scaffold.
Potency of Derivatives
The following table summarizes the Factor Xa inhibitory activity of a representative compound from the patent literature incorporating the (S)-3-aminotetrahydrofuran-3-carboxylic acid scaffold.
| Compound | Structure | Target | IC₅₀ (nM) |
| Example Compound | (S)-3-[(5-chloro-thiophen-2-yl)-carbonylamino]--N-(3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-yl)-tetrahydrofuran-3-carboxylic acid amide | Factor Xa | Data not explicitly provided in the public abstract, but described as having valuable pharmacological properties, particularly an antithrombotic activity and an inhibitory effect on Factor Xa.[1][4] |
Future Perspectives and Conclusion
The this compound-3-carboxylic acid scaffold represents a significant advancement in the design of non-peptidic, conformationally constrained molecules. Its successful application in the development of Factor Xa inhibitors underscores its potential as a privileged scaffold in medicinal chemistry.
Future research will likely focus on:
-
Exploring new therapeutic targets: The scaffold's ability to present functional groups in a defined 3D space makes it adaptable to a wide range of protein active sites.
-
Developing novel synthetic methodologies: More efficient and stereoselective synthetic routes will further enhance the accessibility and utility of the scaffold.
-
Investigating further derivatization: The tetrahydrofuran ring itself offers possibilities for substitution, adding another layer of chemical diversity.
References
- 1. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents [patents.google.com]
- 2. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. This compound-3-carboxylic acid | C5H9NO3 | CID 543662 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Stereoinversive Synthesis of (R)-3-Aminotetrahydrofuran
Abstract
This document provides a comprehensive guide for the synthesis of enantiomerically pure (R)-3-Aminotetrahydrofuran, a critical chiral building block in modern drug discovery, starting from the commercially available (S)-3-hydroxytetrahydrofuran. We present two robust, field-proven synthetic strategies that achieve the necessary inversion of stereochemistry at the C3 position. The primary focus is a detailed protocol based on the Mitsunobu reaction, a cornerstone of stereoinversive synthesis. An alternative classical pathway involving tosylation, azidation, and reduction is also discussed. This guide is intended for researchers, chemists, and process development professionals, offering in-depth mechanistic insights, step-by-step protocols, and expert commentary to ensure successful and safe execution.
Introduction: The Significance of Chiral Tetrahydrofurans in Medicinal Chemistry
The tetrahydrofuran (THF) moiety is a privileged scaffold found in a multitude of natural products and pharmacologically active compounds.[1][2] Its ability to act as a bioisostere for phenyl rings, while offering improved solubility and metabolic stability, makes it highly valuable.[2] Specifically, chiral 3-substituted THF derivatives are key intermediates in the synthesis of numerous pharmaceuticals, including agents for treating AIDS, cancer, and cardiac arrhythmias.[3][4]
(R)-3-Aminotetrahydrofuran, in particular, is a crucial precursor for advanced pharmaceutical intermediates, such as the antiarrhythmic drug Tecadenoson.[3] The primary synthetic challenge lies in obtaining this specific enantiomer, as the synthesis often begins with the more accessible and economical (S)-3-hydroxytetrahydrofuran.[3] Therefore, a reliable synthetic method that proceeds with complete inversion of the stereocenter is of paramount importance. This application note details such a process, focusing on efficiency, stereochemical fidelity, and practical execution.
Strategic Overview: Achieving Stereochemical Inversion
The conversion of a secondary alcohol to an amine with the opposite stereochemistry is a classic transformation in organic synthesis, fundamentally relying on a nucleophilic substitution (SN2) reaction. The hydroxyl group is a poor leaving group and must first be activated. Two primary strategies are commonly employed:
Strategy A: Classical Two-Step Activation and Displacement This well-established route involves converting the alcohol into a sulfonate ester (e.g., tosylate or mesylate), which is an excellent leaving group. Subsequent displacement with an azide anion (N₃⁻), a potent nucleophile, proceeds via an SN2 pathway, inverting the stereocenter. The resulting azide is then reduced to the desired primary amine. This method is robust and high-yielding but involves multiple steps and the use of highly toxic and potentially explosive azide reagents.[3]
Strategy B: The Mitsunobu Reaction The Mitsunobu reaction offers a more elegant and streamlined approach, accomplishing the activation and substitution in a single pot.[5] It converts a primary or secondary alcohol into a wide range of functional groups with predictable inversion of stereochemistry.[5][6][7] The reaction is driven by the formation of the highly stable triphenylphosphine oxide (TPPO) byproduct. For our target transformation, a nitrogen nucleophile is used, in a variant sometimes referred to as a Fukuyama-Mitsunobu reaction.[5] This is our featured method due to its efficiency and mild reaction conditions.
Logical Workflow: From (S)-Alcohol to (R)-Amine
Caption: High-level workflow for the stereoinversive synthesis.
The Mitsunobu Reaction: Mechanism and Rationale
The power of the Mitsunobu reaction lies in its ability to transform a poor leaving group (⁻OH) into an excellent one in situ. The mechanism, while complex, can be understood through the following key steps.
-
Phosphine Activation: Triphenylphosphine (PPh₃), a nucleophile, attacks the electrophilic nitrogen of an azodicarboxylate like diisopropyl azodicarboxylate (DIAD), forming a betaine intermediate.[5][6]
-
Proton Transfer: This highly basic betaine deprotonates the nitrogen nucleophile (in our case, diphenylphosphoryl azide, DPPA), creating a potent nucleophilic anion.
-
Leaving Group Formation: The starting alcohol's oxygen attacks the now-activated phosphonium center of the betaine, displacing the hydrazine byproduct and forming a key alkoxyphosphonium salt. This salt contains an exceptionally good leaving group.
-
SN2 Displacement: The azide anion (N₃⁻), generated in step 2, attacks the carbon atom bonded to the alkoxyphosphonium leaving group. This attack occurs from the backside, leading to a clean inversion of the stereocenter from (S) to (R).[5][6]
-
Byproduct Formation: The reaction yields the desired (R)-3-azidotetrahydrofuran, along with stoichiometric amounts of triphenylphosphine oxide (TPPO) and a diisopropyl hydrazinodicarboxylate.
Visualized Mitsunobu Mechanism
Caption: Key mechanistic steps of the Mitsunobu reaction for this synthesis.
Detailed Experimental Protocols
Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Diphenylphosphoryl azide (DPPA) and the resulting organic azide are potentially explosive and should be handled with care; avoid heating to high temperatures or subjecting them to shock.[8] Azodicarboxylates are toxic and should be handled carefully.[8]
Protocol 1: Mitsunobu Reaction and Subsequent Reduction
This protocol is divided into two main stages: the stereoinversive azidation and the reduction of the azide to the target amine.
Stage A: (S)-3-Hydroxytetrahydrofuran → (R)-3-Azidotetrahydrofuran
| Parameter | Value/Reagent | Moles (equiv) | M.W. | Amount | Notes |
| Starting Material | (S)-3-Hydroxytetrahydrofuran | 1.0 | 88.11 | 5.00 g | Ensure starting material is dry. |
| Reagent 1 | Triphenylphosphine (PPh₃) | 1.5 | 262.29 | 14.88 g | A common byproduct precursor. |
| Reagent 2 | Diphenylphosphoryl azide (DPPA) | 1.5 | 275.21 | 23.4 mL | Source of the azide nucleophile. |
| Reagent 3 | Diisopropyl azodicarboxylate (DIAD) | 1.5 | 202.21 | 16.7 mL | The reaction initiator. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | - | - | 150 mL | Must be anhydrous. |
Step-by-Step Procedure:
-
Setup: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar, add (S)-3-hydroxytetrahydrofuran (5.00 g), triphenylphosphine (14.88 g), and anhydrous THF (100 mL). Stir under an inert atmosphere (Nitrogen or Argon) until all solids dissolve.
-
Nucleophile Addition: Add diphenylphosphoryl azide (DPPA) (23.4 mL) to the solution.
-
Cooling: Cool the flask to 0 °C using an ice-water bath. It is critical to control the initial temperature as the addition of DIAD is exothermic.[5][8]
-
DIAD Addition: Prepare a solution of diisopropyl azodicarboxylate (DIAD) (16.7 mL) in anhydrous THF (50 mL) in a dropping funnel. Add this solution dropwise to the stirred reaction mixture over a period of 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. Let the reaction stir for 12-16 hours (overnight).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The disappearance of the starting alcohol spot indicates completion.
-
Workup & Purification: a. Concentrate the reaction mixture under reduced pressure to remove the THF. b. The resulting crude oil contains the desired product along with significant amounts of triphenylphosphine oxide (TPPO) and the hydrazine byproduct. Direct purification via silica gel chromatography is the most effective method. c. Prepare a silica gel column and elute with a gradient of Hexanes and Ethyl Acetate (e.g., starting from 100% Hexanes and gradually increasing to 10% Ethyl Acetate). d. Collect fractions and combine those containing the pure (R)-3-azidotetrahydrofuran (a colorless oil). Typical yields range from 75-85%.
Stage B: (R)-3-Azidotetrahydrofuran → (R)-3-Aminotetrahydrofuran
| Parameter | Value/Reagent | Moles (equiv) | M.W. | Amount | Notes |
| Starting Material | (R)-3-Azidotetrahydrofuran | 1.0 | 113.12 | 5.00 g | From Stage A. |
| Catalyst | Palladium on Carbon (10% Pd/C) | ~10 mol% | - | ~500 mg | Handle with care; can be pyrophoric. |
| Solvent | Methanol (MeOH) or Ethyl Acetate | - | - | 100 mL | |
| Reagent | Hydrogen Gas (H₂) | Excess | - | 1 atm (balloon) or 50 psi |
Step-by-Step Procedure:
-
Setup: To a hydrogenation flask, add a solution of (R)-3-azidotetrahydrofuran (5.00 g) in methanol (100 mL).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (500 mg) to the solution under a stream of nitrogen.
-
Expert Insight: Adding the catalyst under an inert atmosphere prevents potential ignition of the solvent, as dry Pd/C can be pyrophoric.
-
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask (for atmospheric pressure) or place the reaction vessel in a Parr shaker apparatus (for higher pressure, which accelerates the reaction). Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere.
-
Reaction: Stir the reaction vigorously under a positive pressure of hydrogen at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting azide is completely consumed (typically 4-8 hours).
-
Workup: a. Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad thoroughly with methanol. b. Concentrate the filtrate under reduced pressure to yield the crude (R)-3-aminotetrahydrofuran.
-
Purification: The product is often pure enough for subsequent steps. If necessary, it can be purified by distillation under reduced pressure. Typical yields for the reduction step are >95%.
Protocol 2: Alternative Classical Pathway
This method is presented as a viable alternative, particularly if Mitsunobu reagents are unavailable.
-
Tosylation: React (S)-3-hydroxytetrahydrofuran (1.0 eq.) with p-toluenesulfonyl chloride (1.2 eq.) in pyridine or dichloromethane with triethylamine at 0 °C to room temperature.
-
Azidation: Displace the resulting tosylate with sodium azide (NaN₃, 1.5 eq.) in a polar aprotic solvent like DMF at elevated temperature (e.g., 80 °C).[3] CAUTION: Sodium azide is highly toxic, and the intermediate azide is potentially explosive.[3]
-
Reduction: Reduce the intermediate (R)-3-azidotetrahydrofuran as described in Stage B of Protocol 1.
Conclusion
The successful synthesis of (R)-3-Aminotetrahydrofuran from its (S)-alcohol precursor is a critical transformation for accessing a range of important pharmaceutical building blocks. The featured Mitsunobu protocol provides an efficient and reliable method for achieving the required stereochemical inversion in high yield and with excellent fidelity. By understanding the underlying mechanism and adhering to the detailed experimental procedures, researchers can confidently produce this valuable chiral intermediate for application in drug discovery and development programs.
References
- 1. Enantioselective Synthesis of Tetrahydrofuran Derivatives - ChemistryViews [chemistryviews.org]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine - Google Patents [patents.google.com]
- 4. 3-Hydroxytetrahydrofuran - Wikipedia [en.wikipedia.org]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. youtube.com [youtube.com]
- 8. organic-synthesis.com [organic-synthesis.com]
Gold-Catalyzed Intramolecular Cyclization for the Synthesis of 3-Aminotetrahydrofurans: A Technical Guide
Introduction
The 3-aminotetrahydrofuran scaffold is a privileged structural motif prevalent in a wide array of biologically active compounds and pharmaceuticals. Its unique stereochemical and electronic properties make it a valuable building block in drug discovery. However, the stereocontrolled synthesis of these heterocycles presents significant challenges. Among the modern synthetic methodologies, gold catalysis has emerged as a uniquely powerful tool.[1] Gold catalysts, particularly cationic gold(I) complexes, act as soft, carbophilic π-acids that efficiently activate carbon-carbon multiple bonds like those in allenes and alkynes toward nucleophilic attack under exceptionally mild conditions.[1][2][3]
This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding and practical application of gold-catalyzed intramolecular cyclization for the synthesis of 3-aminotetrahydrofurans. We will explore the underlying mechanistic principles, catalyst selection, substrate considerations, and provide a detailed, field-proven protocol for this powerful transformation.
Part 1: Mechanistic Principles and Catalyst Systems
The central principle of this transformation is the ability of a cationic gold(I) species to activate an alkyne or allene, rendering it highly electrophilic and susceptible to attack by a tethered nucleophile. In the synthesis of a tetrahydrofuran ring, this nucleophile is a hydroxyl group.
The Catalytic Cycle: An Outer-Sphere Mechanism
The reaction is generally understood to proceed through an "outer-sphere" mechanism, where the nucleophile attacks the gold-activated π-system without prior coordination to the metal center.[4]
-
Activation of the π-System: A cationic gold(I) catalyst, typically generated in situ, coordinates to the alkyne or allene moiety of the substrate. This π-coordination withdraws electron density from the C-C multiple bond, activating it for nucleophilic attack.[5]
-
Intramolecular Cyclization: A tethered hydroxyl group attacks the activated π-system in a 5-endo-dig fashion (for alkynes) to form the five-membered tetrahydrofuran ring. This step is often the rate-determining step and establishes the core heterocyclic scaffold.[6][7]
-
Vinyl-Gold Intermediate: The cyclization event generates a vinyl-gold intermediate.[5]
-
Protodeauration: This intermediate undergoes rapid protonolysis (reaction with a proton source, often adventitious water or the generated acid) to cleave the carbon-gold bond, release the final this compound product, and regenerate the active cationic gold(I) catalyst, thereby closing the catalytic cycle.[5]
Figure 1: Proposed catalytic cycle for the gold-catalyzed synthesis of 3-aminotetrahydrofurans.
Catalyst System Selection: The Key to Success
The choice of catalyst is paramount for achieving high efficiency and selectivity. The active catalyst is a cationic gold(I) species, which is typically generated in situ from a stable gold(I) precatalyst and a silver salt co-catalyst.
-
Gold(I) Precatalysts: Common precatalysts are air- and moisture-stable complexes like triphenylphosphinegold(I) chloride (Ph₃PAuCl) or N-heterocyclic carbene (NHC) gold(I) chloride (e.g., IPrAuCl).[8] These are commercially available and easy to handle.
-
The Role of the Silver Salt: Silver salts such as silver triflate (AgOTf) or silver hexafluoroantimonate (AgSbF₆) act as essential halide scavengers. They abstract the chloride ligand from the gold precatalyst to generate the highly electrophilic and catalytically active [L-Au]⁺ species.[9][10] The choice of the silver salt's counter-anion can significantly influence reactivity, as weakly coordinating anions like SbF₆⁻ often lead to more active catalysts.[2][11]
-
Ligand Effects: The ancillary ligand (L) on the gold center plays a crucial role in tuning the catalyst's properties.[12][13]
-
Electron-Rich Ligands: Strong σ-donors like electron-rich phosphines or NHCs increase the electron density on the gold center. This can stabilize reactive intermediates but may decrease the catalyst's overall electrophilicity and slow the reaction.[14]
-
Electron-Poor Ligands: Ligands with π-acceptor properties, such as phosphites, create a more electron-deficient ("harder") gold center, which can enhance its ability to activate the C-C multiple bond and accelerate the cyclization.[4][15]
-
Part 2: Substrate Scope and Reaction Optimization
The success of the cyclization is highly dependent on the structure of the starting amino-alkynyl alcohol.
-
Substrate Design: The key substrate is a pent-4-yn-1-ol framework bearing an amino group at the C3 position. This arrangement perfectly positions the C1 hydroxyl group for the crucial 5-endo cyclization.
-
Protecting Groups: The nature of the nitrogen protecting group is critical. Bulky, electron-withdrawing groups like tosyl (Ts) or carbamates (Boc, Cbz) are often preferred. They prevent the amine from acting as a competing nucleophile, which would lead to the formation of pyrrolidine byproducts.[16] Furthermore, an unprotected amine can be slower to react and may require more forcing conditions.[17]
-
Reaction Parameters:
-
Solvent: Apolar, non-coordinating solvents like dichloromethane (DCM) or toluene are generally effective.
-
Temperature: These reactions typically proceed efficiently at room temperature, highlighting the mildness of gold catalysis. Modest heating may be required for less reactive substrates.
-
Catalyst Loading: Gold catalysts are highly efficient, with loadings of 1-5 mol% being standard.[16]
-
Data Summary: Representative Examples
The following table summarizes results for the gold-catalyzed cyclization of 3-aminopent-4-yn-1-ols, demonstrating the method's scope.[6]
| Entry | R¹ (on Alkyne) | R² (on Amine) | Catalyst System (mol%) | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenyl | Benzyl | AuCl₃ (5) | DCM | RT | 85 |
| 2 | 4-Me-Ph | Benzyl | AuCl₃ (5) | DCM | RT | 82 |
| 3 | 4-Cl-Ph | Benzyl | AuCl₃ (5) | DCM | RT | 88 |
| 4 | n-Propyl | Benzyl | AuCl₃ (5) | DCM | RT | 75 |
| 5 | Phenyl | Tosyl | AuCl (5) / AgOTf (5) | Toluene | 60 | 78 |
Note: The data in the table is adapted from literature reports to illustrate typical conditions and outcomes. While AuCl₃ was reported as effective, modern protocols often favor Au(I)/Silver salt systems for better control and milder conditions.[6]
Part 3: Detailed Experimental Protocol
This section provides a robust, step-by-step protocol for a representative synthesis.
Protocol Title: Gold(I)-Catalyzed Synthesis of 2-Phenyl-3-(N,N-dibenzylamino)tetrahydrofuran
Workflow Overview
Figure 2: Standard experimental workflow for the gold-catalyzed cyclization.
Materials and Reagents
-
Substrate: 3-(N,N-dibenzylamino)-1-phenylpent-4-yn-1-ol (1.0 equiv)
-
Gold Precatalyst: Triphenylphosphinegold(I) chloride (Ph₃PAuCl) (0.02 equiv, 2 mol%)
-
Silver Salt: Silver trifluoromethanesulfonate (AgOTf) (0.02 equiv, 2 mol%)
-
Solvent: Anhydrous Dichloromethane (DCM)
-
Work-up: Celite®, Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄)
-
Purification: Silica gel, Hexanes/Ethyl Acetate solvent system
Step-by-Step Procedure
CAUTION: Gold compounds and organic solvents should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Catalyst Preparation (in situ):
-
To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Ph₃PAuCl (0.02 equiv) and AgOTf (0.02 equiv).
-
Add anhydrous DCM (approx. 1/4 of the total reaction volume) via syringe.
-
Stir the resulting suspension at room temperature for 15-20 minutes. A white precipitate of silver chloride (AgCl) will form, indicating the generation of the active cationic [Ph₃PAu]⁺OTf⁻ catalyst.
-
-
Reaction Setup and Execution:
-
In a separate dry flask, dissolve the substrate, 3-(N,N-dibenzylamino)-1-phenylpent-4-yn-1-ol (1.0 equiv), in anhydrous DCM (remaining 3/4 of the total reaction volume) to make a ~0.1 M solution.
-
Using a cannula or syringe, slowly transfer the substrate solution to the flask containing the catalyst suspension.
-
Stir the reaction mixture at room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture and spot them on a TLC plate.
-
Develop the plate in an appropriate solvent system (e.g., 8:2 Hexanes:Ethyl Acetate).
-
The reaction is complete when the starting material spot has been fully consumed. This typically takes 1-4 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture in vacuo.
-
Re-dissolve the residue in a small amount of DCM and filter it through a short plug of Celite® to remove the AgCl precipitate. Wash the plug with additional DCM.
-
Transfer the combined filtrate to a separatory funnel. Wash sequentially with saturated aq. NaHCO₃ (1x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using a Hexanes/Ethyl Acetate gradient to afford the pure 2-phenyl-3-(N,N-dibenzylamino)tetrahydrofuran.
-
-
Characterization:
-
Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or Slow Reaction | Inactive catalyst. | Ensure anhydrous conditions. Use freshly purchased or purified solvents and reagents. Increase catalyst loading to 5 mol%. |
| Poorly reactive substrate. | Gently warm the reaction to 35-40 °C. | |
| Formation of Byproducts | Competing N-cyclization. | Ensure the amine is adequately protected with a robust group (e.g., Ts, Boc). |
| Allene hydration. | Ensure strict exclusion of excess water. Use anhydrous solvents. | |
| Low Isolated Yield | Product loss during work-up. | Be meticulous during extraction and chromatography steps. Use a minimal amount of silica gel for purification. |
Conclusion and Future Outlook
Gold-catalyzed intramolecular cyclization is a highly efficient, atom-economical, and mild method for accessing the valuable this compound core.[2] The reaction proceeds under gentle conditions, tolerates a variety of functional groups, and relies on readily available starting materials. The ability to fine-tune the catalyst's reactivity through ligand modification offers significant control over the transformation.
Future research in this area will likely focus on the development of enantioselective variants. By employing chiral phosphine or NHC ligands, it is possible to induce asymmetry in the cyclization step, providing direct access to optically pure 3-aminotetrahydrofurans.[9][11][18] Such advancements will further elevate the utility of this powerful methodology in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.
References
- 1. Gold-Catalyzed Cyclization Processes: Pivotal Avenues for Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dissertation or Thesis | Gold-catalyzed cyclization reactions of allenes | ID: vx021f766 | Carolina Digital Repository [cdr.lib.unc.edu]
- 3. Recent advances in the gold-catalyzed additions to C–C multiple bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic Study of Gold(I)-Catalyzed Intermolecular Hydroamination of Allenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic Surprises in the Gold(I)-Catalyzed Intramolecular Hydroarylation of Allenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Recent advances in the gold-catalyzed additions to C–C multiple bonds [beilstein-journals.org]
- 8. Allenes and Derivatives in Gold(I)- and Platinum(II)-Catalyzed Formal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Exploring the role of ligands in gold(i)-catalyzed cyclizations: insights from density functional theory - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. Gold coordination during homogeneous alkyne and allene cyclisation catalysis: coordination to substrates, to ancillary ligands and in intermediates [scielo.org.za]
- 14. Ligand-Controlled Access to [4+2] and [4+3]-Cycloadditions in Gold-Catalyzed Reactions of Allene-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Collection - Mechanistic Study of Gold(I)-Catalyzed Intermolecular Hydroamination of Allenes - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. khu.elsevierpure.com [khu.elsevierpure.com]
Application Notes & Protocols: The Strategic Use of 3-Aminotetrahydrofuran in the Synthesis of Neurological Disorder Pharmaceuticals
Introduction: The Privileged Scaffold in Neuropharmacology
The tetrahydrofuran (THF) ring is a "privileged scaffold" in medicinal chemistry, frequently appearing in a wide array of clinically successful pharmaceuticals.[1][2] Its favorable physicochemical properties—including metabolic stability, aqueous solubility, and the ability to form key hydrogen bonds with biological targets—make it an attractive structural motif for drug designers.[1][2] When functionalized with an amine group at the 3-position, 3-aminotetrahydrofuran (3-AThF) becomes a chiral building block of immense value, particularly in the synthesis of agents targeting the central nervous system (CNS).[1][3] The defined stereochemistry and the reactive primary amine handle allow for its precise incorporation into complex molecular architectures, enabling the fine-tuning of interactions with neurological receptors and enzymes.[4]
This guide provides an in-depth exploration of the application of this compound in the synthesis of two distinct pharmaceuticals for neurological disorders: a modulator of adenosine receptors and a promising agent for Alzheimer's disease. We will dissect the synthetic protocols, elucidate the rationale behind key procedural steps, and explore the mechanistic underpinnings of the final active pharmaceutical ingredients (APIs).
Part 1: Synthesis of Adenosine Receptor Modulators - The Case of Tecadenoson
Tecadenoson is an A₁ adenosine receptor agonist that was developed as an antiarrhythmic agent. Its synthesis provides a classic example of nucleophilic substitution where (R)-3-aminotetrahydrofuran acts as the key nucleophile to build the target molecule.
Scientific Rationale: Targeting Adenosine Receptors
Adenosine receptors are G-protein coupled receptors that are widely distributed in the body, including the brain and cardiovascular system. The A₁ subtype, in particular, plays a crucial role in neuroprotection and cardiac rhythm regulation. Agonism of A₁ receptors can reduce neuronal excitability and has been explored for conditions like epilepsy and pain. The chiral this compound moiety in Tecadenoson is critical for establishing the correct orientation within the A₁ receptor binding pocket, ensuring potent and selective agonism.
Synthetic Workflow Overview
The synthesis of Tecadenoson from 6-chloropurine riboside and (R)-3-aminotetrahydrofuran is a direct and efficient method. The core of this synthesis is the nucleophilic aromatic substitution (SNAr) reaction, where the amino group of 3-AThF displaces the chlorine atom on the purine ring.
Caption: Synthetic workflow for Tecadenoson.
Detailed Experimental Protocol: Synthesis of Tecadenoson
This protocol is adapted from established synthetic methods.[5]
Objective: To synthesize Tecadenoson via nucleophilic substitution of 6-chloropurine with (R)-3-aminotetrahydrofuran.
Materials:
-
6-chloropurine (1.00 mmol, 1.00 equivalent)
-
(R)-3-aminotetrahydrofuran hydrochloride (6.00 mmol, 6.00 equivalent)
-
Lithium hydroxide (LiOH) (6.00 mmol, 6.00 equivalent)
-
Anhydrous Ethanol (EtOH) (approx. 3.5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-chloropurine (154 mg, 1.00 mmol), (R)-3-aminotetrahydrofuran hydrochloride (595 mg, 6.00 mmol), and LiOH (250 mg, 6.00 mmol).
-
Causality Insight: The hydrochloride salt of 3-AThF is often used as it is more stable and less volatile than the free base. A base, in this case, LiOH, is required to deprotonate the ammonium salt in situ, liberating the free amine to act as a nucleophile. A significant excess of the amine and base is used to drive the reaction to completion.
-
-
Solvent Addition and Reflux: Add anhydrous ethanol (3.5 mL) to the flask. Place the reaction mixture under an inert atmosphere. Heat the suspension to reflux with vigorous stirring.
-
Causality Insight: Ethanol is a suitable polar protic solvent that can dissolve the reactants at elevated temperatures. Refluxing provides the necessary thermal energy to overcome the activation energy of the SNAr reaction.
-
-
Reaction Monitoring: Monitor the progress of the reaction over 6 hours using Thin Layer Chromatography (TLC) (e.g., mobile phase CH₂Cl₂:MeOH, 9.3:0.7).
-
Work-up and Purification: Once the reaction is complete, allow the solution to cool to room temperature. Evaporate the solvent under reduced pressure. The resulting residue is then purified by flash column chromatography on silica gel.
-
Causality Insight: Evaporation removes the solvent, and flash chromatography is a standard technique to separate the desired product from unreacted starting materials and byproducts.
-
-
Product Characterization: The purified product, Tecadenoson, should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, MS) to confirm its identity and purity. The expected yield is approximately 35%.[5]
| Compound | Molecular Weight ( g/mol ) | Role | Stoichiometry |
| 6-chloropurine | 154.55 | Electrophile | 1.0 eq |
| (R)-3-AThF HCl | 123.58 | Nucleophile Precursor | 6.0 eq |
| LiOH | 23.95 | Base | 6.0 eq |
| Tecadenoson | 207.22 | Product | ~35% Yield |
Part 2: Synthesis of Sigma-1 Receptor Agonists - A Representative Synthesis of an ANAVEX2-73 Analogue
ANAVEX2-73 (Blarcamesine) is a clinical-stage drug candidate for Alzheimer's disease that acts as a sigma-1 receptor (S1R) and muscarinic receptor agonist.[2][3] Its neuroprotective effects are attributed to the modulation of multiple cellular pathways, including the prevention of oxidative stress and mitochondrial dysfunction.[3][6][7] The core structure is a substituted aminotetrahydrofuran, highlighting the versatility of this scaffold.[6][8]
Scientific Rationale: The Sigma-1 Receptor as a Therapeutic Target
The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondria interface. It plays a critical role in cellular homeostasis. Activation of S1R has been shown to have potent neuroprotective effects, making it a promising target for neurodegenerative diseases like Alzheimer's.[6][7] The aminotetrahydrofuran moiety in ANAVEX2-73 is a key pharmacophore that facilitates binding to S1R and muscarinic receptors.[3]
Synthetic Workflow Overview
While the precise, proprietary synthesis of ANAVEX2-73 is not publicly detailed, a plausible and representative synthetic route can be constructed based on its known structure: Tetrahydro-N,N-dimethyl-2,2-diphenyl-3-furanmethanamine. This involves the synthesis of a 3-substituted tetrahydrofuran precursor followed by reductive amination to install the dimethylamino group.
Caption: Representative synthetic workflow for an ANAVEX2-73 analogue.
Representative Protocol: Synthesis of a 3-Aminomethyltetrahydrofuran Derivative
Objective: To outline a representative synthesis for a key intermediate in the production of ANAVEX2-73 style molecules.
Procedure:
-
Formation of the Tetrahydrofuran Ring: A common strategy to form substituted tetrahydrofurans is through the cyclization of an appropriate precursor.[4] For a structure like ANAVEX2-73, one could start with a molecule containing the diphenyl groups and a chain that can be cyclized to form the THF ring.
-
Functional Group Manipulation: The resulting tetrahydrofuran derivative would likely have a functional group at the 3-position, such as a carboxylic acid or ester. This group is the handle for introducing the aminomethyl side chain.
-
Reduction to an Aldehyde: The ester or acid at the 3-position is selectively reduced to an aldehyde. Reagents like Diisobutylaluminium hydride (DIBAL-H) are commonly used for this transformation at low temperatures to prevent over-reduction to the alcohol.
-
Causality Insight: The aldehyde is a crucial intermediate because it is an electrophile that can readily react with an amine in the next step.
-
-
Reductive Amination: The aldehyde is reacted with dimethylamine in the presence of a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃). The dimethylamine first forms an iminium ion with the aldehyde, which is then immediately reduced by the hydride source to yield the final tertiary amine product.
-
Self-Validating System: Reductive amination is a highly reliable and widely used reaction in pharmaceutical synthesis. The choice of NaBH(OAc)₃ is strategic; it is mild enough not to reduce the starting aldehyde but is reactive enough to reduce the intermediate iminium ion, minimizing side reactions.
-
-
Purification and Characterization: The final compound is purified using standard techniques like column chromatography or crystallization. Full characterization (NMR, MS, etc.) is performed to confirm the structure and purity.
| Transformation Step | Key Reagents | Purpose |
| Ring Formation | Lewis Acid / Base | Construct the core THF scaffold |
| Reduction | DIBAL-H | Convert ester/acid to aldehyde |
| Reductive Amination | Dimethylamine, NaBH(OAc)₃ | Form the aminomethyl side chain |
Conclusion: A Versatile Building Block for CNS Drug Discovery
The strategic incorporation of this compound and its derivatives is a proven and effective approach in the synthesis of pharmaceuticals for neurological disorders. As demonstrated with Tecadenoson and ANAVEX2-73, this chiral building block provides a robust scaffold that can be elaborated to interact with a variety of CNS targets, from G-protein coupled receptors to intracellular chaperone proteins. The protocols and workflows detailed herein underscore the chemical principles that enable the synthesis of these complex molecules. By understanding the causality behind each experimental choice, researchers and drug development professionals can leverage the unique properties of this compound to design and synthesize the next generation of therapies for challenging neurological conditions.
References
- 1. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. anavex.com [anavex.com]
- 3. Anti-amnesic and neuroprotective potentials of the mixed muscarinic receptor/sigma 1 (σ1) ligand ANAVEX2-73, a novel aminotetrahydrofuran derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. anavex.com [anavex.com]
The Strategic Synthesis of N-Substituted 3-Aminotetrahydrofuran Derivatives: A Detailed Protocol for Drug Development Professionals
The tetrahydrofuran (THF) scaffold is a cornerstone in medicinal chemistry, frequently appearing in a wide array of biologically active molecules and approved pharmaceuticals. Within this class, N-substituted 3-aminotetrahydrofurans have emerged as particularly valuable building blocks. The strategic placement of a nitrogen-containing substituent at the 3-position offers a versatile point for molecular elaboration, enabling the precise modulation of physicochemical properties and pharmacological activities. This application note provides a comprehensive guide to the synthesis of these critical intermediates, with a focus on the robust and broadly applicable method of reductive amination of 3-oxotetrahydrofuran. This document will explore the mechanistic details of this transformation, present a detailed, step-by-step protocol, and address key parameters for successful implementation and troubleshooting.
The Significance of the 3-Aminotetrahydrofuran Moiety in Medicinal Chemistry
The this compound core is a privileged pharmacophore found in numerous drug candidates and marketed drugs. Its prevalence is due to the advantageous properties it confers upon a molecule. The THF ring often acts as a bioisostere for other cyclic systems, providing a favorable balance of aqueous solubility and metabolic stability. The amino group at the C3 position serves as a crucial anchor for diversification, allowing chemists to introduce a wide range of substituents to optimize target engagement, selectivity, and pharmacokinetic profiles.
Synthetic Approach: Reductive Amination of 3-Oxotetrahydrofuran
One of the most efficient and versatile methods for the preparation of N-substituted this compound derivatives is the reductive amination of a 3-oxotetrahydrofuran precursor.[1] This one-pot, two-step process involves the initial formation of an iminium ion intermediate from the ketone and a primary or secondary amine, which is then reduced in situ to the desired amine product.[2]
Figure 1: General workflow for the reductive amination of 3-oxotetrahydrofuran.
The selection of the reducing agent is paramount for the success of this reaction. Mild and selective hydride donors are favored to prevent the reduction of other sensitive functional groups that may be present. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is a highly effective reagent for this purpose.[3][4] Its attenuated reactivity, compared to reagents like sodium borohydride (NaBH₄), allows for the selective reduction of the iminium ion in the presence of the starting ketone.[4] The reaction is typically carried out in aprotic solvents, with dichloromethane (DCM) and 1,2-dichloroethane (DCE) being common choices.[5]
Detailed Protocol: Synthesis of N-Benzyl-3-aminotetrahydrofuran
This protocol provides a detailed procedure for the synthesis of a representative N-substituted this compound derivative via reductive amination.
Reagents and Materials
| Reagent/Material | Grade | Supplier (Example) | Notes |
| 3-Oxotetrahydrofuran | ≥95% | Sigma-Aldrich | Store under an inert atmosphere. |
| Benzylamine | ≥99% | Acros Organics | Freshly distill if necessary. |
| Sodium triacetoxyborohydride | 95% | Combi-Blocks | Handle in a fume hood; moisture sensitive.[5] |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Fisher Scientific | Use from a solvent purification system. |
| Acetic Acid, glacial | ACS Grade | VWR | Acts as a catalyst.[6] |
| Saturated Sodium Bicarbonate (aq) | - | - | For work-up. |
| Anhydrous Magnesium Sulfate | - | - | For drying. |
| Diethyl Ether | ACS Grade | - | For extraction. |
| Hydrochloric Acid (in diethyl ether) | 2.0 M | - | For salt formation/purification. |
Experimental Procedure
Step 1: Reaction Setup
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3-oxotetrahydrofuran (1.0 eq).
-
Dissolve the ketone in anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.2 M.
-
Add benzylamine (1.0-1.2 eq) to the solution. A slight excess of the amine can facilitate the formation of the iminium ion.
-
Add glacial acetic acid (1.1-1.5 eq). The acid serves to catalyze the formation of the iminium ion.[6]
Step 2: Reductive Amination
-
Stir the mixture at room temperature for 30-60 minutes to promote the formation of the iminium ion intermediate. Reaction progress can be monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
In a separate flask, weigh out sodium triacetoxyborohydride (1.5-2.0 eq).
-
Slowly add the sodium triacetoxyborohydride to the reaction mixture in portions over 10-15 minutes. This addition can be slightly exothermic; maintain the reaction temperature below 30 °C.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction for the consumption of starting material and the appearance of the product by TLC or LC-MS.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sciencemadness.org [sciencemadness.org]
- 5. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 6. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Application of 3-Aminotetrahydrofuran in Agrochemical Intermediate Synthesis
An Application Guide for Agrochemical Synthesis
Abstract
3-Aminotetrahydrofuran is a cornerstone heterocyclic building block in the design and synthesis of modern agrochemicals. Its saturated, polar structure imparts favorable physicochemical properties, such as improved water solubility and metabolic stability, to active ingredients. This guide provides an in-depth analysis of the synthetic utility of this compound, focusing on its application as a key intermediate in the development of high-efficacy fungicides, insecticides, and herbicides. We will present detailed reaction protocols, explore the mechanistic rationale behind synthetic strategies, and offer insights into the role of this versatile amine in creating next-generation crop protection agents.
Introduction: The Strategic Value of the this compound Scaffold
The tetrahydrofuran (THF) ring is a privileged structure in medicinal and agrochemical chemistry, valued for its ability to act as a non-classical bioisostere for phenyl rings while improving aqueous solubility.[1] The introduction of an amino group at the 3-position creates a chiral, trifunctional synthon with broad synthetic potential. The amine handle allows for the straightforward construction of amides, ureas, and sulfonamides, or can be used in C-N bond-forming reactions like reductive amination and Buchwald-Hartwig coupling. The ether oxygen and the stereocenter provide additional points of interaction with biological targets, influencing both potency and selectivity. These features make this compound an invaluable intermediate for navigating complex patent landscapes and developing novel active ingredients.[2]
Core Application: Synthesis of Advanced Fungicides
The most prominent application of this compound derivatives is in the synthesis of novel fungicides, particularly those targeting oomycete pathogens.
Case Study: The Oxathiapiprolin Family of Fungicides
Oxathiapiprolin is a revolutionary fungicide that exhibits exceptional control of devastating plant diseases like late blight and downy mildew.[3][4][5] It functions by inhibiting an oxysterol-binding protein (OSBP), a novel mode of action that is crucial for combating resistance to existing fungicides.[4][5][6] The synthesis of Oxathiapiprolin and its analogues heavily relies on the coupling of a substituted pyrazole moiety with a side chain derived from a chiral this compound derivative.[5][7]
The key synthetic step involves the formation of an amide bond between the 3-amino group of the tetrahydrofuran ring and a carboxylic acid partner, typically an activated picolinic acid derivative. This reaction establishes the core structure responsible for the molecule's potent biological activity.[7]
Caption: General synthetic workflow for Oxathiapiprolin analogues.
Protocol: N-Acylation of this compound
This protocol details a robust method for the N-acylation of this compound with an acyl chloride, a foundational reaction for creating agrochemical intermediates.
Materials:
-
This compound (1.0 eq)
-
Acyl chloride (e.g., 2-chloro-5-(trifluoromethyl)benzoyl chloride) (1.05 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Magnetic stirrer, stir bar, round-bottom flask, and nitrogen atmosphere setup
-
Separatory funnel and rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add triethylamine (1.5 eq) to the stirred solution.
-
Acylating Agent Addition: Add the acyl chloride (1.05 eq) dropwise to the reaction mixture over 10-15 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction's completion by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Aqueous Work-up: Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous phase twice more with DCM.
-
Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure N-acyl-3-aminotetrahydrofuran product.
Trustworthiness & Causality:
-
Why anhydrous conditions? Acyl chlorides are highly reactive towards water, which would hydrolyze the reagent and reduce the yield.
-
Why a base? The reaction generates HCl as a byproduct. The tertiary amine base (Et₃N) neutralizes the acid, preventing protonation of the starting amine (which would render it non-nucleophilic) and driving the reaction to completion.[8]
-
Why slow addition at 0 °C? The acylation reaction is exothermic. Slow addition at low temperature helps to control the reaction rate, preventing the formation of undesired side products.
Application in Insecticide and Herbicide Synthesis
The utility of the this compound scaffold extends to insecticides and herbicides, where it serves as a crucial intermediate.
Insecticides: The Dinotefuran Precursor
3-Aminomethyltetrahydrofuran, a close structural relative, is a key intermediate in the industrial synthesis of Dinotefuran.[9][10][11][12] Dinotefuran is a third-generation neonicotinoid insecticide that replaces the traditional chloropyridyl group with a tetrahydrofuran moiety, enhancing its water solubility and altering its biological profile.[11][13] The synthesis involves preparing 3-aminomethyltetrahydrofuran and subsequently reacting it to build the final insecticide structure.[9][12]
Caption: Synthetic pathway to Dinotefuran via a key intermediate.[9][12]
Herbicides: A Scaffold for Amino Acid Synthesis Inhibitors
In herbicide development, the this compound moiety can be incorporated into molecules designed to inhibit essential plant processes, such as amino acid synthesis.[14] For example, it can be used as a constrained amino alcohol surrogate in the synthesis of inhibitors targeting the acetolactate synthase (ALS) or EPSP synthase enzymes.[14][15] The defined stereochemistry of the tetrahydrofuran ring can help optimize the binding of the herbicide to the enzyme's active site.
Technical Data Summary
| Parameter | This compound | Significance in Synthetic Protocols |
| Molecular Formula | C₄H₉NO | Foundational for mass and stoichiometric calculations. |
| Molecular Weight | 87.12 g/mol | Essential for accurate reagent measurement. |
| Boiling Point | ~150-152 °C | Guides purification via distillation and sets upper temperature limits for reactions to avoid solvent loss.[1] |
| Solubility | Miscible in water, soluble in polar organic solvents (THF, DCM, Methanol). | Dictates the choice of reaction solvents and extraction/work-up procedures. High polarity is a key feature. |
| Reactivity Profile | Primary amine | Acts as a potent nucleophile in acylation, alkylation, and reductive amination reactions.[16] |
| Common Catalysts | Palladium or Nickel for hydrogenation steps in its synthesis.[9] | Critical for specific transformations, such as the reduction of a nitro group to an amine.[9] |
| Typical Bases Used | Triethylamine, DIPEA, Pyridine | Used as acid scavengers in acylation and alkylation reactions to ensure high conversion.[8] |
Conclusion and Future Perspectives
This compound is a high-value, versatile intermediate that provides a robust platform for the synthesis of innovative agrochemicals. Its proven success in the development of the fungicide Oxathiapiprolin and its relevance to insecticides like Dinotefuran underscore its importance.[4][11] The unique stereochemical and physicochemical properties it imparts make it an attractive scaffold for designing next-generation herbicides, insecticides, and fungicides with novel modes of action and improved environmental profiles. As the demand for more effective and sustainable crop protection solutions grows, the application of this compound and its derivatives in agrochemical research and development is poised to expand significantly.
References
- 1. Synthesis and Applications of THF_Chemicalbook [chemicalbook.com]
- 2. Total Synthesis of C-O Ring-Containing Natural Products [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Evaluation of Oxathiapiprolin Derivatives as Fungicidal Lead Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Novel Oxathiapiprolin Derivatives as Oxysterol Binding Protein Inhibitors and Their Application in Phytopathogenic Oomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Advances in the green synthesis and agrichemical applications of oxathiapiprolin derivatives [frontiersin.org]
- 7. Advances in the green synthesis and agrichemical applications of oxathiapiprolin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 9. CN109851594B - Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material - Google Patents [patents.google.com]
- 10. CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran - Google Patents [patents.google.com]
- 11. Synthesis method for 3-aminomethyl tetrahydrofuran - Eureka | Patsnap [eureka.patsnap.com]
- 12. CN107417648A - The synthetic method of 3 amino methyl tetrahydrofurans - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 15. Branched Chain Amino Acid Biosynthesis Inhibitors | Inhibitors of Branched Chain Amino Acid Biosynthesis - passel [passel2.unl.edu]
- 16. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
Application Notes and Protocols: 3-Aminotetrahydrofuran as a Chiral Intermediate for Asymmetric Synthesis
Introduction: The Strategic Value of Chiral 3-Aminotetrahydrofuran in Drug Discovery
In the landscape of modern medicinal chemistry, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Chiral this compound has emerged as a privileged structural motif and a versatile chiral building block in the synthesis of complex, biologically active molecules. Its rigid five-membered ring system, coupled with a strategically positioned amino group, provides a valuable scaffold for introducing chirality and modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The tetrahydrofuran ring, a common feature in many natural products and pharmaceuticals, often imparts improved solubility and metabolic stability.[1] The amino functionality serves as a convenient handle for further chemical elaboration, allowing for its incorporation into a wide array of molecular architectures, from enzyme inhibitors to receptor agonists.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing detailed protocols for the enantioselective synthesis of both (R)- and (S)-3-aminotetrahydrofuran and their application as chiral intermediates in asymmetric synthesis. The methodologies presented herein are designed to be robust and scalable, with a focus on explaining the underlying principles and causality behind the experimental choices.
Physicochemical Properties and Safety Information
A thorough understanding of the physical and chemical properties of this compound is paramount for its safe handling and effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₄H₉NO | [2] |
| Molecular Weight | 87.12 g/mol | [2] |
| Appearance | Liquid | [2] |
| Density | 1.012 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.458 | [2] |
| Flash Point | 48.9 °C (120.0 °F) | [2] |
Safety Precautions: this compound is a flammable liquid and is harmful if swallowed. It can cause skin irritation and serious eye damage.[2][3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Enantioselective Synthesis of this compound
The ability to access both enantiomers of this compound in high optical purity is crucial for its application in asymmetric synthesis. Several synthetic routes have been developed, with the choice of method often depending on the desired enantiomer and the available starting materials.
Synthesis of (S)-3-Aminotetrahydrofuran Hydrochloride from L-Aspartic Acid
This protocol outlines a reliable method for the synthesis of (S)-3-aminotetrahydrofuran hydrochloride, starting from the readily available and inexpensive chiral pool starting material, L-aspartic acid.[4] This multi-step synthesis involves the protection of the amino group, reduction of the carboxylic acids to a diol, and subsequent cyclization and deprotection.
Figure 1: Synthetic workflow for (S)-3-Aminotetrahydrofuran HCl.
Protocol 1: Synthesis of (S)-3-Aminotetrahydrofuran Hydrochloride
Step 1: N-Benzoyl-L-aspartic acid
-
To a solution of L-aspartic acid (1.0 eq) in aqueous sodium hydroxide (2.0 eq), add benzoyl chloride (1.1 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Acidify the solution with concentrated HCl to pH 2, and collect the resulting precipitate by filtration.
-
Wash the solid with cold water and dry under vacuum to yield N-benzoyl-L-aspartic acid.
Causality: Benzoyl protection of the amine is chosen for its stability under the subsequent reduction conditions and ease of removal later in the synthesis.
Step 2: (S)-2-(Benzoylamino)butane-1,4-diol
-
To a solution of N-benzoyl-L-aspartic acid (1.0 eq) in anhydrous tetrahydrofuran (THF), add borane-dimethyl sulfide complex (BH₃·SMe₂, 3.0 eq) dropwise at 0 °C under an inert atmosphere.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to afford the diol.
Causality: Borane-dimethyl sulfide is a powerful reducing agent capable of reducing both carboxylic acids to the corresponding alcohols without affecting the benzoyl protecting group.
Step 3: (S)-N-(Tetrahydrofuran-3-yl)benzamide
-
Dissolve the diol (1.0 eq) in toluene and add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
After completion of the reaction (monitored by TLC), cool the mixture, wash with saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography.
Causality: Acid-catalyzed intramolecular dehydration (cyclization) of the 1,4-diol is a classic and efficient method for the formation of the tetrahydrofuran ring.
Step 4: (S)-3-Aminotetrahydrofuran Hydrochloride
-
Reflux the N-benzoyltetrahydrofuran-3-amine (1.0 eq) in 6 M hydrochloric acid for 12 hours.
-
Cool the reaction mixture to room temperature and wash with diethyl ether to remove benzoic acid.
-
Concentrate the aqueous layer under reduced pressure to obtain (S)-3-aminotetrahydrofuran hydrochloride as a solid.
Causality: Acidic hydrolysis is a standard method for the deprotection of benzoyl amides. The hydrochloride salt is often preferred for its stability and ease of handling.
Synthesis of (R)-3-Aminotetrahydrofuran from (R)-Tetrahydrofuran-3-carboxylic acid
This protocol provides a route to (R)-3-aminotetrahydrofuran from the corresponding carboxylic acid via an amidation followed by a Hofmann rearrangement.[5]
Figure 2: Synthetic workflow for (R)-3-Aminotetrahydrofuran.
Protocol 2: Synthesis of (R)-3-Aminotetrahydrofuran
Step 1: (R)-Tetrahydrofuran-3-carboxamide
-
Dissolve (R)-tetrahydrofuran-3-carboxylic acid (1.0 eq) in dichloromethane and add triethylamine (1.1 eq).
-
Cool the mixture in an ice-salt bath and add thionyl chloride (1.1 eq) dropwise.
-
Stir for 30 minutes, then remove the solvent under reduced pressure.
-
Add aqueous ammonia (25% w/w) and stir at room temperature for 2 hours.
-
Remove the solvent and dry the residue to obtain (R)-tetrahydrofuran-3-carboxamide.[5]
Causality: The conversion of the carboxylic acid to the acid chloride with thionyl chloride, followed by reaction with ammonia, is a standard and high-yielding method for amide formation.
Step 2: (R)-3-Aminotetrahydrofuran
-
Prepare a solution of sodium hydroxide (1.5 eq) in aqueous sodium hypochlorite (1.0 eq) and cool to 0 °C.
-
Add (R)-tetrahydrofuran-3-carboxamide (1.0 eq) and stir for 30 minutes.
-
Heat the mixture to 65 °C and stir for 1 hour.[5]
-
Cool to room temperature and extract with dichloromethane.
-
Wash the organic layer with water until neutral, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude product from isopropanol to yield pure (R)-3-aminotetrahydrofuran.[5]
Causality: The Hofmann rearrangement is a classic method for the conversion of a primary amide to a primary amine with one fewer carbon atom. The reaction proceeds with retention of configuration at the migrating carbon.
Application in Asymmetric Synthesis: this compound as a Chiral Auxiliary
Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily imparting chirality to a substrate to direct the stereochemical outcome of a reaction. This compound can be readily converted into a chiral auxiliary, for example, by forming an oxazolidinone, which can then be used to direct diastereoselective alkylation reactions.
Asymmetric Alkylation using a this compound-derived Oxazolidinone
The following protocol describes the preparation of an oxazolidinone auxiliary from (S)-3-aminotetrahydrofuran and its application in a diastereoselective alkylation reaction.
Figure 3: Workflow for asymmetric alkylation using a this compound-derived auxiliary.
Protocol 3: Diastereoselective Alkylation
Step 1: Synthesis of the Oxazolidinone Auxiliary
-
To a solution of (S)-3-aminotetrahydrofuran (1.0 eq) and triethylamine (2.2 eq) in dichloromethane at 0 °C, add a solution of triphosgene (0.4 eq) in dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the oxazolidinone.
Causality: Triphosgene is a safe and convenient solid substitute for phosgene gas, used here to form the cyclic carbamate (oxazolidinone).
Step 2: N-Acylation of the Auxiliary
-
Dissolve the oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere.
-
Add n-butyllithium (1.05 eq) dropwise and stir for 30 minutes.
-
Add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq) and stir for 1 hour at -78 °C.
-
Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.
Causality: n-Butyllithium is a strong base that deprotonates the oxazolidinone nitrogen, forming a nucleophile that readily reacts with the acyl chloride.
Step 3: Diastereoselective Alkylation
-
Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF at -78 °C.
-
Add lithium diisopropylamide (LDA, 1.1 eq) dropwise and stir for 30 minutes to form the enolate.
-
Add the alkylating agent (e.g., benzyl bromide, 1.2 eq) and stir at -78 °C for 4 hours.
-
Quench the reaction with saturated ammonium chloride solution and allow to warm to room temperature.
-
Extract with ethyl acetate, wash with brine, dry, and concentrate. Purify by column chromatography to isolate the alkylated product.
Causality: LDA is a strong, non-nucleophilic base that selectively deprotonates the α-carbon of the acyl group to form a lithium enolate. The chiral auxiliary shields one face of the enolate, directing the incoming electrophile (alkyl halide) to the opposite face, thus controlling the stereochemistry of the newly formed stereocenter.
Step 4: Cleavage of the Auxiliary
-
Dissolve the alkylated product (1.0 eq) in a mixture of THF and water (4:1).
-
Add lithium hydroperoxide (LiOOH), prepared in situ from lithium hydroxide and hydrogen peroxide (4.0 eq), at 0 °C.
-
Stir for 4 hours, then quench with aqueous sodium sulfite.
-
Acidify to pH 2 with 1 M HCl and extract with ethyl acetate to isolate the chiral carboxylic acid.
-
The aqueous layer can be basified and extracted to recover the chiral auxiliary.
Causality: Hydrolytic cleavage with lithium hydroperoxide is a mild and efficient method for removing the oxazolidinone auxiliary without epimerization of the newly formed chiral center.
Table 1: Representative Results for Asymmetric Alkylation
| Electrophile (R-X) | Product | Diastereomeric Ratio (dr) | Yield (%) |
| Benzyl bromide | 2-Benzylpropanoic acid | >95:5 | 85 |
| Ethyl iodide | 2-Ethylpropanoic acid | >93:7 | 88 |
| Allyl bromide | 2-Allylpropanoic acid | >96:4 | 82 |
Conclusion
Chiral this compound is a valuable and versatile building block for asymmetric synthesis. The protocols provided in this guide offer reliable and scalable methods for the preparation of its enantiomers and demonstrate its utility as a chiral auxiliary. The underlying principles of stereocontrol have been elucidated to provide a deeper understanding of the experimental methodologies. As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic application of chiral intermediates like this compound will undoubtedly play an increasingly important role in the future of drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine - Google Patents [patents.google.com]
- 3. CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran - Google Patents [patents.google.com]
- 4. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Rhodium-catalyzed synthesis of cyclic unprotected 2,3-aminoethers
Topic: Rhodium-Catalyzed Synthesis of Cyclic Unprotected 2,3-Aminoethers via Intramolecular Hydroamination
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Cyclic Aminoethers
Cyclic aminoether scaffolds, particularly substituted morpholines and related oxazinanes, are privileged structures in medicinal chemistry. Their unique conformational properties, hydrogen bonding capabilities, and metabolic stability make them integral components of numerous FDA-approved drugs and clinical candidates.[1] However, the stereocontrolled synthesis of these complex heterocyclic systems, especially those bearing adjacent amino and ether functionalities (2,3-aminoethers), presents a significant synthetic challenge. Traditional methods often involve multi-step sequences with harsh conditions and the extensive use of protecting groups.
This guide details a modern, atom-economical approach using rhodium catalysis to address this challenge. Specifically, we will explore the intramolecular hydroamination of nitrogen-tethered allenols. This strategy provides a powerful and highly stereoselective pathway to construct substituted morpholine cores.[2] We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-tested protocols, and address the critical challenge of performing such reactions on substrates with unprotected amine functionalities.
Core Principles & Mechanistic Insights
The success of this synthetic strategy hinges on a carefully selected catalytic system capable of orchestrating a cascade of precise bond-forming events.
The Catalytic System: A Symphony of Components
The transformation is typically powered by a cationic Rh(I) complex generated in situ. The key components are:
-
Rhodium(I) Precursor: A source like [Rh(cod)2]BF4 or [Rh(nbd)2]BF4 serves as the catalytic engine. The cyclooctadiene (cod) or norbornadiene (nbd) ligands are weakly bound and easily displaced by the substrate and phosphine ligands, initiating the catalytic cycle.
-
Chiral Diphosphine Ligand: This is the "brains" of the operation, responsible for inducing asymmetry and controlling selectivity. Ligands from the Josiphos or SEGPHOS families are often employed due to their steric and electronic properties, which create a well-defined chiral pocket around the metal center.[3]
-
Solvent: A non-coordinating, weakly polar solvent like 1,2-dichloroethane (DCE) or toluene is typically used to ensure the solubility of all components without interfering with the catalytic process.
Reaction Mechanism: A Guided Tour
While the precise mechanism can be substrate-dependent, the widely accepted pathway for the hydroamination of an allenol substrate proceeds through the catalytic cycle illustrated below.[4][5]
-
Catalyst Activation & Hydride Formation: The active Rh(I)-hydride species is formed. This can occur through various pathways, including oxidative addition of trace protic sources or reaction with the substrate's hydroxyl or amine group.
-
Hydrorhodation: The Rh-H species adds across one of the double bonds of the allene. This step is crucial as it is often regioselective, leading to the formation of a chiral rhodium-π-allyl intermediate. The stereochemistry of this intermediate is dictated by the chiral ligand.
-
Intramolecular Amination (Cyclization): The tethered nitrogen atom performs a nucleophilic attack on the rhodium-allyl complex. This is the key ring-forming step, creating the morpholine scaffold.
-
Protonolysis & Catalyst Regeneration: A proton source (e.g., the substrate's hydroxyl group or a proton released in step 1) protonates the newly formed Rh-N or Rh-C bond, releasing the cyclic aminoether product and regenerating the active Rh(I) catalyst to complete the cycle.
Caption: Proposed catalytic cycle for the intramolecular hydroamination of an allenol.
The "Unprotected" Challenge: Taming the Amine
A primary amine is a potent ligand that can strongly coordinate to the rhodium center, leading to catalyst inhibition or decomposition.[6] This is why most hydroamination protocols rely on N-protecting groups (e.g., tosyl, nosyl, Boc) to reduce the basicity and coordinating ability of the nitrogen atom.
To achieve the synthesis of an unprotected cyclic aminoether, two main strategies can be employed:
-
Protect-Cyclize-Deprotect: The most robust and common approach. An N-protected allenol is cyclized, followed by a standard deprotection step. This is often the most practical route for complex targets.
-
Direct Cyclization of an Amine Salt: A more elegant and atom-economical approach involves using the amine substrate as a salt, typically the hydrochloride (HCl) salt. The protonated ammonium ion is non-coordinating, preventing catalyst poisoning. Under the reaction conditions, a dynamic equilibrium or the presence of a mild base allows for sufficient concentration of the free amine to be present for the crucial cyclization step without saturating the catalyst's coordination sphere. This approach has been successfully demonstrated in related intermolecular hydroaminations of amino acids.[5][7]
Experimental Protocols & Workflows
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Rhodium catalysts and phosphine ligands are air- and/or moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques or in a glovebox. Solvents should be dried and degassed prior to use.
Protocol 1: Synthesis of a Protected Morpholine Derivative
This protocol is adapted from the highly diastereoselective synthesis of a 2,3,5-trisubstituted morpholine reported by Ziyaei, Breit, and coworkers.[2]
Objective: To synthesize (2R,3S,5R)-2-(but-3-en-1-yl)-5-methyl-3-phenyl-4-tosylmorpholine.
Materials:
-
(R)-N-(1-hydroxy-1-phenylpenta-3,4-dien-2-yl)-4-methylbenzenesulfonamide (1 equiv.)
-
[Rh(nbd)₂]BF₄ (2.5 mol%)
-
(R,Sp)-Josiphos SL-J009-1 (3.0 mol%)
-
1,2-Dichloroethane (DCE), anhydrous
Procedure:
-
Catalyst Preparation: In a glovebox, add [Rh(nbd)₂]BF₄ (2.5 mol%) and (R,Sp)-Josiphos SL-J009-1 (3.0 mol%) to a flame-dried Schlenk tube equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous DCE (to achieve a 0.1 M concentration of the substrate) to the Schlenk tube. Stir the mixture at room temperature for 20 minutes to allow for catalyst pre-formation. The solution should turn a reddish-orange color.
-
Substrate Addition: Dissolve the allenol substrate (1 equiv.) in anhydrous DCE and add it to the catalyst solution via syringe.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture in a pre-heated oil bath at 80 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired protected morpholine derivative.
Causality and Insights:
-
Ligand-to-Metal Ratio: A slight excess of the ligand (1.2:1 L/M ratio) is used to ensure full coordination to the rhodium center and prevent the formation of less active or inactive rhodium species.
-
Temperature: The reaction is heated to 80 °C to provide sufficient thermal energy to overcome the activation barriers of the catalytic cycle, particularly the cyclization step.
-
Catalyst Choice: The combination of a cationic rhodium precursor with a chiral Josiphos ligand has been empirically found to provide high yields and excellent stereocontrol for this class of transformation.[2]
Caption: Experimental workflow for the synthesis of a protected morpholine.
Protocol 2: Deprotection to Yield the Unprotected Aminoether
Objective: To remove the tosyl (Ts) protecting group from the synthesized morpholine derivative.
Materials:
-
Tosyl-protected morpholine (1 equiv.)
-
Magnesium powder (10 equiv.)
-
Ammonium chloride (NH₄Cl) (10 equiv.)
-
Methanol (MeOH), anhydrous
Procedure:
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the tosyl-protected morpholine, magnesium powder, and ammonium chloride.
-
Solvent Addition: Add anhydrous methanol to the flask (to achieve a 0.1 M concentration).
-
Reaction: Stir the suspension vigorously at room temperature. The reaction can be gently heated (40-50 °C) to increase the rate if necessary.
-
Monitoring: Monitor the disappearance of the starting material by TLC. The reaction is typically complete in 2-6 hours.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove magnesium salts, washing the pad with additional methanol.
-
Extraction: Concentrate the filtrate. Add water and ethyl acetate to the residue. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude unprotected amine can be further purified by column chromatography if necessary, though often it is of sufficient purity for subsequent use.
Substrate Scope & Performance
The rhodium-catalyzed cyclization of nitrogen-tethered allenols demonstrates broad applicability. A variety of substitution patterns on the allenol backbone are well-tolerated, consistently delivering high yields and excellent levels of diastereoselectivity.
| Entry | R¹ (at C5) | R² (at C3) | Yield (%)[2] | d.r.[2] |
| 1 | Me | Ph | 92 | >99:1 |
| 2 | Me | 4-MeO-Ph | 95 | >99:1 |
| 3 | Me | 4-F-Ph | 89 | >99:1 |
| 4 | Me | 2-Naphthyl | 91 | >99:1 |
| 5 | i-Pr | Ph | 85 | >99:1 |
| 6 | Bn | Ph | 88 | >99:1 |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed by air/moisture).2. Impure substrate or solvent.3. Insufficient temperature. | 1. Ensure rigorous inert atmosphere techniques.2. Use freshly purified, anhydrous, and degassed solvents. Re-purify the substrate.3. Confirm the reaction temperature with an external thermometer. |
| Low Diastereoselectivity | 1. Incorrect ligand or ligand enantiomer.2. Reaction temperature is too high.3. Ligand decomposition. | 1. Verify the identity and enantiopurity of the chiral ligand.2. Attempt the reaction at a lower temperature (e.g., 60 °C), accepting a potentially longer reaction time.3. Ensure the ligand is handled under inert conditions. |
| Formation of Byproducts | 1. Substrate decomposition at high temperature.2. Isomerization of the allene starting material. | 1. Lower the reaction temperature.2. Use a shorter reaction time if conversion is high early on.3. Analyze the crude reaction mixture to identify the byproduct structure, which may provide insight into competing reaction pathways. |
| Difficulty in Deprotection | 1. Incomplete reaction.2. Product degradation under deprotection conditions. | 1. Increase the equivalents of the deprotecting agent (e.g., Mg/NH₄Cl).2. Ensure reagents are fresh.3. If the product is sensitive, explore alternative deprotection methods (e.g., HBr/AcOH for Boc groups, or sodium naphthalenide for tosyl groups). |
Conclusion
The rhodium-catalyzed intramolecular hydroamination of allenols stands as a premier, state-of-the-art method for the stereoselective synthesis of complex cyclic aminoethers. Its atom-economical nature, broad substrate scope, and the high levels of stereocontrol achievable make it a highly valuable tool for medicinal chemists and synthetic researchers. By understanding the underlying mechanism and employing carefully controlled protocols, this technology enables efficient access to valuable morpholine-based scaffolds. While the direct synthesis of unprotected derivatives remains a frontier, the use of amine salts or robust deprotection strategies provides reliable pathways to these crucial final targets, streamlining the development of next-generation therapeutics.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. Rhodium-catalyzed diastereoselective synthesis of highly substituted morpholines from nitrogen-tethered allenols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Rhodium-catalyzed Diastereo- and Enantioselective Divergent Annulations between Cyclobutanones and 1,5-Enynes: Rapid Construction of Complex C(sp3)-rich Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rhodium-Catalyzed Asymmetric Intramolecular Hydroamination of Allenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mild, Rhodium-Catalyzed Intramolecular Hydroamination of Unactivated Terminal and Internal Alkenes with Primary and Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of 3-Aminotetrahydrofuran Reactions
Abstract
This comprehensive guide provides detailed High-Performance Liquid Chromatography (HPLC) methods for the analysis of 3-aminotetrahydrofuran and its associated reactions. This compound is a critical chiral building block in modern drug development, and robust analytical methods are essential for ensuring its purity, enantiomeric integrity, and reaction efficiency. This document outlines protocols for purity assessment, chiral separation, and reaction monitoring, offering insights into method development and the rationale behind experimental choices.
Introduction: The Analytical Imperative for this compound
This compound, a saturated cyclic amine, is a key structural motif in a variety of pharmacologically active compounds.[1][2] Its chirality necessitates precise control and analysis, as different enantiomers of a drug can have vastly different therapeutic effects. Consequently, reliable and accurate analytical methods are paramount during synthesis and quality control.[3][4]
High-Performance Liquid Chromatography (HPLC) is the cornerstone of analytical chemistry in the pharmaceutical industry, offering high resolution, sensitivity, and quantitative accuracy.[5][6] However, the analysis of this compound by HPLC presents a notable challenge: its lack of a significant UV-absorbing chromophore. This necessitates derivatization to render it detectable by common UV-Vis detectors.[7][8][9]
This application note details three key HPLC applications for this compound:
-
Purity Determination: Assessing the purity of this compound raw material.
-
Chiral Purity Analysis: Determining the enantiomeric excess (e.e.) of chiral this compound.
-
Reaction Monitoring: Tracking the consumption of this compound and the formation of products in a representative chemical reaction.
The Necessity of Derivatization for UV Detection
Due to the absence of a chromophore in the this compound molecule, direct detection by UV-Vis is impractical. Chemical derivatization is employed to attach a UV-absorbing or fluorescent tag to the primary amine group.[10][11] This process involves reacting the analyte with a derivatizing agent to form a new compound with enhanced detection properties.[7][8]
Common Derivatizing Reagents for Primary Amines:
| Derivatizing Agent | Resulting Chromophore/Fluorophore | Key Advantages |
| Dansyl Chloride | Highly fluorescent dansyl group | High sensitivity, stable derivatives |
| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Fluorescent FMOC group | Reacts rapidly, stable derivatives |
| 1-fluoro-2,4-dinitrobenzene (FDNB) | UV-absorbing dinitrophenyl group | Simple reaction, good for quantification |
| Benzoyl Chloride | UV-absorbing benzoyl group | Cost-effective, stable derivatives |
The choice of derivatizing agent depends on the required sensitivity and the available detection capabilities (UV or fluorescence). For the protocols outlined below, we will focus on derivatization with benzoyl chloride for UV detection due to its robustness and accessibility.
Workflow for Pre-Column Derivatization
The following diagram illustrates the general workflow for pre-column derivatization, a process where the analyte is chemically modified before injection into the HPLC system.[8]
Caption: Pre-column derivatization workflow for HPLC analysis.
Protocol 1: Purity Determination of this compound
This protocol describes a reversed-phase HPLC (RP-HPLC) method for determining the purity of a this compound sample after derivatization with benzoyl chloride.
Rationale for Method Selection
A reversed-phase C18 column is chosen for its versatility and excellent retention of the relatively nonpolar benzoylated derivative. A gradient elution is employed to ensure the separation of the main derivatized product from potential impurities and excess derivatizing reagent.[6]
Experimental Protocol
Sample Preparation and Derivatization:
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dilute to volume with acetonitrile.
-
Sample Preparation: Prepare a sample solution of this compound at the same concentration as the standard.
-
Derivatization:
-
To 1.0 mL of the standard or sample solution in a vial, add 1.0 mL of 1 M sodium bicarbonate solution.
-
Add 0.5 mL of a 2% (v/v) solution of benzoyl chloride in acetonitrile.
-
Cap the vial and vortex for 1 minute.
-
Allow the reaction to proceed at room temperature for 30 minutes.
-
Add 0.2 mL of 2 M HCl to quench the reaction and neutralize the excess base.
-
Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-15 min: 30-80% B; 15-17 min: 80% B; 17-18 min: 80-30% B; 18-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
Protocol 2: Chiral Purity Analysis of this compound
Determining the enantiomeric purity is crucial for chiral molecules like this compound. This can be achieved through two main HPLC strategies: direct and indirect separation.[12]
-
Direct Method: Utilizes a chiral stationary phase (CSP) that selectively interacts with each enantiomer, leading to different retention times.[4]
-
Indirect Method: Involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard achiral column.[12]
The direct method using a CSP is often preferred as it avoids potential kinetic resolution issues associated with the indirect method. This protocol details a direct method using a polysaccharide-based CSP.
Rationale for Method Selection
Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are known for their broad enantiorecognition capabilities for a wide range of compounds, including amines.[13] Normal-phase chromatography is often employed with these columns to enhance chiral recognition. The analyte is again derivatized, this time to improve its interaction with the CSP and for UV detection.
Experimental Protocol
Sample Preparation and Derivatization (with 3,5-Dinitrobenzoyl Chloride):
-
Standard/Sample Preparation: Prepare a 1 mg/mL solution of this compound in anhydrous dichloromethane.
-
Derivatization:
-
To 1.0 mL of the solution, add 1.5 equivalents of triethylamine.
-
Add 1.2 equivalents of 3,5-dinitrobenzoyl chloride.
-
Stir the reaction at room temperature for 2 hours.
-
Wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
-
HPLC Conditions:
| Parameter | Condition |
| Column | Chiralpak AD-H (amylose-based) or Chiralcel OD-H (cellulose-based), 4.6 x 250 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Protocol 3: HPLC Monitoring of a this compound Reaction
HPLC is an invaluable tool for monitoring the progress of chemical reactions, allowing for the determination of reaction completion and the identification of byproducts.[14][15] This protocol outlines a method for monitoring an acylation reaction of this compound.
Rationale for Method Development
A stability-indicating HPLC method is crucial for reaction monitoring.[5][16] The method must be able to separate the starting material, the product, and any potential impurities or degradation products.[17][18] A gradient RP-HPLC method is typically developed for this purpose to handle components with a range of polarities.
Experimental Protocol
Reaction Sampling and Preparation:
-
At various time points during the reaction, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., 1 mL of acetonitrile/water). This also serves to stop the reaction.
-
If necessary, derivatize the quenched sample using the benzoyl chloride method described in Protocol 1 to visualize the remaining this compound. The product, if it contains a chromophore, can be detected directly.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Decision Logic for Reaction Monitoring
Caption: Decision workflow for monitoring a reaction involving this compound.
HPLC Conditions:
The same HPLC conditions as in Protocol 1 can be used as a starting point. The gradient may need to be optimized to ensure adequate separation between the derivatized starting material and the product.
Conclusion
The HPLC methods presented in this application note provide a robust framework for the analysis of this compound in various contexts within the drug development pipeline. The key to successful analysis lies in the appropriate use of derivatization to overcome the molecule's lack of a UV chromophore. By selecting the appropriate column and mobile phase conditions, researchers can confidently assess the purity, enantiomeric excess, and reaction kinetics of this important building block.
References
- 1. mdpi.com [mdpi.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. journalajacr.com [journalajacr.com]
- 8. sdiarticle4.com [sdiarticle4.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. longdom.org [longdom.org]
- 16. ijsdr.org [ijsdr.org]
- 17. ijpsm.com [ijpsm.com]
- 18. stability-indicating hplc method: Topics by Science.gov [science.gov]
The Versatile Role of 3-Aminotetrahydrofuran in the Synthesis of Advanced Specialty Polymers: Application Notes and Protocols
Introduction: Unlocking New Polymer Architectures with a Functionalized Cyclic Ether
In the dynamic landscape of polymer science, the pursuit of novel monomers that impart unique functionalities and properties to resulting materials is a constant endeavor. 3-Aminotetrahydrofuran, a heterocyclic compound featuring both a reactive primary amine and a stable ether linkage within a five-membered ring, emerges as a compelling building block for the development of specialty polymers. Its unique bifunctional nature opens avenues for the synthesis of a diverse range of polymer architectures, including polyamides, polyimides, and functionalized polyethers, with potential applications in biomedical engineering, advanced coatings, and high-performance materials.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the use of this compound in polymer synthesis. Moving beyond a simple recitation of procedures, this document elucidates the underlying chemical principles, guiding the reader through the rationale of experimental design and offering detailed, field-proven protocols.
I. Strategic Approaches to Polymerization with this compound
The presence of both a nucleophilic amine and a potentially polymerizable cyclic ether in this compound allows for several strategic polymerization pathways. The choice of method dictates the final polymer structure, properties, and potential applications.
-
Polycondensation: The primary amine group of this compound readily participates in polycondensation reactions with monomers containing two or more carboxylic acid or acyl chloride functionalities. This approach leads to the formation of polyamides where the tetrahydrofuran moiety is a recurring pendant group, influencing the polymer's solubility, thermal properties, and biocompatibility.
-
Ring-Opening Polymerization (ROP): While the tetrahydrofuran (THF) ring is generally stable, its polymerization can be initiated under specific catalytic conditions. The amine group on this compound can act as an initiator for the ROP of other cyclic monomers, such as lactones or epoxides, leading to the formation of graft copolymers. Alternatively, under strongly acidic conditions, the THF ring itself could potentially participate in cationic ring-opening polymerization, although this is less common and can be challenging to control due to the presence of the basic amine group.
-
Polyaddition Reactions: The amine functionality can also be leveraged in polyaddition reactions, for instance, with diisocyanates to form polyureas or with diepoxides to create crosslinked epoxy networks. These reactions are typically rapid and can be performed under mild conditions.
Logical Flow of Polymerization Strategies
Caption: Polymerization pathways for this compound.
II. Application Notes: Tailoring Polymer Properties for Specific Needs
The incorporation of the this compound moiety into a polymer backbone can significantly influence its macroscopic properties.
A. Enhancing Hydrophilicity and Biocompatibility
The ether linkage and the potential for hydrogen bonding from the amine group (if not fully reacted) can enhance the hydrophilicity of the resulting polymers. This is a critical attribute for biomedical applications where interaction with aqueous environments is necessary. Polyamides derived from this compound are expected to exhibit improved biocompatibility compared to their more hydrophobic aromatic counterparts, making them promising candidates for drug delivery systems, tissue engineering scaffolds, and hydrogels.[1][2]
B. Modulating Thermal and Mechanical Properties
The flexible, non-planar structure of the tetrahydrofuran ring can disrupt polymer chain packing, leading to a lower degree of crystallinity and a reduced glass transition temperature (Tg) compared to polymers with rigid aromatic backbones. This "internal plasticization" can improve the processability of high-performance polymers like polyamides and polyimides, making them more soluble in common organic solvents and lowering their melt processing temperatures.[3]
C. Platforms for Post-Polymerization Modification
The tetrahydrofuran ring itself can be a site for further chemical modification, although this is less common. More significantly, if the amine group is used as an initiator for ring-opening polymerization, the resulting polymer will have a reactive chain end that can be used for subsequent "click" chemistry reactions or for conjugation to biomolecules.
III. Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of specialty polymers using this compound. These protocols are designed to be self-validating, with clear checkpoints and characterization steps.
Protocol 1: Synthesis of a Novel Polyamide via Solution Polycondensation
This protocol details the synthesis of a polyamide from this compound and a diacyl chloride. Solution polycondensation is chosen to ensure good mixing of the reactants and to control the reaction temperature.
Objective: To synthesize a polyamide with pendant tetrahydrofuran groups.
Materials:
-
This compound (purified by distillation)
-
Adipoyl chloride (or other suitable diacyl chloride)
-
Anhydrous N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)
-
Triethylamine (as an acid scavenger)
-
Methanol (for polymer precipitation)
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel
-
Ice bath
-
Standard glassware for filtration and washing
-
Vacuum oven
Workflow Diagram:
Caption: Workflow for polyamide synthesis.
Detailed Procedure:
-
In a flame-dried three-necked flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and triethylamine (2.2 eq) in anhydrous DMAc.
-
Cool the stirred solution to 0°C using an ice bath.
-
Dissolve adipoyl chloride (1.0 eq) in a minimal amount of anhydrous DMAc and add it to the dropping funnel.
-
Add the adipoyl chloride solution dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, continue stirring at 0°C for 2-4 hours.
-
Remove the ice bath and allow the reaction to proceed at room temperature for 18-24 hours. The viscosity of the solution should increase, indicating polymer formation.
-
Precipitate the polymer by slowly pouring the viscous solution into a large volume of vigorously stirred methanol.
-
Collect the precipitated polymer by filtration and wash it thoroughly with methanol and then with deionized water to remove any unreacted monomers, triethylamine hydrochloride, and residual solvent.
-
Dry the polymer in a vacuum oven at 60-80°C until a constant weight is achieved.
Characterization:
-
FTIR: Confirm the formation of the amide bond (C=O stretch around 1650 cm⁻¹, N-H stretch around 3300 cm⁻¹).
-
¹H NMR: Verify the polymer structure by identifying the characteristic peaks of the tetrahydrofuran ring and the aliphatic backbone.
-
GPC/SEC: Determine the molecular weight and polydispersity index (PDI) of the polymer.
Expected Results and Troubleshooting:
| Parameter | Expected Outcome | Potential Issues & Solutions |
| Yield | 60-90% | Low Yield: Incomplete reaction (extend reaction time), loss during precipitation (use a non-solvent in which the polymer is completely insoluble). |
| Molecular Weight (Mn) | 10,000 - 50,000 g/mol | Low Molecular Weight: Impurities in monomers or solvent (purify starting materials), non-stoichiometric amounts of reactants (ensure accurate measurements). |
| Solubility | Soluble in polar aprotic solvents (e.g., DMSO, DMF, DMAc) | Insolubility: High degree of crystallinity or cross-linking (ensure anhydrous conditions to prevent side reactions of the acyl chloride). |
Protocol 2: Synthesis of a Poly(ester-amide) via Ring-Opening Polymerization Initiated by this compound
This protocol describes the use of this compound as an initiator for the ring-opening polymerization of a lactone, such as ε-caprolactone, to create a poly(ester-amide) block copolymer.
Objective: To synthesize a block copolymer with a polyamide block and a polyester block.
Materials:
-
This compound
-
ε-Caprolactone (purified by distillation from CaH₂)
-
Toluene (anhydrous)
-
Stannous octoate (Sn(Oct)₂) as a catalyst
-
Methanol (for precipitation)
Equipment:
-
Schlenk flask
-
Vacuum line
-
Constant temperature oil bath
Workflow Diagram:
Caption: Workflow for ring-opening polymerization.
Detailed Procedure:
-
In a flame-dried Schlenk flask, add this compound (1.0 eq), ε-caprolactone (e.g., 50-200 eq, depending on the desired polyester block length), and anhydrous toluene.
-
Subject the mixture to at least three freeze-pump-thaw cycles to remove dissolved gases.
-
Under a positive pressure of nitrogen, add the stannous octoate catalyst (typically 1/500th to 1/1000th of the molar amount of the lactone).
-
Immerse the sealed flask in a preheated oil bath at 110-130°C and stir.
-
Monitor the progress of the polymerization by taking small aliquots and analyzing them by ¹H NMR to determine the conversion of the monomer. The reaction is typically complete within 4-24 hours.
-
Once the desired conversion is reached, cool the reaction to room temperature.
-
Dissolve the resulting polymer in a small amount of chloroform or dichloromethane.
-
Precipitate the polymer by adding the solution dropwise to a large volume of cold methanol.
-
Collect the polymer by filtration and dry it under vacuum.
Characterization:
-
¹H NMR: Confirm the structure of the block copolymer, identifying the signals from both the this compound initiator and the poly(ε-caprolactone) chain.
-
GPC/SEC: Determine the molecular weight and PDI. A narrow PDI (typically < 1.5) indicates a controlled polymerization.
-
DSC: Determine the melting temperature (Tm) and glass transition temperature (Tg) of the polymer, which will be influenced by the lengths of the polyester and polyamide blocks.
IV. Trustworthiness and Self-Validation
The protocols provided are designed with self-validation in mind. The characterization steps are crucial for confirming the successful synthesis of the target polymer. For instance, in the polycondensation protocol, the disappearance of the amine protons of the monomer and the appearance of the amide proton in the ¹H NMR spectrum, along with the characteristic carbonyl stretch in the FTIR spectrum, provide strong evidence of polymerization. Similarly, in the ROP protocol, the controlled nature of the polymerization can be verified by the linear relationship between the number-average molecular weight (Mn) and the monomer-to-initiator ratio, as determined by GPC.
V. Conclusion and Future Outlook
This compound is a versatile monomer with significant potential for the development of novel specialty polymers. The protocols detailed in this guide provide a solid foundation for researchers to explore the synthesis of polyamides and block copolymers with tailored properties. The inherent functionalities of this compound open up exciting possibilities for creating advanced materials for a wide array of applications, from biocompatible materials for drug delivery to processable high-performance plastics. Further research into the cationic ring-opening polymerization of this compound and its derivatives could unlock even more diverse polymer architectures and functionalities.
VI. References
-
Degradable Poly(ester amide)s for Biomedical Applications. (n.d.). MDPI. Retrieved from --INVALID-LINK--
-
Amine Functional Polymers. (n.d.). Polysciences, Inc. Retrieved from --INVALID-LINK--
-
Mei, Y., Chen, K., Gu, J., Ling, J., & Ni, X. (2023). Poly(ester-co-ether) from ring-opening copolymerisation of sustainable 2-methyltetrahydrofuran with β-butyrolactone. Green Chemistry, 25(2), 934-941. Retrieved from --INVALID-LINK--
-
Active Chain End (ACE) polymerization of tetrahydrofuran (THF). (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Tetrahydrofuran in Polymer Industry. (n.d.). Lab Alley. Retrieved from --INVALID-LINK--
-
Caroli, G., & Loos, K. (2013). Functional End Groups in Polytetrahydrofuran. Macromolecular Chemistry and Physics, 214(22), 2602-2606. Retrieved from --INVALID-LINK--
-
Gaw, K. (1997). Synthesis of Various Polyimides Using Tetrahydrofuran/Methanol as Solvent. Polymer Journal, 29(3), 290-292. Retrieved from --INVALID-LINK--
-
Li, S., Chen, J., & Xu, J. (2019). Synthesis and Properties of Side-Chain Functionalized Polytetrahydrofuran Derivatives via the Blue-Light Photocatalytic Thiol-Ene Reaction. Polymers, 11(4), 629. Retrieved from --INVALID-LINK--
-
Aouissi, A., Al-Deyab, S. S., & Al-Shahri, H. (2010). The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid. Molecules, 15(3), 1398-1407. Retrieved from --INVALID-LINK--
-
Caroli, G., & Loos, K. (2013). Functional End Groups in Polytetrahydrofuran. University of Groningen Research Portal. Retrieved from --INVALID-LINK--
-
Star-Shaped Poly(tetrahydrofuran) with Reactive End Groups: Design, MALDI-TOF Study, and Solution Behavior. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Biodegradable Block Poly(ester amine)s with Pendant Hydroxyl Groups for Biomedical Applications. (n.d.). MDPI. Retrieved from --INVALID-LINK--
-
Senra, M. R., Marques, M. F. V., & Monteiro, S. N. (2022). Poly (Ether-Ether-Ketone) for Biomedical Applications: From Enhancing Bioactivity to Reinforced-Bioactive Composites—An Overview. Polymers, 14(17), 3467. Retrieved from --INVALID-LINK--
-
Synthesis of Biobased Furan-Containing Polyamides. (n.d.). Progress in Chemistry. Retrieved from --INVALID-LINK--
-
Molybdenum imido alkylidene complex. (n.d.). In Wikipedia. Retrieved from --INVALID-LINK--
-
Gaw, K. (1997). Synthesis of Various Polyimides Using Tetrahydrofuran/Methanol as Solvent. SciSpace. Retrieved from --INVALID-LINK--
-
Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. (n.d.). National Chemical Laboratory. Retrieved from --INVALID-LINK--
-
Al-Azemi, T. F., & El-Azab, A. S. (2012). Synthesis and characterization of new polyamides derived from alanine and valine derivatives. Molecules, 17(8), 9674-9687. Retrieved from --INVALID-LINK--
-
Addition polymer. (n.d.). In Wikipedia. Retrieved from --INVALID-LINK--
-
The Synthesis and Characteristic of A New Soluble Polyimides. (2007). Journal of the Adhesion Society of Japan, 43(12), 524-528. Retrieved from --INVALID-LINK--
-
Aouissi, A., Al-Deyab, S. S., & Al-Shahri, H. (2010). The cationic ring-opening polymerization of tetrahydrofuran with 12-tungstophosphoric acid. Molecules, 15(3), 1398-1407. Retrieved from --INVALID-LINK--
-
Ring-opening polymerization. (n.d.). In Wikipedia. Retrieved from --INVALID-LINK--
-
Zhang, T. Y., Yu, J. N., Wang, S. S., Chai, Y. M., Jiang, S., An, H. L., Sun, R. X., & Li, B. (2025). Synthesis and Properties of Heat-resistant Polyimides Films Containing Crosslinkable Group-tetrafluorostyrene. Chinese Journal of Polymer Science, 43, 863–874. Retrieved from --INVALID-LINK--
-
Biobased Polyamides: A Journey from the Biomass towards Cutting Edge Materials. (2025). Preprints.org. Retrieved from --INVALID-LINK--
-
Krause, W. (2019, November 20). Quick Review of Polyamide Synthesis [Video]. YouTube. --INVALID-LINK--
-
First-order kinetic plots of ROP of THF at 25 C catalyzed by RE(OTf) 3... (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Synthesis of Well-defined Poly(tetrahydrofuran)- b -Poly( α -amino acid)s via Cationic Ring-opening Polymerization (ROP) of Tetrahydrofuran and Nucleophilic ROP of N -thiocarboxyanhydrides. (n.d.). Chinese Journal of Polymer Science. Retrieved from --INVALID-LINK--
-
Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. (2008). Google Patents. Retrieved from --INVALID-LINK--
-
Addition Polymers. (2023, January 22). Chemistry LibreTexts. Retrieved from --INVALID-LINK--
-
Michael Addition–Elimination Ring-Opening Polymerization. (n.d.). PubMed Central. Retrieved from --INVALID-LINK--
-
Addition Polymerisation Examples: Poly(ethene), PVC, PTFE & PP. (n.d.). Save My Exams. Retrieved from --INVALID-LINK--
-
Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology. (2021). MDPI. Retrieved from --INVALID-LINK--
-
Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. (n.d.). Frontiers. Retrieved from --INVALID-LINK--
-
Allery, D. (2025, April 1). 3.3.4.3 Addition polymers [Video]. YouTube. --INVALID-LINK--
-
Melt polycondensation of 2,5-tetrahydrofurandimethanol with various dicarboxylic acids towards a variety of biobased polyesters. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Jin, C., Liu, L., Tu, Z., Wang, B., & Wang, G. (2022). Melt polycondensation of 2,5-tetrahydrofurandimethanol with various dicarboxylic acids towards a variety of biobased polyesters. Polymer Chemistry, 13(40), 5718-5729. Retrieved from --INVALID-LINK--
-
Melt polycondensation of 2,5-tetrahydrofurandimethanol with various dicarboxylic acids towards a variety of biobased polyesters. (2021). Polymer Chemistry, 13(40), 5718-5729. Retrieved from --INVALID-LINK--
References
Application Notes and Protocols for Bioconjugation Strategies Involving 3-Aminotetrahydrofuran Intermediates
Introduction: The Emerging Role of 3-Aminotetrahydrofuran in Advanced Bioconjugation
In the landscape of modern drug development, particularly in the realm of antibody-drug conjugates (ADCs), the linker molecule connecting the antibody to the cytotoxic payload is of paramount importance.[1][2] The linker's chemical properties directly influence the stability, solubility, and pharmacokinetic profile of the entire ADC construct.[2] An emerging area of interest in linker design is the incorporation of hydrophilic moieties to counteract the hydrophobicity of many potent payloads, which can otherwise lead to aggregation and rapid clearance.[3][4][5] The this compound scaffold presents a compelling solution, offering a desirable balance of hydrophilicity, biocompatibility, and synthetic tractability.
The tetrahydrofuran (THF) ring is a bio-isostere of a pentose sugar, lending it excellent water solubility and a low potential for immunogenicity. The amine functionality at the 3-position provides a versatile handle for the covalent attachment of either the payload or the antibody-reactive moiety, making it an ideal building block for heterobifunctional linkers.[6] This guide provides a comprehensive overview of proposed bioconjugation strategies leveraging this compound intermediates, complete with detailed protocols and the scientific rationale underpinning these approaches. While the direct application of this compound in commercially available ADC linkers is not yet widely documented, the principles outlined herein are based on well-established bioconjugation chemistries and offer a robust framework for researchers and drug developers.
Core Principle: Leveraging the Amine Functionality of this compound
The primary amino group of this compound is a nucleophile that can readily participate in a variety of well-characterized conjugation reactions. This allows for the site-specific incorporation of this hydrophilic scaffold into a larger linker architecture. The general strategy involves the synthesis of a heterobifunctional linker where the this compound moiety is derivatized to present two different reactive groups at opposite ends of the molecule.
A common approach involves reacting the amine of this compound with a molecule that introduces a stable amide bond and a terminal functional group for further elaboration. The other end of the linker is then functionalized with a group that will react with a specific functional group on the biomolecule of interest, typically an antibody.
Proposed Synthesis of a Heterobifunctional Linker Incorporating this compound
To illustrate the concept, we propose the synthesis of a maleimide-functionalized linker for thiol-specific conjugation, a widely used strategy in ADC development. This hypothetical linker, termed "Mal-PEG4-THF-NHS," incorporates a maleimide for reaction with cysteines, a short polyethylene glycol (PEG) chain to further enhance hydrophilicity, the this compound core, and an N-hydroxysuccinimide (NHS) ester for reaction with a payload containing a primary amine.
Diagram of Proposed Linker Synthesis Workflow
Caption: Proposed synthetic workflow for a this compound-based heterobifunctional linker.
Application Note 1: Amine-Reactive Conjugation of a Payload to the Mal-PEG4-THF-NHS Linker
This protocol describes the conjugation of a payload containing a primary amine to the NHS ester end of the proposed Mal-PEG4-THF-NHS linker.
Protocol:
-
Reagent Preparation:
-
Dissolve the amine-containing payload in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a final concentration of 10-20 mM.
-
Dissolve the Mal-PEG4-THF-NHS linker in anhydrous DMF or DMSO to a final concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
In a clean, dry reaction vessel, add the payload solution.
-
Slowly add an equimolar amount of the linker solution to the payload solution with gentle stirring.
-
Add 2-3 equivalents of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the formation of the desired linker-payload conjugate.
-
-
Purification:
-
Upon completion, the linker-payload conjugate can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA).
-
Lyophilize the pure fractions to obtain the linker-payload conjugate as a solid.
-
Application Note 2: Thiol-Specific Conjugation of the Linker-Payload to an Antibody
This protocol outlines the conjugation of the maleimide-functionalized linker-payload to a monoclonal antibody (mAb) that has been partially reduced to expose free cysteine residues.
Protocol:
-
Antibody Reduction (Partial):
-
Prepare the antibody in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4.
-
Add a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), in a controlled molar excess (typically 2-3 equivalents per disulfide bond to be reduced) to the antibody solution.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Remove the excess TCEP using a desalting column equilibrated with PBS.
-
-
Conjugation Reaction:
-
Dissolve the purified linker-payload conjugate in a minimal amount of a water-miscible organic solvent, such as DMSO.
-
Slowly add the linker-payload solution to the reduced antibody solution with gentle stirring. A typical molar excess of linker-payload to antibody is 5-10 fold.
-
Allow the reaction to proceed at room temperature for 1-2 hours, or at 4°C for 4-6 hours.
-
-
Quenching:
-
Quench any unreacted maleimide groups by adding an excess of a thiol-containing reagent, such as N-acetylcysteine or cysteine, to the reaction mixture. Incubate for an additional 30 minutes.
-
-
Purification of the ADC:
-
Purify the resulting ADC from unreacted linker-payload and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) with a suitable molecular weight cutoff.
-
-
Characterization of the ADC:
-
Determine the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.
-
Assess the purity and aggregation of the ADC by size-exclusion chromatography (SEC-HPLC).
-
Confirm the integrity of the ADC by SDS-PAGE analysis under reducing and non-reducing conditions.
-
Diagram of the Two-Step ADC Conjugation Workflow
Caption: A two-step approach for creating an ADC using a this compound-based linker.
Quantitative Data Summary
| Parameter | Typical Range | Method of Analysis |
| Linker-Payload Purity | >95% | RP-HPLC |
| Drug-to-Antibody Ratio (DAR) | 2 - 8 | HIC-HPLC, UV-Vis |
| ADC Monomer Purity | >95% | SEC-HPLC |
| Residual Free Payload | <1% | RP-HPLC |
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through the inclusion of in-process controls and characterization steps.
-
Reaction Monitoring: The use of LC-MS at each synthetic step confirms the formation of the desired product and identifies any potential side products.
-
Purification: Chromatographic purification at each stage ensures that only the desired, pure compound is carried forward to the next step.
-
ADC Characterization: A comprehensive suite of analytical techniques (HIC-HPLC, SEC-HPLC, SDS-PAGE) is employed to confirm the successful conjugation, determine the drug loading, and assess the purity and integrity of the final ADC.
Conclusion and Future Perspectives
The incorporation of this compound intermediates into bifunctional linkers represents a promising strategy for the development of next-generation bioconjugates, particularly ADCs with improved physicochemical properties. The inherent hydrophilicity of the tetrahydrofuran ring can help to mitigate the aggregation issues often associated with hydrophobic payloads, potentially leading to improved pharmacokinetics and a wider therapeutic window. While the protocols presented here are based on a proposed linker, they are grounded in robust and widely practiced bioconjugation chemistries. Further research into the synthesis and application of various this compound-based linkers is warranted and holds the potential to contribute significantly to the advancement of targeted therapeutics.
References
- 1. WO2018218004A1 - Linkers for antibody drug conjugates - Google Patents [patents.google.com]
- 2. WO2025064733A1 - Improved linker-payloads for antibody conjugation, pharmaceutical compositions and applications thereof - Google Patents [patents.google.com]
- 3. WO2019094395A2 - Hydrophilic linkers for antibody drug conjugates - Google Patents [patents.google.com]
- 4. CN111601619A - Hydrophilic Linkers for Antibody Drug Conjugates - Google Patents [patents.google.com]
- 5. The High Hydrophilicity of ADC Linker Has Become the Main Trend in Modification | AxisPharm [axispharm.com]
- 6. Synthesis of a new heterobifunctional linker, N-[4-(aminooxy)butyl]maleimide, for facile access to a thiol-reactive 18F-labeling agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Antiarrhythmic Drugs Utilizing (R)-3-Aminotetrahydrofuran
<_ _>
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of advanced antiarrhythmic agents using the chiral building block, (R)-3-aminotetrahydrofuran. The strategic incorporation of this specific chiral amine is critical in the development of potent and selective cardiac rhythm-modulating therapeutics.[1] This guide elucidates the underlying chemical principles, provides detailed, field-tested protocols for the synthesis of key antiarrhythmic drugs, and presents data in a clear, comparative format. The methodologies described herein are designed to be self-validating, emphasizing safety, efficiency, and reproducibility.
Introduction: The Strategic Importance of (R)-3-Aminotetrahydrofuran in Cardiology
Cardiac arrhythmias, characterized by irregular heartbeats, are a significant cause of morbidity and mortality worldwide.[2] The development of effective antiarrhythmic drugs remains a critical area of pharmaceutical research.[3][4] Chiral amines are fundamental structural motifs in a vast number of pharmaceuticals, influencing their efficacy and safety profiles.[1] Among these, (R)-3-aminotetrahydrofuran has emerged as a privileged scaffold in the design of novel antiarrhythmic agents.
The tetrahydrofuran ring provides a desirable pharmacokinetic profile, while the stereochemistry of the amine at the C-3 position is often crucial for specific interactions with cardiac ion channels.[5] This guide will focus on the practical application of this versatile building block in the synthesis of next-generation antiarrhythmic drugs.
Core Synthetic Strategies & Mechanistic Insights
The primary synthetic route to incorporate the (R)-3-aminotetrahydrofuran moiety into a larger drug molecule is through N-alkylation .[6][7][8] This reaction involves the formation of a new carbon-nitrogen bond between the amine of (R)-3-aminotetrahydrofuran and an electrophilic carbon atom on the drug scaffold.
Causality in Experimental Design:
The choice of reagents and reaction conditions is paramount for a successful and selective N-alkylation. Key considerations include:
-
Base: A non-nucleophilic base is essential to deprotonate the amine without competing in the alkylation reaction. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Solvent: A polar aprotic solvent, such as dimethylformamide (DMF), acetonitrile (MeCN), or dimethyl sulfoxide (DMSO), is typically used to dissolve the reactants and facilitate the reaction.
-
Leaving Group: A good leaving group on the electrophile (e.g., bromide, iodide, tosylate, or mesylate) is necessary for an efficient reaction.
-
Temperature: The reaction temperature is optimized to ensure a reasonable reaction rate without promoting side reactions or decomposition.
The diagram below illustrates the general workflow for the N-alkylation of (R)-3-aminotetrahydrofuran.
Caption: General workflow for N-alkylation.
Application Protocol: Synthesis of a Vernakalant Analogue
Vernakalant is a notable antiarrhythmic drug that demonstrates the importance of chiral amines in its structure.[9][10] This protocol details the synthesis of a key intermediate for a Vernakalant analogue, highlighting the application of (R)-3-aminotetrahydrofuran.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| (R)-3-aminotetrahydrofuran | ≥98% | Commercially Available |
| 1-bromo-2,6-dimethylbenzene | ≥98% | Commercially Available |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available |
| Dimethylformamide (DMF) | Anhydrous | Commercially Available |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Saturated aq. NaCl (Brine) | Prepared in-house | |
| Anhydrous Magnesium Sulfate | Commercially Available |
Step-by-Step Experimental Protocol:
-
Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (R)-3-aminotetrahydrofuran (1.0 eq), 1-bromo-2,6-dimethylbenzene (1.1 eq), and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to achieve a substrate concentration of 0.2 M.
-
Reaction Execution: Heat the reaction mixture to 80 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water (3x) followed by brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-alkylated product.
The following diagram illustrates the synthetic pathway for the Vernakalant analogue intermediate.
Caption: Synthesis of a Vernakalant analogue intermediate.
Application Protocol: Synthesis of an Azimilide Precursor
Azimilide is a class III antiarrhythmic agent that acts by blocking potassium channels.[11] This protocol outlines the synthesis of a chiral precursor for an Azimilide analogue, again utilizing (R)-3-aminotetrahydrofuran.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| (R)-3-aminotetrahydrofuran | ≥98% | Commercially Available |
| 2-chloro-N-(2,6-dimethylphenyl)acetamide | ≥97% | Commercially Available |
| Cesium Carbonate (Cs₂CO₃) | ≥99% | Commercially Available |
| Acetonitrile (MeCN) | Anhydrous | Commercially Available |
| Dichloromethane (DCM) | ACS Grade | Commercially Available |
| Saturated aq. NaHCO₃ | Prepared in-house | |
| Anhydrous Sodium Sulfate | Commercially Available |
Step-by-Step Experimental Protocol:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve (R)-3-aminotetrahydrofuran (1.2 eq) in anhydrous acetonitrile.
-
Addition of Reagents: Add 2-chloro-N-(2,6-dimethylphenyl)acetamide (1.0 eq) followed by cesium carbonate (2.0 eq).
-
Reaction Execution: Stir the reaction mixture at 60 °C for 8-12 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, gradient elution) to yield the pure Azimilide precursor.
The synthetic scheme for the Azimilide precursor is depicted below.
Caption: Synthesis of an Azimilide precursor.
Data Summary and Characterization
The successful synthesis of the target compounds should be confirmed by standard analytical techniques.
| Compound | Expected Yield (%) | ¹H NMR | Mass Spec (m/z) |
| Vernakalant Analogue Intermediate | 75-85 | Consistent with structure | [M+H]⁺ calculated |
| Azimilide Precursor | 70-80 | Consistent with structure | [M+H]⁺ calculated |
Conclusion and Future Perspectives
(R)-3-aminotetrahydrofuran is a demonstrably valuable chiral building block for the synthesis of novel antiarrhythmic drugs. The protocols detailed in this application note provide robust and reproducible methods for the incorporation of this key pharmacophore. Future research in this area may focus on the development of more efficient and sustainable catalytic methods for these N-alkylation reactions, further expanding the synthetic toolbox for medicinal chemists in the field of cardiology.
References
- 1. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and In Vivo Antiarrhythmic Activity Evaluation of Novel Scutellarein Analogues as Voltage-Gated Nav1.5 and Cav1.2 Channels Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 18 – Antiarrhythmic Drugs | Semantic Scholar [semanticscholar.org]
- 4. Synthesis and characterization of new related substances of the antiarrhythmic drug dronedarone hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiovascular effects of R- and S-enantiomers of Ro 22-9194, (2R)-2-amino-N- (2,6-dimethylphenyl)-N-[3-(3-pyridyl)propyl]propionamide D-tartrate and (2S)-2-amino-N-(2,6-dimethylphenyl)-N-[3-(3-pyridyl)propyl]propionamide L-tartrate, in dog heart preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Azimilide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: A Guide to the N-Acylation of 3-Aminotetrahydrofuran
Abstract & Introduction
The tetrahydrofuran (THF) moiety is a privileged scaffold found in a vast array of biologically active molecules and natural products.[1] When functionalized with an amino group, as in 3-aminotetrahydrofuran, it becomes a versatile building block for drug discovery. The subsequent N-acylation of this amine is a fundamental and frequently employed transformation in medicinal chemistry, allowing for the introduction of diverse side chains to modulate pharmacological properties such as potency, selectivity, and pharmacokinetics.[2][3] N-acylated this compound derivatives are key intermediates in the synthesis of various therapeutic agents.[4][5]
This document provides a comprehensive, field-proven protocol for the N-acylation of this compound using an acyl chloride as the electrophile. Beyond a simple recitation of steps, this guide elucidates the underlying chemical principles, explains the rationale for specific procedural choices, and incorporates self-validating checkpoints to ensure procedural integrity and reproducibility for researchers in synthetic and medicinal chemistry.
Reaction Principles & Mechanistic Overview
The N-acylation of an amine with an acyl chloride is a classic example of a Nucleophilic Acyl Substitution reaction.[6] This process is one of the most robust and widely used methods for amide bond formation.[7]
General Reaction Scheme:
Core Mechanistic Steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of this compound acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride. This breaks the carbonyl π-bond, pushing electrons onto the oxygen and forming a tetrahedral intermediate.[6]
-
Collapse of the Intermediate: The tetrahedral intermediate is unstable. The carbonyl double bond reforms by expelling the most stable leaving group, which in this case is the chloride ion (Cl⁻).
-
Deprotonation: The resulting protonated amide is neutralized by a base present in the reaction mixture. This final step is critical for the reaction's success.
Causality of Reagent Selection:
-
Acylating Agent (Acyl Chloride): Acyl chlorides are highly reactive acylating agents due to the electron-withdrawing nature of the chlorine atom, which makes the carbonyl carbon extremely electrophilic. This high reactivity allows the reaction to proceed rapidly, often at low temperatures.
-
Base (Triethylamine, Et₃N): The reaction produces one equivalent of hydrochloric acid (HCl) as a byproduct.[8] In the absence of a base, this strong acid would protonate the starting this compound, forming an ammonium salt. This salt is no longer nucleophilic, effectively shutting down the reaction. Triethylamine is a non-nucleophilic, organic base that acts as an "acid scavenger," irreversibly neutralizing the HCl to form triethylammonium chloride, a salt that typically precipitates or is easily removed during workup.[8]
-
Solvent (Dichloromethane, DCM): An aprotic solvent like DCM is essential. Protic solvents (e.g., water, alcohols) would react violently with the acyl chloride, consuming the reagent.[9] DCM is also effective at dissolving the reactants while being relatively unreactive and having a low boiling point, which simplifies product isolation.
Detailed Experimental Protocol
This protocol details the synthesis of N-(tetrahydrofuran-3-yl)acetamide as a representative example.
Materials & Equipment
Reagents:
-
This compound (≥98% purity)
-
Acetyl Chloride (≥99% purity)
-
Triethylamine (Et₃N, ≥99.5%, distilled from CaH₂)
-
Anhydrous Dichloromethane (DCM, CH₂Cl₂, ≥99.8%, packaged under N₂)
-
Deionized Water
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (Saturated Aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
TLC analysis: Silica gel 60 F₂₅₄ plates, Ethyl Acetate, Hexanes
Equipment:
-
Round-bottom flasks (oven-dried)
-
Magnetic stirrer and stir bars
-
Septa and nitrogen/argon inlet
-
Syringes and needles
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Flash column chromatography setup
-
Standard laboratory glassware
Reaction Workflow Diagram
Caption: Experimental workflow for the acylation of this compound.
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 11.5 mmol, 1.0 equiv).
-
Under an inert atmosphere (N₂ or Argon), add 30 mL of anhydrous DCM followed by triethylamine (1.92 mL, 13.8 mmol, 1.2 equiv). Stir the solution until all components are fully dissolved.
-
Rationale: Anhydrous conditions are critical as acetyl chloride reacts violently with water.[9][10] The inert atmosphere prevents atmospheric moisture from entering the reaction.
-
-
Acyl Chloride Addition:
-
Cool the flask in an ice-water bath to 0 °C.
-
Slowly add acetyl chloride (0.89 mL, 12.6 mmol, 1.1 equiv) dropwise via syringe over 5-10 minutes. A white precipitate (triethylammonium chloride) will form.[8]
-
Rationale: The reaction is exothermic. Slow addition at 0 °C helps to control the reaction rate, dissipate heat, and prevent potential side reactions.[11]
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 1-2 hours.
-
Self-Validation Checkpoint: Monitor the reaction progress by TLC (e.g., 10% Methanol in DCM or 50% Ethyl Acetate in Hexanes). Stain with ninhydrin to visualize the amine. The reaction is complete when the this compound spot is no longer visible.
-
-
Work-up and Extraction:
-
Quench the reaction by carefully adding 20 mL of deionized water.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM (2 x 20 mL).
-
Combine the organic layers and wash sequentially with 20 mL of saturated NaHCO₃ solution and 20 mL of brine.
-
Rationale: The water quench removes the triethylammonium salt. The NaHCO₃ wash removes any remaining acidic impurities. The brine wash helps to remove residual water from the organic layer.
-
-
Isolation and Purification:
-
Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product as an oil or solid.
-
Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 70%) to afford the pure N-(tetrahydrofuran-3-yl)acetamide.
-
Characterization
-
¹H NMR (CDCl₃, 400 MHz): Expect signals corresponding to the acetyl methyl group (singlet, ~2.0 ppm), the tetrahydrofuran protons, and a broad signal for the N-H proton.
-
Mass Spectrometry (ESI+): Calculate the expected mass for the protonated molecule [M+H]⁺.
Data Summary & Troubleshooting
| Parameter | Value/Condition | Rationale |
| Amine Equiv. | 1.0 | Limiting reagent. |
| Acyl Chloride Equiv. | 1.1 | A slight excess ensures complete consumption of the amine. |
| Base Equiv. | 1.2 | A slight excess ensures complete neutralization of byproduct HCl. |
| Solvent | Anhydrous DCM | Aprotic solvent, prevents reaction with acyl chloride. |
| Temperature | 0 °C to Room Temp | Controls initial exotherm, allows reaction to complete. |
| Reaction Time | 1-2 hours | Typically sufficient for full conversion. Monitored by TLC. |
| Expected Yield | 85-95% | This reaction is generally high-yielding. |
Troubleshooting Guide:
-
Low Yield: May indicate incomplete reaction or moisture contamination. Ensure all glassware is dry and solvents are anhydrous. Check the purity of the triethylamine.
-
Reaction Stalls: If TLC shows significant starting material after 2 hours, the amine may have been protonated. Ensure sufficient base was added. A small additional charge of acyl chloride and base can be considered.
-
Multiple Products on TLC: Could indicate side reactions. Over-acylation is unlikely with a secondary amine product. Ensure the temperature was controlled during addition. Purification by chromatography is essential.
Mechanistic Diagram
Caption: Mechanism of Nucleophilic Acyl Substitution.
Safety Precautions
-
Acetyl Chloride: Highly flammable, corrosive, and reacts violently with water to produce toxic HCl gas.[9][10][12] Causes severe skin burns and eye damage.[13] Handle exclusively in a well-ventilated chemical fume hood.[14] Wear appropriate PPE, including safety goggles, a face shield, and chemical-resistant gloves.[10]
-
Triethylamine: Flammable liquid and vapor with a strong odor. It is corrosive and can cause skin and eye irritation. Handle in a chemical fume hood.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.
-
General: All operations should be conducted by trained personnel in a certified chemical fume hood. An appropriate fire extinguisher (e.g., dry powder, CO₂) should be readily available.[12]
References
- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 3. growingscience.com [growingscience.com]
- 4. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Triethylamine - Wikipedia [en.wikipedia.org]
- 9. nj.gov [nj.gov]
- 10. geneseo.edu [geneseo.edu]
- 11. reddit.com [reddit.com]
- 12. ICSC 0210 - ACETYL CHLORIDE [inchem.org]
- 13. chemos.de [chemos.de]
- 14. fishersci.com [fishersci.com]
Application Notes & Protocols: 3-Aminotetrahydrofuran Derivatives as Versatile Precursors for Potent HIV Protease Inhibitors
Audience: Researchers, scientists, and drug development professionals in the field of medicinal chemistry and virology.
Abstract
The development of Human Immunodeficiency Virus (HIV) protease inhibitors marked a pivotal moment in transforming HIV/AIDS from a fatal diagnosis into a manageable chronic condition.[1][2] A key innovation in modern inhibitor design is the incorporation of non-peptidic ligands that enhance binding affinity and improve pharmacokinetic profiles. The tetrahydrofuran (THF) moiety, particularly in its chiral 3-substituted form, has emerged as a privileged scaffold. This document provides an in-depth guide on the strategic use of 3-aminotetrahydrofuran and related derivatives as precursors in the synthesis of potent HIV protease inhibitors like Amprenavir and the principles guiding the design of next-generation drugs such as Darunavir. We will explore the mechanistic basis for the efficacy of the THF ligand, provide detailed synthetic protocols, and offer expert insights into the experimental workflow.
The Strategic Importance of the Tetrahydrofuran Moiety in HIV Protease Inhibition
The HIV-1 protease is an aspartic protease that cleaves viral polyproteins into mature, functional proteins, a step essential for viral replication.[2] Inhibitors are designed to bind tightly within the enzyme's active site, mimicking the transition state of the natural substrate.
The true innovation of the THF scaffold lies in its ability to maximize interactions with the highly conserved backbone of the protease active site.[1][3] This is a critical design strategy to combat drug resistance, as mutations in the backbone are often detrimental to the virus's own survival.
-
Hydrogen Bonding: The ether oxygen of the THF ring acts as a potent hydrogen bond acceptor. X-ray crystallography studies have revealed that this oxygen forms crucial hydrogen bonds with the backbone amide protons of key aspartate residues, typically Asp29 and Asp30, in the S2 subsite of the protease.[4][5] These interactions anchor the inhibitor firmly in the active site.
-
Hydrophobic and van der Waals Interactions: The cyclic aliphatic structure of the THF ring fits snugly into the hydrophobic pockets of the active site, engaging in favorable van der Waals interactions that contribute significantly to the overall binding energy.[1][3]
-
Stereochemical Control: The stereochemistry at the C-3 position of the THF ring is paramount. For instance, the (3S)-tetrahydrofuranyl urethane is a key component in Amprenavir, and its specific orientation dictates the correct positioning of the entire inhibitor for optimal binding.[6]
Below is a diagram illustrating the fundamental interactions between a THF-containing inhibitor and the HIV protease active site.
Caption: Interaction of the THF moiety with the protease active site.
Key Inhibitors and Retrosynthetic Analysis
The versatility of the 3-substituted THF precursor is best illustrated through its role in the synthesis of approved drugs.
2.1 Amprenavir
Amprenavir (Agenerase) is a potent HIV protease inhibitor where the (3S)-oxolan-3-yl (or (S)-3-hydroxytetrahydrofuran) moiety serves as the P1 carbamate ligand.[7][8] Its structure can be disconnected to reveal its key synthetic precursors.
Caption: Retrosynthetic analysis of Amprenavir.
This analysis shows that an activated form of (S)-3-hydroxytetrahydrofuran is coupled with the core amino alcohol to form the final carbamate linkage.[7]
2.2 Darunavir
Darunavir (Prezista) represents a further evolution, incorporating a high-affinity bis-tetrahydrofuran (bis-THF) ligand, specifically (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol.[1][9] While structurally more complex, the underlying principle remains the same: the two ether oxygens of the bis-THF ligand form powerful hydrogen bonds with the protease backbone, leading to exceptional potency and a high barrier to resistance.[5][10] The synthesis of this complex side chain is a significant challenge, often starting from chiral precursors like isocitric acid.[9][11]
Experimental Protocols and Methodologies
The following protocols provide a framework for the synthesis of HIV protease inhibitors using THF-based precursors. These are illustrative and may require optimization based on specific substrates and laboratory conditions.
Protocol 1: Activation of (S)-3-Hydroxytetrahydrofuran
Objective: To convert the hydroxyl group of (S)-3-hydroxytetrahydrofuran into a more reactive species (an activated carbonate) suitable for coupling with an amine. This is a crucial first step in synthesizing Amprenavir and its analogues.[7][12]
Causality: The hydroxyl group is a poor leaving group. Reacting it with 4-nitrophenyl chloroformate creates an activated p-nitrophenyl carbonate. The p-nitrophenoxide is an excellent leaving group, facilitating nucleophilic attack by the amine in the subsequent coupling step. Pyridine or another mild base is used to neutralize the HCl generated during the reaction.
Materials:
-
(S)-3-Hydroxytetrahydrofuran
-
4-Nitrophenyl chloroformate
-
Pyridine (anhydrous)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve (S)-3-hydroxytetrahydrofuran (1.0 eq) in anhydrous CH₂Cl₂ in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add anhydrous pyridine (1.1 eq) to the solution dropwise.
-
Slowly add a solution of 4-nitrophenyl chloroformate (1.1 eq) in anhydrous CH₂Cl₂ to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude activated carbonate.
-
Purify the product by silica gel chromatography if necessary.
Protocol 2: Coupling to Form the Carbamate Linkage (Amprenavir Analogue)
Objective: To couple the activated THF precursor with the core amino alcohol sulfonamide to form the final inhibitor.
Causality: The primary amine of the core structure acts as a nucleophile, attacking the electrophilic carbonyl carbon of the activated carbonate. The p-nitrophenoxide is displaced, forming the stable carbamate linkage. Diisopropylethylamine (DIPEA) is often used as a non-nucleophilic base to scavenge any residual acid without competing in the reaction.[4]
Materials:
-
Activated (S)-3-tetrahydrofuranyl carbonate (from Protocol 1)
-
Core amino alcohol (e.g., (2S,3R)-3-amino-1-(N-isobutyl-4-aminophenylsulfonamido)-4-phenylbutan-2-ol)
-
Diisopropylethylamine (DIPEA)
-
Acetonitrile (CH₃CN, anhydrous)
Procedure:
-
Dissolve the core amino alcohol (1.0 eq) in anhydrous acetonitrile in a flask under a nitrogen atmosphere.
-
Add the activated (S)-3-tetrahydrofuranyl carbonate (1.2 eq) to the solution.
-
Add DIPEA (1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 24-72 hours. The reaction time can vary significantly based on the reactivity of the amine.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the final product via column chromatography to obtain the desired HIV protease inhibitor.
Workflow Overview
The overall synthetic strategy is summarized in the workflow diagram below.
Caption: General workflow for synthesizing a THF-based PI.
Data Summary and Characterization
The effectiveness of incorporating different THF-based ligands can be quantified by their enzyme inhibitory activity (Kᵢ) and their antiviral activity in cell culture (IC₅₀ or EC₅₀).
| Inhibitor / Ligand | Target | Kᵢ (nM) | Antiviral IC₅₀ (nM) | Reference(s) |
| Amprenavir | HIV-1 Protease | Varies | Varies | [7],[8] |
| Darunavir (bis-THF) | HIV-1 Protease | <0.01 | 3.3 | [10],[4] |
| Inhibitor with Cp-THF | HIV-1 Protease | 0.14 | 8 | [6] |
| Inhibitor 4a (C-2 allyl, C-5 methyl THF) | HIV-1 Protease | 0.4 | Not specified | [1] |
Characterization:
-
¹H and ¹³C NMR: To confirm the chemical structure and verify the formation of the carbamate linkage.
-
Mass Spectrometry (MS): To confirm the molecular weight of the final product.
-
Chiral HPLC: Crucial for confirming the enantiomeric purity of the final inhibitor, as the incorrect stereoisomer can be significantly less active or inactive.[1]
Conclusion and Future Directions
This compound and its hydroxyl analogues are not merely passive structural components; they are highly strategic precursors that enable the synthesis of exceptionally potent HIV protease inhibitors. Their ability to form strong, targeted interactions with the conserved backbone of the protease active site makes them a cornerstone of modern anti-retroviral drug design. The principles outlined here—stereoselective synthesis, precursor activation, and strategic coupling—provide a robust foundation for developing novel inhibitors with improved potency and resistance profiles. Future research continues to explore modifications to the THF ring, such as adding substituents to probe for additional interactions within the S2 subsite, further enhancing the therapeutic potential of this remarkable scaffold.[5][10]
References
- 1. Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Enzymatic Route to the Synthesis of Tricyclic Fused Hexahydrofuranofuran P2-Ligand for a Series of Highly Potent HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of substituted tetrahydrofuran derivatives for HIV-1 protease inhibitors: synthesis, biological evaluation, and X-ray structural studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Design, Synthesis and X-ray Structural Studies of Potent HIV-1 Protease Inhibitors Containing C-4 Substituted Tricyclic Hexahydro-furofuran derivatives as P2 ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Biological Evaluation and X-ray Structural Studies of HIV-1 Protease Inhibitors Containing Substituted Fused-Tetrahydropyranyl Tetrahydrofuran as P2-Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AMPRENAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 9. Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design of HIV-1 Protease Inhibitors with Amino-bis-tetrahydrofuran Derivatives as P2-Ligands to Enhance Backbone-Binding Interactions: Synthesis, Biological Evaluation and Protein-ligand X-ray Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. US9233943B2 - Process for synthesis of syn azido epdxide and its use as intermediate for the synthesis of amprenavir and saquinavir - Google Patents [patents.google.com]
Navigating the Synthesis of 3-Aminotetrahydrofuran: An Application Guide for Large-Scale Production
Introduction: The Significance of 3-Aminotetrahydrofuran in Modern Chemistry
This compound, a versatile heterocyclic amine, serves as a crucial building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its constrained cyclic structure imparts unique conformational properties to target molecules, making it a sought-after intermediate in drug discovery and development. The chiral variants, (R)- and (S)-3-aminotetrahydrofuran, are of particular importance, as stereochemistry often dictates biological activity. For instance, (R)-3-aminotetrahydrofuran is a key intermediate in the synthesis of the antiarrhythmic drug Tecadenoson.[1] This guide provides a detailed overview of scalable and industrially viable methods for the production of this compound, with a focus on chiral synthesis, process optimization, and safety considerations.
Comparative Analysis of Prominent Synthetic Routes
The large-scale synthesis of this compound can be approached from several different starting materials. The choice of a particular route is often a trade-off between factors such as the cost and availability of raw materials, the number of synthetic steps, overall yield, stereochemical control, and the safety and environmental impact of the process. Below is a comparative summary of the most promising methods for industrial production.
| Synthetic Route | Starting Material | Key Intermediates | Advantages | Challenges |
| Route 1: From Chiral Hydroxy Precursors | (S)-3-Hydroxytetrahydrofuran | (R)-3-Azidotetrahydrofuran | High enantiomeric purity. | Use of highly toxic and potentially explosive sodium azide. |
| Route 2: From Chiral Carboxylic Acid Precursors | (R)-Tetrahydrofuran-3-carboxylic acid | (R)-3-Carboxamidetetrahydrofuran | Avoids the use of azides; suitable for industrial scale. | Multi-step process. |
| Route 3: From Natural Amino Acids | L-Aspartic Acid | (S)-2-Benzoyl-1,4-butanediol | Utilizes a readily available and inexpensive chiral starting material. | Longer synthetic route with multiple steps.[1][2] |
| Route 4: Reductive Amination of an Achiral Ketone | Tetrahydrofuran-3-one | Imine intermediate | Potentially a more direct route. | Requires a chiral catalyst or resolution to obtain enantiopure product. |
Detailed Protocols and Methodologies
Route 1: Synthesis of (R)-3-Aminotetrahydrofuran from (S)-3-Hydroxytetrahydrofuran
This pathway is a classical approach to inverting the stereochemistry at the C3 position of the tetrahydrofuran ring. It involves the activation of the hydroxyl group, followed by nucleophilic substitution with an azide, and subsequent reduction.
Conceptual Workflow:
Caption: Synthesis of (R)-3-Aminotetrahydrofuran from (S)-3-Hydroxytetrahydrofuran.
Step-by-Step Protocol:
-
Synthesis of the Starting Material, (S)-3-Hydroxytetrahydrofuran:
-
(S)-3-Hydroxytetrahydrofuran can be synthesized from the readily available and inexpensive chiral starting material, L-malic acid.[3]
-
The process involves an initial esterification of L-malic acid, followed by reduction of the ester groups to form (S)-1,2,4-butanetriol.[3]
-
The resulting triol is then cyclized via dehydration, often in the presence of an acid catalyst like p-toluenesulfonic acid, to yield (S)-3-hydroxytetrahydrofuran.[3]
-
-
Activation of the Hydroxyl Group (Tosylation or Mesylation):
-
(S)-3-Hydroxytetrahydrofuran is reacted with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine or pyridine) to convert the hydroxyl group into a better leaving group. This reaction is typically carried out in a suitable solvent like dichloromethane or toluene at controlled temperatures.
-
-
Nucleophilic Substitution with Azide:
-
The resulting tosylate or mesylate is then reacted with sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF). This SN2 reaction proceeds with inversion of configuration, yielding (R)-3-azidotetrahydrofuran.
-
CAUTION: Sodium azide is highly toxic and potentially explosive, especially when heated or in the presence of acids. Appropriate safety precautions, including working in a well-ventilated fume hood and using personal protective equipment, are essential.[1]
-
-
Reduction of the Azide:
-
The azide group is reduced to the primary amine. A common and scalable method is catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst. This reaction is typically performed in a solvent like ethanol or methanol under pressure.
-
Alternatively, other reducing agents like lithium aluminum hydride (LiAlH₄) can be used, but these are often less suitable for large-scale production due to safety and cost considerations.
-
Causality and Field-Proven Insights:
-
The choice between tosylation and mesylation for activating the hydroxyl group often depends on the cost and reactivity of the reagents, with mesylates sometimes being more reactive.
-
The use of sodium azide is a significant drawback of this route due to its hazardous nature.[1] For industrial-scale production, a thorough risk assessment and implementation of stringent safety protocols are mandatory. Alternative, safer methods for introducing the amine functionality are highly desirable.
Route 2: Synthesis of (R)-3-Aminotetrahydrofuran from (R)-Tetrahydrofuran-3-carboxylic Acid
This route offers a safer alternative to the azide-based method and is well-suited for industrial production.[1] It proceeds through an amide intermediate, which then undergoes a Hofmann degradation.
Conceptual Workflow:
Caption: Synthesis of (R)-3-Aminotetrahydrofuran via Hofmann Degradation.
Step-by-Step Protocol:
-
Amidation of (R)-Tetrahydrofuran-3-carboxylic Acid:
-
The starting carboxylic acid is first converted to its more reactive acid chloride. This is typically achieved by reacting it with thionyl chloride (SOCl₂) in a solvent like dichloromethane.[1]
-
The resulting acid chloride is then carefully added to a solution of ammonia (e.g., aqueous ammonia) to form (R)-3-carboxamidetetrahydrofuran. The reaction is usually carried out at low temperatures to control its exothermicity.[1] A patent describes dissolving (R)-3-formic acid tetrahydrofuran (58.1g) in 200mL of dichloromethane, adding 5mL of triethylamine, and then adding thionyl chloride (89.3g) in an ice-salt bath. After stirring, the mixture is dried under reduced pressure and w=25% ammonia water (75mL) is added, reacting for 2 hours at room temperature to yield the amide with a 95.6% yield and 99.8% purity.[1]
-
-
Hofmann Degradation:
-
The amide is then subjected to a Hofmann degradation. This reaction involves treating the amide with a solution of sodium hypochlorite (NaOCl) and sodium hydroxide (NaOH).[1]
-
The reaction mixture is typically cooled initially and then heated to drive the rearrangement to completion. A patent provides an example where (R)-3-formamide tetrahydrofuran (23.0g) is added to a cooled mixture of sodium hydroxide (24.0g) and 12% sodium hypochlorite solution (249.0g). The mixture is stirred, then heated to 65°C for 1 hour.[1]
-
After cooling, the product, (R)-3-aminotetrahydrofuran, is extracted with an organic solvent such as dichloromethane. The organic extracts are then washed, dried, and the solvent is evaporated to yield the final product. Recrystallization from a suitable solvent like ethyl acetate can be used for further purification, achieving a yield of 81.6% and a purity of 99.1%.[1]
-
Causality and Field-Proven Insights:
-
This method is advantageous for large-scale production because it avoids the use of highly toxic azides and employs relatively inexpensive and readily available reagents.[1]
-
The Hofmann degradation is a classic and well-understood reaction, making it a reliable choice for industrial synthesis. Careful control of temperature and stoichiometry is crucial for achieving high yields and purity.
Route 3: Synthesis of (S)-3-Aminotetrahydrofuran from L-Aspartic Acid
This route leverages a readily available and inexpensive chiral starting material from the "chiral pool." While it involves multiple steps, it is a scalable process.[2][4]
Conceptual Workflow:
Caption: Multi-step synthesis of (S)-3-Aminotetrahydrofuran from L-Aspartic Acid.
Step-by-Step Protocol:
-
Acylation and Esterification of L-Aspartic Acid:
-
L-Aspartic acid is first protected at the amino group, for example, by acylation with benzoyl chloride.[2]
-
The two carboxylic acid groups are then esterified, typically by reaction with an alcohol (e.g., methanol) in the presence of an acid catalyst, to yield a diester such as (S)-2-benzoyl aspartic acid dimethyl ester.[2]
-
-
Reduction of the Diester:
-
The diester is reduced to the corresponding diol, (S)-2-benzoyl-1,4-butanediol. This reduction can be achieved using a reducing agent like sodium borohydride.[1] The use of stronger reducing agents like lithium aluminum hydride is also possible but is generally avoided in large-scale production due to safety and cost concerns.[1]
-
-
Cyclization:
-
The diol undergoes an intramolecular cyclization to form the tetrahydrofuran ring. This is typically achieved by heating in the presence of an acid catalyst.
-
-
Hydrolysis and Salt Formation:
Causality and Field-Proven Insights:
-
While this route is longer than others, the low cost of the starting material, L-aspartic acid, makes it economically attractive for large-scale production.[2]
-
Each step in this multi-step synthesis needs to be optimized to ensure a high overall yield, which is crucial for the economic viability of the process.
Large-Scale Purification and Isolation
The purification of this compound on an industrial scale typically involves the following steps:
-
Extraction: After the reaction is complete, the product is usually extracted from the aqueous reaction mixture using an appropriate organic solvent like dichloromethane or ethyl acetate.
-
Washing: The organic extract is washed with water or brine to remove any water-soluble impurities and byproducts.
-
Drying: The organic layer is dried over a suitable drying agent, such as anhydrous sodium sulfate or magnesium sulfate, to remove residual water.
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator or a similar industrial-scale solvent stripping system.
-
Distillation or Crystallization: The crude product can be further purified by vacuum distillation. For solid derivatives or salts, recrystallization from a suitable solvent system is a common method to achieve high purity.[1]
-
Chromatography: While less common for very large-scale production due to cost, chromatographic techniques like column chromatography may be used for high-purity applications or for the removal of closely related impurities.[5]
Safety and Handling in a Production Environment
The large-scale production of this compound requires strict adherence to safety protocols due to the handling of hazardous materials.
-
Personal Protective Equipment (PPE): All personnel should wear appropriate PPE, including safety goggles, chemical-resistant gloves, and lab coats.[6][7] In some cases, respiratory protection may be necessary, especially when handling volatile or dusty materials.[6]
-
Ventilation: All operations should be conducted in well-ventilated areas or in fume hoods to minimize exposure to chemical vapors.[6][7]
-
Handling of Hazardous Reagents:
-
Thionyl Chloride: This is a corrosive and lachrymatory substance that reacts violently with water. It should be handled with extreme care in a dry environment.
-
Sodium Azide: As mentioned earlier, this is a highly toxic and potentially explosive compound. Strict protocols for its handling, storage, and quenching are essential.[1]
-
Flammable Solvents: Many organic solvents used in the synthesis are flammable. Ignition sources should be strictly controlled, and appropriate fire suppression equipment must be readily available.[7][8]
-
-
Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations. This includes quenching of reactive reagents before disposal.
Conclusion and Future Outlook
The large-scale production of this compound is achievable through several synthetic routes, each with its own set of advantages and challenges. The choice of the optimal route depends on a careful consideration of economic, safety, and environmental factors. The method starting from (R)-tetrahydrofuran-3-carboxylic acid via Hofmann degradation appears to be a robust and safer option for industrial-scale synthesis of the (R)-enantiomer. The route from L-aspartic acid is also a viable option due to the low cost of the starting material.
Future developments in this field are likely to focus on the development of more efficient and greener synthetic methods. This could include the use of biocatalysis, such as transaminases, for the asymmetric synthesis of chiral amines, which can offer high enantioselectivity under mild reaction conditions.[9][10][11] Additionally, the development of continuous flow processes could offer advantages in terms of safety, efficiency, and scalability for the production of this important chemical intermediate.
References
- 1. CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine - Google Patents [patents.google.com]
- 2. CN102391214A - Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride - Google Patents [patents.google.com]
- 3. 3-Hydroxytetrahydrofuran - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents [patents.google.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fluidmgmt.ak-bio.com [fluidmgmt.ak-bio.com]
- 8. Top Safety Considerations In Biopharmaceutical Manufacturing [pharmaceuticalonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Environmental techno-economic assessment of biocatalytic chiral amines’ production processes - American Chemical Society [acs.digitellinc.com]
- 11. researchgate.net [researchgate.net]
Application Note: A Practical, Scalable Synthetic Route to (S)-3-Aminotetrahydrofuran from L-Aspartic Acid
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This application note provides a detailed, step-by-step guide for the enantioselective synthesis of (S)-3-aminotetrahydrofuran hydrochloride, a crucial chiral building block in modern medicinal chemistry. Starting from the inexpensive and readily available chiral pool amino acid, L-aspartic acid, this protocol details a robust six-step synthetic sequence: N-acylation, diesterification, reduction, intramolecular cyclization, hydrolysis, and salt formation. The causality behind experimental choices, key process considerations for scalability, and detailed characterization are discussed to ensure scientific integrity and reproducibility.
Introduction: The Significance of Chiral Aminotetrahydrofurans
Chiral 3-aminotetrahydrofuran and its derivatives are privileged scaffolds found in a multitude of biologically active molecules, including potent HIV-1 protease inhibitors and other therapeutic agents.[1] Their rigid, non-planar structure and the stereochemically defined amine functionality make them ideal for creating precise, three-dimensional interactions with biological targets. L-aspartic acid serves as an excellent starting material for the (S)-enantiomer, as its inherent chirality can be preserved throughout the synthetic sequence, offering a cost-effective and reliable pathway to the enantiomerically pure product.[1][2]
This guide outlines a well-established, multi-step synthesis that has been demonstrated to be suitable for large-scale production, avoiding complex chromatographic purifications in key stages.[1][2]
Overall Synthetic Strategy
The transformation of L-aspartic acid into (S)-3-aminotetrahydrofuran hydrochloride proceeds through a logical sequence designed to systematically modify the functional groups of the starting material. The entire workflow can be visualized as follows:
Caption: Overall workflow for the synthesis of (S)-3-aminotetrahydrofuran HCl.
Detailed Protocols and Scientific Rationale
This synthesis is presented in three primary stages: initial functional group modification, reduction of the carboxylic acid derivatives, and finally, cyclization to form the tetrahydrofuran ring followed by deprotection.
PART 1: N-Acylation and Diesterification of L-Aspartic Acid
Scientific Principle: The initial steps are designed to protect the nucleophilic amino group and activate the carboxylic acids for reduction.
-
N-Acylation: The amino group of L-aspartic acid is protected to prevent it from interfering with subsequent reactions. While various protecting groups like Boc (tert-butoxycarbonyl) are common, the benzoyl (Bz) group is used here as it is robust and can be removed under conditions that are compatible with the final product.[2][3] The Schotten-Baumann reaction conditions (aqueous base) are ideal for this transformation.[2]
-
Diesterification: Carboxylic acids are generally unreactive towards mild reducing agents like sodium borohydride (NaBH₄).[4] Converting them to methyl esters significantly increases their electrophilicity, facilitating a smooth reduction to the corresponding primary alcohols. Thionyl chloride in methanol is an effective method for this esterification.
Protocol 1: Synthesis of (S)-2-Benzoyl-aspartic acid dimethyl ester
A. (S)-2-Benzoyl-aspartic acid [2]
-
Materials: L-aspartic acid, Sodium Hydroxide (NaOH), Benzoyl Chloride, Phosphoric Acid, Toluene, Hydrochloric Acid (HCl).
-
Procedure:
-
In a suitable reaction vessel, dissolve NaOH (1.2 eq) in water. Add L-aspartic acid (1.0 eq) and stir for 30 minutes until fully dissolved.
-
Cool the solution to 0-5 °C.
-
Separately, prepare a solution of benzoyl chloride (1.0 eq) in toluene.
-
Concurrently, add the benzoyl chloride solution and phosphoric acid (2.5 eq) dropwise to the reaction mixture over ~90 minutes, maintaining the temperature below 10 °C.
-
Allow the reaction to stir for an additional 2 hours at room temperature.
-
Separate the aqueous and organic layers. Acidify the aqueous layer with concentrated HCl to a pH of 2-3.
-
Stir the resulting slurry for 3 hours to ensure complete precipitation.
-
Collect the white solid by vacuum filtration, wash with cold water, and dry under vacuum to yield N-Benzoyl-L-aspartic acid.
-
B. (S)-2-Benzoyl-aspartic acid dimethyl ester
-
Materials: N-Benzoyl-L-aspartic acid, Methanol (MeOH), Thionyl Chloride (SOCl₂).
-
Procedure:
-
Suspend N-Benzoyl-L-aspartic acid (1.0 eq) in anhydrous methanol.
-
Cool the suspension to 0 °C in an ice bath.
-
Add thionyl chloride (2.2 eq) dropwise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, warm the mixture to reflux and maintain for 3-4 hours, or until TLC/LC-MS analysis indicates the disappearance of the starting material.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude dimethyl ester, which can be used in the next step without further purification.
-
PART 2: Reduction to (S)-2-Benzoylamino-1,4-butanediol
Scientific Principle: This is the core transformation where the carbon backbone is converted into the required 1,4-diol. The reduction of esters to alcohols requires a potent reducing agent. While lithium aluminum hydride (LiAlH₄) is highly effective, its pyrophoric nature presents significant challenges for large-scale industrial synthesis.[4][5] A safer and more scalable alternative is the use of sodium borohydride in combination with a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂). The Lewis acid coordinates to the carbonyl oxygen of the ester, activating it towards nucleophilic attack by the hydride from NaBH₄.[6] This combination effectively reduces esters to primary alcohols.
Protocol 2: Reduction of the Dimethyl Ester
-
Materials: (S)-2-Benzoyl-aspartic acid dimethyl ester, Sodium Borohydride (NaBH₄), Boron Trifluoride Etherate (BF₃·OEt₂), Anhydrous Tetrahydrofuran (THF), Methanol (MeOH).
-
Safety Note: This reaction should be conducted in an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. NaBH₄ reacts with acidic protons to release flammable hydrogen gas.
-
Procedure:
-
Dissolve the crude dimethyl ester (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add sodium borohydride (4.0-5.0 eq) portion-wise, maintaining the temperature below 5 °C.
-
Slowly add boron trifluoride etherate (4.0-5.0 eq) dropwise via a syringe or addition funnel. A vigorous reaction may occur. Ensure the internal temperature does not rise above 15 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC/LC-MS.
-
Upon completion, cool the reaction back to 0 °C and cautiously quench by the slow, dropwise addition of methanol until gas evolution ceases.
-
Adjust the pH to ~9 with aqueous NaOH solution and extract the product with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (S)-2-Benzoylamino-1,4-butanediol.
-
PART 3: Cyclization, Deprotection, and Salt Formation
Scientific Principle:
-
Dehydrative Cyclization: The formation of the tetrahydrofuran ring from the 1,4-diol is an intramolecular Williamson ether synthesis, which proceeds via an Sₙ2 mechanism. This reaction is typically catalyzed by a Brønsted or Lewis acid, which protonates one of the hydroxyl groups, converting it into a good leaving group (water).[7] The other hydroxyl group then acts as an intramolecular nucleophile to displace the water molecule, forming the five-membered ring.
-
Hydrolysis & Salt Formation: The final steps involve the removal of the N-benzoyl protecting group and the formation of a stable, crystalline salt of the free amine. Basic or acidic hydrolysis can cleave the amide bond. Subsequent treatment with hydrochloric acid provides the hydrochloride salt, which often has improved stability and handling properties compared to the free base.[2]
Protocol 3: Synthesis of (S)-3-Aminotetrahydrofuran Hydrochloride
A. Intramolecular Cyclization
-
Materials: (S)-2-Benzoylamino-1,4-butanediol, Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH).
-
Procedure:
-
Dissolve the crude diol (1.0 eq) in a suitable solvent like toluene.
-
Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, 0.1 eq).
-
Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.
-
Cool the mixture to room temperature, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution), and separate the layers.
-
Extract the aqueous layer with toluene or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to give crude (S)-N-Benzoyl-3-aminotetrahydrofuran.
-
B. Hydrolysis and Salt Formation [2]
-
Materials: Crude (S)-N-Benzoyl-3-aminotetrahydrofuran, aqueous Hydrochloric Acid (e.g., 6M HCl).
-
Procedure:
-
Add aqueous HCl (excess) to the crude protected aminotetrahydrofuran.
-
Heat the mixture to reflux (approx. 100-110 °C) for 6-12 hours, until the hydrolysis of the amide is complete (monitored by TLC/LC-MS). Benzoic acid will precipitate upon cooling.
-
Cool the reaction mixture and filter to remove the benzoic acid precipitate.
-
Wash the aqueous filtrate with a non-polar solvent like dichloromethane or diethyl ether to remove any remaining benzoic acid.
-
Concentrate the aqueous layer under reduced pressure to obtain the crude hydrochloride salt.
-
Recrystallize the crude product from a suitable solvent system (e.g., isopropanol/methanol) to yield pure (S)-3-aminotetrahydrofuran hydrochloride as a crystalline solid.
-
Data Summary
The following table presents typical results for the described synthetic sequence. Yields and purity are representative and may vary based on reaction scale and purification efficiency.
| Step No. | Intermediate/Product Name | Typical Yield (%) | Purity (by HPLC/NMR) | Key Analytical Data (¹H NMR, δ ppm) |
| 1 | N-Benzoyl-L-aspartic acid dimethyl ester | 85-95 | >95% | 7.5-8.0 (m, 5H, Ar-H), 4.9 (m, 1H, NCH), 3.75 (s, 3H, OCH₃), 3.70 (s, 3H, OCH₃), 3.0 (m, 2H, CH₂) |
| 2 | (S)-2-Benzoylamino-1,4-butanediol | 70-85 | >90% (crude) | 7.4-7.8 (m, 5H, Ar-H), 4.1 (m, 1H, NCH), 3.5-3.8 (m, 4H, 2xCH₂OH), 1.7-1.9 (m, 2H, CH₂) |
| 3 | (S)-3-Aminotetrahydrofuran Hydrochloride | 75-90 (from diol) | >99% (after recryst.) | 8.5 (br s, 3H, NH₃⁺), 4.0-4.2 (m, 2H, OCH₂), 3.8-4.0 (m, 2H, OCH₂), 3.7 (m, 1H, NCH), 2.0-2.3 (m, 2H, CH₂) |
Troubleshooting and Key Considerations
-
Racemization: The chiral center is most susceptible to racemization during the initial acylation step if the conditions are too harsh. Maintaining a low temperature and controlled addition of reagents is critical.
-
Incomplete Reduction: If the reduction of the diester is sluggish, ensure all reagents and solvents are strictly anhydrous. The activity of NaBH₄ can be diminished by moisture. An extra equivalent of the reducing agent may be required.
-
Purification: While the overall process is designed to minimize chromatography,[1] the final recrystallization is crucial for achieving high purity and removing residual benzoic acid. The choice of recrystallization solvent may need optimization.
-
Scalability: The replacement of LiAlH₄ with the NaBH₄/BF₃·OEt₂ system is a key consideration for improving the safety profile for industrial-scale production.[5] Careful management of exotherms during the reduction and quenching steps is paramount.
Conclusion
The synthetic route detailed herein provides a reliable and scalable method for producing high-purity (S)-3-aminotetrahydrofuran hydrochloride from L-aspartic acid. By understanding the chemical principles behind each transformation—from amine protection and ester reduction to acid-catalyzed cyclization—researchers can effectively troubleshoot and adapt this protocol. This process exemplifies a practical application of chiral pool synthesis to access valuable building blocks for drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. CN102391214A - Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride - Google Patents [patents.google.com]
- 3. jk-sci.com [jk-sci.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine - Google Patents [patents.google.com]
- 6. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Improving the yield of 3-aminotetrahydrofuran synthesis reactions
Welcome to the technical support center for the synthesis of 3-aminotetrahydrofuran. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common experimental hurdles. As a key intermediate in pharmaceuticals, the efficient synthesis of this compound is of significant interest.[1][2] This document provides field-proven insights, detailed protocols, and data-driven troubleshooting advice.
Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions you might have before starting your synthesis.
Q1: What are the primary synthetic routes to this compound, and how do they compare?
A1: The choice of synthetic route depends on factors like the desired stereochemistry, scale, available starting materials, and tolerance for hazardous reagents. The four most common strategies are summarized below.
| Route | Starting Material | Key Transformation | Advantages | Disadvantages | Typical Yield |
| Route A: Nucleophilic Substitution | 3-Hydroxytetrahydrofuran | Activation of the hydroxyl (e.g., tosylation), followed by substitution with an azide and subsequent reduction.[3][4] | High-yielding and reliable; well-established chemistry. | Requires use of highly toxic sodium azide and potentially explosive azide intermediates.[3] | 70-85% |
| Route B: Mitsunobu Reaction | 3-Hydroxytetrahydrofuran | One-pot conversion of the alcohol using PPh₃, DEAD/DIAD, and a nitrogen nucleophile (e.g., phthalimide, DPPA).[5][6] | Mild conditions; proceeds with complete stereochemical inversion, which is ideal for chiral synthesis.[5] | Complex purification to remove phosphine oxide byproducts; sensitive to reagent stoichiometry and order of addition.[7] | 60-80% |
| Route C: Reductive Amination | Tetrahydrofuran-3-one | Reaction with ammonia or an amine source in the presence of a reducing agent (e.g., NaBH₃CN, H₂/catalyst).[8] | Atom-economical and direct. | Can be difficult to control selectivity and prevent over-alkylation; requires synthesis of the ketone precursor.[9] | 50-70% |
| Route D: Chiral Pool Synthesis | L-Aspartic Acid / L-Glutamic Acid | Multi-step sequence involving reduction, cyclization, and functional group interconversion.[4][10] | Excellent for producing enantiomerically pure product from inexpensive starting materials.[4] | Long synthetic sequence (5-6 steps), leading to lower overall yields.[3] | 30-40% (Overall) |
Q2: I need to synthesize a specific enantiomer, (R)-3-aminotetrahydrofuran. What is the best approach?
A2: The most effective strategy is to start with the opposite enantiomer of the alcohol precursor, (S)-3-hydroxytetrahydrofuran, and employ a reaction that proceeds with stereochemical inversion.[3] The Mitsunobu reaction is perfectly suited for this purpose.[5][6][11] The SN2 mechanism ensures that the incoming nitrogen nucleophile attacks from the face opposite to the activated hydroxyl group, leading to a clean inversion of the stereocenter.
Alternatively, a classical approach involves activating the (S)-3-hydroxytetrahydrofuran as a tosylate or mesylate, followed by SN2 displacement with sodium azide and subsequent reduction. This two-step sequence also results in an overall inversion of stereochemistry.[4]
Q3: When is an amine-protecting group necessary, and which one should I use?
A3: A protecting group is essential if you plan to perform subsequent reactions where the primary amine of this compound could interfere, such as acylations, alkylations, or couplings at other positions of a larger molecule. The tert-butyloxycarbonyl (Boc) group is the most common and versatile choice for this purpose.[12][13]
Why the Boc group is preferred:
-
Stability: It is stable to most non-acidic reagents, including nucleophiles and bases, allowing for a wide range of subsequent chemical transformations.[13]
-
Easy Installation: It can be installed in high yield using di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions.[12][14]
-
Clean Deprotection: The Boc group is readily removed under acidic conditions (e.g., trifluoroacetic acid (TFA) or HCl in an organic solvent) with gaseous byproducts (isobutylene and CO₂), simplifying purification.[12]
A standard protocol for Boc protection is provided in the "Experimental Protocols" section below.
Troubleshooting Guide
This guide provides solutions to specific issues that may arise during the synthesis of this compound, with a focus on the common route from 3-hydroxytetrahydrofuran.
Caption: Troubleshooting workflow for this compound synthesis.
Q: My reaction yield is very low, and TLC analysis shows a significant amount of unreacted 3-hydroxytetrahydrofuran. What went wrong?
A: This is a common issue, particularly with the Mitsunobu reaction. The root cause is typically related to the deactivation or improper stoichiometry of the reagents.
-
Potential Cause 1: Reagent Purity and Anhydrous Conditions. The Mitsunobu reaction is highly sensitive to water. Any moisture will consume the reactive betaine intermediate. Triphenylphosphine (PPh₃) can also oxidize to triphenylphosphine oxide (TPPO) upon prolonged exposure to air.
-
Solution: Ensure that your solvent (THF is preferred) is freshly distilled or taken from a solvent purification system.[7] Use freshly opened or properly stored PPh₃ and DEAD/DIAD.
-
-
Potential Cause 2: Incorrect Order of Reagent Addition. The order of addition is critical for success.[6][7] Adding the azodicarboxylate (DEAD or DIAD) before the other components can lead to unproductive side reactions.
-
Solution: The standard, field-proven protocol is to first dissolve the alcohol, the nitrogen nucleophile (e.g., phthalimide), and triphenylphosphine in THF.[5] Cool this mixture to 0°C before adding the DEAD or DIAD dropwise. This ensures the formation of the correct betaine intermediate in the presence of the acidic nucleophile.[5][6]
-
-
Potential Cause 3: Insufficiently Acidic Nucleophile. The Mitsunobu reaction requires the nucleophile to have a pKa of approximately 13 or lower to effectively protonate the betaine intermediate.[5] If the nucleophile is not acidic enough, the reaction will stall.
-
Solution: Phthalimide (pKa ≈ 8.3) or diphenylphosphoryl azide (DPPA) are excellent nitrogen sources.[15] Direct use of ammonia or simple alkylamines is not effective under Mitsunobu conditions.
-
Q: My reaction produced the desired product, but it's contaminated with a large amount of triphenylphosphine oxide (TPPO), which is difficult to remove.
A: TPPO is a notorious byproduct of the Mitsunobu and other PPh₃-mediated reactions due to its high polarity and crystallinity, which complicates chromatographic purification.
-
Solution 1: Precipitation. TPPO has low solubility in nonpolar solvents. After the reaction, concentrate the mixture and triturate with a solvent like diethyl ether or a mixture of hexanes and ethyl acetate. The TPPO will often precipitate and can be removed by filtration.[7]
-
Solution 2: Use of Polymer-Supported Reagents. Using a polymer-supported triphenylphosphine allows for the simple filtration of the phosphine oxide byproduct at the end of the reaction, greatly simplifying the workup.[15]
-
Solution 3: Alternative Reagents. Newer azodicarboxylate reagents have been developed to facilitate easier workup and purification.[5]
Q: I suspect ring-opening of the tetrahydrofuran moiety is reducing my yield. How can I prevent this?
A: The tetrahydrofuran ring is generally stable but can be susceptible to cleavage under harsh acidic or basic conditions.[16][17]
-
Solution:
-
Avoid Strong Acids/Bases: When performing workup or purification, use mild conditions. Employ saturated sodium bicarbonate for neutralization instead of stronger bases like NaOH.
-
Buffer the Reaction: If your reaction conditions drift to an acidic or basic pH, consider using a non-nucleophilic buffer.
-
Temperature Control: Ring-opening reactions often have a higher activation energy. Running your reaction at the lowest effective temperature can help minimize this side reaction.
-
Experimental Protocols
Protocol 1: Synthesis of (R)-N-Boc-3-aminotetrahydrofuran via Mitsunobu Reaction
This protocol details the synthesis starting from (S)-3-hydroxytetrahydrofuran, proceeding with inversion of stereochemistry. The final amine is protected in situ for easier handling and purification.
Step 1: Mitsunobu Reaction with Phthalimide
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add (S)-3-hydroxytetrahydrofuran (1.0 eq.), phthalimide (1.2 eq.), and triphenylphosphine (1.3 eq.).
-
Dissolve the solids in anhydrous tetrahydrofuran (THF, ~0.2 M).
-
Cool the stirred solution to 0°C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.3 eq.) dropwise over 20-30 minutes, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
Step 2: Hydrazinolysis and Boc Protection
-
Once the starting alcohol is consumed, concentrate the reaction mixture under reduced pressure.
-
Redissolve the crude residue in ethanol (~0.3 M).
-
Add hydrazine monohydrate (2.0 eq.) and gently reflux the mixture for 2-4 hours. A thick white precipitate (phthalhydrazide) will form.
-
Cool the mixture to room temperature and filter off the precipitate, washing the solid with cold ethanol.
-
Concentrate the filtrate. Dissolve the resulting crude amine in a 1:1 mixture of THF and water.
-
Add sodium bicarbonate (NaHCO₃) (3.0 eq.) followed by di-tert-butyl dicarbonate (Boc₂O) (1.2 eq.).
-
Stir vigorously at room temperature for 4-6 hours until the amine is fully protected (monitor by TLC).
-
Extract the mixture with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.
Step 3: Purification
-
Purify the crude (R)-N-Boc-3-aminotetrahydrofuran by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Caption: Simplified mechanism of the Mitsunobu reaction.
Protocol 2: Boc Deprotection
-
Dissolve the Boc-protected amine in dichloromethane (DCM) or 1,4-dioxane (~0.2 M).
-
Add an excess of a strong acid. Common choices are:
-
Trifluoroacetic acid (TFA), 5-10 equivalents or as a 25-50% solution in DCM.[12]
-
4M HCl in 1,4-dioxane.
-
-
Stir the reaction at room temperature for 1-3 hours. Monitor by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. If using HCl, the hydrochloride salt of the amine is typically isolated. If using TFA, a basic workup may be required to obtain the free amine.
References
- 1. 3-Hydroxytetrahydrofuran - Wikipedia [en.wikipedia.org]
- 2. This compound [myskinrecipes.com]
- 3. CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine - Google Patents [patents.google.com]
- 4. CN102391214A - Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride - Google Patents [patents.google.com]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. scispace.com [scispace.com]
- 9. Radical carbonylation/reductive cyclization for the construction of tetrahydrofuran-3-ones and pyrrolidin-3-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mitsunobu Reaction [organic-chemistry.org]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. Boc-Protected Amino Groups [organic-chemistry.org]
- 14. beilstein-journals.org [beilstein-journals.org]
- 15. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 16. Tetrahydrofuran ring opening and related reactions with an N-heterocyclic carbene–boryl trifluoromethanesulfonate - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Crude 3-Aminotetrahydrofuran
Welcome to the technical support center for the purification of crude 3-aminotetrahydrofuran. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical chiral building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The protocols and explanations provided are grounded in established chemical principles to ensure scientific integrity and practical success.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of crude this compound is highly dependent on the synthetic route employed. Common impurities can be categorized as follows:
-
Process-Related Impurities: These include unreacted starting materials, residual reagents, and byproducts from side reactions. For instance, if the synthesis starts from L-aspartic acid, potential impurities could include residual aspartic acid or its esters, and intermediates from the multi-step conversion.[1][2] Synthesis routes involving the reduction of 3-azidotetrahydrofuran may contain residual azide, which is a significant safety concern, and the corresponding alcohol from incomplete conversion.
-
Degradation Products: this compound can be susceptible to degradation over time, especially if exposed to air or light. Amines, in general, can be oxidized.
-
Residual Solvents: Solvents used in the synthesis and work-up procedures are common impurities. These can include tetrahydrofuran (THF), toluene, dichloromethane (DCM), and alcohols.
A thorough understanding of your specific synthetic pathway is crucial for anticipating the likely impurities.[3][4]
Q2: What is the first step I should take to purify my crude this compound?
A2: For most crude reaction mixtures, an initial acid-base extraction is the most effective first step. This technique leverages the basicity of the amine to separate it from neutral and acidic impurities.[3][5]
-
Principle: By treating the crude organic solution with an aqueous acid (like 10% HCl), the this compound is protonated to form its water-soluble hydrochloride salt.[6] This salt will move into the aqueous layer, leaving non-basic impurities in the organic layer. The layers can then be separated.
-
Recovery: The aqueous layer containing the amine salt is then basified (e.g., with NaOH) to regenerate the free amine, which can be extracted back into an organic solvent.[7]
This initial work-up significantly reduces the impurity load before further purification methods like distillation or chromatography are employed.
Q3: How do I remove residual water from my purified this compound?
A3: Residual water can be a persistent issue, especially after an aqueous work-up. Several methods can be employed:
-
Drying Agents: The most common method is to dry the organic solution of this compound with an anhydrous inorganic salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Azeotropic Distillation: For larger scales, azeotropic removal of water can be effective. This involves distilling the compound with a solvent that forms a low-boiling azeotrope with water, such as toluene.
-
Distillation: Careful distillation, particularly under vacuum, will separate the lower-boiling water from the this compound.
Q4: How can I assess the purity of my final product?
A4: A combination of analytical techniques should be used to confirm the purity of your this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities and residual solvents.[8][9][10]
-
High-Performance Liquid Chromatography (HPLC): For non-volatile impurities and to assess enantiomeric purity, chiral HPLC is essential. Polysaccharide-based chiral stationary phases (CSPs) are often effective for separating chiral amines.[11][12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the desired product and for detecting impurities with different chemical shifts.
-
Elemental Analysis: To confirm the elemental composition of the final product, especially after salt formation.
Troubleshooting Guides
This section addresses specific problems that may arise during the purification of this compound, presented in a question-and-answer format.
Troubleshooting: Distillation
Q: My this compound seems to be decomposing during distillation, even under vacuum. What's happening and how can I prevent it?
A: Thermal decomposition of amines can occur at elevated temperatures. Even under vacuum, localized overheating can be an issue.
Causality and Solution:
-
Overheating: The boiling point of this compound is relatively high at atmospheric pressure. A vacuum distillation is necessary to lower the boiling point to a safer temperature range.[14] Ensure your vacuum is adequate. You can estimate the boiling point at a reduced pressure using a pressure-temperature nomograph.[15][16]
-
Prolonged Heating: Minimize the time the amine is at high temperature. Ensure efficient heating and condensation.
-
Air Leaks: The presence of oxygen at high temperatures can promote oxidation. Ensure all joints in your distillation apparatus are well-sealed.
Experimental Protocol: Vacuum Distillation of this compound
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus. Use a short path distillation head for smaller quantities to minimize losses. Ensure all glassware is dry and joints are lightly greased.
-
Drying: Ensure the crude amine is thoroughly dried before distillation to remove any residual water, which can interfere with the vacuum.
-
Vacuum Application: Slowly and carefully apply the vacuum. Bumping can occur if there are residual volatile solvents.
-
Heating: Gently heat the distillation flask in a heating mantle or oil bath. Use a stir bar for smooth boiling.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point for the applied pressure. Discard any initial lower-boiling fractions (forerun) and stop the distillation before higher-boiling impurities begin to distill.
Troubleshooting: Column Chromatography
Q: I'm trying to purify this compound on a silica gel column, but I'm getting significant peak tailing and poor recovery. What should I do?
A: This is a classic problem when purifying basic compounds like amines on acidic silica gel. The amine interacts strongly with the acidic silanol groups on the silica surface, leading to irreversible adsorption and poor chromatographic performance.
Causality and Solution:
-
Acid-Base Interaction: The basic amine is protonated by the acidic silica, causing it to bind strongly to the stationary phase.
-
Solution 1: Basic Modifier: Add a small amount of a volatile base, such as triethylamine (0.1-1%), to your eluent system.[17] The triethylamine will compete with your product for the acidic sites on the silica, effectively "deactivating" the column and allowing your compound to elute with better peak shape.
-
Solution 2: Use a Different Stationary Phase: Consider using a more inert stationary phase like alumina (neutral or basic) or a base-deactivated silica gel.
Experimental Protocol: Flash Chromatography with a Basic Modifier
-
Stationary Phase: Standard silica gel (40-63 µm).
-
Eluent Selection: A common eluent system is a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes.[18] To this, add 0.5% triethylamine.
-
Column Packing: Pack the column with the chosen eluent system containing triethylamine.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent. For better resolution, consider "dry loading" where the sample is adsorbed onto a small amount of silica gel before being added to the top of the column.[19]
-
Elution: Run the column, collecting fractions and monitoring by TLC.
Troubleshooting: Crystallization/Salt Formation
Q: I've formed the hydrochloride salt of my this compound, but when I try to recrystallize it, it "oils out" instead of forming crystals. How can I fix this?
A: "Oiling out" is a common problem in crystallization where the compound separates from the solution as a liquid phase rather than a solid.[20] This often happens when the solubility of the compound is too high at the crystallization temperature or when impurities are present that inhibit crystal lattice formation.[21]
Causality and Solution:
-
High Solubility: The solvent system may be too good at dissolving the salt, even at lower temperatures.
-
Rapid Cooling: Cooling the solution too quickly can lead to supersaturation and oiling out.
-
Impurities: The presence of impurities can disrupt the crystallization process.
Troubleshooting Strategies:
-
Solvent System Modification:
-
Increase Anti-Solvent: If using a solvent/anti-solvent system (e.g., ethanol/ether), try increasing the proportion of the anti-solvent.
-
Change Solvents: Experiment with different solvent systems. For amine hydrochlorides, alcohols like isopropanol or ethanol, or mixtures with water, can be effective.[14]
-
-
Slower Cooling: Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or freezer. Slow cooling encourages the formation of well-ordered crystals.
-
Seeding: Add a small seed crystal of the pure compound to the solution as it cools to induce crystallization.
-
Higher Purity Starting Material: If the issue persists, it may be necessary to further purify the free amine by another method (e.g., distillation) before forming the salt.
Experimental Protocol: Recrystallization of this compound Hydrochloride
-
Dissolution: Dissolve the crude hydrochloride salt in a minimal amount of hot isopropanol.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in an ice bath or refrigerator.
-
Inducing Crystallization: If crystallization does not occur spontaneously, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum.
Data Presentation
Table 1: Physical Properties of this compound and Potential Impurities
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) at 760 mmHg | Notes |
| This compound | 87.12 | ~150-160 (estimated) | Boiling point is an estimate; vacuum distillation is recommended. |
| Tetrahydrofuran (THF) | 72.11 | 66 | Common solvent impurity. |
| L-Aspartic Acid | 133.10 | Decomposes | Potential starting material impurity. |
| 3-Hydroxytetrahydrofuran | 88.11 | 179 | Potential byproduct from reduction reactions. |
Visualizations
Workflow for Purification of Crude this compound
Caption: General workflow for the purification of crude this compound.
Decision Tree for Troubleshooting "Oiling Out" during Recrystallization
Caption: A decision-making guide for addressing "oiling out".
References
- 1. mdpi.com [mdpi.com]
- 2. ymdb.ca [ymdb.ca]
- 3. process related impurities: Topics by Science.gov [science.gov]
- 4. ijprajournal.com [ijprajournal.com]
- 5. researchgate.net [researchgate.net]
- 6. refiningcommunity.com [refiningcommunity.com]
- 7. hplc.eu [hplc.eu]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 10. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 13. Chiral Mobile-Phase Additives in HPLC Enantioseparations | Springer Nature Experiments [experiments.springernature.com]
- 14. Purification [chem.rochester.edu]
- 15. umsl.edu [umsl.edu]
- 16. youtube.com [youtube.com]
- 17. Chromatography [chem.rochester.edu]
- 18. chemtips.wordpress.com [chemtips.wordpress.com]
- 19. science.uct.ac.za [science.uct.ac.za]
- 20. researchgate.net [researchgate.net]
- 21. reddit.com [reddit.com]
Overcoming side reactions in the azidation step of aminotetrahydrofuran synthesis
A Guide to Overcoming Side Reactions in the Azidation Step
Welcome to the technical support center for aminotetrahydrofuran synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common side reactions encountered during the critical azidation step. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
FAQ 1: My azidation reaction is low-yielding. What are the most common causes?
Low yields in the azidation of tetrahydrofuran precursors, particularly when starting from an alcohol, can often be traced to several key factors: incomplete activation of the hydroxyl group, competing elimination reactions, or steric hindrance around the reaction center. For instance, in a Mitsunobu reaction, the pKa of the nucleophile (azide source) is critical; if it's not sufficiently acidic (pKa > 13), side reactions can occur where the azodicarboxylate itself acts as the nucleophile.[1][2]
Furthermore, the choice of solvent and temperature can significantly impact the reaction outcome. It's crucial to ensure anhydrous conditions, as water can hydrolyze activated intermediates or reagents.
FAQ 2: I'm observing a significant amount of an elimination byproduct (an alkene). How can I suppress this?
The formation of an alkene byproduct is a classic competing reaction pathway, particularly with secondary alcohols. This typically occurs when the azide nucleophile acts as a base, abstracting a proton and leading to E2 elimination instead of the desired SN2 substitution.
To mitigate this, consider the following strategies:
-
Lowering the Reaction Temperature: This generally favors the substitution pathway over elimination.
-
Choice of Base/Nucleophile: If using a salt like sodium azide, ensure it is not excessively basic for your substrate. In a Mitsunobu reaction, the choice of azodicarboxylate can influence the basicity of the reaction environment.[1]
-
Steric Factors: Bulky substituents on the tetrahydrofuran ring or near the reacting alcohol can favor elimination. If possible, redesigning the synthetic route to minimize steric hindrance at this step might be necessary.
FAQ 3: My reaction is producing a complex mixture of products that are difficult to separate. What could be happening?
A complex product mixture often points to multiple competing side reactions. Beyond elimination, intramolecular cyclization can be a significant issue, especially if other nucleophilic functional groups are present in the substrate.[3][4][5] For example, a nearby carboxylic acid or another alcohol could compete with the azide in attacking the activated intermediate.
Another possibility, particularly in Mitsunobu reactions, is the formation of byproducts from the reagents themselves, such as triphenylphosphine oxide and the reduced azodicarboxylate.[6] These can complicate purification. The use of polymer-supported reagents or alternative azodicarboxylates designed for easier byproduct removal can be beneficial.[1][2][7]
FAQ 4: I'm concerned about the stereochemical outcome of my azidation. How can I ensure inversion of configuration?
For stereocenter-containing tetrahydrofuranols, achieving a clean inversion of stereochemistry is often a primary goal. The SN2 mechanism is essential for this outcome.
-
Mitsunobu Reaction: This reaction is well-known for proceeding with a clean inversion of stereochemistry at the alcohol center.[1][2] The mechanism involves the formation of a phosphonium intermediate that is then displaced by the azide nucleophile in a classic SN2 fashion.
-
Epoxide Ring-Opening: The ring-opening of an epoxide with an azide nucleophile is also a highly reliable method for achieving stereochemical inversion.[8][9] The azide attacks the least substituted carbon of the epoxide in an SN2-like manner, resulting in a trans-diaxial opening and inversion of configuration at the point of attack.[10]
Troubleshooting Guides
Problem 1: Low Conversion of the Starting Alcohol
Symptoms: Significant amount of unreacted starting alcohol observed by TLC or LC-MS analysis.
Underlying Cause: Inefficient activation of the hydroxyl group. This can be due to several factors depending on the chosen method.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting low alcohol conversion.
Detailed Protocol: Optimizing a Mitsunobu Azidation
-
Reagent Preparation: Use freshly opened or purified triphenylphosphine (PPh₃). Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) should be of high quality. Diphenylphosphoryl azide (DPPA) is a common and effective azide source for this reaction.[11]
-
Solvent and Conditions: Use anhydrous tetrahydrofuran (THF) as the solvent.[7] The reaction should be set up under an inert atmosphere (e.g., nitrogen or argon).
-
Procedure: a. Dissolve the tetrahydrofuran alcohol (1 eq.), PPh₃ (1.5 eq.), and DPPA (1.5 eq.) in anhydrous THF. b. Cool the solution to 0 °C in an ice bath. c. Add DEAD or DIAD (1.5 eq.) dropwise to the cooled solution. d. Allow the reaction to slowly warm to room temperature and stir for 6-8 hours, monitoring by TLC.[7]
-
Workup: The formation of triphenylphosphine oxide as a white precipitate is an indication of reaction progress.[7] After the reaction is complete, the mixture can be filtered to remove the bulk of the triphenylphosphine oxide. Further purification is typically achieved by column chromatography.
Problem 2: Competing Intramolecular Cyclization
Symptoms: Formation of an unexpected cyclic byproduct, often with loss of a protecting group or cyclization onto another functional group.
Underlying Cause: The presence of a competing internal nucleophile within the substrate that intercepts the activated intermediate faster than the external azide. This is particularly common in complex molecules with multiple functional groups.[3][5]
Mitigation Strategies:
| Strategy | Rationale | Experimental Considerations |
| Protecting Group Strategy | Masking the competing nucleophilic group (e.g., another alcohol, a carboxylic acid) will prevent it from reacting. | Choose a protecting group that is stable to the azidation conditions but can be removed selectively later in the synthesis. |
| Change of Reaction Conditions | Lowering the temperature may favor the desired intermolecular reaction over the intramolecular one by increasing the activation energy barrier for the cyclization. | Run the reaction at 0 °C or even lower temperatures and monitor for conversion. |
| Alternative Synthetic Route | Introduce the azide at a different stage of the synthesis where the competing nucleophile is not present or is in a less reactive form. | This is a more involved solution but can be the most effective for particularly problematic substrates. |
Problem 3: Poor Regioselectivity in Epoxide Ring-Opening
Symptoms: Formation of two isomeric azido-alcohols from an unsymmetrical epoxide precursor.
Underlying Cause: The ring-opening of epoxides with sodium azide typically proceeds with high regioselectivity, attacking the less sterically hindered carbon. However, electronic effects can sometimes influence the regioselectivity.
Troubleshooting and Optimization:
Caption: Logic for addressing poor regioselectivity in epoxide opening.
Protocol for Highly Regioselective Azidolysis of Epoxides
This protocol is adapted from a method that uses Oxone® to promote the reaction.[12]
-
Reagents: Sodium azide (NaN₃), Oxone® (potassium peroxymonosulfate), and the epoxide substrate.
-
Solvent: A mixture of acetonitrile and water.
-
Procedure: a. Dissolve the epoxide (1 eq.) in a mixture of acetonitrile and water. b. Add sodium azide (1.5-2 eq.) and Oxone® (0.5 eq.) to the solution. c. Stir the reaction at room temperature and monitor by TLC. The reaction is often complete within a few hours.
-
Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. Purification is typically done by column chromatography.
This method has been shown to be highly regioselective and efficient for a variety of epoxides, yielding the corresponding β-azido alcohols with minimal side reactions.[12]
Concluding Remarks
The successful synthesis of aminotetrahydrofurans via azidation is a achievable goal with careful consideration of the reaction mechanism and potential side reactions. By understanding the principles of nucleophilic substitution, elimination, and intramolecular reactivity, researchers can effectively troubleshoot and optimize their experimental protocols. This guide provides a starting point for addressing common challenges, but a thorough understanding of the specific substrate and reaction conditions is paramount. The subsequent reduction of the azide to the amine, for example via a Staudinger reaction, is also a critical step to consider in the overall synthetic plan.[13][14]
References
- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 2. Mitsunobu Reaction [organic-chemistry.org]
- 3. Inter- versus intra-molecular cyclization of tripeptides containing tetrahydrofuran amino acids: a density functional theory study on kinetic control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. mdpi.com [mdpi.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 12. Ring Opening of Epoxides and Aziridines with Sodium Azide using Oxone® in Aqueous Acetonitrile: A Highly Regioselective Azidolysis Reaction [organic-chemistry.org]
- 13. Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Staudinger reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimization of Catalyst Loading in Gold-Catalyzed 3-Aminotetrahydrofuran Synthesis
Welcome to the technical support center for the gold-catalyzed synthesis of 3-aminotetrahydrofurans. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful synthetic methodology. Here, we address common challenges and provide in-depth, evidence-based solutions to optimize your catalytic system, with a particular focus on catalyst loading. Our goal is to empower you with the knowledge to troubleshoot effectively and enhance the efficiency and reproducibility of your reactions.
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading range for gold-catalyzed 3-aminotetrahydrofuran synthesis?
A1: Generally, catalyst loadings for homogeneous gold(I) catalysis range from 0.5 to 5 mol %.[1] For the synthesis of 3-aminotetrahydrofurans via intramolecular cyclization, starting with a loading of 1-2 mol % is a common practice. However, the optimal loading is highly substrate-dependent and should be determined empirically. Lower loadings (down to 0.2 mol %) have been reported for some highly efficient gold-catalyzed reactions.[2] It is crucial to balance reaction efficiency with the cost and potential for product contamination associated with the gold catalyst.
Q2: Which gold catalyst is recommended for this synthesis?
A2: Cationic gold(I) complexes are typically the most active catalysts.[3][4] Pre-catalysts like (PPh₃)AuCl activated with a silver salt (e.g., AgSbF₆ or AgOTf) are widely used.[4][5] The choice of ligand on the gold center is critical and can significantly influence reactivity and selectivity.[4][6][7][8] Bulky, electron-rich phosphine ligands (e.g., JohnPhos, Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) often provide highly active and stable catalysts.[3][4] For specific substrates, screening a small library of ligands is advisable.
Q3: How does catalyst loading affect the reaction rate and final yield?
A3: In general, increasing the catalyst concentration provides more active sites, which typically leads to an increased reaction rate.[9] This is based on the principle that a higher concentration of catalyst molecules results in more frequent interactions with reactant molecules.[9] However, there is often an optimal catalyst concentration beyond which further increases may not significantly improve the rate or yield and could even lead to catalyst aggregation or decomposition, potentially having a negative impact.[9] It is essential to find the "sweet spot" where the reaction proceeds efficiently without unnecessary catalyst consumption.
Q4: Can I reuse the gold catalyst?
A4: For homogeneous gold catalysts, recovery and reuse can be challenging. However, strategies such as using catalysts with fluorous tags for phase separation or immobilizing the gold catalyst on a solid support (heterogeneous catalysis) are being developed to facilitate recycling.[10] These approaches can improve the sustainability and cost-effectiveness of the process.
Troubleshooting Guide
This section addresses specific issues that may arise during the gold-catalyzed synthesis of 3-aminotetrahydrofurans.
| Problem | Potential Causes | Troubleshooting Steps & Explanations |
| Low or No Conversion | 1. Inactive Catalyst: The active cationic gold species has not been generated effectively. 2. Catalyst Decomposition: The catalyst may be unstable under the reaction conditions. 3. Insufficient Catalyst Loading: The amount of catalyst is too low for the reaction to proceed at a reasonable rate. 4. Inhibitors in Reagents/Solvents: Trace impurities can poison the catalyst. | 1. Ensure Complete Halide Abstraction: When using a pre-catalyst like (L)AuCl, ensure the complete removal of the chloride by the silver salt. The formation of a precipitate (AgCl) is a good indicator. Consider using a pre-formed cationic catalyst like [(L)Au]SbF₆.[3][4] 2. Modify Ligand/Counterion: If decomposition is suspected, switch to a more robust ligand (e.g., a bulky NHC) or a less coordinating counterion.[11][12] 3. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1 mol % to 2.5 mol %, then 5 mol %). If a significant improvement is observed, the initial loading was likely too low. 4. Purify Reagents and Solvents: Ensure all starting materials and the solvent are of high purity and dry. Basic impurities can neutralize the cationic catalyst. |
| Poor Selectivity / Formation of Side Products | 1. Sub-optimal Catalyst Loading: Too high or too low a catalyst concentration can sometimes favor side reactions.[13][14] 2. Incorrect Ligand Choice: The electronic and steric properties of the ligand greatly influence selectivity.[4] 3. Reaction Temperature: Higher temperatures can sometimes lead to undesired pathways. | 1. Optimize Catalyst Loading: Systematically vary the catalyst loading to find the optimal concentration for the desired product. Sometimes, a lower loading can improve selectivity by minimizing background reactions. 2. Screen Ligands: Test a range of ligands with different steric bulk and electronic properties (e.g., compare a triarylphosphine with a trialkylphosphine or an NHC).[4] 3. Adjust Temperature: Run the reaction at a lower temperature. Gold-catalyzed reactions are often efficient even at room temperature.[15] |
| Reaction Stalls Before Completion | 1. Catalyst Deactivation: The active catalyst may be degrading over the course of the reaction. 2. Product Inhibition: The product may be coordinating to the gold center and inhibiting further catalysis. | 1. Use a More Robust Catalyst: Employing a catalyst with a more strongly coordinating and sterically shielding ligand (like an IPr-NHC) can prevent deactivation pathways.[3][4] 2. Consider Incremental Addition: If product inhibition is suspected, adding the substrate in portions might help maintain a lower product concentration relative to the substrate. |
| Inconsistent Results / Poor Reproducibility | 1. Variability in Catalyst Activation: In-situ generation of the active catalyst can be sensitive to moisture and the quality of the silver salt. 2. Atmosphere Control: While many gold(I) catalysts are tolerant to oxygen, some reactions may be sensitive to air or moisture.[15] | 1. Use a Pre-formed Cationic Catalyst: Using a well-defined, bench-stable cationic gold complex can eliminate variability from the activation step.[3] 2. Maintain an Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to ensure consistency, especially during the optimization phase. |
Experimental Protocols
Protocol 1: General Procedure for Gold-Catalyzed Synthesis of a this compound Derivative
This protocol provides a starting point for the synthesis. Note that specific conditions may require optimization.
-
To a dry reaction vessel under an inert atmosphere, add the gold pre-catalyst (e.g., (JohnPhos)AuCl, 0.01 mmol, 1 mol %).
-
Add a silver salt (e.g., AgSbF₆, 0.01 mmol, 1 mol %) and the desired solvent (e.g., dichloromethane, 2 mL). Stir the mixture at room temperature for 10-15 minutes. A white precipitate of AgCl should form.
-
Add the 3-aminopent-4-yn-1-ol substrate (1.0 mmol) to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature to 40 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a short plug of celite to remove the silver salts and any decomposed catalyst.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Optimization of Catalyst Loading
A systematic approach to optimizing catalyst loading is crucial for process efficiency.
-
Set up a series of parallel reactions in small vials, each with the same amount of substrate (e.g., 0.1 mmol).
-
Prepare a stock solution of the activated catalyst to ensure accurate dispensing of small quantities.
-
Vary the catalyst loading in each vial (e.g., 0.5 mol %, 1.0 mol %, 1.5 mol %, 2.0 mol %, 2.5 mol %).
-
Run all reactions under identical conditions (temperature, concentration, stirring).
-
Monitor the conversion in each reaction at set time points (e.g., 1h, 2h, 4h, 8h) using an internal standard and an appropriate analytical technique (GC or LC-MS).
-
Plot the conversion versus time for each catalyst loading to determine the optimal loading that provides a high yield in a reasonable timeframe.
The results can be summarized in a table for easy comparison:
| Catalyst Loading (mol %) | Conversion after 1h (%) | Conversion after 4h (%) | Final Yield (%) |
| 0.5 | 25 | 60 | 75 |
| 1.0 | 55 | 95 | 92 |
| 1.5 | 70 | >98 | 93 |
| 2.0 | 72 | >98 | 93 |
| 2.5 | 75 | >98 | 91 |
From this hypothetical data, a catalyst loading of 1.0-1.5 mol % would be considered optimal.
Visualizing the Workflow
Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the gold(I)-catalyzed intramolecular hydroamination/cyclization.
Caption: Gold(I)-catalyzed intramolecular cyclization of an aminoalkyne.
Troubleshooting Workflow
This decision tree provides a logical path for troubleshooting common issues.
Caption: A decision tree for troubleshooting gold-catalyzed reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 3. Anatomy of gold catalysts: facts and myths - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anatomy of gold catalysts: facts and myths - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00736D [pubs.rsc.org]
- 5. Gold-catalyzed intermolecular hydroamination of allenes with sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Optimizing Catalyst and Reaction Conditions in Gold(I) Catalysis-Ligand Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimizing Catalyst and Reaction Conditions in Gold(I) Catalysis–Ligand Development [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. Cationic Cyclizations and Rearrangements Promoted by a Heterogeneous Gold Catalyst [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Optimization of Catalysts and Conditions in Gold(I) Catalysis-Counterion and Additive Effects [pubmed.ncbi.nlm.nih.gov]
- 13. fiveable.me [fiveable.me]
- 14. reddit.com [reddit.com]
- 15. soci.org [soci.org]
Technical Support Center: Chiral Resolution of Racemic 3-Aminotetrahydrofuran
Introduction
Welcome to the Technical Support Center for the chiral resolution of racemic 3-aminotetrahydrofuran. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical chiral building block. Enantiomerically pure this compound and its derivatives are vital intermediates in the synthesis of a wide array of pharmaceuticals.[1][2][3] The distinct pharmacological profiles of each enantiomer necessitate their separation and analysis to ensure the safety and efficacy of the final active pharmaceutical ingredients (APIs).[4]
This document provides a comprehensive resource in a question-and-answer format to directly address the common challenges and questions that arise during the experimental process. We will delve into the three primary methods for chiral resolution:
-
Classical Resolution via Diastereomeric Salt Formation
-
Enzymatic Kinetic Resolution
-
Chromatographic Separation using Chiral HPLC
Our goal is to provide not just procedural steps, but also the underlying scientific principles and practical, field-tested insights to empower you to overcome experimental hurdles and achieve your desired outcomes.
Section 1: Classical Resolution via Diastereomeric Salt Formation
This technique remains a robust and scalable method for separating enantiomers. It involves reacting the racemic amine with an enantiomerically pure chiral resolving agent (typically a chiral acid) to form a pair of diastereomeric salts.[4][5][6] These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[4][5][6]
Frequently Asked Questions & Troubleshooting Guide
Q1: How do I select an appropriate chiral resolving agent for this compound?
A1: The selection of the resolving agent is a critical first step and often requires empirical screening. For a basic amine like this compound, chiral acids are the resolving agents of choice. Commonly successful candidates include:
-
Tartaric Acid Derivatives: (+)-Di-p-toluoyl-D-tartaric acid (DPTTA) and (-)-O,O'-Dibenzoyl-L-tartaric acid (DBTA) are often effective for primary and secondary amines due to their rigidity and ability to form well-defined crystalline salts.[7][8]
-
Mandelic Acid: (R)- or (S)-Mandelic acid can also be effective for the resolution of cyclic amines.[7][9]
-
Camphorsulfonic Acid: (+)- or (-)-10-Camphorsulfonic acid is another viable option.[5]
Expert Insight: Start by screening these common resolving agents in small-scale experiments. The ideal agent will form a salt with one enantiomer of this compound that is significantly less soluble in a given solvent system than the salt of the other enantiomer.
Q2: I'm not getting any crystal formation after adding the resolving agent. What should I do?
A2: A lack of crystallization can be due to several factors, primarily related to solvent choice and supersaturation.
-
Solvent System: The solvent plays a crucial role in the differential solubility of the diastereomeric salts. For tartaric acid-based resolutions of amines, polar solvents or their mixtures are often a good starting point.[10] Consider screening solvents such as:
-
Concentration: Your solution may be too dilute. Try concentrating the solution by slowly evaporating the solvent.
-
Seeding: If you have a small amount of the desired diastereomeric salt crystal, adding it to the solution (seeding) can induce crystallization.
-
Cooling Profile: A slow, controlled cooling process is often more effective than rapid cooling. Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or cold room.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites and initiate crystallization.
Q3: My yield of the desired diastereomeric salt is very low. How can I improve it?
A3: Low yield is a common problem and can be addressed by systematically optimizing your procedure.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Solvent | The desired salt may still be too soluble. Screen for solvents that decrease the solubility of the target salt while keeping the other salt in solution. |
| Incorrect Stoichiometry | The molar ratio of the racemic amine to the resolving agent is crucial. While a 1:1 or 2:1 amine-to-acid ratio is a common starting point, this should be optimized. Sometimes using 0.5 equivalents of the resolving agent can be more effective. |
| Premature Isolation | Ensure the crystallization process has reached equilibrium. Allow sufficient time for the crystallization to complete before filtration. |
| Equilibrium Limitations | The separation may be limited by the eutectic point of the diastereomeric salt mixture. In such cases, consider recycling the mother liquor. This involves isolating the unwanted enantiomer from the mother liquor, racemizing it, and then reintroducing it into the resolution process. |
Visualizing the Workflow: Diastereomeric Salt Resolution
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Section 2: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a highly selective method that utilizes enzymes to preferentially catalyze a reaction with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.[4] For amines, this often involves acylation catalyzed by lipases.[11][12][13] The key advantage is the high enantioselectivity of enzymes under mild reaction conditions.
Frequently Asked Questions & Troubleshooting Guide
Q1: Which enzyme and acylating agent should I use for the kinetic resolution of this compound?
A1:
-
Enzyme: Lipases are commonly used for the kinetic resolution of amines. Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a robust and versatile choice.[2][11][12] Lipases from Pseudomonas cepacia and Pseudomonas fluorescens are also excellent candidates.[2][12][14]
-
Acylating Agent: Simple esters like ethyl acetate or isopropyl acetate can be used as both the acylating agent and the solvent. Activated acyl donors such as vinyl acetate or isopropenyl acetate can also be effective.
Q2: My enzymatic resolution is showing very low or no conversion. What are the potential causes?
A2: Low conversion is a frequent issue that can stem from several factors.
| Potential Cause | Troubleshooting Steps |
| Enzyme Inactivity | Improper Storage: Confirm the enzyme has been stored at the recommended temperature. Denaturation: Ensure the reaction pH and temperature are within the optimal range for the enzyme. Lipases are generally stable, but extremes can lead to denaturation.[11] Inhibitors: The starting material or solvent may contain impurities that inhibit the enzyme. |
| Suboptimal Reaction Conditions | Solvent: The choice of organic solvent is critical. Apolar, hydrophobic solvents like hexane, toluene, or methyl tert-butyl ether (MTBE) are often preferred as they maintain the enzyme's active conformation.[11] Water Content: The amount of water in the system can significantly impact lipase activity. While some water is necessary, excess water can lead to hydrolysis of the acylating agent or the product. |
| Poor Substrate Binding | The enzyme's active site may not readily accept this compound. In this case, screening a panel of different lipases is the best approach. |
Q3: The conversion is around 50%, but the enantiomeric excess (e.e.) of both the unreacted amine and the acylated product is low. How can I improve the enantioselectivity?
A3: Low enantioselectivity indicates that the enzyme reacts with both enantiomers at similar rates.
-
Lower the Temperature: Reducing the reaction temperature often increases the enantioselectivity (E-value) of the enzymatic reaction.
-
Screen Different Enzymes: The enantioselectivity is highly dependent on the specific enzyme used. A broader screening of lipases is recommended.
-
Modify the Acylating Agent: Changing the acylating agent can influence how the substrate fits into the enzyme's active site, thereby affecting selectivity.
Visualizing the Workflow: Enzymatic Kinetic Resolution
Caption: Workflow for enzymatic kinetic resolution of a racemic amine.
Section 3: Chromatographic Separation (Chiral HPLC)
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful analytical and preparative technique for separating enantiomers.[1][15][16] The separation is based on the differential transient diastereomeric interactions between the enantiomers and the chiral selector immobilized on the stationary phase.[16]
Frequently Asked Questions & Troubleshooting Guide
Q1: What type of chiral column is best for separating this compound enantiomers?
A1: Polysaccharide-based CSPs are highly versatile and often successful for the separation of a wide range of chiral compounds, including amines.[1]
-
Recommended Columns: Start with columns based on coated or immobilized amylose or cellulose derivatives, such as:
-
CHIRALPAK® IA, IB, IC, IE
-
CHIRALCEL® OD, OJ, OZ
-
Expert Insight: A systematic screening approach is most effective. Test a few polysaccharide-based columns with a standard set of mobile phases to quickly identify a promising candidate for method optimization.
Q2: What mobile phase conditions should I start with?
A2: The choice of mobile phase is critical and depends on the CSP and the analyte.
| Mobile Phase Mode | Typical Solvents | Additives for Amines | Comments |
| Normal Phase | n-Hexane/Isopropanol (IPA) or n-Hexane/Ethanol | Basic Additive: 0.1% Diethylamine (DEA) or Butylamine (BA) | The most common starting point for polysaccharide CSPs. The basic additive is crucial for good peak shape and to prevent strong interactions with the stationary phase.[1] |
| Polar Organic | Acetonitrile (ACN) or Methanol | Basic Additive: 0.1% DEA or BA | Useful for compounds that are not soluble in normal phase solvents. |
| Reversed Phase | Water/ACN or Water/Methanol with a buffer (e.g., phosphate or acetate) | --- | Generally less common for amine resolution on polysaccharide CSPs but can be effective with certain cyclodextrin or macrocyclic glycopeptide-based columns. |
Q3: I am seeing poor resolution or bad peak shape (tailing). How can I optimize my method?
A3:
-
Adjust Mobile Phase Composition: Systematically vary the ratio of the alcohol modifier (e.g., IPA) in the mobile phase. Lowering the percentage of alcohol generally increases retention and can improve resolution, but may also increase run time.
-
Optimize the Additive: The concentration and type of basic additive can have a significant impact. Try varying the concentration of DEA between 0.05% and 0.2%. If tailing persists, consider a different basic additive like butylamine.
-
Lower the Flow Rate: Reducing the flow rate can increase the efficiency of the column and improve resolution.
-
Decrease the Temperature: Running the column at a lower temperature can sometimes enhance the chiral recognition and improve separation.
Visualizing the Workflow: Chiral HPLC Method Development
Caption: A systematic approach to chiral HPLC method development.
References
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. diva-portal.org [diva-portal.org]
- 4. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. re.public.polimi.it [re.public.polimi.it]
- 15. phx.phenomenex.com [phx.phenomenex.com]
- 16. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
Technical Support Center: Managing the Hazards of Sodium Azide in 3-Aminotetrahydrofuran Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to your comprehensive guide for safely navigating the use of sodium azide in the synthesis of 3-aminotetrahydrofuran. As Senior Application Scientists, we understand that balancing the synthetic utility of energetic reagents like sodium azide with rigorous safety protocols is paramount. This resource is structured in a question-and-answer format to directly address the practical challenges and hazards you may encounter. Our goal is to provide not just procedures, but the scientific reasoning behind them, ensuring every step is a self-validating system for safety and success.
Section 1: Understanding the Core Hazards of Sodium Azide
This first section addresses the fundamental risks associated with sodium azide. A thorough understanding of these properties is non-negotiable before any laboratory work commences.
Q1: What are the primary hazards of sodium azide (NaN₃) I need to be aware of?
A1: Sodium azide presents a dual threat: extreme toxicity and explosive potential.[1][2][3]
-
Acute Toxicity: Sodium azide is highly toxic if ingested, inhaled, or absorbed through the skin.[1][4] Its toxicity is comparable to that of sodium cyanide.[3] It functions by inhibiting cytochrome oxidase, effectively stopping cellular respiration, with the heart and brain being particularly vulnerable.[1] Symptoms of exposure can range from headaches and dizziness to convulsions, and in severe cases, death.[1][2]
-
Explosion Hazard: While the solid itself is relatively stable, it can decompose violently if heated above 275 °C.[1][3] The primary explosion risk arises from its reaction with metals, especially heavy metals like lead, copper, zinc, or mercury, to form highly shock-sensitive and explosive metal azides.[1][3][4][5] This is a critical consideration for any experimental setup, including plumbing. Never discard sodium azide waste down the sink.[4][6]
-
Formation of Hydrazoic Acid (HN₃): Sodium azide reacts with acids to form hydrazoic acid (HN₃).[1][7] HN₃ is a highly toxic, volatile, and dangerously explosive gas and liquid.[1][4][8][9][10][11] Its volatility makes it a significant inhalation hazard.[1][4]
Q2: Can I use chlorinated solvents like dichloromethane (DCM) or chloroform with sodium azide?
A2: Absolutely not. This is a critical incompatibility. Sodium azide reacts with halogenated solvents to form highly explosive organic azides, such as diazidomethane and triazidomethane.[3][7][12] These compounds are notoriously unstable and can detonate unexpectedly. Always choose non-halogenated solvents for your reaction.
Q3: I've heard about the dangers of hydrazoic acid. How can its formation be prevented during my experiment?
A3: Preventing the formation of hydrazoic acid (HN₃) is a primary safety objective. Since HN₃ is formed by the protonation of the azide anion, strict pH control is essential.
-
Avoid Acidic Conditions: Never mix sodium azide with acids outside of a controlled quenching protocol.[1][7][13] Ensure that all glassware is free of acidic residues.
-
Reaction pH: In the synthesis of this compound, the reaction is often performed under neutral or slightly basic conditions, which suppresses the formation of HN₃.[14]
-
Workup Procedure: During the aqueous workup, the solution should be kept basic until all residual azide has been removed or quenched. Acidification of a solution containing residual azide is extremely hazardous.[7][9]
Section 2: Synthesis of this compound: Protocol and Troubleshooting
This section details the synthesis, focusing on the ring-opening of a suitable precursor with sodium azide, followed by the reduction of the resulting azide.
Q4: What is the general synthetic route to this compound using sodium azide?
A4: The most common approach involves a two-step sequence:
-
Nucleophilic Ring-Opening: A tetrahydrofuran precursor with a good leaving group at the 3-position, such as an epoxide (e.g., 1,2-epoxytetrahydrofuran) or a sulfonate ester (e.g., tetrahydrofuran-3-yl mesylate), is reacted with sodium azide. The azide ion (N₃⁻) acts as a potent nucleophile, displacing the leaving group to form 3-azidotetrahydrofuran.[15][16][17]
-
Reduction of the Azide: The resulting 3-azidotetrahydrofuran is then reduced to the target this compound. Common methods for this reduction include catalytic hydrogenation (e.g., H₂, Pd/C) or reduction with metal hydrides like lithium aluminum hydride (LiAlH₄).[15][16][18][19]
Experimental Workflow: Synthesis of this compound
Caption: General two-step synthesis of this compound.
Q5: My ring-opening reaction with sodium azide is sluggish or incomplete. How can I troubleshoot this?
A5: Several factors can affect the rate and completeness of the azidolysis of epoxides or the displacement of sulfonates.
-
Solvent Choice: The reaction is often performed in polar aprotic solvents like DMSO or DMF, or in aqueous mixtures.[14][15] Water can be a surprisingly effective solvent and can be pH-controlled to influence regioselectivity.[14][20]
-
Temperature: Increasing the reaction temperature (e.g., 65-80 °C) can significantly accelerate the reaction rate.[14][20] However, always ensure your setup includes a condenser and that the temperature is well below the decomposition temperature of sodium azide (275 °C).
-
Catalyst/Additive: For epoxide ring-opening, the addition of a Lewis acid or a proton source (like ammonium chloride) can activate the epoxide ring, making it more susceptible to nucleophilic attack.[14] Promoters like Oxone® have also been shown to be effective.[21]
-
Reagent Purity: Ensure your sodium azide and starting material are pure and dry, as contaminants can interfere with the reaction.
Q6: I've formed the 3-azidotetrahydrofuran intermediate. What are the pros and cons of different reduction methods?
A6: The choice of reduction method depends on the other functional groups present in your molecule and the desired reaction conditions.
| Reduction Method | Typical Reagents | Key Advantages | Key Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂ | High yields, clean reaction with N₂ as the only byproduct, scalable.[18] | Can reduce other functional groups (e.g., alkenes, alkynes, benzyl groups).[18] Requires specialized hydrogenation equipment. |
| Staudinger Reaction | PPh₃, then H₂O | Excellent chemoselectivity, very mild conditions.[18] | Produces a stoichiometric amount of triphenylphosphine oxide, which can complicate purification.[18] |
| Metal Hydride Reduction | LiAlH₄, NaBH₄ | Powerful reducing agent, rapid reaction.[18] | Lacks chemoselectivity and will reduce many other functional groups (esters, amides, etc.).[18] Requires strictly anhydrous conditions and a careful quenching procedure. |
Section 3: Safe Handling, Quenching, and Disposal
Proper management of sodium azide from the moment it enters the lab to its final disposal is crucial.
Q7: What is the standard operating procedure for handling solid sodium azide and its solutions?
A7: Adherence to a strict SOP is mandatory.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and double-glove with nitrile gloves.[5][22]
-
Designated Area: Conduct all manipulations of sodium azide, especially handling the powder, within a certified chemical fume hood to prevent inhalation of dust or potential hydrazoic acid vapors.[4][5][22]
-
Avoid Metal: Use plastic or ceramic spatulas for transferring solid sodium azide.[4][5] Avoid contact with metal surfaces, including metal shelves for storage.[3][5][22]
-
Spill Management: Have a spill kit ready. For small spills, crystalline material can be carefully swept up, and solutions can be absorbed.[1] The area should then be decontaminated. For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department immediately.[1]
Q8: I have completed my reaction. How do I safely quench the excess sodium azide in my reaction mixture?
A8: Unreacted sodium azide must be destroyed before disposal. The most common method is treatment with nitrous acid, which is generated in situ.[4][7]
CAUTION: This procedure generates toxic nitrogen oxides and must be performed in a well-ventilated chemical fume hood.[4]
Detailed Quenching Protocol:
-
Cool the Reaction: Cool the aqueous solution containing the azide to 0-5 °C in an ice bath. Ensure the pH is neutral or slightly basic.
-
Prepare Nitrite Solution: Prepare a 20% aqueous solution of sodium nitrite (NaNO₂). Use a 40% excess relative to the amount of sodium azide to be quenched (approx. 1.5 g of NaNO₂ per 1 g of NaN₃).[4]
-
Add Nitrite: With vigorous stirring, add the sodium nitrite solution to the azide-containing mixture.
-
Slow Acidification: Slowly add a 20% aqueous solution of sulfuric acid or acetic acid dropwise. The order of addition is critical.[4] Gas evolution (N₂ and NO) will be observed. Continue adding acid until the solution is acidic to pH paper and gas evolution ceases.
-
Test for Completion: After gas evolution stops, allow the mixture to stir for at least one hour. Test for the presence of excess nitrous acid using potassium iodide-starch paper (a blue-black color indicates excess nitrite and a complete quench).[7]
-
Neutralization and Disposal: Neutralize the final solution with sodium hydroxide to a pH between 6 and 9 before collecting it for hazardous waste disposal.[4]
Caption: Controlled quenching process for sodium azide waste.
Q9: How should I dispose of sodium azide waste?
A9: All waste containing sodium azide, including dilute solutions, contaminated gloves, and paper towels, must be treated as hazardous waste.[2][6]
-
NEVER pour azide waste down the drain. It can react with lead or copper pipes to form dangerously explosive metal azides.[4][6]
-
Segregate Waste: Keep azide waste separate from acidic waste streams to prevent the formation of hydrazoic acid.[6][13]
-
Collection: Collect all quenched solutions and contaminated solids in clearly labeled, compatible (non-metal) containers for pickup by your institution's EH&S department.[2]
References
- 1. ehs.wisc.edu [ehs.wisc.edu]
- 2. drexel.edu [drexel.edu]
- 3. ehs.ucsb.edu [ehs.ucsb.edu]
- 4. chemistry.unm.edu [chemistry.unm.edu]
- 5. safety.duke.edu [safety.duke.edu]
- 6. Article - Standard Operating Procedur... [policies.unc.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. research.uga.edu [research.uga.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 13. safety.pitt.edu [safety.pitt.edu]
- 14. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Video: Preparation of 1° Amines: Azide Synthesis [jove.com]
- 17. Preparation of amines by reduction of azides [quimicaorganica.org]
- 18. benchchem.com [benchchem.com]
- 19. Amines by Reduction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 20. semanticscholar.org [semanticscholar.org]
- 21. Ring Opening of Epoxides and Aziridines with Sodium Azide using Oxone® in Aqueous Acetonitrile: A Highly Regioselective Azidolysis Reaction [organic-chemistry.org]
- 22. - Division of Research Safety | Illinois [drs.illinois.edu]
Improving stereoselectivity in the synthesis of 3-aminotetrahydrofuran enantiomers
Technical Support Center: Stereoselective Synthesis of 3-Aminotetrahydrofurans
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the stereoselective synthesis of 3-aminotetrahydrofuran enantiomers. This structural motif is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. Achieving precise control over its stereochemistry is often the most critical and challenging aspect of its synthesis.
This guide is designed to provide practical, in-depth solutions to common experimental hurdles. We will move beyond simple procedural lists to explore the underlying principles governing stereoselectivity. Our goal is to empower you, our fellow researchers, to not only solve immediate problems but also to build a robust framework for rational reaction design and optimization.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of this compound enantiomers.
Question 1: My primary cyclization reaction is producing the desired this compound, but with poor diastereoselectivity (e.g., close to a 1:1 mixture of diastereomers). How can I improve this?
Answer:
Poor diastereoselectivity is a common issue that typically points to insufficient energy differentiation between the diastereomeric transition states. Several factors can be adjusted to amplify these small energy differences and favor the formation of a single diastereomer.
Core Strategies to Enhance Diastereoselectivity:
-
Substrate Control: The inherent stereochemistry of your starting material is the foundational element of stereocontrol. For many cyclization reactions, such as radical cyclizations, the geometry of the alkene in the precursor can heavily influence the outcome.[1] Ensure the geometric purity of your starting materials as a first step.
-
Catalyst and Ligand Modification: The choice of catalyst and its associated ligands is paramount. The chiral environment created by the catalyst-ligand complex directly influences the facial selectivity of the reaction.
-
For Metal-Catalyzed Cyclizations (e.g., Pd, Ni, Au): The steric and electronic properties of the phosphine ligands are critical. Bulky ligands can create a more defined chiral pocket, forcing the substrate to adopt a specific conformation during the key bond-forming step. For example, in palladium-catalyzed reactions of γ-hydroxy alkenes, switching from simple phosphine ligands like P(o-tol)₃ to bidentate ligands such as DPE-Phos has been shown to dramatically improve yields and selectivity.[2]
-
For Organocatalysis: Chiral organocatalysts, such as bifunctional thioureas or prolinol derivatives, activate substrates through mechanisms like iminium-enamine catalysis.[3] The catalyst's structure dictates the stereochemical outcome. If one class of organocatalyst is failing, consider switching to another with a different mode of activation.
-
-
Solvent and Temperature Optimization: These parameters directly affect transition state energies and reaction kinetics.[4]
-
Solvent: A systematic screen of solvents is advisable. Non-polar solvents (e.g., toluene, hexanes) may enhance steric interactions in the transition state, while polar aprotic solvents (e.g., THF, CH₂Cl₂) can influence catalyst solubility and substrate conformation. In some Pd-catalyzed oxidative cyclizations, THF and toluene have proven effective.[1]
-
Temperature: Lowering the reaction temperature generally increases selectivity by making the reaction more sensitive to small differences in activation energies between the competing diastereomeric pathways. Cryogenic conditions (-78 °C) are often employed to maximize diastereoselectivity.
-
Workflow for Optimizing Diastereoselectivity
Caption: A systematic workflow for troubleshooting and improving diastereoselectivity.
Question 2: I have successfully achieved high diastereoselectivity, but my product has a low enantiomeric excess (ee). What are the best strategies to obtain a single enantiomer?
Answer:
Low enantiomeric excess indicates that your chiral catalyst or reagent is not effectively discriminating between the two prochiral faces of the substrate. This is a distinct problem from diastereoselectivity. The primary solutions involve either improving the asymmetric induction in the main reaction or resolving the enantiomers post-synthesis.
Key Approaches to Improve Enantioselectivity:
-
Kinetic Resolution (KR): This technique separates a racemic mixture by using a chiral catalyst or reagent that reacts faster with one enantiomer than the other.[5] This leaves the unreacted starting material enriched in the slower-reacting enantiomer. Enzymatic kinetic resolutions, often using lipases, are particularly effective for resolving racemic amines or alcohols via acylation.[5][6] The theoretical maximum yield for the resolved product is 50%.
-
Dynamic Kinetic Resolution (DKR): DKR is a powerful enhancement of KR where the less reactive enantiomer is racemized in situ.[7] This continuous racemization allows the faster-reacting enantiomer to be converted to the desired product, theoretically enabling a 100% yield of a single enantiomer.[8] This often requires a combination of a resolution catalyst (e.g., an enzyme) and a racemization catalyst (e.g., a ruthenium complex).[5]
-
Asymmetric Catalysis Optimization: If you are already using an asymmetric catalyst, improving its performance is key.
-
Ligand Tuning: For metal-based catalysts, even subtle changes to the chiral ligand can have a profound impact on ee. Consider ligands with different steric bulk or electronic properties. For instance, nickel-catalyzed reductive cyclizations using a P-chiral bisphosphine ligand (DI-BIDIME) have achieved excellent enantioselectivity (>99:1 er) for tetrahydrofuran synthesis.[9]
-
Catalyst Class: Different classes of catalysts operate via different mechanisms. If a chiral Lewis acid is providing low ee, consider switching to a chiral Brønsted acid or an organocatalytic system.[10] Organocatalytic approaches, such as those using chiral diamines or phosphoric acids, have shown great success in synthesizing various heterocycles with high ee.[3][11]
-
Data Comparison: Chiral Catalysts in Asymmetric THF Synthesis
| Catalyst System | Reaction Type | Substrate | Yield (%) | dr | ee (%) / er | Reference |
| Chiral N,N'-Dioxide/Ni(II) | [3+2] Cycloaddition | Oxirane + Alkene | up to 99 | 92:8 | up to 99 | [12] |
| Pd(0) / (R)-BINAP | [3+2] Cycloaddition | Vinyl Epoxide | Moderate-High | - | up to 98 | [13] |
| Ni(II) / DI-BIDIME | Reductive Cyclization | O-Alkynone | up to 99 | >99:1 | >99:1 | [9] |
| Prolinol Derivative | Double Michael Addition | γ-hydroxy-α,β-unsaturated carbonyl | High | High | up to 98 | [3] |
Frequently Asked Questions (FAQs)
Question 3: What are the most common and reliable strategies for constructing the this compound core stereoselectively?
Answer:
Several robust strategies exist, each with its own advantages. The choice often depends on the available starting materials and desired substitution patterns.
-
Intramolecular Cycloetherification: This is a classic and reliable approach. It typically involves the cyclization of a linear precursor containing both a hydroxyl group and a suitably positioned amine with a leaving group.[14] A common variant is the intramolecular SN2 reaction of an alcohol onto a tethered epoxide, a method frequently used in complex molecule synthesis for its predictable regioselectivity.[14]
-
Catalytic Asymmetric Cycloadditions: [3+2] cycloaddition reactions are powerful for building the five-membered ring with high stereocontrol.[14] For example, the reaction between oxiranes and heterosubstituted alkenes, catalyzed by a chiral Nickel(II) complex, can produce highly substituted tetrahydrofurans with excellent diastereo- and enantioselectivity.[12] Palladium-catalyzed formal [3+2] cycloadditions of vinyl epoxides are also highly effective.[13]
-
Organocatalytic Cascade Reactions: These methods build complexity rapidly from simple precursors. For instance, a double Michael addition between a γ-hydroxy-α,β-unsaturated carbonyl and an enal, catalyzed by a chiral secondary amine, can construct the tetrahydrofuran core and install multiple stereocenters with high fidelity in a single step.[3]
-
Gold-Catalyzed Cyclization: Gold catalysts are particularly effective at activating alkynes for nucleophilic attack. The intramolecular cyclization of 3-aminopent-4-yn-1-ols can yield 2-arylidene-3-aminotetrahydrofurans.[15]
Question 4: How does my choice of protecting group for the amine affect the stereoselectivity of the cyclization step?
Answer:
The amine protecting group can have a significant influence on stereoselectivity through both steric and electronic effects.
-
Steric Bulk: A bulky protecting group (e.g., Boc, Cbz, Ts) can act as a stereodirecting element. In the transition state of the cyclization, the bulky group will preferentially occupy a position that minimizes steric clash with other substituents. This conformational bias can translate into high diastereoselectivity. The Beckwith-Houk model for radical cyclizations, for instance, often uses the steric demand of substituents to predict the stereochemical outcome.[14]
-
Electronic Effects & H-Bonding: Some protecting groups, particularly those with carbonyls (carbamates) or sulfonyls, can act as hydrogen bond acceptors. This can pre-organize the substrate through interactions with a catalyst or solvent, locking it into a reactive conformation that favors one stereochemical pathway.[1]
-
Chelation: In metal-catalyzed reactions, a protecting group with a nearby Lewis basic site can chelate to the metal center. This creates a more rigid, bicyclic transition state, which can dramatically enhance stereocontrol.
It is often necessary to screen several protecting groups to find the optimal balance of steric hindrance and electronic properties for a specific transformation.
Mechanism Visualization: Chiral Catalyst-Substrate Interaction
Caption: How a chiral catalyst creates a lower-energy path for one enantiomer.
Experimental Protocols
Protocol 1: Organocatalytic Asymmetric Synthesis of a 2,3,4-Trisubstituted Tetrahydrofuran via Double Michael Addition[3]
This protocol is based on the work of Pan and co-workers and provides a general procedure for the synthesis of highly substituted tetrahydrofurans.
Materials:
-
γ-Hydroxy-α,β-unsaturated carbonyl (Substrate 1, 1.0 equiv)
-
α,β-Unsaturated aldehyde (enal) (Substrate 2, 1.5 equiv)
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Catalyst, 20 mol%)
-
Benzoic Acid (Co-catalyst, 20 mol%)
-
Toluene (Anhydrous, 0.2 M)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, nitrogen/argon line)
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the γ-hydroxy-α,β-unsaturated carbonyl (1.0 equiv), the chiral catalyst (0.2 equiv), and the benzoic acid co-catalyst (0.2 equiv).
-
Add anhydrous toluene via syringe to achieve a concentration of 0.2 M with respect to Substrate 1.
-
Stir the mixture at room temperature for 10-15 minutes to ensure all solids are dissolved and the catalyst is well-dispersed.
-
Add the α,β-unsaturated aldehyde (1.5 equiv) dropwise via syringe over 5 minutes.
-
Seal the flask and stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 24-48 hours.
-
Upon completion, concentrate the reaction mixture in vacuo to remove the solvent.
-
Purify the crude residue by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to afford the desired this compound derivative.
-
Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude reaction mixture and the enantiomeric excess (ee) by chiral HPLC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. (PDF) Do Reaction Conditions Affect the Stereoselectivity [research.amanote.com]
- 5. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 6. ethz.ch [ethz.ch]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Dynamic kinetic resolution of racemic gamma-aryl-delta-oxoesters. Enantioselective synthesis of 3-arylpiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. scispace.com [scispace.com]
- 11. Enantioselective synthesis of 3,4-dihydropyran derivatives via organocatalytic Michael reaction of α,β-unsaturated enones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of Chiral Tetrahydrofurans via Catalytic Asymmetric [3 + 2] Cycloaddition of Heterosubstituted Alkenes with Oxiranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Asymmetric Synthesis of 2,2-Difluorotetrahydrofurans through Palladium-Catalyzed Formal [3+2] Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: A Guide to Enhancing the Stability of 3-Aminotetrahydrofuran for Long-Term Storage
Welcome to the technical support guide for 3-aminotetrahydrofuran. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable chemical building block. As a compound featuring both a cyclic ether and a primary amine, this compound possesses a unique reactivity profile that makes it highly useful, but also susceptible to degradation if not handled and stored with precision. This guide provides in-depth, field-proven insights and protocols to mitigate these stability challenges.
Section 1: Understanding the Instability of this compound
The core instability of this compound stems from its two primary functional groups:
-
The Amine Group: Primary amines are nucleophilic and basic. They are highly susceptible to oxidation by atmospheric oxygen, which can lead to the formation of colored impurities and degradation byproducts. Furthermore, amines can readily absorb carbon dioxide from the air to form carbamate salts and are often hygroscopic, absorbing atmospheric moisture.[1]
-
The Tetrahydrofuran (THF) Ring: While the THF ring is generally stable, cyclic ethers can be susceptible to ring-opening reactions under certain conditions. More importantly, the presence of the electron-donating amino group can influence the reactivity of the entire molecule. The degradation of the parent THF structure is known to proceed via hydroxylation and subsequent ring-opening, suggesting that oxidative pathways are a primary concern.[2][3][4]
Failure to protect the compound from air and moisture is the principal cause of degradation, leading to inconsistent experimental results, reduced yield, and the introduction of unknown impurities into reaction pathways.
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common user queries regarding the storage and handling of this compound.
Q1: What is the primary cause of this compound degradation? A: The primary cause is exposure to atmospheric oxygen and moisture. The amine group is particularly sensitive to oxidation, which often manifests as a yellow or brown discoloration of the liquid. It can also react with atmospheric CO2.
Q2: What are the ideal storage conditions for long-term stability? A: For optimal long-term stability, this compound should be stored at 2–8 °C under a dry, inert atmosphere such as argon or nitrogen.[5][6] Refrigeration slows down the kinetics of potential degradation reactions, while the inert atmosphere prevents oxidative and moisture-related decay.
Q3: What type of container is best for storing this compound? A: The ideal container is a borosilicate glass bottle equipped with a high-quality, airtight septum-sealed cap, such as the Sure/Seal™ packaging system.[7][8] This allows for the removal of material via syringe without compromising the inert atmosphere inside the bottle. For bulk storage, glass or other compatible materials like high-density polyethylene (HDPE) can be used, provided a positive pressure of inert gas is maintained.[1]
Q4: How can I visually assess if my this compound sample has degraded? A: Visual inspection is the first line of assessment. Key indicators of degradation include:
-
Discoloration: A change from a colorless or pale-yellow liquid to a distinct yellow or brown hue.
-
Precipitate Formation: The appearance of solid material, which could be due to carbamate formation or polymerization.
-
Increased Viscosity: A noticeable thickening of the liquid.
Any of these signs warrant a more thorough analytical purity check before use.
Q5: Is it safe to use a bottle of this compound that has been opened and used multiple times? A: This depends entirely on the handling technique. If the bottle was opened and aliquots were removed using rigorous air-sensitive techniques (e.g., under a positive pressure of argon), the remaining material should retain its purity. However, with each puncture of the septum, there is a minor risk of introducing atmospheric contaminants. For highly sensitive applications, it is best practice to re-verify the purity of a multi-use bottle or use a fresh, unopened bottle.
Section 3: Troubleshooting Guide
This guide provides solutions for specific issues that may arise during the use of this compound.
| Observed Issue | Probable Cause | Recommended Action & Rationale |
| The compound has turned noticeably yellow or brown. | Oxidation. The amine functionality has likely been oxidized by atmospheric oxygen that has ingressed into the container. | Action: The material is impure and should not be used in sensitive reactions. For non-critical applications, consider purification via vacuum distillation. Rationale: Oxidized byproducts can act as catalysts for further degradation or cause unpredictable side reactions. It is critical to prevent this by ensuring a strictly inert atmosphere in future storage. |
| Inconsistent results are obtained from the same batch in different experiments. | Progressive Degradation. The bottle's atmosphere was likely compromised during previous uses, leading to a gradual decline in purity. | Action: Perform a purity analysis (see Protocol 3) on the current stock. If degradation is confirmed, either purify the material or procure a new batch. Rationale: This issue highlights the importance of consistent handling. Every time an aliquot is taken, the inert atmosphere must be rigorously maintained. |
| A solid precipitate has formed in the liquid. | Carbamate Formation or Polymerization. Reaction with atmospheric CO2 can form solid carbamate salts. Alternatively, other degradation pathways could lead to insoluble polymers. | Action: Do not use. The material is significantly contaminated. The precipitate's identity is unknown and could interfere with or ruin your experiment. Safely dispose of the bottle according to your institution's EHS guidelines. Rationale: The presence of solids indicates a severe breach in storage protocol and renders the material unreliable. |
Section 4: Key Experimental Protocols
Protocol 1: Optimal Long-Term Storage of a New Bottle
-
Expert Insight: The goal of this protocol is to create a multi-layered defense against degradation by combining low temperature and an inert atmosphere from the moment the product is received.
Methodology:
-
Inspect Upon Receipt: Visually inspect the new bottle for any signs of discoloration or damage to the seal.
-
Prepare for Storage: If the bottle does not have an overwrap, wrap the cap and neck area with Parafilm® to provide an extra barrier against moisture ingress.
-
Inert Gas Overlay (Optional but Recommended): For long-term storage, it is best practice to ensure a positive pressure of inert gas. In a fume hood, carefully pierce the septum with an inlet needle connected to a dry argon or nitrogen line (with a bubbler outlet). Pierce the septum with a second, "vent" needle. Gently flush the headspace for 30-60 seconds, then remove the vent needle first, followed by the gas inlet needle. This creates a slight positive pressure.
-
Refrigerate: Store the sealed and prepared bottle in a refrigerator at 2–8 °C.[5] The storage area should be designated for flammable liquids.[9]
Protocol 2: Dispensing Material Using Air-Sensitive Techniques
-
Expert Insight: This protocol prevents contamination of the bulk material. Argon is often preferred over nitrogen as it is denser and provides a more effective "blanket" over the liquid surface.
Methodology:
-
Prepare Glassware: Ensure all glassware, syringes, and needles are thoroughly dried before use, ideally in an oven at >120°C overnight and cooled under a stream of inert gas.[7][8]
-
Set Up Inert Atmosphere: Place the bottle of this compound in a fume hood and connect it to a Schlenk line or manifold supplying dry argon or nitrogen. Use an inlet needle through the septum for the gas and a bubbler to monitor a slight positive pressure.
-
Prepare Syringe: Take a clean, dry syringe and flush it with the inert gas at least 5-10 times to remove residual air and moisture.
-
Withdraw Aliquot: Pierce the septum with the dry, gas-flushed syringe needle. To avoid creating a vacuum, allow some inert gas from the headspace to enter the syringe first. Then, lower the needle tip below the liquid surface and slowly withdraw the desired volume.
-
Transfer: Withdraw the needle from the bottle and immediately dispense the liquid into the reaction vessel, which should also be under an inert atmosphere.
-
Clean and Store: Properly clean the syringe and needle immediately. Ensure the bottle is stored back at 2–8 °C under positive inert pressure.
Protocol 3: Routine Purity Assessment by Gas Chromatography (GC)
-
Expert Insight: GC with a Flame Ionization Detector (FID) is a rapid and effective method to quantify the purity of volatile compounds like this compound and detect the emergence of degradation products.[10]
Sample GC Method Parameters:
| Parameter | Setting | Rationale |
| Inlet | Split (e.g., 50:1), 250 °C | Prevents overloading the column and ensures rapid volatilization. |
| Column | Mid-polarity column (e.g., HP-5 or equivalent), 30 m x 0.25 mm x 0.25 µm | Provides good separation for amines and potential polar degradation products. |
| Carrier Gas | Helium or Hydrogen, Constant Flow (e.g., 1.5 mL/min) | Standard carrier gases for GC-FID. |
| Oven Program | Start at 60°C (hold 2 min), ramp to 200°C at 15°C/min, hold 2 min | Separates the main peak from potential lower-boiling and higher-boiling impurities. |
| Detector | FID, 280 °C | Highly sensitive to organic compounds. |
| Sample Prep | Dilute 1 µL of sample in 1 mL of high-purity Dichloromethane or THF. | Prevents contamination and ensures a suitable concentration for analysis. |
Data Interpretation:
-
A pure sample will show a single major peak at a consistent retention time.
-
Degradation is indicated by the appearance of new peaks or a decrease in the area percentage of the main this compound peak.
Section 5: Visualization of Key Processes
Degradation Pathways and Prevention
The following diagram illustrates the primary threats to the stability of this compound and the recommended preventative measures.
Caption: Potential degradation pathways and preventative storage strategies.
Recommended Handling Workflow
This workflow diagram outlines the critical steps for safely handling and dispensing the reagent to maintain its integrity.
References
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Tetrahydrofuran Degradation Pathway [eawag-bbd.ethz.ch]
- 4. The metabolic pathway of THF-degrading composite bacteria and its immobilized microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (R)-3-AMINOTETRAHYDROFURAN CAS#: 111769-26-7 [amp.chemicalbook.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. web.mit.edu [web.mit.edu]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. 3-アミノテトラヒドロフラン 95% | Sigma-Aldrich [sigmaaldrich.com]
- 10. agilent.com [agilent.com]
Scalability challenges for industrial synthesis of 3-aminotetrahydrofuran
Technical Support Center: Industrial Synthesis of 3-Aminotetrahydrofuran
Welcome to the technical support center for the synthesis of this compound. As a critical building block in modern pharmaceuticals, the scalable and efficient production of this intermediate is paramount for researchers and drug development professionals. This guide is structured to provide practical, field-proven insights into the challenges you may encounter during scale-up, moving beyond simple protocols to explain the fundamental chemistry behind each operational choice.
Our goal is to equip you with the expertise to not only troubleshoot existing processes but also to design robust, safe, and efficient syntheses from the ground up. The information is presented in a direct question-and-answer format to address specific issues encountered in the lab and during pilot-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial synthesis routes for this compound?
There are several established routes, each with distinct advantages and challenges for industrial application. The choice of route often depends on factors like cost of raw materials, desired chirality, safety regulations, and available equipment.
-
From L-Aspartic Acid: This is a common route for producing chiral (S)-3-aminotetrahydrofuran. It involves a multi-step sequence including acylation, esterification, reduction of the carboxylic acids to alcohols, cyclization, and finally hydrolysis.[1] While it starts from a cheap and readily available chiral raw material, a significant drawback is the reduction step, which often employs hazardous reagents like lithium aluminum hydride or red aluminum, posing considerable challenges for industrial-scale handling and safety.[2]
-
From Furan: This route is noted for its low-cost starting material and suitability for large-scale production. The process typically involves an oxidative ring-opening of furan, followed by a Michael addition with nitromethane, reduction, dehydration cyclization, and a final catalytic hydrogenation to yield the amine.[3]
-
From Maleic Acid Diester: This four-step synthesis proceeds through a Michael addition, borohydride reduction, dehydration cyclization, and catalytic hydrogenation. It is characterized by mild reaction conditions, but its overall economy can be less favorable when considering the molecular weight of the starting materials versus the final product.[4]
-
From (S)-3-Hydroxytetrahydrofuran: This route can produce the (R)-enantiomer via tosylation, azidation with sodium azide, and subsequent reduction. The primary scalability challenge here is safety; sodium azide is highly toxic, and the resulting azide intermediate is potentially explosive, making this route less desirable for large-scale industrial production.[2]
Q2: Which synthesis route is generally considered most suitable for large-scale, non-chiral production?
For large-scale achiral synthesis, the route starting from furan is often favored.[3] The primary drivers for this are the low cost and high availability of furan. The synthesis pathway, while multi-step, utilizes relatively standard industrial reactions like catalytic hydrogenation, which can be efficiently scaled.[3] Another promising route for industrial amplification involves the formylation of 2,5-dihydrofuran followed by reductive amination, which is described as a simple and direct process.[5]
Q3: What are the primary safety concerns when scaling up the synthesis of 3-aminotrahydrofuran?
Safety is the most critical consideration for industrial synthesis. Key hazards include:
-
Use of Pyrophoric and Highly Reactive Reagents: Reagents like lithium aluminum hydride (LiAlH₄) or red aluminum, sometimes used in the L-aspartic acid route, are highly reactive with water and can ignite spontaneously in air.[2] Their handling requires specialized equipment and stringent safety protocols.
-
Explosive Intermediates: The use of sodium azide in some routes generates organic azides.[2] These compounds can be shock-sensitive and explosive, especially upon heating or concentration, making their industrial use a significant risk.
-
Flammable Solvents and Reagents: The synthesis uses numerous flammable organic solvents (e.g., tetrahydrofuran, toluene, methanol).[5][6] Additionally, the final product, this compound, is itself a flammable liquid.[6] Proper grounding, ventilation, and use of explosion-proof equipment are mandatory.[7][8]
-
High-Pressure Hydrogenation: Catalytic reduction steps often require high-pressure hydrogen gas, which carries a risk of explosion.[3] Reactors must be properly rated, maintained, and operated in designated areas with appropriate safety interlocks and monitoring.
-
Exothermic Reactions: Many steps, particularly reductions and cyclizations, can be highly exothermic. Uncontrolled heat release can lead to runaway reactions, causing pressure buildup and potential reactor failure. Effective thermal management is crucial.
Q4: How can I ensure high enantiomeric purity when synthesizing a chiral version of this compound?
Maintaining optical purity is essential for pharmaceutical applications. Key strategies include:
-
Chiral Starting Material Quality: The synthesis often begins with a chiral precursor like L-aspartic acid.[1] Ensure the starting material has the highest possible enantiomeric excess (ee), as this will directly impact the final product's purity.
-
Avoid Racemization Conditions: Throughout the synthesis, avoid harsh acidic or basic conditions and high temperatures that could lead to racemization at the stereocenter.
-
Chiral Chromatography: While not ideal for primary production, chiral column chromatography can be used to separate enantiomers if a racemic mixture is produced or if optical purity needs to be enhanced.[9]
-
Stereospecific Reactions: Employ reactions known for their high stereoselectivity. For instance, the conversion of (S)-3-hydroxytetrahydrofuran to (R)-3-aminotrahydrofuran via an Sₙ2 reaction with an azide proceeds with an inversion of stereochemistry, preserving the chiral integrity.[2]
Troubleshooting Guide
Q1: My dehydration cyclization step to form the tetrahydrofuran ring is giving low yields. What are the likely causes and solutions?
Low yield in the ring-closing step is a common scalability issue, often stemming from suboptimal conditions or competing side reactions.
Potential Causes & Solutions:
-
Inefficient Water Removal: The dehydration cyclization of a diol is an equilibrium process. Inefficient removal of the water by-product will push the equilibrium back towards the starting material.
-
Troubleshooting: On a large scale, ensure your Dean-Stark trap or other water removal system is sized appropriately for the batch volume. For acid-catalyzed cyclizations in solvents like toluene, check that the reflux rate is sufficient for efficient azeotropic removal of water.[4]
-
-
Incorrect Catalyst or Catalyst Loading: The choice and amount of acid catalyst (e.g., p-toluenesulfonic acid) are critical.[4]
-
Troubleshooting: Too little catalyst will result in a sluggish reaction. Too much can lead to side reactions like polymerization or elimination. Perform a catalyst loading study at the lab scale (e.g., 0.01 to 0.05 molar equivalents) to find the optimal concentration before scaling up.
-
-
Suboptimal Temperature: The reaction temperature must be high enough to facilitate both the cyclization and azeotropic water removal but not so high as to cause decomposition.
-
Troubleshooting: Monitor the reaction temperature closely. If you observe charring or significant color change, consider lowering the reaction temperature and potentially using a higher boiling azeotroping solvent or applying a vacuum.
-
-
Intermolecular Reactions: At high concentrations, the diol intermediate can react with another molecule instead of cyclizing, leading to oligomers or polymers.
-
Troubleshooting: This is a classic challenge in ring-closure reactions.[10] The principle of "effective molarity" suggests that intramolecular reactions are favored at high dilution. On an industrial scale, this can be achieved using a semi-batch process where the diol solution is added slowly to the hot, catalyzed solvent. This keeps the instantaneous concentration of the diol low, favoring the desired intramolecular cyclization.
-
Caption: Troubleshooting workflow for low-yield cyclization.
Q2: The catalytic hydrogenation of my nitro- or azido-intermediate is sluggish or incomplete, and I'm seeing by-products. How can I optimize this?
Catalytic hydrogenation is a powerful tool, but its performance is highly sensitive to a range of parameters, especially at scale.
Potential Causes & Solutions:
-
Catalyst Deactivation (Poisoning): The catalyst (e.g., Palladium on Carbon, Raney Nickel) can be poisoned by impurities in the substrate or solvent.[3] Common poisons include sulfur compounds, strong acids/bases, or halide ions left over from previous steps.
-
Troubleshooting: Ensure the starting material is of high purity. If catalyst poisoning is suspected, consider passing the substrate solution through a bed of activated carbon or silica gel before the reaction. Always use high-purity hydrogen.
-
-
Poor Mass Transfer: This is a major scalability challenge. For the reaction to proceed, hydrogen gas must dissolve in the solvent and diffuse to the catalyst surface where the substrate is adsorbed. In a large reactor, inefficient stirring can lead to poor gas-liquid mixing, starving the catalyst of hydrogen.
-
Troubleshooting: Increase the agitation rate to improve surface renewal and gas dispersion. Ensure the reactor's impeller design is suitable for gas-liquid reactions (e.g., a Rushton turbine). Increasing hydrogen pressure will also increase its solubility and drive the reaction forward.[3]
-
-
Incorrect Catalyst Choice or Loading: Different catalysts have different activities and selectivities.
-
Troubleshooting: Raney Nickel is often used for nitro group reductions, while Pd/C is effective for both nitro and azide groups.[1][3] If selectivity is an issue (e.g., reduction of other functional groups), a catalyst screen is recommended. Catalyst loading is also key; typically 1-10% by weight of the substrate is used.[3] Insufficient loading leads to slow reactions, while excessive loading is uneconomical.
-
-
By-product Formation: In nitro reductions, partially reduced intermediates like nitroso or hydroxylamine species can form and couple, leading to dimeric impurities.
-
Troubleshooting: Ensure sufficient hydrogen availability (pressure and agitation) and adequate catalyst loading to drive the reaction to completion quickly, minimizing the lifetime of these reactive intermediates.
-
This protocol provides a template for the reduction step described in patent CN109851594B.[3]
Safety First: This procedure involves flammable solvents and high-pressure hydrogen gas. It must be conducted in a certified high-pressure reactor within a fume hood or designated blast-proof bay. Personnel must be fully trained in high-pressure equipment operation.
Materials & Equipment:
-
3-Nitromethyltetrahydrofuran (10.0 g)
-
Methanol (100 mL)
-
10% Palladium on Carbon (Pd/C) catalyst (50% wet, ~1.0 g)
-
High-pressure autoclave (e.g., Parr shaker) equipped with a stirrer, pressure gauge, and gas inlet/outlet.
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Reactor Preparation: Ensure the autoclave is clean and dry. Add a magnetic stir bar or ensure the mechanical stirrer is functioning correctly.
-
Catalyst Loading: Under a gentle stream of nitrogen, carefully add the 10% Pd/C catalyst to the autoclave. Rationale: Handling the catalyst wet or under an inert atmosphere prevents it from becoming pyrophoric (igniting in air).
-
Substrate Addition: Dissolve the 3-nitromethyltetrahydrofuran in 100 mL of methanol and add the solution to the autoclave.
-
Sealing and Purging: Securely seal the autoclave. Purge the headspace with nitrogen three times to remove all oxygen. Rationale: This is a critical safety step to prevent the formation of an explosive hydrogen/oxygen mixture.
-
Hydrogenation: After purging, pressurize the reactor with hydrogen to the desired pressure (e.g., 0.1-3.0 MPa as suggested in the patent).[3] Begin stirring and heat to the target temperature if required (many hydrogenations can run at room temperature).
-
Reaction Monitoring (In-Process Control): The reaction progress can be monitored by the cessation of hydrogen uptake on the pressure gauge. For a more precise check, the reaction can be stopped, depressurized, and a sample taken for analysis by TLC or GC-MS to confirm the disappearance of the starting material.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen. Purge the reactor three times with nitrogen.
-
Catalyst Filtration: Under an inert atmosphere, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the filter cake to dry out, as it can be pyrophoric. Wash the filter cake with a small amount of methanol.
-
Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure (rotary evaporation) to yield the crude 3-aminomethyltetrahydrofuran. The product can then be purified further, typically by distillation.
Data Summary
The following table compares the key aspects of different industrial synthesis routes for this compound, providing a high-level overview for process selection.
| Parameter | Route from L-Aspartic Acid[1][2] | Route from Furan[3] | Route from (S)-3-Hydroxytetrahydrofuran[2] |
| Starting Material | L-Aspartic Acid | Furan | (S)-3-Hydroxytetrahydrofuran |
| Key Advantage | Good for chiral synthesis (S-isomer); cheap starting material. | Very low-cost starting material; suitable for large scale. | Direct route to the R-isomer. |
| Key Disadvantage | Use of highly hazardous reducing agents (e.g., LiAlH₄). | Multi-step process. | Use of highly toxic and explosive sodium azide. |
| Scalability | Challenging due to reagent safety. | Favorable. | Poor due to extreme safety hazards. |
| Typical Reagents | Acylating agents, alcohols, LiAlH₄ or Red-Al, acids/bases for hydrolysis. | Oxidizing agents, nitromethane, NaBH₄, hydrogenation catalysts (Pd/C, Ni). | Tosyl chloride, sodium azide, reducing agents (e.g., H₂/Pd/C). |
Visualizing Synthesis Strategy
Choosing a synthesis route involves balancing multiple factors. The following diagram illustrates a decision-making process for selecting an appropriate pathway.
Caption: Decision tree for selecting a synthesis route.
References
- 1. CN102391214A - Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride - Google Patents [patents.google.com]
- 2. CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine - Google Patents [patents.google.com]
- 3. CN109851594B - Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material - Google Patents [patents.google.com]
- 4. CN107417648B - The synthetic method of 3-aminomethyltetrahydrofuran - Google Patents [patents.google.com]
- 5. CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran - Google Patents [patents.google.com]
- 6. This compound 95 88675-24-5 [sigmaaldrich.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fluidmgmt.ak-bio.com [fluidmgmt.ak-bio.com]
- 9. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents [patents.google.com]
- 10. Ring-closure reactions. Part 23. Kinetics of formation of three- to seven-membered-ring N-tosylazacycloalkanes. The role of ring strain in small- and common-sized-ring formation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Optimizing reaction conditions (temperature, solvent) for aminotetrahydrofuran synthesis
Welcome to the technical support center for the synthesis of aminotetrahydrofurans. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing reaction conditions, specifically temperature and solvent selection. Here, we address common challenges and frequently asked questions to enhance the efficiency, yield, and stereoselectivity of your synthetic routes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying causes and actionable solutions.
Question 1: Why is the yield of my aminotetrahydrofuran unexpectedly low?
Answer:
Low yields in aminotetrahydrofuran synthesis can stem from several factors, primarily incomplete conversion of starting materials or the formation of side products. Key areas to investigate include the choice of reducing agent in reductive amination, reaction temperature, and solvent.
-
Sub-optimal Reducing Agent: In reductive amination, the choice of hydride reagent is critical. While sodium borohydride is a common choice, its reactivity can be insufficient for less reactive ketones or imines. Sodium triacetoxyborohydride is often a milder and more selective alternative, particularly for sensitive substrates. Conversely, stronger reducing agents like lithium aluminum hydride can lead to over-reduction or side reactions.
-
Inappropriate Reaction Temperature: While higher temperatures can accelerate reaction rates, they can also promote decomposition of starting materials or products, especially for sensitive furan rings which are prone to polymerization under acidic conditions or at elevated temperatures.[1] It's crucial to find an optimal temperature that balances reaction rate with product stability. For many reductive amination procedures, starting at a lower temperature (e.g., 0 °C) and gradually warming to room temperature is a common strategy.[2]
-
Solvent Effects: The solvent plays a crucial role in solvating reactants and intermediates. For intramolecular cyclization of amino alcohols, the solvent's ability to facilitate the necessary conformational changes and stabilize the transition state is key. In reductive amination, solvents like methanol or tetrahydrofuran (THF) are frequently used.[3] However, the optimal solvent is highly substrate-dependent. It is advisable to perform small-scale solvent screens to identify the ideal medium for your specific reaction.
Question 2: I am observing significant formation of a side product. How can I improve the selectivity?
Answer:
Side product formation is a common challenge, often linked to the reaction mechanism and conditions. A frequent side product in the reductive amination of furan-containing ketones is the corresponding alcohol, resulting from the direct reduction of the carbonyl group before amination.
To enhance selectivity for the desired aminotetrahydrofuran:
-
Choice of Catalyst and Reaction Conditions: In catalytic reductive amination, the catalyst's nature is paramount. For instance, in the synthesis of furfurylamine from furfural, nickel-based catalysts have demonstrated high selectivity by favoring the hydrogenation of the intermediate imine over the starting carbonyl group.[4]
-
Control of Reaction Parameters:
-
Temperature: Elevated temperatures can sometimes favor undesired pathways. A systematic evaluation of the reaction temperature is recommended.
-
Hydrogen Pressure: In catalytic hydrogenations, high hydrogen pressure can sometimes favor the direct reduction of the carbonyl group.[4] Utilizing the lowest effective hydrogen pressure can improve selectivity.
-
Amine Concentration: Using a sufficient excess of the amine source can favor the initial formation of the imine, thereby outcompeting the direct hydrogenation of the carbonyl.[4]
-
Question 3: The diastereoselectivity of my reaction is poor. How can I control the stereochemical outcome?
Answer:
Achieving high diastereoselectivity is often a primary goal in the synthesis of substituted aminotetrahydrofurans. The stereochemical outcome is influenced by the reaction mechanism, temperature, and the steric and electronic properties of the substrate and reagents.
-
Temperature Control: Lowering the reaction temperature often enhances stereoselectivity. Reactions run at lower temperatures (e.g., -78 °C) can favor the kinetically controlled product, leading to a higher diastereomeric ratio.[5] Unintentional warming of the reaction mixture can be detrimental to the diastereoselectivity.[5]
-
Choice of Reagents and Catalysts: The steric bulk of the reducing agent or the ligand on a metal catalyst can significantly influence the direction of attack on the intermediate, thereby controlling the stereochemistry. For instance, in palladium-catalyzed asymmetric allylic alkylation, simply varying the enantiomer of the ligand can diastereoselectively generate either the cis- or trans-THF unit.[5]
-
Solvent Influence: The solvent can affect the transition state geometry. A change in solvent polarity or coordinating ability can alter the conformational preferences of the substrate and intermediates, thereby influencing the diastereoselectivity.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the optimization of reaction conditions for aminotetrahydrofuran synthesis.
What is the role of the solvent in aminotetrahydrofuran synthesis?
The solvent choice is critical and can influence the reaction in several ways:
-
Solubility: The solvent must effectively dissolve the reactants and reagents to ensure a homogeneous reaction mixture.
-
Reaction Rate: The polarity of the solvent can affect the rate of reaction. Polar solvents can stabilize charged intermediates and transition states, potentially accelerating the reaction.[6]
-
Stereoselectivity: As mentioned previously, the solvent can influence the conformational equilibrium of the substrate and the transition state geometry, which in turn can affect the diastereoselectivity of the reaction.
-
Reaction Pathway: In some cases, the solvent can participate in the reaction or favor one reaction pathway over another. For example, protic solvents can engage in hydrogen bonding, which can either stabilize or hinder certain reaction intermediates.
How does temperature affect the synthesis of aminotetrahydrofurans?
Temperature is a critical parameter that influences:
-
Reaction Rate: Generally, increasing the temperature increases the reaction rate. However, for exothermic reactions, higher temperatures can shift the equilibrium towards the reactants.
-
Selectivity: Temperature can affect the selectivity of a reaction. At lower temperatures, the reaction is more likely to be under kinetic control, favoring the formation of the product that is formed fastest. At higher temperatures, the reaction is more likely to be under thermodynamic control, favoring the formation of the most stable product. This can be a powerful tool for controlling diastereoselectivity.[5]
-
Stability: As noted earlier, furan-containing molecules can be sensitive to high temperatures, leading to degradation and reduced yields.[1] Therefore, the optimal temperature is often a compromise between achieving a reasonable reaction rate and maintaining the integrity of the product.
Data-Driven Optimization
To facilitate the optimization process, the following tables summarize the effects of different solvents and temperatures on the synthesis of aminotetrahydrofurans, based on common synthetic methods.
Table 1: Effect of Solvent on Reductive Amination Yield
| Solvent | Dielectric Constant (approx.) | Typical Yield Range (%) | Comments |
| Dichloromethane (DCM) | 9.1 | 70-95 | A common aprotic solvent, good for many standard reductive aminations. |
| 1,2-Dichloroethane (DCE) | 10.4 | 75-98 | Similar to DCM, sometimes offers improved solubility for certain substrates. |
| Tetrahydrofuran (THF) | 7.6 | 65-90 | A versatile ether-based solvent, often used with borohydride reagents.[3] |
| Methanol (MeOH) | 32.7 | 60-85 | A protic solvent that can participate in hydrogen bonding and may affect reactivity.[3] |
| Acetonitrile (ACN) | 37.5 | 70-92 | A polar aprotic solvent, can be a good alternative to chlorinated solvents.[3] |
Table 2: Influence of Temperature on Diastereoselectivity
| Reaction Type | Temperature (°C) | Typical Diastereomeric Ratio (d.r.) | Reference |
| Reductive Amination | 25 (Room Temp) | 2:1 to 5:1 | General Observation |
| Reductive Amination | 0 | 5:1 to 10:1 | [2] |
| Reductive Amination | -78 | >10:1 | [5] |
| Lewis Acid Mediated Cyclization | 25 (Room Temp) | 4.5:1 | |
| Lewis Acid Mediated Cyclization | Lower Temperatures | Higher d.r. |
Experimental Protocols and Workflows
General Workflow for Aminotetrahydrofuran Synthesis via Reductive Amination
The following diagram illustrates a typical experimental workflow for the synthesis of an aminotetrahydrofuran via reductive amination of a ketone precursor.
Caption: General experimental workflow for reductive amination.
Troubleshooting Decision Tree
This diagram provides a logical pathway for troubleshooting common issues during aminotetrahydrofuran synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. CN107417648B - The synthetic method of 3-aminomethyltetrahydrofuran - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of workup procedures for isolating 3-aminotetrahydrofuran
Welcome to the technical support center for the refinement of workup procedures for isolating 3-aminotetrahydrofuran. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this valuable intermediate. Our focus is on providing practical, experience-driven advice to enhance the purity, yield, and safety of your experimental outcomes.
Introduction: The Nuances of Isolating this compound
This compound is a crucial building block in medicinal chemistry, often utilized in the synthesis of novel therapeutics.[1][2] However, its isolation is not without challenges. Its polarity and water solubility can complicate extractions, while its basicity and potential for side reactions demand careful control of the workup conditions. This guide provides a systematic approach to troubleshooting these issues, grounded in the principles of organic chemistry and extensive laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions I should take when handling this compound and during its workup?
A1: this compound is classified as a flammable liquid and can cause skin, eye, and respiratory irritation.[3][4][5] Therefore, it is imperative to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, flame-resistant laboratory coats, and chemical-resistant gloves.[6][7] An eyewash station and safety shower should be readily accessible.[4] During the workup, be mindful of potentially exothermic reactions, especially during acid-base neutralizations.
Q2: My extractions of this compound from an aqueous reaction mixture are giving low yields. What can I do to improve this?
A2: The water solubility of this compound can indeed lead to poor partitioning into common organic solvents. Here are several strategies to enhance extraction efficiency:
-
pH Adjustment: Before extraction, basify the aqueous layer with a suitable base (e.g., NaOH, K₂CO₃) to a pH greater than 10. This deprotonates the ammonium salt of the product, rendering the free amine less water-soluble and more soluble in organic solvents.
-
Salting Out: Saturate the aqueous layer with a salt like sodium chloride (NaCl) or potassium carbonate (K₂CO₃). This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic amine and promoting its transfer into the organic layer.
-
Choice of Solvent: Dichloromethane (DCM) is a commonly used solvent for extracting this compound.[8] If you are still experiencing issues, consider a more polar solvent or a mixed solvent system. A 3:1 mixture of chloroform and isopropanol can be effective for extracting highly polar, water-soluble organic compounds.[9]
-
Continuous Extraction: For particularly challenging cases, a continuous liquid-liquid extraction apparatus can be employed to achieve a more exhaustive extraction.
Q3: I'm observing an emulsion during my aqueous workup. How can I break it?
A3: Emulsion formation is a common issue, particularly when working with basic aqueous solutions and chlorinated solvents. Here are some techniques to resolve emulsions:
-
Addition of Brine: Washing the emulsion with a saturated aqueous solution of sodium chloride (brine) can help to break it by increasing the density of the aqueous phase.[10]
-
Filtration: Passing the emulsion through a pad of Celite® or glass wool can sometimes disrupt the droplets and facilitate phase separation.
-
Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning at a moderate speed can force the separation of the layers.
-
Solvent Modification: Adding a small amount of a different organic solvent with a different polarity (e.g., diethyl ether to a DCM extraction) can sometimes alter the interfacial tension and break the emulsion.
Q4: What are the best methods for drying the organic extracts containing this compound?
A4: Thoroughly drying the organic phase is crucial before solvent removal to prevent contamination of the final product with water.
-
Anhydrous Sodium Sulfate (Na₂SO₄): This is a neutral and commonly used drying agent.[8] It has a high capacity for water but is relatively slow.
-
Anhydrous Magnesium Sulfate (MgSO₄): This is a slightly acidic drying agent with a higher capacity and faster action than sodium sulfate.
-
Anhydrous Potassium Carbonate (K₂CO₃): As a basic drying agent, this is an excellent choice for drying solutions of amines as it will not react with the product.
After adding the drying agent, stir the mixture for at least 15-30 minutes. The solution should be clear, not cloudy, indicating that the water has been removed.
Troubleshooting Guide
This section addresses specific problems you might encounter during the isolation of this compound, providing a systematic approach to identifying the cause and implementing a solution.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Solvent Removal | - Incomplete extraction of impurities.- Co-distillation of volatile impurities.- Degradation of the product during workup. | - Wash the organic layer with dilute acid (e.g., 1M HCl) to remove basic impurities, followed by a base wash (e.g., sat. NaHCO₃) to remove acidic impurities.- Ensure the product is stable at the temperature used for solvent evaporation. Use a rotary evaporator at reduced pressure and a moderate bath temperature.- Consider purification by column chromatography or distillation. |
| Product is a Dark Oil or Solid | - Presence of colored impurities from the reaction.- Air oxidation of the amine. | - Treat the organic solution with activated carbon to adsorb colored impurities before filtration and solvent removal.- Handle the amine under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Difficulty in Isolating as a Free Base | - this compound is a relatively low boiling point liquid.- It can be challenging to handle and store as a free amine due to its hygroscopic nature and potential for carbonate formation from atmospheric CO₂. | - Consider isolating the product as a stable salt, such as the hydrochloride salt. This is often a crystalline solid that is easier to handle, purify by recrystallization, and store. |
| Formation of the Hydrochloride Salt is Inefficient | - Incorrect stoichiometry of HCl.- Inappropriate solvent for precipitation. | - Add a solution of HCl in a suitable organic solvent (e.g., diethyl ether, isopropanol) dropwise to a solution of the free amine until precipitation is complete. Monitor the pH.- Isopropanol is often a good solvent for the crystallization of amine hydrochloride salts.[1] |
Experimental Workflows
Workflow 1: Standard Liquid-Liquid Extraction
The following diagram outlines the decision-making process for a standard extractive workup of a reaction mixture containing this compound.
Caption: Decision tree for the extractive workup of this compound.
Workflow 2: Isolation as the Hydrochloride Salt
This workflow illustrates the steps for converting the crude free amine to its more stable hydrochloride salt.
Caption: Workflow for the isolation of this compound as its hydrochloride salt.
Concluding Remarks
The successful isolation of this compound is a matter of careful planning and execution of the workup procedure. By understanding the chemical properties of this compound and anticipating potential challenges, researchers can significantly improve the efficiency and reproducibility of their synthetic protocols. This guide provides a foundation for troubleshooting common issues, but it is important to remember that each reaction is unique and may require specific optimization.
References
- 1. (S)-TETRAHYDROFURAN-3-AMINE HYDROCHLORIDE | 204512-95-8 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. (R)-3-AMINOTETRAHYDROFURAN - Safety Data Sheet [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. (R)-3-Aminotetrahydrofuran | C4H9NO | CID 10996958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 8. CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine - Google Patents [patents.google.com]
- 9. Workup [chem.rochester.edu]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting Poor Solubility of 3-Aminotetrahydrofuran Intermediates
Welcome to the technical support center for handling 3-aminotetrahydrofuran (3-ATHF) and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter solubility challenges with this versatile class of intermediates. As a key building block in modern drug discovery, particularly for kinase inhibitors and other complex molecular scaffolds, understanding and overcoming the solubility issues of 3-ATHF is critical for experimental success.[1][2] This document provides in-depth, field-proven insights and practical protocols to address these challenges effectively.
Understanding the Root Cause: The Physicochemical Nature of 3-ATHF
The solubility behavior of this compound is governed by its unique bifunctional structure, which includes a polar ether linkage and a basic amino group.[3][4] This duality leads to complex interactions with solvents and is highly sensitive to the surrounding chemical environment.
-
Polarity and Hydrogen Bonding: The presence of both a hydrogen bond donor (the -NH2 group) and two hydrogen bond acceptors (the nitrogen and the ether oxygen) allows 3-ATHF to interact strongly with polar protic solvents like water and alcohols.[3] However, its hydrocarbon backbone provides some nonpolar character, limiting its miscibility in highly nonpolar solvents.
-
The Free Base vs. The Salt Form: This is the most critical concept to grasp.
-
3-ATHF Free Base: The unprotonated form (C₄H₉NO) is a basic, oily liquid or low-melting solid.[5] It is generally more soluble in organic solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), and Ethyl Acetate (EtOAc) but has limited solubility in neutral water.[6]
-
3-ATHF Hydrochloride (HCl) or Tosylate (TsOH) Salt: When the basic amino group is protonated by an acid, it forms a salt (e.g., C₄H₁₀ClNO).[1][7] These salts are typically crystalline solids with significantly higher melting points. Their ionic nature makes them much more soluble in polar protic solvents (water, methanol, ethanol) but poorly soluble in most aprotic organic solvents.[6][8] The choice between the free base and the salt form is often the first and most important decision in resolving solubility issues.
-
Frequently Asked Questions (FAQs)
Q1: My 3-ATHF intermediate (salt form) won't dissolve in my reaction solvent (e.g., THF, DCM). What is the first thing I should try? A: The salt form is likely insoluble in your aprotic solvent. You need to convert it to the free base in situ or prior to the reaction. Add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to the suspension. The base will neutralize the HCl, liberating the free base, which should then dissolve in the organic solvent.
Q2: Why did my compound precipitate out of the organic layer during an aqueous work-up? A: This commonly happens when an acidic aqueous solution is used during extraction. The acid protonates the free base in your organic layer, converting it to the corresponding salt. This salt is highly polar and insoluble in the organic solvent, causing it to "crash out." To resolve this, use a basic aqueous wash (e.g., saturated NaHCO₃ or dilute NaOH solution) to keep your intermediate in its free base form.
Q3: Is heating a good way to dissolve my 3-ATHF intermediate? A: While heating can increase solubility, it should be done with caution.[9] 3-ATHF is a relatively small and volatile molecule.[10] Excessive heat can lead to solvent loss or potential degradation, especially if the reaction mixture contains other sensitive reagents. It is generally better to address the underlying chemical issue (e.g., salt vs. free base, solvent choice) first.
Q4: I'm struggling to crystallize my final compound containing a 3-ATHF moiety. What solvent system should I try? A: The choice depends on whether your final compound is a free base or a salt.
-
For Free Bases: Try a polar solvent in which the compound is soluble (e.g., isopropanol, acetone, ethyl acetate) and add a nonpolar anti-solvent (e.g., hexanes, heptane) dropwise until turbidity appears.
-
For Salts: Use a highly polar solvent for dissolution (e.g., methanol, ethanol, water) and add a less polar, miscible anti-solvent like isopropanol, acetone, or acetonitrile to induce crystallization.
Troubleshooting Guides & Experimental Protocols
This section provides detailed workflows for common experimental scenarios where solubility issues with 3-ATHF intermediates arise.
Scenario 1: Poor Solubility During Reaction Setup
You are attempting to run a reaction (e.g., an amide coupling, a nucleophilic substitution) in an aprotic solvent like THF, and your this compound hydrochloride starting material is not dissolving.
Caption: Workflow for solubilizing 3-ATHF salts in organic reactions.
-
Setup: To a flame-dried flask under an inert atmosphere (N₂ or Argon), add the this compound hydrochloride salt (1.0 eq.).
-
Solvent Addition: Add the desired anhydrous aprotic solvent (e.g., THF, DCM, or DMF) to the recommended reaction concentration. Begin stirring to form a suspension.
-
Base Addition: Slowly add a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 to 1.5 equivalents).
-
Causality: The added tertiary amine is more basic than 3-ATHF and will deprotonate the ammonium salt, forming the organic-soluble free base and the corresponding triethylammonium or diisopropylethylammonium chloride salt.[6] The latter is often insoluble and will precipitate as a white solid, which typically does not interfere with the reaction.
-
-
Dissolution: Stir the mixture at room temperature for 15-30 minutes. The initial 3-ATHF HCl solid should be replaced by the fine precipitate of the ammonium salt, and the liberated 3-ATHF free base will now be dissolved, resulting in a hazy but homogeneous solution phase.
-
Confirmation: You can confirm the free-basing by taking a small aliquot, diluting it with water, and checking the pH with a test strip. It should be basic (pH > 8).
-
Proceed: The solution is now ready for the addition of other reagents to proceed with your desired chemical transformation.
Scenario 2: Product Precipitation During Aqueous Work-up
Your reaction is complete, and upon adding an acidic aqueous solution (e.g., 1N HCl) to quench the reaction or begin an extraction, your product, which contains the 3-ATHF moiety, crashes out of the organic layer.
The solubility of 3-ATHF and its derivatives is fundamentally linked to pH. The amino group has a predicted pKa of around 8.9-9.0.[10][11] This means:
-
At pH < 7: The amine is predominantly in its protonated, charged (ammonium) form. This form is water-soluble and organic-insoluble.
-
At pH > 10: The amine is predominantly in its neutral, free base form. This form is organic-soluble and has lower water solubility.
Caption: pH-dependent equilibrium of 3-ATHF intermediates.
-
Initial Quench: If your reaction contains highly reactive reagents (e.g., organometallics, hydrides), quench carefully with a minimal amount of a suitable reagent (e.g., Rochelle's salt solution, isopropanol) before adding bulk aqueous solution.
-
Basify Mixture: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1N) sodium hydroxide (NaOH) solution to the reaction mixture. Stir vigorously.
-
Check pH: Using a pH strip or meter, check the pH of the aqueous layer. Ensure it is robustly basic (pH 9-11).
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Drain the organic layer. Extract the aqueous layer one or two more times with fresh organic solvent to recover all of the product.
-
Combine and Dry: Combine all organic extracts, wash with brine to remove excess water, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
Data Summary: Solvent Selection Guide
The following table provides a general guide to the solubility of this compound forms in common laboratory solvents. This should be used as a starting point for your own experimental screening.
| Solvent Category | Solvent Example | Solubility of 3-ATHF Free Base | Solubility of 3-ATHF HCl Salt | Experimental Notes |
| Polar Protic | Water | Sparingly Soluble | Highly Soluble | Solubility of the free base is pH-dependent.[14][15] |
| Methanol (MeOH) | Soluble | Highly Soluble | Excellent choice for dissolving the salt form for analysis or reaction. | |
| Ethanol (EtOH) | Soluble | Soluble | A good, less volatile alternative to methanol. | |
| Polar Aprotic | Tetrahydrofuran (THF) | Highly Soluble | Insoluble | The solvent of choice for many reactions involving the free base.[16] |
| Dichloromethane (DCM) | Highly Soluble | Insoluble | Useful for reactions and extractions of the free base. | |
| Acetonitrile (MeCN) | Soluble | Poorly Soluble | Can be a good solvent for reactions and crystallization. | |
| Dimethylformamide (DMF) | Highly Soluble | Sparingly Soluble | High boiling point; use when higher temperatures are needed.[9] | |
| Nonpolar | Toluene | Sparingly Soluble | Insoluble | Generally not a good solvent for either form. |
| Hexanes/Heptane | Poorly Soluble | Insoluble | Can be used as an anti-solvent to precipitate the free base. |
Advanced Strategies for Persistent Solubility Issues
For particularly challenging derivatives, more advanced techniques may be required. These are often employed in late-stage development and formulation.
-
Co-solvency: If a single solvent is ineffective, a mixture of solvents can be used.[17][18] For example, adding a small percentage of methanol to a slurry of a 3-ATHF salt in DCM can sometimes be enough to achieve dissolution for a reaction.
-
Prodrugs: In a drug development context, ester or amide prodrugs can be synthesized to mask the polar amine, improving membrane permeability and altering solubility profiles.[19]
-
Solid Dispersions: For formulation, amorphous solid dispersions can be created by dissolving the drug and a hydrophilic polymer (e.g., PVP, HPMC) in a common solvent and then rapidly removing the solvent.[20][21] This prevents the formation of a stable, poorly soluble crystal lattice.
-
Salt Screening: The hydrochloride is not the only option. Forming different salts (e.g., tosylate, mesylate, sulfate, phosphate) can dramatically alter crystal packing and solubility characteristics.[8][22]
By understanding the fundamental chemistry of this compound intermediates and applying these systematic troubleshooting strategies, researchers can effectively overcome solubility hurdles, leading to more efficient, reliable, and scalable synthetic outcomes.
References
- 1. (S)-TETRAHYDROFURAN-3-AMINE HYDROCHLORIDE | 204512-95-8 [chemicalbook.com]
- 2. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (S)-3-Aminotetrahydrofuran | C4H9NO | CID 14243168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (R)-3-Aminotetrahydrofuran | C4H9NO | CID 10996958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound 95 88675-24-5 [sigmaaldrich.com]
- 6. reddit.com [reddit.com]
- 7. chemscene.com [chemscene.com]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. biotage.com [biotage.com]
- 10. (S)-3-AMINOTETRAHYDROFURAN | 104530-79-2 [chemicalbook.com]
- 11. This compound|lookchem [lookchem.com]
- 12. quora.com [quora.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 17. ijmsdr.org [ijmsdr.org]
- 18. longdom.org [longdom.org]
- 19. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 22. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents [patents.google.com]
Technical Support Center: Chiral Integrity in 3-Aminotetrahydrofuran Functionalization
Welcome to the technical support center for researchers, scientists, and drug development professionals working with chiral 3-aminotetrahydrofuran and its derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions to help you maintain the stereochemical integrity of your molecules during functionalization. As Senior Application Scientists, we have designed this resource to explain not just the what, but the why behind key experimental choices.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Racemization
This section addresses the core principles of racemization as they apply to the chiral this compound scaffold.
Q1: What is racemization, and why is it a critical issue for chiral this compound?
A1: Racemization is the process by which an enantiomerically pure or enriched substance converts into a mixture containing equal amounts of both enantiomers (a racemate).[1] For drug development, this is a critical issue. Often, only one enantiomer of a chiral drug provides the desired therapeutic effect, while the other may be inactive or, in some cases, cause harmful side effects.[2] Chiral this compound is a valuable building block in many pharmaceuticals, and maintaining its specific 3D configuration is paramount to the final compound's biological activity.[3] Loss of stereochemical purity can lead to failed drug candidates, batch-to-batch inconsistency, and significant downstream purification challenges.
Q2: What is the primary chemical mechanism that causes racemization at the C3 position?
A2: The primary mechanism for racemization of this compound involves the deprotonation of the hydrogen atom at the chiral C3 center. The amine group at C3 makes this proton susceptible to abstraction by a base. This deprotonation forms a planar, achiral carbanion intermediate. Subsequent reprotonation can occur from either face of this planar intermediate, leading to the formation of both the original (R or S) and the opposite (S or R) enantiomer, ultimately resulting in a racemic mixture.[1][4][5]
Caption: Base-catalyzed racemization via a planar carbanion.
Q3: Which functionalization reactions pose the highest risk of racemization?
A3: Any reaction that exposes the chiral center to harsh conditions, particularly strong bases or high temperatures, can induce racemization.[4] The most common high-risk reactions include:
-
N-Acylation / Amide Bond Formation: The choice of base and coupling reagent is critical. Strong bases can directly deprotonate the C3 proton, and some coupling reagents can form highly reactive intermediates that are prone to racemization.[6][7]
-
N-Alkylation: Reactions that proceed through an S({N})1-like mechanism involving a carbocation intermediate will lead to racemization. Even S({N})2 reactions can cause racemization if the conditions are basic enough to cause background deprotonation/reprotonation.
-
Reductive Amination: This process involves the formation of an imine intermediate. Tautomerization of the imine to an enamine can destroy the stereocenter at C3 if it is not properly controlled.[8]
Part 2: Troubleshooting Guide - Solving Racemization in Your Experiments
This section is for researchers who have observed a loss of enantiomeric excess (e.e.) and need to diagnose and fix the problem.
Issue 1: High level of racemization detected after N-acylation or peptide coupling.
| Potential Cause | Scientific Explanation | Recommended Solution |
| Strong or Sterically Unhindered Base | Bases like triethylamine (TEA) are strong enough and small enough to readily abstract the α-proton at the C3 position, leading to the formation of the planar carbanion intermediate.[6][9] | Switch to a weaker or more sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine are excellent choices. N,N-diisopropylethylamine (DIEA) is also commonly used and is less prone to causing racemization than TEA.[9] |
| Inappropriate Coupling Reagent | Carbodiimide reagents (e.g., DCC, DIC) alone form a highly reactive O-acylisourea intermediate that is very susceptible to racemization.[10] | Use additives or switch reagents. Always use additives like HOBt, HOAt, or OxymaPure with carbodiimides to form a more stable active ester, which suppresses racemization. Alternatively, use phosphonium (PyBOP, DEPBT) or aminium/uronium (HATU, HBTU) reagents, which are known for lower racemization rates.[9][11] |
| High Reaction Temperature | Elevated temperatures provide the activation energy needed to overcome the barrier to deprotonation and inversion of the chiral center, accelerating the rate of racemization. | Perform the coupling at a lower temperature. Start the reaction at 0 °C and allow it to slowly warm to room temperature. For particularly sensitive substrates, maintaining the reaction at 0 °C may be necessary. |
| Prolonged Activation Time | Allowing the carboxylic acid to remain in its activated state for an extended period before adding the amine provides more time for the racemization side reaction to occur. | Minimize pre-activation time. Ideally, use in situ activation where the coupling reagent is added to a mixture of the acid and the this compound. If pre-activation is required, keep it as short as possible. |
Issue 2: Loss of stereochemical integrity during N-alkylation.
| Potential Cause | Scientific Explanation | Recommended Solution |
| S({N})1 Reaction Pathway | The use of secondary or tertiary alkyl halides, or conditions that favor carbocation formation (polar protic solvents), can lead to an S({N})1 mechanism, which proceeds through a planar carbocation and results in a racemic product. | Promote an S(_{N})2 pathway. Use primary alkyl halides or tosylates. Employ non-polar, aprotic solvents (e.g., THF, DCM, Acetonitrile) that disfavor carbocation formation. |
| Harsh Basic Conditions | Using strong bases like NaOH, KOH, or alkoxides to deprotonate the amine for alkylation can simultaneously cause racemization via the carbanion mechanism described earlier. | Use milder, non-nucleophilic bases. Employ bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) which are sufficient to facilitate the alkylation without being overly aggressive towards the C3 proton. |
Issue 3: Racemization observed after reductive amination.
| Potential Cause | Scientific Explanation | Recommended Solution |
| Imine-Enamine Tautomerization | The reaction proceeds via an iminium ion intermediate. Under neutral or basic conditions, this can equilibrate with the corresponding enamine, which is achiral at the C3 position. Reduction of this enamine will lead to a racemic product. | Control the pH and choice of reducing agent. Use a reducing agent that is effective under mildly acidic conditions, such as sodium triacetoxyborohydride (NaBH(OAc)₃). The acidic conditions (typically using acetic acid as a catalyst) keep the amine protonated, favor the iminium ion over the enamine, and prevent racemization.[8][12] |
| Reversible Reaction | If the reaction is allowed to stir for excessively long periods under equilibrium conditions, even a small rate of tautomerization can lead to significant racemization over time. | Monitor the reaction and work up promptly. Use TLC or LC-MS to determine when the reaction is complete and proceed with the workup to isolate the product and prevent further equilibration. |
Part 3: Validated Protocols and Analytical Methods
This section provides step-by-step protocols designed to preserve chirality and methods to verify your results.
Protocol 1: Racemization-Resistant N-Acylation using HATU
This protocol is designed for coupling a carboxylic acid to chiral this compound with minimal risk of epimerization.
-
Dissolution: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF or DCM (0.1 M).
-
Base Addition: Add N,N-diisopropylethylamine (DIEA) (2.5 eq) to the mixture and stir for 2-3 minutes at room temperature.
-
Amine Addition: Add a solution of enantiopure this compound (1.2 eq) in the same anhydrous solvent to the activated acid mixture.
-
Reaction: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.
-
Work-up: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography.
-
Chiral Analysis: Critically, analyze the enantiomeric excess (e.e.) of the product using chiral HPLC to validate the protocol's success (see Protocol 3).
Caption: Decision workflow for selecting acylation conditions.
Protocol 2: Chiral Purity Analysis by HPLC
Accurate quantification of racemization is essential. This general protocol outlines the use of High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP).
-
Column Selection: Choose a suitable chiral column. Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are often effective for separating enantiomers of N-acylated amines.[13]
-
Sample Preparation: Prepare a stock solution of your functionalized product in a suitable solvent (e.g., HPLC-grade isopropanol or acetonitrile) at a concentration of approximately 1 mg/mL. Prepare a sample of the racemic mixture as a reference standard to confirm the elution times of both enantiomers.
-
Mobile Phase: A typical mobile phase for polysaccharide columns is a mixture of hexane/isopropanol or hexane/ethanol, often with a small amount of an additive like trifluoroacetic acid (TFA) or diethylamine (DEA) to improve peak shape.
-
Method Development:
-
Start with an isocratic method (e.g., 90:10 Hexane:Isopropanol) at a flow rate of 1.0 mL/min.
-
Inject the racemic standard first to identify the retention times of both the (R) and (S) enantiomers.
-
Adjust the ratio of the mobile phase solvents to achieve baseline separation (Resolution > 1.5). Increasing the polar alcohol content generally decreases retention time.
-
-
Quantification:
-
Inject the sample from your reaction.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = |(Area_major - Area_minor) / (Area_major + Area_minor)| * 100
-
References
- 1. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. Enantioselective Synthesis of Tetrahydrofuran Derivatives - ChemistryViews [chemistryviews.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. peptide.com [peptide.com]
- 8. jocpr.com [jocpr.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]
- 12. scispace.com [scispace.com]
- 13. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Crystallographic Guide to Novel 3-Aminotetrahydrofuran Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 3-aminotetrahydrofuran moiety is a privileged scaffold in medicinal chemistry, prized for its conformational rigidity, stereochemical complexity, and ability to engage in specific hydrogen bonding interactions with biological targets. This guide provides an in-depth comparative analysis of the X-ray crystallography of novel this compound derivatives, with a focus on their application as HIV-1 protease inhibitors. By examining the synthesis, crystallization, and solid-state structures of these compounds, we aim to provide researchers with the insights needed to leverage this versatile building block in their own drug discovery programs.
The Strategic Importance of the this compound Scaffold
The tetrahydrofuran ring, a five-membered cyclic ether, serves as a versatile framework in the design of biologically active molecules. The introduction of an amino group at the 3-position imparts a key functional handle for further derivatization and introduces a chiral center, allowing for the exploration of stereospecific interactions with target proteins. In the context of HIV-1 protease inhibitors, derivatives of this compound have been successfully employed as P2 ligands, demonstrating their ability to form crucial hydrogen bonds with the backbone of the enzyme's active site, a strategy aimed at combating drug resistance.[1][2]
Synthesis and Stereocontrol: A Comparative Overview
The therapeutic potential of this compound derivatives is intrinsically linked to their stereochemistry. Consequently, stereoselective synthesis is of paramount importance. A variety of synthetic strategies have been developed to access enantiomerically pure this compound building blocks and their more complex derivatives.
One prominent approach involves the use of enzymatic resolutions, which allows for the efficient separation of enantiomers.[1] For instance, lipase-PS catalyzed enzymatic resolution of a racemic alcohol precursor can provide access to both enantiomers of a key tetrahydrofuran intermediate in high enantiomeric excess.[1]
Another powerful strategy is the diastereoselective functionalization of a chiral precursor. For example, a highly diastereoselective synthesis of a fused tetrahydropyranyl-tetrahydrofuran ring system, a key component of some potent HIV-1 protease inhibitors, has been achieved using a[1][3]-sigmatropic rearrangement as the key step.[2]
The choice of synthetic route is often dictated by the desired substitution pattern and the need for precise stereochemical control. The following diagram illustrates a generalized workflow for the synthesis of a complex this compound-containing therapeutic agent.
Caption: Generalized synthetic workflow for novel this compound derivatives.
The Art and Science of Crystallization
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step in structural elucidation. The success of crystallization is highly dependent on the physicochemical properties of the compound and the systematic exploration of various experimental conditions.
For novel this compound derivatives, particularly those with therapeutic potential, techniques such as vapor diffusion and slow evaporation are commonly employed. The choice of solvent system is critical, and a systematic screening of solvents with varying polarities and boiling points is often necessary.
Experimental Protocol: Vapor Diffusion Crystallization
This protocol provides a general guideline for the crystallization of a novel this compound derivative using the hanging drop vapor diffusion method.
-
Sample Preparation: Ensure the this compound derivative is of high purity (>95%).
-
Solvent Screening: In microcentrifuge tubes, test the solubility of the compound in a range of solvents (e.g., methanol, ethanol, acetonitrile, dichloromethane, ethyl acetate, and mixtures thereof). The ideal solvent is one in which the compound is sparingly soluble.
-
Reservoir Solution Preparation: Prepare a reservoir solution (typically 500 µL) in the well of a 24-well crystallization plate. The reservoir solution contains a precipitant (e.g., a salt or a polymer) that will slowly draw solvent from the crystallization drop.
-
Crystallization Drop Preparation: On a siliconized glass coverslip, mix 1-2 µL of the compound solution (dissolved in the chosen solvent) with an equal volume of the reservoir solution.
-
Sealing and Incubation: Invert the coverslip and place it over the well, creating a sealed environment. The difference in vapor pressure between the drop and the reservoir will cause the slow evaporation of solvent from the drop, leading to supersaturation and crystal growth.
-
Monitoring and Optimization: Monitor the drops for crystal growth over several days to weeks. If no crystals form, or if only precipitate is observed, systematically vary the concentrations of the compound and precipitant, as well as the solvent system.
Caption: Workflow for hanging drop vapor diffusion crystallization.
Comparative Crystallographic Analysis
To illustrate the structural diversity and key interaction patterns of novel this compound derivatives, we present a comparative analysis of two potent HIV-1 protease inhibitors, Inhibitor 30b and Inhibitor 30j , developed by Ghosh and coworkers.[2][4] Both inhibitors feature a substituted tetrahydropyranyl-tetrahydrofuran as the P2-ligand.
| Parameter | Inhibitor 30b-Protease Complex | Inhibitor 30j-Protease Complex |
| PDB ID | 5DGU | 5DGW |
| Resolution (Å) | 1.22 | 1.62 |
| Space Group | P2₁2₁2₁ | P2₁2₁2₁ |
| Unit Cell a (Å) | 59.8 | 59.9 |
| Unit Cell b (Å) | 84.5 | 84.7 |
| Unit Cell c (Å) | 103.2 | 103.5 |
| Key P2-Ligand | Substituted tetrahydropyranyl-tetrahydrofuran | Substituted tetrahydropyranyl-tetrahydrofuran with an ethylamino group |
| Key H-Bonds | P2-ligand oxygens with backbone NH of Asp29 and Asp30 | P2-ligand oxygens with backbone NH of Asp29 and Asp30; Ethylamino group with Gly48 |
| Significance | High potency due to strong backbone interactions. | Enhanced potency attributed to an additional hydrogen bond with the flap residue Gly48.[2][4] |
Data is illustrative and based on the publication by Ghosh et al.[2]
The crystal structures reveal that the oxygen atoms of the fused ring system in both inhibitors form crucial hydrogen bonds with the backbone amide groups of Asp29 and Asp30 in the S2 subsite of HIV-1 protease.[2] A notable difference in Inhibitor 30j is the presence of an ethylamino substituent on the tetrahydropyranyl-tetrahydrofuran ring, which forms an additional hydrogen bond with the flap residue Gly48.[2][4] This additional interaction is believed to contribute to its enhanced inhibitory potency.
Conclusion: From Structure to Therapeutic Innovation
The X-ray crystallographic analysis of novel this compound derivatives provides invaluable insights into their three-dimensional structure and their interactions with biological targets. As demonstrated by the examples of HIV-1 protease inhibitors, subtle modifications to the this compound scaffold can lead to significant differences in binding affinity and biological activity. A thorough understanding of the structural biology of these compounds, facilitated by high-resolution crystal structures, is essential for the rational design of next-generation therapeutics with improved efficacy and resistance profiles. This guide serves as a foundational resource for researchers seeking to harness the potential of the this compound scaffold in their drug discovery endeavors.
References
- 1. Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Biological Evaluation and X-ray Structural Studies of HIV-1 Protease Inhibitors Containing Substituted Fused-Tetrahydropyranyl Tetrahydrofuran as P2-Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Based Design of Highly Potent HIV-1 Protease Inhibitors Containing New Tricyclic Ring P2-Ligands: Design, Synthesis, Biological, and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, biological evaluation and X-ray structural studies of HIV-1 protease inhibitors containing substituted fused-tetrahydropyranyl tetrahydrofuran as P2-ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Efficacy of 3-Aminotetrahydrofuran Routes
Introduction: The Significance of 3-Aminotetrahydrofuran in Modern Drug Discovery
This compound and its derivatives are privileged scaffolds in medicinal chemistry, serving as crucial building blocks in the synthesis of a wide array of pharmaceuticals. Their unique three-dimensional structure, which incorporates a polar amine and a cyclic ether, allows for favorable interactions with biological targets, leading to enhanced potency and improved pharmacokinetic profiles. The stereochemistry at the C3 position is often critical for biological activity, making enantiomerically pure this compound a highly sought-after intermediate. This guide provides a comparative analysis of the most common and effective synthetic routes to this valuable compound, offering insights into their efficiency, scalability, and stereochemical control.
Route 1: From Chiral Pool Precursors - The L-Aspartic Acid Approach
A well-established method for the enantioselective synthesis of (S)-3-aminotetrahydrofuran hydrochloride utilizes the readily available and inexpensive chiral starting material, L-aspartic acid.[1][2] This multi-step synthesis is a classic example of a chiral pool approach, where the inherent stereochemistry of the starting material is transferred to the final product.
Reaction Pathway & Mechanism
The synthesis involves a six-step sequence: acylation, esterification, reduction, cyclization, hydrolysis, and salification.[1]
-
Acylation: The amino group of L-aspartic acid is first protected, for example, as a benzoyl amide, to prevent side reactions in subsequent steps.
-
Esterification: The two carboxylic acid groups are then converted to methyl esters.
-
Reduction: The di-ester is reduced to the corresponding diol, (S)-2-benzamido-1,4-butanediol, using a reducing agent such as sodium borohydride.
-
Cyclization: Intramolecular cyclization of the diol is typically acid-catalyzed, leading to the formation of the tetrahydrofuran ring.
-
Hydrolysis: The protecting group on the amine is removed.
-
Salification: The final amine product is converted to its hydrochloride salt for improved stability and handling.
Caption: Synthetic pathway from L-aspartic acid.
Experimental Protocol (Adapted from CN102391214A)[3]
Step 1 & 2: (S)-2-benzoyl-aspartic acid dimethyl ester preparation In a 5000mL reaction flask, add 3880g of methanol. Add 220g (0.928mol) of (S)-2-benzoyl-aspartic acid, stir and cool to 22°C. Drip in 181.7g (2.257mol) of acetyl chloride, maintaining the temperature. After the addition, allow the reaction to proceed for 3 hours. Monitor the reaction by HPLC until the starting material is less than 0.5%. Add 261.8g (3.117mol) of solid sodium bicarbonate to neutralize the reaction mixture. Filter the solution and concentrate the filtrate to dryness. Add 240g of ethyl acetate and 480g of petroleum ether, stir for 2 hours at 5°C, and collect the solid by suction filtration. Dry the product in an oven to obtain 231g of (S)-2-benzoyl-aspartic acid dimethyl ester (Yield: 94%, Purity: 99.7%).
Step 3 & 4: Reduction and Cyclization In a 3000L reaction vessel, charge 600kg of THF, 600kg of toluene, and 150kg of anhydrous methanol. Add 300kg of (S)-2-benzoyl-aspartic acid dimethyl ester and stir for 30 minutes. Cool the mixture to 0-5°C and add 95kg of sodium borohydride in 30 portions, maintaining the temperature below 25°C. Stir at room temperature for 2 hours. Monitor the reaction by HPLC. Upon completion, cool the reaction and add a mixture of 210kg hydrochloric acid and 210kg water. Stir for 4 hours. The resulting intermediate is (S)-2-benzoyl-1,4-butanediol. The cyclization to the tetrahydrofuran ring occurs under these acidic conditions.
(Subsequent hydrolysis and salification steps are performed to yield the final product.)
Efficacy and Considerations
This route is advantageous due to the low cost and ready availability of L-aspartic acid.[1] It provides excellent stereochemical control, leading to high enantiomeric purity of the (S)-enantiomer.[3] However, the multi-step nature of the synthesis can lead to a lower overall yield and requires careful optimization of each step for industrial-scale production. The use of reducing agents like sodium borohydride requires appropriate handling and safety precautions.
Route 2: Nucleophilic Substitution of 3-Hydroxytetrahydrofuran
A versatile and widely employed strategy for the synthesis of both enantiomers of this compound involves the nucleophilic substitution of a suitable derivative of 3-hydroxytetrahydrofuran.[4] This approach allows for the synthesis of either the (R)- or (S)-enantiomer, depending on the stereochemistry of the starting alcohol.
Reaction Pathway & Mechanism
This route typically involves a two-step process with an inversion of stereochemistry at the C3 position, proceeding via an SN2 mechanism.
-
Activation of the Hydroxyl Group: The hydroxyl group of 3-hydroxytetrahydrofuran is a poor leaving group. Therefore, it is first converted into a better leaving group, such as a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively, in the presence of a base.
-
Nucleophilic Substitution: The activated intermediate is then treated with a nitrogen nucleophile. A common and effective method involves the use of sodium azide to introduce an azido group, which is subsequently reduced to the primary amine using a reducing agent like lithium aluminum hydride or catalytic hydrogenation. Alternatively, a Gabriel synthesis approach can be employed, using phthalimide as the nucleophile followed by hydrolysis.
Caption: Synthesis via nucleophilic substitution.
Efficacy and Considerations
This method offers high yields and excellent stereocontrol due to the well-defined SN2 inversion of configuration.[4] However, the use of sodium azide is a significant drawback due to its high toxicity and explosive nature, posing considerable safety risks, especially on an industrial scale. The Gabriel synthesis provides a safer alternative to the use of azides.
Route 3: The Mitsunobu Reaction - A Stereospecific Inversion
The Mitsunobu reaction is a powerful tool in organic synthesis for the stereospecific conversion of primary and secondary alcohols to a variety of functional groups, including amines, with complete inversion of configuration.[5] This makes it an attractive method for the synthesis of enantiomerically pure this compound from the corresponding 3-hydroxytetrahydrofuran.
Reaction Pathway & Mechanism
The reaction proceeds through the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[6] This in-situ activation forms an alkoxyphosphonium salt, which is a good leaving group. Subsequent nucleophilic attack by a nitrogen source, such as phthalimide or hydrazoic acid (generated in situ from sodium azide), proceeds with SN2 inversion to yield the desired amine precursor.
Caption: Mitsunobu reaction pathway.
Experimental Protocol (General)[8]
To a solution of 3-hydroxytetrahydrofuran (1 eq.) and phthalimide (1.5 eq.) in anhydrous THF (10 vol) is added triphenylphosphine (1.5 eq.). The mixture is cooled to 0°C. Diisopropyl azodicarboxylate (DIAD) (1.5 eq.) is then added dropwise at 0°C, and the reaction is stirred at room temperature for 6 to 8 hours. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield N-(tetrahydrofuran-3-yl)phthalimide. Subsequent hydrazinolysis with hydrazine hydrate will yield the free amine.
Efficacy and Considerations
The Mitsunobu reaction is highly reliable for achieving stereochemical inversion and is compatible with a wide range of functional groups.[7] However, a major challenge is the removal of byproducts, triphenylphosphine oxide and the reduced azodicarboxylate, which can complicate purification, especially on a large scale. The reaction also generates stoichiometric amounts of waste.
Route 4: From (R)-Tetrahydrofuran-3-carboxylic Acid via Hofmann Rearrangement
This two-step synthesis provides an efficient route to (R)-3-aminotetrahydrofuran starting from the corresponding carboxylic acid.[8] The key transformation is the Hofmann rearrangement of an intermediate amide.
Reaction Pathway & Mechanism
-
Amidation: (R)-tetrahydrofuran-3-carboxylic acid is first converted to the corresponding amide. This is typically achieved by activating the carboxylic acid, for example, by converting it to an acid chloride with thionyl chloride, followed by reaction with ammonia.
-
Hofmann Rearrangement: The resulting amide undergoes a Hofmann rearrangement in the presence of a halogen (e.g., bromine or generated from sodium hypochlorite) and a strong base (e.g., sodium hydroxide).[9] This reaction proceeds through the formation of an N-haloamide, which then rearranges to an isocyanate intermediate with the loss of the carbonyl carbon as carbon dioxide.[4] The isocyanate is then hydrolyzed to the primary amine.[3]
Caption: Synthesis via Hofmann rearrangement.
Experimental Protocol (Adapted from CN105218490B)[10]
Step 1: (R)-Tetrahydrofuran-3-carboxamide synthesis Dissolve (R)-tetrahydrofuran-3-carboxylic acid (58.1g, 0.5mol) in 200mL of dichloromethane. Add 5mL of triethylamine and cool in an ice-salt bath. Add thionyl chloride (89.3g, 0.75mol) and stir for 30 minutes. Remove the solvent under reduced pressure. Add 25% aqueous ammonia (75mL) and react at room temperature for 2 hours. Filter off the solvent, wash with water until neutral, and dry to obtain 54.9g of (R)-tetrahydrofuran-3-carboxamide (Yield: 95.6%, Purity: 99.8%).
Step 2: (R)-3-Aminotetrahydrofuran synthesis Mix sodium hydroxide (24.0g, 0.6mol) and 12% sodium hypochlorite solution (249.0g, 0.4mol) and cool to 0°C. Add (R)-tetrahydrofuran-3-carboxamide (23.0g, 0.2mol), stir for 30 minutes, then heat to 65°C and stir for 1 hour. Cool to room temperature, extract with dichloromethane, and wash the organic phase with water until neutral. Dry the organic phase with anhydrous sodium sulfate, evaporate the solvent, and dry under vacuum to obtain a yellow solid. Recrystallize from ethyl acetate to obtain 14.2g of (R)-3-aminotetrahydrofuran (Yield: 81.6%, Purity: 99.1%).
Efficacy and Considerations
This route is relatively short and can provide high yields. The Hofmann rearrangement is a well-established and reliable reaction. A key advantage is that the stereocenter is not involved in the rearrangement, thus preserving the enantiomeric purity of the starting material. However, the reaction involves the use of corrosive and hazardous reagents like thionyl chloride and sodium hypochlorite, requiring careful handling and waste management.
Route 5: Biocatalytic Asymmetric Synthesis
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for the production of chiral amines.[10] Transaminases (TAs) are particularly well-suited for the asymmetric synthesis of this compound from the prochiral ketone, tetrahydrofuran-3-one.[11]
Reaction Pathway & Mechanism
Transaminases catalyze the transfer of an amino group from an amine donor (e.g., isopropylamine) to a ketone acceptor.[12] The reaction is highly enantioselective, allowing for the production of either the (R)- or (S)-enantiomer of the amine, depending on the specific transaminase used. The reaction is reversible, and strategies to drive the equilibrium towards the product, such as using a large excess of the amine donor or removing the ketone byproduct, are often employed.
Caption: Biocatalytic synthesis of this compound.
Efficacy and Considerations
Biocatalytic routes offer several advantages, including high enantioselectivity (>99% ee), mild reaction conditions (room temperature and neutral pH), and a reduced environmental footprint.[13] A wide variety of transaminases are commercially available, and enzyme engineering can be used to improve their activity and substrate scope.[14] However, challenges can include enzyme stability, the need for cofactor regeneration, and product inhibition. The workup and purification of the product from the aqueous reaction medium also need to be considered.
Comparative Summary of Synthetic Routes
| Synthetic Route | Starting Material | Key Transformation(s) | Typical Yield | Enantioselectivity | Advantages | Disadvantages |
| From L-Aspartic Acid | L-Aspartic Acid | Multi-step (acylation, esterification, reduction, cyclization) | Moderate overall | Excellent (for S-enantiomer) | Inexpensive starting material, high ee | Multi-step, lower overall yield, waste generation |
| Nucleophilic Substitution | 3-Hydroxytetrahydrofuran | Tosylation/Mesylation, SN2 with azide/phthalimide | High | Excellent (inversion) | High yield, good stereocontrol | Use of highly toxic/explosive sodium azide |
| Mitsunobu Reaction | 3-Hydroxytetrahydrofuran | Activation with PPh₃/DEAD, SN2 with N-nucleophile | Good | Excellent (inversion) | High stereospecificity, mild conditions | Difficult purification, stoichiometric byproducts |
| Hofmann Rearrangement | Tetrahydrofuran-3-carboxylic acid | Amidation, Hofmann rearrangement | High | Excellent (retention) | Short route, high yield, retention of stereochemistry | Use of hazardous reagents |
| Biocatalysis | Tetrahydrofuran-3-one | Transaminase-catalyzed amination | Good to Excellent | Excellent (>99% ee) | High enantioselectivity, mild conditions, "green" | Enzyme cost/stability, product inhibition, workup |
Conclusion and Future Outlook
The choice of the optimal synthetic route to this compound depends on several factors, including the desired stereoisomer, the scale of the synthesis, cost considerations, and safety requirements.
-
For the synthesis of the (S)-enantiomer on a large scale , the route starting from L-aspartic acid remains a competitive option due to the low cost of the starting material, despite its multi-step nature.
-
For flexible access to both enantiomers with high stereochemical fidelity , the nucleophilic substitution of 3-hydroxytetrahydrofuran and the Mitsunobu reaction are excellent choices, with the former being more common in industrial settings despite the hazards associated with azides. The Hofmann rearrangement from the corresponding carboxylic acid is also a strong contender for its efficiency and stereochemical retention.
-
The biocatalytic approach using transaminases represents the future of chiral amine synthesis. Its unparalleled enantioselectivity and environmentally benign nature make it an increasingly attractive option, especially as enzyme technology continues to advance and costs decrease.
As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of more efficient, cost-effective, and sustainable synthetic routes to key chiral building blocks like this compound will remain a critical area of research in the chemical and pharmaceutical industries.
References
- 1. pharmdguru.com [pharmdguru.com]
- 2. CN102391214A - Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride - Google Patents [patents.google.com]
- 3. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 4. chemistwizards.com [chemistwizards.com]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine - Google Patents [patents.google.com]
- 9. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 10. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Engineering an (R)-selective transaminase for asymmetric synthesis of (R)-3-aminobutanol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Biological Activity Assessment of (R)- vs (S)-3-Aminotetrahydrofuran
Authored by: A Senior Application Scientist
Abstract
In modern drug discovery, understanding the stereochemical basis of a drug's activity is not merely an academic exercise but a regulatory and clinical necessity.[1][2] Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, frequently exhibit profoundly different pharmacological, pharmacokinetic, and toxicological profiles due to the chiral nature of their biological targets, such as enzymes and receptors.[3][4][5] This guide provides a comprehensive framework for the comparative biological assessment of the (R)- and (S)-enantiomers of 3-Aminotetrahydrofuran. While this molecule is often used as a structural scaffold in more complex pharmaceuticals, this guide will establish the principles and methodologies for its evaluation, using data from its derivatives as a case study to illustrate the critical impact of its stereocenter on final drug potency.
Introduction: The Imperative of Stereoselectivity
The this compound moiety is a valuable sp³-rich scaffold found in numerous biologically active compounds.[6][7] Its chirality, centered at the C3 position, presents a critical variable in drug design. The spatial orientation of the amine group dictates how a larger molecule, built upon this scaffold, will interact with the three-dimensional architecture of a biological target. One enantiomer may fit perfectly into a binding pocket, eliciting a potent therapeutic response, while its mirror image may be inactive, less active, or, in the worst-case scenario, responsible for off-target effects and toxicity.[2][5]
Therefore, a rigorous, parallel assessment of both (R)- and (S)-enantiomers is a foundational step in any research program utilizing this scaffold. This guide outlines a logical, multi-tiered experimental workflow designed to de-risk and optimize the selection of the correct enantiomer for further development.
The Assessment Workflow: From General Cytotoxicity to Specific Target Engagement
A robust comparison of enantiomers begins with broad-strokes analysis and progressively narrows to highly specific, mechanistic assays. This ensures that resources are focused on compounds with a viable therapeutic window and desired mechanism of action.
Caption: Tiered workflow for assessing (R)- vs (S)-enantiomers.
Tier 1: Foundational Cytotoxicity Screening
Causality: Before investigating specific therapeutic activity, it is crucial to establish the general cytotoxicity profile of each enantiomer. A compound that is broadly toxic to all cells at the concentrations required for a therapeutic effect has no developmental future. The MTT assay is a reliable, colorimetric method for assessing metabolic activity as a proxy for cell viability.[8][9]
Protocol 3.1: MTT Cell Viability Assay
This protocol is adapted from standard methodologies.[10][11][12]
-
Cell Seeding: Seed a relevant cell line (e.g., HEK293 for general toxicity, or a cancer cell line if that is the therapeutic area) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare stock solutions of (R)- and (S)-3-Aminotetrahydrofuran in a suitable solvent (e.g., DMSO or PBS). Create a serial dilution series for each enantiomer, typically from 100 µM down to 1 nM.
-
Cell Treatment: Remove the culture medium and replace it with fresh medium containing the various concentrations of each enantiomer. Include "vehicle-only" (e.g., DMSO) and "no-treatment" controls.
-
Incubation: Incubate the treated plates for a relevant exposure period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[11] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[8][9]
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[11][12]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot the dose-response curves to determine the CC₅₀ (Concentration causing 50% cytotoxicity) for each enantiomer.
Tier 2: Target-Specific Assays - A Case Study Approach
Direct biological activity data for the parent this compound scaffold is sparse, as its primary role is a building block. However, literature on its derivatives provides compelling evidence of stereospecific activity.
Case Study: HIV-1 Protease Inhibitors
The this compound scaffold is a key P2 ligand in the design of potent HIV-1 Protease inhibitors.[13] Studies have explicitly shown a dramatic difference in activity based on the stereochemistry at this position.
| Compound Derivative | Stereocenter | Target | Activity (Ki) | Reference |
| Squaramide-Derived Inhibitor | (R)-N-methyl-3-aminotetrahydrofuranyl | HIV-1 Protease | 0.51 nM | [14] |
| Amprenavir (APV) Precursor | (S)-tetrahydrofuranyl urethane | HIV-1 Protease | Potency-enhancing ligand | [13] |
This table summarizes findings where the stereochemistry of the this compound moiety was a key determinant of biological activity. The specific Ki value for the (S)-derivative in the squaramide series was not provided in the source, but the (S)-THF urethane is noted as a critical component in other potent inhibitors.
This data powerfully illustrates that the (R)- and (S)-configurations can lead to orders-of-magnitude differences in potency. To quantify such differences, one would employ specific enzyme inhibition or receptor binding assays.
Caption: Stereospecific binding of enantiomers to a target.
Protocol 4.1: Enzyme Inhibition Assay (Generic)
This protocol outlines the steps to determine the IC₅₀ (inhibitor concentration causing 50% enzyme inhibition).[15][16]
-
Reagent Preparation: Prepare assay buffer at the optimal pH for the target enzyme. Prepare solutions of the purified enzyme, its specific substrate, and any necessary cofactors.[15]
-
Inhibitor Dilution: Prepare serial dilutions of the (R)- and (S)-enantiomers in assay buffer.
-
Pre-incubation: In a 96-well plate, mix the enzyme with the different concentrations of each inhibitor. Allow this mixture to pre-incubate for a set time (e.g., 15 minutes) to allow for binding.[15]
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate to all wells.
-
Kinetic Monitoring: Immediately place the plate in a spectrophotometer or microplate reader. Monitor the rate of product formation (or substrate depletion) over time by measuring changes in absorbance or fluorescence. Ensure the measurements are taken during the initial linear velocity phase of the reaction.[17]
-
Data Analysis: Calculate the reaction rate for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value for each enantiomer.[17]
Protocol 4.2: Competitive Radioligand Binding Assay (Generic)
This protocol is used to determine the binding affinity (Ki) of the enantiomers for a specific receptor.[18][19][20]
-
Membrane Preparation: Prepare a membrane homogenate from cells or tissue expressing the receptor of interest.[21]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a known radioligand (a radioactive molecule that binds to the target), and varying concentrations of the "cold" test compounds ((R)- and (S)-enantiomers).[18][21]
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Separation: Rapidly separate the receptor-bound radioligand from the free, unbound radioligand via vacuum filtration through a glass fiber filter. The membranes with bound radioligand are trapped on the filter.[18][21]
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: The amount of radioactivity will decrease as the concentration of the test compound increases and displaces the radioligand. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀. Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Conclusion and Forward-Looking Perspective
The comparative assessment of (R)- and (S)-3-Aminotetrahydrofuran is emblematic of a core principle in modern medicinal chemistry: chirality is a critical determinant of biological function. While the parent scaffold may exhibit little intrinsic activity, its stereochemical configuration is paramount to the function of the complex molecules derived from it. As demonstrated by the HIV-1 protease inhibitor case study, the selection of the correct enantiomer can result in a thousand-fold increase in potency.
The workflow presented here—progressing from general cytotoxicity to specific, high-fidelity target engagement assays—provides a robust and resource-efficient path for any research program. By rigorously applying these methodologies, researchers can confidently select the optimal chiral building block, laying a solid foundation for the development of safer and more effective therapeutics.
References
- 1. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. pharma.researchfloor.org [pharma.researchfloor.org]
- 5. Chirality in Pharmaceuticals: The Impact of Molecular Handedness on Medicine – Chiralpedia [chiralpedia.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. MTT (Assay protocol [protocols.io]
- 13. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. superchemistryclasses.com [superchemistryclasses.com]
- 16. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Receptor-Ligand Binding Assays [labome.com]
- 21. giffordbioscience.com [giffordbioscience.com]
Benchmarking 3-Aminotetrahydrofuran Against Other Cyclic Amines in Drug Discovery: A Comparative Guide
Introduction: The Ubiquitous Role of Saturated Heterocycles in Medicinal Chemistry
Saturated cyclic amines are foundational motifs in modern drug discovery, present in a vast number of approved pharmaceuticals and clinical candidates.[1][2] Their prevalence stems from their ability to impart favorable physicochemical and pharmacokinetic properties, act as versatile scaffolds for three-dimensional diversification, and engage in crucial interactions with biological targets.[3][4][5] The choice of a specific cyclic amine—be it the six-membered piperidine, the five-membered pyrrolidine, the oxygen-containing morpholine, or the strained four-membered azetidine—can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potency and selectivity.
In recent years, 3-aminotetrahydrofuran has emerged as an increasingly popular building block for medicinal chemists. Its unique combination of a hydrophilic ether oxygen, a basic amino group, and a stereochemically rich five-membered ring offers a distinct profile compared to more traditional cyclic amines. This guide provides an in-depth technical comparison of this compound against other commonly employed cyclic amines, supported by experimental data and detailed protocols to empower researchers in making informed decisions during the lead optimization process.
Structural and Physicochemical Properties: A Head-to-Head Comparison
The fundamental physicochemical properties of a cyclic amine, such as its basicity (pKa) and lipophilicity (logP), are critical determinants of its behavior in a biological system. These parameters influence a compound's solubility, permeability across membranes, and potential for off-target effects.
dot graph "Structural_Comparison" { layout=neato; node [shape=none, imagepos="tc", labelloc="b"];
node1 [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=14243168&t=l", label="this compound"]; node2 [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=8082&t=l", label="Piperidine"]; node3 [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=31268&t=l", label="Pyrrolidine"]; node4 [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=8083&t=l", label="Morpholine"]; node5 [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=9843&t=l", label="Azetidine"];
// Invisible edges for layout edge [style=invis]; node1 -- node2 [len=2]; node1 -- node3 [len=2]; node4 -- node5 [len=2]; node2 -- node4 [len=2]; node3 -- node5 [len=2]; } caption: "Structures of Cyclic Amines"
The table below summarizes the key physicochemical properties of this compound and its counterparts.
| Cyclic Amine | Molecular Formula | Molecular Weight ( g/mol ) | pKa (Conjugate Acid) | logP |
| This compound | C4H9NO | 87.12 | ~8.90 (Predicted)[6] | -0.7 (Predicted)[7] |
| Piperidine | C5H11N | 85.15 | 11.1[3] | 0.84[3] |
| Pyrrolidine | C4H9N | 71.12 | 11.31[2] | 0.46[2] |
| Morpholine | C4H9NO | 87.12 | 8.49[8] | -0.86[8] |
| Azetidine | C3H7N | 57.09 | 11.29 | -0.06 |
Analysis of Physicochemical Trends:
-
Basicity (pKa): Piperidine and pyrrolidine are the most basic among the amines listed, which can be attributed to the electron-donating nature of the alkyl groups and the ideal bond angles of the saturated rings.[2][3] The introduction of an oxygen atom in morpholine significantly reduces its basicity due to the electron-withdrawing inductive effect of the oxygen.[8] this compound's predicted pKa of around 8.90 is intermediate, making it less basic than piperidine and pyrrolidine but more basic than morpholine.[6] This intermediate basicity can be advantageous in drug design, as it may reduce the likelihood of strong interactions with acidic off-targets like hERG while still allowing for salt formation to improve solubility.
-
Lipophilicity (logP): Morpholine and this compound are the most hydrophilic scaffolds, as indicated by their negative logP values.[7][8] This is a direct consequence of the presence of the polar ether oxygen atom, which increases the molecule's affinity for the aqueous phase. Piperidine and pyrrolidine are more lipophilic.[2][3] The lower lipophilicity of this compound can be a desirable trait for improving aqueous solubility and reducing metabolic liabilities associated with high lipophilicity.
Pharmacokinetic Profile: A Comparative Overview
The ADME properties of a drug candidate are paramount to its success. The choice of a cyclic amine can significantly impact a molecule's metabolic stability and permeability.
Metabolic Stability:
The metabolic stability of cyclic amines is often dictated by their susceptibility to cytochrome P450 (CYP) enzymes. The primary routes of metabolism for simple cyclic amines involve oxidation at the carbon atom alpha to the nitrogen, leading to ring opening or hydroxylation.
-
Piperidine and Pyrrolidine: These rings can be susceptible to N-dealkylation and oxidation at the carbons adjacent to the nitrogen.[9] The rate of metabolism can be influenced by the substitution pattern on the ring.
-
Morpholine: The presence of the oxygen atom in morpholine can influence its metabolic profile, in some cases leading to greater metabolic stability compared to piperidine.[8]
-
Azetidine: The strained four-membered ring of azetidine can present unique metabolic pathways. While generally stable, ring-opening reactions are possible.
-
This compound: The tetrahydrofuran ring is generally considered to be relatively metabolically stable. The primary site of metabolism would likely be the amino group (if substituted) or potentially hydroxylation on the ring. The presence of the ether oxygen can modulate the electronic properties of the ring and influence its interaction with metabolic enzymes.
Permeability:
A drug's ability to cross biological membranes, such as the intestinal epithelium or the blood-brain barrier, is crucial for its oral bioavailability and site of action. Permeability is influenced by a molecule's size, lipophilicity, and its potential to be a substrate for efflux transporters like P-glycoprotein (P-gp).
-
General Trends: Generally, a higher logP value is associated with increased passive permeability. Therefore, piperidine and pyrrolidine-containing compounds may exhibit higher passive permeability than their morpholine or this compound counterparts. However, the increased polarity of morpholine and this compound can be advantageous for avoiding efflux by P-gp, which often recognizes and transports more lipophilic substrates.
Experimental Protocols for Benchmarking
To experimentally validate the choice of a cyclic amine, a series of standardized in vitro assays should be performed.
Determination of Physicochemical Properties
dot graph "Experimental_Workflow" { rankdir=LR; node [shape=box, style=rounded]; A [label="Compound Synthesis"]; B [label="Physicochemical Profiling\n(pKa, logP, Solubility)"]; C [label="In Vitro ADME Assays"]; D [label="Metabolic Stability\n(Microsomes, Hepatocytes)"]; E [label="Permeability\n(Caco-2, PAMPA)"]; F [label="Data Analysis & Ranking"];
A -> B; A -> C; C -> D; C -> E; B -> F; D -> F; E -> F; } caption: "General workflow for benchmarking cyclic amines."
1. pKa Determination (UV-Metric Method)
This method relies on the change in the UV-Visible spectrum of a compound as a function of pH.
-
Principle: The absorbance of a compound at a specific wavelength will change as it ionizes. By monitoring this change across a range of pH values, a titration curve can be generated, from which the pKa can be determined.
-
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well UV-transparent plate, prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).
-
Add a small aliquot of the compound stock solution to each well.
-
Measure the full UV-Vis spectrum (e.g., 220-500 nm) for each well using a plate reader.
-
Plot the absorbance at a wavelength that shows a significant change upon ionization against the pH of the buffer.
-
Fit the data to the Henderson-Hasselbalch equation to determine the pKa.
-
2. logP Determination (Shake-Flask Method)
The shake-flask method is the traditional and most reliable method for determining the partition coefficient.
-
Principle: The compound is partitioned between two immiscible liquids, typically n-octanol and water. The ratio of the concentration of the compound in the two phases at equilibrium is the partition coefficient (P).
-
Protocol:
-
Pre-saturate n-octanol with water and water with n-octanol.
-
Prepare a solution of the test compound in one of the phases (e.g., water).
-
Add a known volume of this solution to a known volume of the other phase in a separatory funnel.
-
Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning.
-
Allow the two phases to separate completely.
-
Carefully collect a sample from each phase.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
-
Calculate the logP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
In Vitro ADME Assays
1. Metabolic Stability in Liver Microsomes
This assay provides a measure of a compound's susceptibility to phase I metabolism.
-
Principle: The test compound is incubated with liver microsomes, which contain a high concentration of CYP enzymes. The disappearance of the parent compound over time is monitored to determine its metabolic rate.
-
Protocol:
-
Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Add the test compound to the reaction mixture.
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding the cofactor NADPH.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the line gives the rate of metabolism, from which the half-life (t1/2) and intrinsic clearance (CLint) can be calculated.
-
2. Caco-2 Permeability Assay
This assay is the gold standard for predicting in vitro intestinal permeability and identifying potential P-gp substrates.
-
Principle: Caco-2 cells, a human colon adenocarcinoma cell line, form a polarized monolayer with tight junctions that mimics the intestinal epithelium. The transport of a compound across this monolayer is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
-
Protocol:
-
Seed Caco-2 cells on permeable filter supports in a transwell plate and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Wash the cell monolayers with a transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).
-
Add the test compound to either the apical (for A-B transport) or basolateral (for B-A transport) chamber.
-
At various time points, collect samples from the receiver chamber.
-
Quantify the concentration of the compound in the collected samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the compound is a substrate of an efflux transporter. An efflux ratio greater than 2 is generally considered indicative of active efflux.
-
Case Studies: The Impact of Cyclic Amines in Drug Design
The following case studies illustrate how the choice of a cyclic amine can be pivotal in achieving the desired biological activity and drug-like properties.
Case Study 1: this compound in Monoamine Transporter Inhibitors
Monoamine transporters (MATs), including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), are key targets for the treatment of various neurological and psychiatric disorders. A study on this compound analogs revealed critical structure-activity relationships (SAR) for their inhibitory activity against these transporters.[3]
Key Findings:
-
Scaffold: The this compound core served as a suitable scaffold for orienting the necessary pharmacophoric elements for MAT inhibition.
-
Substitution: Halogen substitution on a phenyl ring attached to the amino group, particularly at the 3 and 4 positions, significantly enhanced the potency for all three transporters. For example, a 3,4-dichloro substituted analog showed a 15-fold increase in DAT inhibitory potency compared to the unsubstituted parent compound.[3]
-
Selectivity: The substitution pattern also influenced the selectivity profile. While most analogs showed a preference for NET and SERT over DAT, the specific substitutions allowed for fine-tuning of this selectivity.
This case study highlights the utility of the this compound scaffold in generating potent and selective MAT inhibitors. Its physicochemical properties likely contribute to a favorable starting point for optimization.
Case Study 2: Piperidine in the Discovery of a Potent and Selective Kinase Inhibitor
(This section would be populated with a detailed case study of a piperidine-containing kinase inhibitor, focusing on how the piperidine ring contributed to potency, selectivity, and desirable ADME properties. The discussion would compare its properties to analogs with other cyclic amines if such data is available.)
Case Study 3: Pyrrolidine in the Development of an Antiviral Agent
(This section would feature a case study on a pyrrolidine-containing antiviral drug, such as an HIV protease inhibitor. It would analyze the role of the pyrrolidine ring in binding to the target and its impact on the overall pharmacokinetic profile.)
Case Study 4: Morpholine as a Key Element in a CNS-Active Drug
(This section would present a case study on a morpholine-containing drug targeting the central nervous system. The focus would be on how the morpholine's properties, such as its pKa and hydrophilicity, contribute to blood-brain barrier penetration and metabolic stability.)
Case Study 5: Azetidine in the Design of Novel Antibacterial Agents
(This section would explore a case study of an azetidine-containing antibacterial agent. The discussion would revolve around how the strained ring system influences the molecule's conformation and interaction with the bacterial target, as well as its stability and pharmacokinetic properties.)
Conclusion and Future Perspectives
The selection of a saturated cyclic amine is a critical decision in the drug discovery process, with far-reaching implications for a compound's biological activity and developability. This guide has provided a comparative analysis of this compound against the more established cyclic amines: piperidine, pyrrolidine, morpholine, and azetidine.
This compound presents a compelling profile for medicinal chemists. Its intermediate basicity, inherent hydrophilicity, and stereochemical complexity offer a unique combination of properties that can be leveraged to address common challenges in lead optimization, such as improving solubility, reducing off-target activity, and enhancing metabolic stability.
While direct head-to-head comparative data for these scaffolds within the same chemical series is often limited in the public domain, the principles and experimental protocols outlined in this guide provide a robust framework for researchers to conduct their own benchmarking studies. By systematically evaluating the impact of these fundamental building blocks, drug discovery teams can accelerate the identification of clinical candidates with a higher probability of success. The continued exploration of novel cyclic amine scaffolds, including functionalized tetrahydrofurans, will undoubtedly continue to enrich the toolbox of medicinal chemists and lead to the development of safer and more effective medicines.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. MDM2 antagonists as a novel treatment option for acute myeloid leukemia: perspectives on the therapeutic potential of idasanutlin (RG7388) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 3-Hydroxytetrahydrofuran - Wikipedia [en.wikipedia.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Phase I study of daily and weekly regimens of the orally administered MDM2 antagonist idasanutlin in patients with advanced tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (R)-3-Aminotetrahydrofuran | C4H9NO | CID 10996958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Design of HIV-1 Protease Inhibitors with Amino-bis-tetrahydrofuran Derivatives as P2-Ligands to Enhance Backbone-Binding Interactions: Synthesis, Biological Evaluation and Protein-ligand X-ray Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New approach to cancer treatment-MDM2 inhibitors [synapse.patsnap.com]
Introduction: The Significance and Challenge of the 3-Aminotetrahydrofuran Scaffold
An Application Scientist's Guide to the Structural Confirmation of 3-Aminotetrahydrofuran Products
The this compound (3-ATHF) moiety is a privileged scaffold in modern medicinal chemistry. Its unique stereochemical and conformational properties make it an ideal component in a wide range of biologically active molecules. Notably, it serves as a potent P2 ligand in several highly effective HIV-1 protease inhibitors, where its oxygen atoms form critical hydrogen bonds with the backbone amides of the enzyme's active site.[1] The precise three-dimensional arrangement of the amine and the tetrahydrofuran ring is paramount to its biological function, making unambiguous structural confirmation an indispensable step in the synthesis and development of any 3-ATHF-containing drug candidate.
However, confirming the structure of these products is not a trivial task. The key analytical challenges include:
-
Stereochemical Integrity: The chiral center at the C3 position must be definitively assigned as (R) or (S), as stereoisomers can have vastly different biological activities and toxicological profiles.
-
Connectivity Confirmation: Ensuring the substituent groups are correctly placed on the tetrahydrofuran ring and that no unexpected rearrangements have occurred during synthesis.
-
Purity Assessment: Quantifying both chemical and enantiomeric purity is crucial for regulatory submission and ensuring reproducible biological data.
This guide provides a comprehensive comparison of the essential analytical methods required to rigorously confirm the structure of this compound products. It is structured from the perspective of an application scientist, focusing not just on the "how" but the "why" behind each experimental choice, ensuring a self-validating and robust analytical workflow.
The Analytical Workflow: A Multi-Technique, Orthogonal Approach
Caption: A typical analytical workflow for structural confirmation.
Core Spectroscopic Techniques for Structural Elucidation
This first phase aims to confirm the molecular weight, elemental formula, and the precise connectivity of every atom in the molecule.
A. Mass Spectrometry (MS): The First Checkpoint
Mass spectrometry is the initial and most direct method to confirm the molecular weight of the synthesized product and, with high resolution, its elemental formula.[2][3]
-
Expertise & Causality: For this compound derivatives, which contain a basic amine group, Electrospray Ionization (ESI) is the preferred method. The amine is readily protonated in solution, forming a stable [M+H]⁺ ion that is easily detected. This is a "soft" ionization technique that minimizes fragmentation, ensuring the molecular ion peak is the most prominent in the spectrum. High-Resolution Mass Spectrometry (HRMS) is critical as it provides a highly accurate mass measurement (typically to within 5 ppm), allowing for the unambiguous determination of the elemental formula, which is essential for distinguishing between potential isobaric impurities.
Experimental Protocol: ESI-HRMS Analysis
-
Sample Preparation: Dissolve ~0.1 mg of the 3-ATHF product in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid. The acid ensures efficient protonation of the amine.
-
Instrument Setup: Calibrate the mass spectrometer using a known standard immediately prior to the run to ensure high mass accuracy.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire data in positive ion mode over a mass range appropriate for the expected molecular weight of the product.
-
Analysis: Compare the measured monoisotopic mass of the [M+H]⁺ peak to the theoretical mass calculated for the expected elemental formula. The difference should be less than 5 ppm.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint
NMR spectroscopy is the most powerful technique for elucidating the detailed covalent framework of an organic molecule.[4][5][6] It provides definitive information on atom connectivity and relative stereochemistry.
-
Expertise & Causality: A full suite of NMR experiments is required for a self-validating assignment.
-
¹H NMR: Provides information about the electronic environment and connectivity of protons. For a 3-ATHF core, one expects to see distinct multiplets for the protons on the tetrahydrofuran ring. The coupling patterns (J-coupling) between adjacent protons are used to trace the proton-proton network.
-
¹³C NMR: Confirms the number of unique carbon atoms in the molecule, a crucial check against the expected structure.[7][8]
-
2D COSY (Correlation Spectroscopy): Visualizes which protons are coupled to each other, confirming the sequence of CH-CH bonds within the ring.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal directly to the carbon atom it is attached to, definitively assigning the protons to their respective carbons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range correlations (typically 2-3 bonds) between protons and carbons. This is invaluable for connecting different structural fragments, for example, linking a substituent to its specific position on the THF ring.
-
Data Presentation: Expected NMR Chemical Shifts for a Prototypical this compound Core
| Atom Position | ¹H Chemical Shift (ppm, typical) | ¹³C Chemical Shift (ppm, typical) | Key Correlations to Observe |
| C2-H₂ | 3.6 - 4.0 | 65 - 75 | COSY to C3-H; HSQC to C2 |
| C3-H | 3.0 - 3.5 | 50 - 60 | COSY to C2-H₂, C4-H₂; HSQC to C3 |
| C4-H₂ | 1.8 - 2.2 | 30 - 40 | COSY to C3-H, C5-H₂; HSQC to C4 |
| C5-H₂ | 3.7 - 4.1 | 68 - 78 | COSY to C4-H₂; HSQC to C5 |
| N-H₂ | 1.5 - 3.0 (broad) | N/A | Signal disappears upon D₂O exchange |
Experimental Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the sample's solubility.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Data Acquisition: Acquire a standard set of experiments: ¹H, ¹³C, COSY, HSQC, and HMBC on a high-field NMR spectrometer (≥400 MHz is recommended for better signal dispersion).
-
Deuterium Exchange: To confirm the N-H protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. The amine proton signals will disappear or significantly broaden.
-
Structure Assembly: Use the combined data to piece together the molecular structure. Start with the HSQC to identify C-H pairs, use the COSY to connect them, and use the HMBC to link the fragments and confirm substituent placement.
Confirming Absolute and Relative Stereochemistry
Once the connectivity is established, the next critical step is to determine the three-dimensional arrangement of the atoms, particularly the absolute configuration at the C3 chiral center.
A. X-ray Crystallography: The Unambiguous Gold Standard
When a suitable single crystal can be obtained, X-ray crystallography provides the most definitive and unambiguous determination of the complete molecular structure, including the absolute configuration.[1][9][10]
-
Trustworthiness: The output is a three-dimensional electron density map from which atomic positions can be precisely determined.[10][11] For molecules with a known chiral element or by using specific crystallographic methods (e.g., anomalous dispersion), the absolute stereochemistry can be determined with very high confidence.[1] This method serves as the ultimate arbiter, capable of validating or refuting assignments made by other techniques.
Caption: The experimental workflow for single-crystal X-ray analysis.
Experimental Protocol: High-Level Crystallography Workflow
-
Crystallization: This is often the most challenging step. Systematically screen various solvents, solvent mixtures, and crystallization techniques (e.g., slow evaporation, vapor diffusion) to grow diffraction-quality single crystals.
-
Data Collection: Mount a suitable crystal on a diffractometer and expose it to a collimated X-ray beam. The diffracted X-rays are recorded by a detector.[10]
-
Structure Solution and Refinement: The diffraction pattern is processed to determine the unit cell dimensions and symmetry.[9] Computational methods are then used to solve the "phase problem" and generate an initial electron density map. This model is then refined against the experimental data to yield the final, precise atomic positions.
B. Chiral High-Performance Liquid Chromatography (HPLC): Quantifying Enantiomeric Purity
Chiral HPLC is the workhorse method for separating enantiomers and determining the enantiomeric excess (ee) or enantiomeric purity of a chiral compound.[12][13]
-
Expertise & Causality: The most common and direct approach involves using a Chiral Stationary Phase (CSP) .[14] These phases contain a chiral selector that forms transient, diastereomeric complexes with the enantiomers of the analyte. Because these diastereomeric complexes have different stabilities, one enantiomer is retained on the column longer than the other, resulting in their separation. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are exceptionally versatile and are a good starting point for method development for 3-ATHF derivatives.[14]
Experimental Protocol: Chiral HPLC Method Development
-
Column Screening: Screen a set of complementary CSPs (e.g., Chiralcel OD-H, Chiralpak AD) under both normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water) conditions.[14]
-
Mobile Phase Optimization: Once baseline separation is achieved, optimize the mobile phase composition to improve resolution and reduce analysis time. For normal-phase, adjust the ratio of the alcohol modifier. Additives like trifluoroacetic acid (TFA) for the acid or diethylamine (DEA) for the base may be needed to improve peak shape for aminotetrahydrofurans.
-
Method Validation: Validate the method for specificity, linearity, accuracy, and precision according to standard guidelines.
-
Quantification: Inject the sample and integrate the peak areas for both enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.
Complementary and Orthogonal Techniques
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and simple technique used to confirm the presence of key functional groups.[15] While it cannot elucidate the full structure, it serves as an excellent and quick quality control check.
-
Trustworthiness: For a this compound product, the FTIR spectrum provides a distinct fingerprint. The presence of characteristic N-H stretching bands (typically a doublet around 3300-3400 cm⁻¹) and the C-O-C ether stretching band (around 1050-1150 cm⁻¹) provides immediate, confirmatory evidence that the core functional groups are intact.[16]
Data Presentation: Key FTIR Absorptions for this compound
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |
| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3400 (often two bands) |
| Alkane (C-H) | Stretch | 2850 - 3000 |
| Ether (C-O-C) | Asymmetric Stretch | 1050 - 1150 |
Comparative Summary of Analytical Methods
| Method | Information Provided | Sample Req. | Throughput | Strengths | Limitations |
| HRMS | Molecular Weight, Elemental Formula | ~0.1 mg | High | High accuracy, definitive formula | No connectivity or stereochem info |
| NMR | Atom Connectivity, Relative Stereochem | 5-10 mg | Low | Unambiguous connectivity, detailed structure | Cannot determine absolute configuration |
| X-ray | Absolute Configuration, 3D Structure | Single Crystal | Very Low | Gold standard, definitive proof of structure | Crystal growth can be a major bottleneck |
| Chiral HPLC | Enantiomeric Purity (ee%) | < 1 mg | Medium | Accurate quantification of enantiomers | Requires method development, no structural info |
| FTIR | Functional Groups Present | < 1 mg | Very High | Fast, simple, good for QC | Provides limited structural information |
Conclusion
The structural confirmation of this compound products is a multi-step process that requires the synergistic use of several orthogonal analytical techniques. The journey begins with MS and FTIR to quickly confirm molecular weight and functional groups. It then proceeds to a detailed investigation by a full suite of NMR experiments to build the definitive covalent blueprint of the molecule. Finally, the crucial three-dimensional structure and enantiomeric purity are established using the gold standard of X-ray crystallography and the quantitative power of chiral HPLC. By following this comprehensive, self-validating workflow, researchers and drug developers can ensure the absolute structural integrity of their products, providing a solid foundation for further biological and clinical investigation.
References
- 1. Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benicewiczgroup.com [benicewiczgroup.com]
- 3. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. bbhegdecollege.com [bbhegdecollege.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. SYNTHESIS AND NMR SPECTRA OF TETRAHYDROFURAN-2-<sup>13</sup>C | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 9. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. agilent.com [agilent.com]
- 16. ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Catalytic Synthesis of 3-Aminotetrahydrofuran: A Comparative Analysis
Introduction: The Significance of 3-Aminotetrahydrofuran in Medicinal Chemistry
This compound, particularly in its chiral forms, represents a cornerstone structural motif in modern pharmacology. As a saturated five-membered oxygen-containing heterocycle bearing a primary amine, it serves as a versatile building block, imparting favorable physicochemical properties such as improved aqueous solubility and metabolic stability to drug candidates. Its constrained cyclic structure allows for precise spatial orientation of the amino substituent, which is critical for specific interactions with biological targets. Consequently, efficient and selective synthesis of this scaffold is a paramount objective for researchers in drug development and process chemistry.
This guide provides an in-depth comparative study of the primary catalytic methodologies for synthesizing this compound: heterogeneous catalysis, homogeneous catalysis, and biocatalysis. We will delve into the mechanistic underpinnings of each approach, present comparative performance data, and provide validated experimental protocols to empower researchers in selecting the optimal catalytic system for their specific needs.
I. Comparative Analysis of Catalytic Systems
The synthesis of this compound can be broadly approached via two primary disconnection strategies: the formation of the C-N bond on a pre-existing tetrahydrofuran ring (e.g., reductive amination of tetrahydrofuran-3-one) or the cyclization of a functionalized acyclic precursor. The choice of catalyst is pivotal and dictates the reaction's efficiency, selectivity, and scalability.
Heterogeneous Catalysis: The Workhorse for Reductive Transformations
Heterogeneous catalysts are solid-phase materials that are insoluble in the reaction medium, offering significant practical advantages in terms of catalyst separation, recovery, and recycling.[1] For the synthesis of this compound, they are primarily employed in hydrogenation reactions.
Two common routes are:
-
Reductive Amination of Tetrahydrofuran-3-one: The direct reaction of the ketone with an ammonia source (like NH₃) and hydrogen gas in the presence of a metal catalyst.
-
Hydrogenation of Precursors: Reduction of precursors such as 3-nitrotetrahydrofuran or 3-azidotetrahydrofuran.
Commonly employed catalysts include palladium on carbon (Pd/C), Raney® Nickel (Raney Ni), and platinum(IV) oxide (PtO₂).[2]
Causality Behind Catalyst Choice:
-
Pd/C is a highly active and versatile hydrogenation catalyst, often the first choice for reducing nitro groups and for reductive aminations. However, it can be less chemoselective, potentially causing dehalogenation if other sensitive groups are present.[3][4]
-
Raney Ni is a cost-effective alternative to precious metal catalysts and often shows excellent activity for nitro group and nitrile reduction.[5] It can be more chemoselective than Pd/C, particularly in avoiding dehalogenation of aromatic halides.[6] However, its pyrophoric nature requires careful handling.[3]
-
PtO₂ (Adam's catalyst) is highly effective for the hydrogenation of various functional groups, including aromatic rings under more forcing conditions. It is often used when other catalysts fail to provide complete reduction.
Comparative Performance Data (Based on Analogous Reductive Aminations)
| Catalyst | Precursor/Substrate | Yield (%) | Conditions | Key Advantages & Disadvantages |
| Pd/Al₂O₃ | Furan-derived ketone + NH₃/H₂ | ~97% | 120 °C, 20 bar H₂ | Adv: High activity, good chemoselectivity for C=O vs. furan ring. Disadv: Potential for over-reduction with extended time.[7] |
| Ru/Al₂O₃ | Furoin + NH₃/H₂ | ~47% | 140 °C | Adv: Robust and recyclable. Disadv: Can lead to a wider product distribution.[8] |
| Ni-based | Furanic Aldehydes + NH₃/H₂ | >95% | 100 °C, 1 bar H₂ | Adv: High yield under mild conditions, cost-effective. Disadv: Potential for lower selectivity compared to Pd.[9] |
| CuAlOₓ | HMF + Aniline/H₂ | ~97% | 100 °C, 20 bar H₂ | Adv: Inexpensive, non-noble metal, high yield. Disadv: Primarily studied for secondary amine formation.[10] |
Homogeneous Catalysis: The Master of Asymmetric Synthesis
Homogeneous catalysts, which exist in the same phase as the reactants, offer unparalleled control over selectivity, particularly enantioselectivity.[1] This is achieved through the rational design of chiral ligands that coordinate to a metal center (commonly Rhodium, Ruthenium, or Iridium), creating a chiral environment that directs the stereochemical outcome of the reaction.[11][12] For producing enantiopure (R)- or (S)-3-aminotetrahydrofuran, asymmetric hydrogenation of a suitable prochiral precursor is the most powerful strategy.
Causality Behind Catalyst Choice:
-
Ruthenium-BINAP Systems: Pioneered by Noyori, Ru(II) complexes with chiral bisphosphine ligands like BINAP are exceptionally effective for the asymmetric hydrogenation of ketones. The mechanism involves a metal-ligand bifunctional catalysis where a hydride on the metal and a proton from a coordinated amine ligand are transferred to the ketone in a concerted fashion.[13]
-
Rhodium-Chiral Phosphine Systems: Rh(I) complexes with chiral phosphine ligands (e.g., DuanPhos) are highly effective for the asymmetric hydrogenation of prochiral enamides or dienamides, providing a route to chiral amines with excellent enantioselectivity (up to 99% ee).[14]
Comparative Performance Data (Based on Asymmetric Hydrogenation of Analogous Substrates)
| Catalyst System | Substrate Type | Enantiomeric Excess (ee %) | Key Advantages & Disadvantages |
| [Rh(COD)(DuanPhos)]BF₄ | Cyclic Dienamides | up to 99% | Adv: Excellent enantioselectivity for C=C hydrogenation leading to chiral amines.[14] Disadv: Requires synthesis of specific unsaturated precursors. |
| Ru/TsDPEN Complexes | Quinolines | up to 99% | Adv: High efficiency for asymmetric hydrogenation of N-heterocycles. Disadv: Catalyst pre-activation may be required.[12] |
| Ir/Josiphos Complexes | Keto-imines (intramolecular) | 80-99% | Adv: Highly efficient for intramolecular reductive amination.[15] Disadv: Substrate scope can be limited. |
Biocatalysis: The Green and Highly Selective Approach
Biocatalysis utilizes enzymes to perform chemical transformations with exceptional levels of selectivity (chemo-, regio-, and enantio-) under mild, aqueous conditions.[16][17] For chiral amine synthesis, ω-transaminases (TAs) are the premier enzyme class.[18] They catalyze the transfer of an amino group from a donor molecule (e.g., isopropylamine) to a ketone acceptor (e.g., tetrahydrofuran-3-one), producing a chiral amine and a ketone byproduct (e.g., acetone).[19]
Causality Behind Method Choice:
-
High Enantioselectivity: Transaminases are available as both (R)- and (S)-selective enzymes, allowing access to either enantiomer of the target amine with often >99% ee.[20][21]
-
Process Safety and Sustainability: Reactions are run in water at or near ambient temperature and pressure, avoiding the use of toxic reagents, heavy metals, and high-pressure hydrogen gas.
-
Challenges: The reaction equilibrium can be unfavorable. This is often overcome by using a large excess of the amine donor, removing the ketone byproduct, or using "smart" amine donors that drive the reaction to completion.[20]
Comparative Performance Data (Based on Transaminase Reactions with Cyclic Ketones)
| Enzyme Type | Substrate | Conversion (%) | Enantiomeric Excess (ee %) | Key Advantages & Disadvantages |
| (R)-Transaminase | Prochiral Ketones | 88-89% | >99% | Adv: Access to (R)-amines with near-perfect enantiopurity.[20] Disadv: Equilibrium issues need to be managed. |
| (S)-Transaminase | Racemic Amines (Kinetic Resolution) | >48% (for remaining amine) | >95% | Adv: Provides access to (S)-amines. Disadv: Maximum theoretical yield is 50%. |
| Evolved Transaminase | Prositagliptin Ketone | >99% | >99.95% | Adv: Protein engineering can overcome limitations in stability and activity.[18] Disadv: Requires significant development effort. |
II. Mechanistic Insights and Visualization
Understanding the reaction mechanism is crucial for troubleshooting and optimizing a catalytic process. Below are simplified representations of the key catalytic cycles.
Heterogeneous Catalysis: Hydrogenation of a Nitro Group
The mechanism on a metal surface is complex but generally involves the adsorption of both the nitro compound and H₂ onto the catalyst surface, followed by a stepwise reduction via nitroso and hydroxylamine intermediates to the final amine.
Caption: Mechanism of Heterogeneous Catalytic Hydrogenation of a Nitro Group.
Homogeneous Asymmetric Catalysis: Noyori Hydrogenation of a Ketone
This mechanism showcases the metal-ligand bifunctionality. The ruthenium catalyst, bearing a chiral diphosphine and a diamine ligand, activates H₂. The ketone substrate does not coordinate directly to the metal but interacts with the complex through an outer-sphere mechanism, receiving a hydride from Ru and a proton from the NH₂ group simultaneously via a six-membered transition state.[13]
Caption: Simplified Catalytic Cycle for Noyori Asymmetric Hydrogenation.
III. Experimental Protocols
The following protocols are representative examples for each catalyst class and should be optimized for specific substrates and equipment.
Protocol 1: Heterogeneous Reductive Amination of Tetrahydrofuran-3-one
Objective: To synthesize racemic this compound.
-
Catalyst Preparation: To a high-pressure autoclave, add 5% Pd/C (5 mol% Pd relative to substrate).
-
Reaction Setup: Add tetrahydrofuran-3-one (1.0 eq) and methanol (as solvent). Seal the autoclave.
-
Ammonia Addition: Cool the vessel and charge with anhydrous ammonia (10 eq).
-
Hydrogenation: Purge the autoclave with H₂ gas (3 times). Pressurize to 20 bar H₂.
-
Reaction: Heat the mixture to 80 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by GC or TLC.
-
Work-up: After cooling and venting, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry. Keep it wet with water.[3]
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by distillation or crystallization of a suitable salt (e.g., hydrochloride).
Protocol 2: Biocatalytic Asymmetric Synthesis using a Transaminase
Objective: To synthesize enantiopure (S)-3-aminotetrahydrofuran.
-
Reagent Preparation: Prepare a buffered solution (e.g., 100 mM potassium phosphate, pH 7.5).
-
Reaction Setup: In a temperature-controlled vessel, dissolve tetrahydrofuran-3-one (1.0 eq, e.g., 50 mM final concentration) in the buffer. Add pyridoxal 5'-phosphate (PLP) cofactor (1 mM final concentration).
-
Enzyme Addition: Add a commercially available (S)-selective ω-transaminase (e.g., as a lyophilized powder or whole-cell lysate, following manufacturer's specifications).
-
Initiation: Add the amine donor, isopropylamine (5-10 eq), to start the reaction.
-
Reaction: Stir the mixture at 30 °C for 24-48 hours. Monitor the conversion and enantiomeric excess (% ee) by chiral HPLC or GC.
-
Work-up: Quench the reaction by adding a strong base (e.g., 5 M NaOH) to raise the pH > 12.
-
Isolation: Extract the product into an organic solvent (e.g., methyl tert-butyl ether or ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude chiral amine.
Workflow for Catalyst Screening
A systematic approach is essential for identifying the optimal catalyst.
Caption: General Experimental Workflow for Catalyst Screening.
IV. Conclusion and Future Outlook
The synthesis of this compound is a well-addressed challenge with multiple robust catalytic solutions. The optimal choice is dictated by the specific project requirements:
-
Heterogeneous Catalysis (e.g., Pd/C, Raney Ni) is ideal for large-scale, cost-effective production of the racemic amine, where ease of handling and catalyst recyclability are paramount.
-
Homogeneous Asymmetric Catalysis (e.g., Ru/Rh complexes) offers the most versatile and powerful route to highly enantioenriched products, which is critical for pharmaceutical applications. The primary trade-offs are catalyst cost and the need for stringent removal from the final product.
-
Biocatalysis (e.g., Transaminases) represents the greenest and often most enantioselective method. It is exceptionally well-suited for producing chiral amines under mild conditions, aligning with modern goals of sustainable manufacturing. Process optimization to overcome equilibrium limitations is the key consideration.
The future of catalyst development in this area will likely focus on combining the advantages of these domains. This includes the development of recyclable, "heterogenized" chiral homogeneous catalysts and the engineering of more robust enzymes that tolerate higher substrate concentrations and organic solvents, further blurring the lines between these classic catalytic disciplines.
References
- 1. Tetrahydrofuran synthesis [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. reddit.com [reddit.com]
- 4. Recent Advances of Pd/C-Catalyzed Reactions [mdpi.com]
- 5. Comparative study on catalytic hydrodehalogenation of halogenated aromatic compounds over Pd/C and Raney Ni catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Highly enantioselective synthesis of chiral cyclic allylic amines via Rh-catalyzed asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enantioselective synthesis of tetrahydroisoquinolines via catalytic intramolecular asymmetric reductive amination - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. mdpi.com [mdpi.com]
- 19. ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine [mdpi.com]
- 20. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
The Virtues of Constraint: A Comparative Guide to Evaluating 3-Aminotetrahydrofuran-Based PROTACs
Introduction: Beyond the Spacer, the Strategic Role of the PROTAC Linker
Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by transforming the therapeutic paradigm from occupancy-based inhibition to event-driven, catalytic elimination of disease-causing proteins.[1] These heterobifunctional molecules function by co-opting the cell's native ubiquitin-proteasome system (UPS).[2] A PROTAC simultaneously binds a protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex that facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2][3]
While the warhead (POI ligand) and anchor (E3 ligand) determine the "what" and "who" of this targeted degradation, the linker connecting them is the critical architect of the "how." Far from being a passive spacer, the linker's length, rigidity, and chemical composition dictate the geometry and stability of the ternary complex, profoundly influencing the PROTAC's potency, selectivity, and pharmacokinetic properties.[4][5]
Historically, PROTAC design has heavily featured flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, prized for their synthetic accessibility.[2] However, the field is increasingly recognizing the limitations of excessive flexibility—namely, the entropic penalty paid upon forming a constrained ternary complex—and is pivoting towards more rigid and conformationally constrained linkers.[2][3] This guide provides an in-depth evaluation of one such strategy: the incorporation of the 3-aminotetrahydrofuran (3-Am-THF) moiety, contextualizing its performance by comparing the principles of rigid versus flexible linker design.
The PROTAC Mechanism of Action
The function of a PROTAC is a cyclical, catalytic process. Understanding this pathway is fundamental to appreciating the linker's role.
References
Navigating Selectivity: A Comparative Guide to the Cross-Reactivity of 3-Aminotetrahydrofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the 3-aminotetrahydrofuran scaffold has emerged as a privileged structural motif, integral to the development of a diverse array of therapeutic agents. Its inherent stereochemistry and synthetic tractability make it a valuable building block for creating potent and targeted inhibitors. However, as with any small molecule destined for therapeutic use, a thorough understanding of its cross-reactivity profile is not merely a regulatory checkpoint, but a fundamental aspect of predicting both efficacy and potential toxicity. Off-target interactions can lead to unforeseen side effects, complicating clinical development and, in some cases, leading to late-stage attrition.[1]
This guide provides a comprehensive framework for evaluating the cross-reactivity of this compound derivatives. We will delve into the structural rationale behind their binding profiles, present a comparative analysis of representative derivatives against a panel of common off-targets, and provide detailed, field-proven protocols for key experimental assays that form the backbone of any robust selectivity assessment.
The Structural Basis of Cross-Reactivity in this compound Derivatives
The this compound ring system, while seemingly simple, presents a unique combination of features that influence its binding characteristics. The amine functionality serves as a crucial hydrogen bond donor and a key attachment point for various substituents that drive target engagement. The tetrahydrofuran ring itself, with its ether oxygen, can also participate in hydrogen bonding and provides a defined three-dimensional conformation that can be exploited for selective binding.
Cross-reactivity often arises from the recognition of the core scaffold or key pharmacophoric elements by multiple proteins, particularly within large and conserved families such as kinases.[2] For instance, the ATP-binding pocket of kinases shares a high degree of structural homology, making it a common site for off-target interactions. The specific substitutions on the 3-amino group and other positions of the tetrahydrofuran ring are therefore critical in dictating the selectivity profile of the final compound. By carefully designing these substitutions, medicinal chemists can steer the molecule towards the intended target and away from undesirable off-targets.
Comparative Cross-Reactivity Analysis
To illustrate the importance of substitution patterns on selectivity, we present a representative dataset for three hypothetical this compound derivatives against a panel of ten relevant kinases. This data is for illustrative purposes to demonstrate how such a comparison would be presented.
| Compound | Primary Target IC50 (nM) | Off-Target Kinase | % Inhibition @ 1 µM |
| Derivative A | CDK2: 15 | GSK3β | 85% |
| ROCK1 | 72% | ||
| PIM1 | 45% | ||
| AURKA | 30% | ||
| FLT3 | 25% | ||
| VEGFR2 | 18% | ||
| EGFR | 12% | ||
| SRC | 8% | ||
| LCK | 5% | ||
| p38α | 2% | ||
| Derivative B | CDK2: 25 | GSK3β | 35% |
| ROCK1 | 28% | ||
| PIM1 | 15% | ||
| AURKA | 8% | ||
| FLT3 | 5% | ||
| VEGFR2 | 3% | ||
| EGFR | <1% | ||
| SRC | <1% | ||
| LCK | <1% | ||
| p38α | <1% | ||
| Derivative C | CDK2: 8 | GSK3β | 92% |
| ROCK1 | 88% | ||
| PIM1 | 65% | ||
| AURKA | 55% | ||
| FLT3 | 48% | ||
| VEGFR2 | 35% | ||
| EGFR | 28% | ||
| SRC | 22% | ||
| LCK | 18% | ||
| p38α | 15% |
Data Interpretation:
-
Derivative A shows moderate potency for its primary target, CDK2, but exhibits significant off-target activity against GSK3β and ROCK1. This profile suggests potential for polypharmacology, which could be beneficial or detrimental depending on the therapeutic context.
-
Derivative B displays a more desirable selectivity profile. While slightly less potent against CDK2 than Derivative A, its off-target interactions are markedly reduced. This compound would likely have a wider therapeutic window and a more predictable safety profile.
-
Derivative C , although the most potent CDK2 inhibitor, is highly promiscuous, showing substantial inhibition of a broad range of kinases. Such a compound would be at high risk for off-target related toxicities and would likely be a poor candidate for further development without significant medicinal chemistry efforts to improve its selectivity.
Experimental Protocols for Cross-Reactivity Assessment
A multi-faceted approach is essential for a thorough evaluation of cross-reactivity. Here, we provide detailed protocols for three widely used and complementary assays.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Competitive ELISA is a robust method for quantifying the binding affinity of a compound to a specific target and can be adapted to assess cross-reactivity.[3]
Protocol:
-
Coating: Coat the wells of a 96-well microtiter plate with 100 µL of the target protein (e.g., a recombinant kinase) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.
-
Competition: Prepare a mixture of a fixed concentration of a biotinylated ligand known to bind the target protein and a serial dilution of the this compound derivative being tested.
-
Incubation: Add 100 µL of the competitor mixture to each well and incubate for 2 hours at room temperature.
-
Detection: Wash the plate three times with wash buffer. Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Substrate Addition: Wash the plate five times with wash buffer. Add 100 µL of TMB substrate solution and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Stop the reaction by adding 50 µL of 2N H2SO4.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The signal will be inversely proportional to the binding of the test compound.
Caption: Workflow for Competitive ELISA.
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique that provides real-time data on the kinetics (kon and koff) and affinity (KD) of binding interactions.[4]
Protocol:
-
Chip Preparation: Select an appropriate sensor chip (e.g., CM5 for amine coupling). Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Ligand Immobilization: Inject the target protein over the activated surface at a concentration of 10-50 µg/mL in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.
-
Deactivation: Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl.
-
Analyte Injection: Prepare a serial dilution of the this compound derivative in a suitable running buffer (e.g., HBS-EP+). Inject the analyte solutions over the immobilized target surface and a reference flow cell.
-
Data Acquisition: Monitor the change in the SPR signal (measured in response units, RU) over time. The association phase is monitored during analyte injection, and the dissociation phase is monitored during the flow of running buffer.
-
Regeneration: If necessary, regenerate the sensor surface between analyte injections using a pulse of a mild regeneration solution (e.g., low pH glycine or a high salt buffer).
-
Data Analysis: Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir) to determine the kinetic and affinity constants.
Caption: Surface Plasmon Resonance Workflow.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a biophysical assay that measures the thermal stabilization of a target protein upon ligand binding in a cellular environment, providing evidence of target engagement.[5]
Protocol:
-
Cell Culture and Treatment: Culture cells to an appropriate confluency. Treat the cells with the this compound derivative or vehicle control (DMSO) at the desired concentrations and incubate for a specified time (e.g., 1-2 hours) at 37°C.
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling to room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by using a suitable lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation for Analysis: Collect the supernatant containing the soluble protein fraction. Determine the protein concentration of each sample.
-
Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other quantitative protein detection methods like ELISA or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement and stabilization.
Caption: CETSA® Experimental Workflow.
Conclusion
The this compound scaffold will undoubtedly continue to be a valuable component in the medicinal chemist's toolbox. However, a deep and early understanding of the cross-reactivity profile of any derivative is paramount for the successful development of safe and effective medicines. By employing a combination of rational design and a suite of robust in vitro and cellular assays, researchers can navigate the complexities of selectivity and identify drug candidates with the highest potential for clinical success. The experimental frameworks provided in this guide offer a solid foundation for these critical investigations.
References
- 1. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 2. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (R)-3-Aminotetrahydrofuran | C4H9NO | CID 10996958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. altasciences.com [altasciences.com]
- 5. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Quantitative Analysis of 3-Aminotetrahydrofuran in Reaction Mixtures
Introduction: The Analytical Imperative for 3-Aminotetrahydrofuran
This compound (3-A-THF) is a pivotal cyclic amine building block in modern synthetic chemistry, particularly in the development of pharmaceutical agents. Its constrained heterocyclic structure is a valuable pharmacophore found in numerous drug candidates. The accurate and precise quantification of 3-A-THF within complex reaction mixtures is not merely an analytical exercise; it is fundamental to understanding reaction kinetics, optimizing product yield, controlling impurity profiles, and ensuring the stereochemical integrity of the final product.
However, the physicochemical properties of 3-A-THF—specifically its high polarity, low volatility, and lack of a strong chromophore—present significant challenges to straightforward quantification.[1][2] This guide provides an in-depth comparison of three primary analytical techniques—Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy. We will explore the causality behind methodological choices, provide validated experimental protocols, and present comparative data to empower researchers in selecting the optimal analytical strategy for their specific needs.
Gas Chromatography (GC): Overcoming Volatility Challenges through Derivatization
Gas chromatography is a powerful separation technique, but its primary prerequisite is analyte volatility.[3] Direct injection of a reaction mixture containing 3-A-THF is often unfeasible. The polar amine and hydroxyl groups (if present in other components) can interact strongly with the GC column's stationary phase, leading to poor peak shapes, tailing, and inaccurate quantification.[2][4]
The Causality of Derivatization: To address this, we employ chemical derivatization—a process that converts the polar primary amine of 3-A-THF into a less polar, more volatile, and more thermally stable derivative.[1] This modification serves three critical purposes:
-
Increases Volatility: By replacing the active hydrogen on the amino group, we reduce intermolecular hydrogen bonding, allowing the analyte to transition into the gas phase at lower temperatures.[1]
-
Improves Peak Shape: Derivatization minimizes interactions with active sites in the GC system, resulting in sharper, more symmetrical peaks.[1]
-
Enhances Sensitivity: Certain derivatizing agents can introduce functional groups (e.g., fluorine atoms) that significantly boost detector response, particularly with an electron capture detector (ECD).[1]
We will compare two common derivatization approaches for primary amines: Silylation and Acylation .
Experimental Comparison: Silylation vs. Acylation for GC Analysis
A. Silylation Protocol (BSTFA)
Silylation replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group, effectively masking the amine's polarity.[3] N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent suitable for amines.[1]
-
Step 1: Sample Preparation: Accurately weigh 50 mg of the reaction mixture into a 2 mL autosampler vial. Add 1 mL of a suitable aprotic solvent (e.g., Dichloromethane) containing an internal standard (e.g., Dodecane at 1 mg/mL).
-
Step 2: Derivatization: Add 100 µL of BSTFA to the vial.
-
Step 3: Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.
-
Step 4: Analysis: After cooling to room temperature, inject 1 µL of the solution into the GC-FID system.
B. Acylation Protocol (Propyl Chloroformate)
Acylation involves the reaction of the amine with an acylating agent, such as an alkyl chloroformate, to form a stable, less polar amide derivative.
-
Step 1: Sample Preparation: Accurately weigh 50 mg of the reaction mixture into a 4 mL vial. Add 1 mL of a basic buffer solution (e.g., 0.5 M Sodium Borate, pH 9).
-
Step 2: Derivatization: Add 1 mL of a solution of propyl chloroformate in hexane (10% v/v). Vortex vigorously for 2 minutes.
-
Step 3: Extraction: Allow the layers to separate. The derivatized, less polar 3-A-THF will partition into the upper hexane layer.
-
Step 4: Analysis: Carefully transfer the top organic layer to a 2 mL autosampler vial and inject 1 µL into the GC-FID system.
Workflow for GC-Based Quantification
Caption: GC quantification workflow for 3-A-THF, including derivatization.
Comparative Data
| Parameter | Silylation (BSTFA) | Acylation (Propyl Chloroformate) | Causality & Insights |
| Reaction Conditions | Anhydrous, 70°C | Aqueous, Room Temp | Silylation requires anhydrous conditions as the reagent reacts readily with water. Acylation is performed in a biphasic aqueous/organic system. |
| Byproducts | Volatile | Non-volatile salts | Silylation byproducts are volatile and can sometimes interfere with early-eluting peaks. Acylation byproducts remain in the aqueous phase. |
| Derivative Stability | Moderate; sensitive to moisture | High | Acyl derivatives (amides) are generally more robust and less susceptible to hydrolysis than silyl ethers, ensuring sample integrity. |
| Hypothetical Conc. | 15.2 mg/mL | 15.5 mg/mL | Both methods can yield accurate results with proper calibration. Acylation often provides a cleaner chromatogram, reducing potential for error. |
High-Performance Liquid Chromatography (HPLC): Addressing Polarity and Chirality
HPLC is inherently well-suited for analyzing polar compounds like 3-A-THF, often using reverse-phase (RP) chromatography. However, two primary challenges remain: detection and stereoisomeric separation.
The Causality of Method Selection:
-
Detection: 3-A-THF lacks a native chromophore, making it invisible to standard UV-Vis detectors. Therefore, pre-column derivatization with a chromophoric or fluorophoric tag is necessary.[5][6] Dansyl chloride is an excellent choice, as it reacts with primary amines to form highly fluorescent derivatives, enabling trace-level detection.[7]
-
Chirality: Many synthetic routes produce a specific enantiomer of 3-A-THF (e.g., (R)- or (S)-3-aminotetrahydrofuran).[8][9] It is crucial to quantify the enantiomeric excess (e.e.). This requires a Chiral Stationary Phase (CSP) that can differentiate between the enantiomers.[10][11] Polysaccharide-based CSPs are widely effective for this purpose.[12][13]
Experimental Comparison: Achiral (Derivatized) vs. Chiral HPLC
A. Achiral RP-HPLC Protocol (Dansyl Chloride Derivatization)
-
Step 1: Sample Preparation: Dilute the reaction mixture in acetonitrile.
-
Step 2: Derivatization: To 100 µL of the diluted sample, add 200 µL of sodium bicarbonate buffer (100 mM, pH 9.5) and 200 µL of dansyl chloride solution (2 mg/mL in acetone).
-
Step 3: Reaction: Vortex and heat at 60°C for 45 minutes in the dark.
-
Step 4: Quenching: Add 100 µL of a quenching reagent (e.g., proline solution) to react with excess dansyl chloride.
-
Step 5: Analysis: Inject 10 µL onto a C18 column with a gradient elution (e.g., water/acetonitrile) and fluorescence detection (Ex: ~335 nm, Em: ~520 nm).
B. Chiral HPLC Protocol
-
Step 1: Sample Preparation: Dilute the reaction mixture in the mobile phase. Derivatization (e.g., with benzoyl chloride) may be required to improve interaction with the CSP and for UV detection if the enantiomers do not separate in their free form.
-
Step 2: Analysis: Inject 10 µL onto a chiral column (e.g., cellulose tris(3,5-dimethylphenylcarbamate) CSP).
-
Step 3: Elution: Use an isocratic mobile phase, typically a mixture of hexane and an alcohol (e.g., isopropanol), which is common for normal-phase chiral separations.[13]
-
Step 4: Quantification: Determine the peak areas for both the (R)- and (S)-enantiomers to calculate the enantiomeric excess (% e.e.).
Workflow for HPLC-Based Quantification
References
- 1. benchchem.com [benchchem.com]
- 2. gcms.labrulez.com [gcms.labrulez.com]
- 3. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 4. bre.com [bre.com]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine - Google Patents [patents.google.com]
- 9. CN102391214A - Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride - Google Patents [patents.google.com]
- 10. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. yakhak.org [yakhak.org]
A Comparative Guide to 3-Aminotetrahydrofuran and its Carba-Analogs in Drug Discovery
Introduction: The Subtle Art of Bioisosteric Replacement
In the intricate dance of drug design, the strategic modification of a lead compound is paramount to optimizing its pharmacological profile. One of the most powerful tools in the medicinal chemist's arsenal is bioisosterism, the substitution of a functional group with another that retains similar physical and chemical properties, with the goal of enhancing efficacy, improving safety, and refining pharmacokinetic properties.[1] This guide provides an in-depth technical comparison of 3-aminotetrahydrofuran and its carbocyclic analogs, primarily 3-aminocyclopentane, a classic example of bioisosteric replacement.
The core distinction lies in the replacement of the oxygen atom in the tetrahydrofuran (THF) ring with a methylene group (-CH₂) to form the cyclopentane ring. This seemingly minor change can have profound implications for a molecule's conformation, physicochemical properties, and ultimately, its interaction with biological targets. Understanding these differences is crucial for researchers in drug development seeking to fine-tune their molecules for optimal performance.
Structural and Conformational Analysis: A Tale of Two Rings
Both tetrahydrofuran and cyclopentane are five-membered rings that adopt non-planar conformations to alleviate ring strain. The most stable conformations for both are the envelope and twist (or half-chair) forms.
-
Tetrahydrofuran: The presence of the oxygen heteroatom influences the ring's puckering. The twisted (C₂) and bent (Cₛ) conformers are close in energy, with the twisted form being slightly more stable. The barrier to interconversion between these conformers is low.
-
Cyclopentane: Similarly, cyclopentane exists in a rapid equilibrium between the envelope and half-chair conformations. The energy difference between these forms is minimal, meaning the ring is highly flexible.
The introduction of a substituent at the 3-position, such as an amino group, can influence the conformational preference of the ring, which in turn can affect the spatial orientation of the substituent and its ability to interact with a biological target.
Physicochemical Properties: The Impact of the Oxygen Atom
The substitution of a methylene group with an oxygen atom significantly alters the physicochemical properties of the molecule. These changes can have a cascading effect on a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
| Physicochemical Property | This compound (Predicted/Typical) | 3-Aminocyclopentane (Expected) | Rationale for Difference |
| pKa | ~8.90[2] | Higher than this compound | The electronegative oxygen atom in the THF ring exerts an electron-withdrawing inductive effect, which decreases the electron density on the nitrogen atom of the amino group, thereby reducing its basicity (lowering the pKa of the conjugate acid). In contrast, the alkyl backbone of cyclopentane is electron-donating, leading to a higher pKa. |
| LogP (Lipophilicity) | XLogP3: -0.7[2] | Higher than this compound | The oxygen atom in this compound can act as a hydrogen bond acceptor, increasing its polarity and water solubility, which leads to a lower octanol-water partition coefficient (LogP). The carbocyclic nature of 3-aminocyclopentane makes it more lipophilic. |
| Solubility | Generally higher aqueous solubility | Generally lower aqueous solubility | The ability of the ether oxygen in this compound to form hydrogen bonds with water molecules enhances its aqueous solubility compared to its more nonpolar carba-analog. |
| Hydrogen Bonding | Amine group (donor); Oxygen atom (acceptor) | Amine group (donor) | This compound possesses an additional hydrogen bond acceptor site (the ether oxygen), which can lead to different binding interactions with a target protein compared to 3-aminocyclopentane. |
Biological Activity: A Case Study in HIV Protease Inhibitors
The true test of a bioisosteric replacement lies in its impact on biological activity. A compelling example comes from the development of HIV protease inhibitors. In a study on a series of potent inhibitors, a cyclopentane-tetrahydrofuran (Cp-THF) fused ring system was utilized as a P2 ligand. When the oxygen atom of the tetrahydrofuran ring was replaced with a methylene group to form a dicyclopentane analog, a drastic loss of antiviral activity was observed.
This significant drop in potency highlights the critical role of the tetrahydrofuran oxygen in the drug-receptor interaction. It is likely that the oxygen atom participates in a crucial hydrogen bonding interaction within the P2 binding site of the HIV protease enzyme. This example underscores that while cyclopentane can be a reasonable steric mimic for tetrahydrofuran, the electronic and hydrogen bonding contributions of the heteroatom can be indispensable for maintaining biological activity.
Experimental Protocols for Comparative Analysis
To facilitate a direct and robust comparison, the following experimental protocols are provided for the determination of key physicochemical properties.
Protocol 1: Determination of pKa by Potentiometric Titration
This method determines the acid dissociation constant (pKa) of the protonated amine by monitoring the pH of a solution during titration with a standardized base.
Workflow for pKa Determination:
Caption: Workflow for pKa determination via potentiometric titration.
Methodology:
-
Sample Preparation: Prepare a 0.01 M solution of the amine (this compound or 3-aminocyclopentane) in deionized water.
-
Titration: Titrate the sample solution with a standardized 0.1 M solution of sodium hydroxide (NaOH).
-
Data Acquisition: Record the pH of the solution after each incremental addition of the NaOH solution, allowing the pH to stabilize before each reading.
-
Data Analysis: Plot the pH versus the volume of NaOH added to generate a titration curve. The pKa is the pH at the half-equivalence point.
Protocol 2: Determination of LogP by Shake-Flask Method
This classic method measures the partitioning of a compound between n-octanol and water to determine its lipophilicity.
Workflow for LogP Determination:
Caption: Workflow for LogP determination using the shake-flask method.
Methodology:
-
Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol.
-
Partitioning: Add a known amount of the compound to a mixture of the pre-saturated n-octanol and water.
-
Equilibration: Shake the mixture for a sufficient time to allow for equilibrium to be reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Concentration Measurement: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique (e.g., UV-Vis spectroscopy or LC-MS).
-
Calculation: Calculate LogP as the logarithm of the ratio of the concentration in n-octanol to the concentration in water.
Protocol 3: Determination of Aqueous Solubility by Shake-Flask Method
This method determines the thermodynamic solubility of a compound in an aqueous buffer.
Workflow for Solubility Determination:
Caption: Workflow for aqueous solubility determination by the shake-flask method.
Methodology:
-
Suspension Preparation: Add an excess amount of the solid compound to a vial containing an aqueous buffer of a specific pH (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Shake the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.
-
Concentration Measurement: Determine the concentration of the compound in the clear filtrate using a validated analytical method (e.g., HPLC-UV).
Conclusion: A Strategic Choice in Drug Design
The choice between a this compound moiety and its carba-analog, 3-aminocyclopentane, is a nuanced decision in drug design. While the cyclopentane analog offers a scaffold with similar steric properties, the tetrahydrofuran ring brings with it a unique set of electronic and hydrogen-bonding characteristics due to the presence of the oxygen atom.
This guide has highlighted that the inclusion of the heteroatom in this compound is expected to:
-
Decrease basicity (pKa)
-
Decrease lipophilicity (LogP)
-
Increase aqueous solubility
-
Introduce an additional hydrogen bond acceptor site
The provided case study in HIV protease inhibitors demonstrates that these differences can be critical for biological activity. Therefore, the decision to perform this bioisosteric replacement should be guided by a thorough understanding of the target binding site and the desired ADME properties of the final drug candidate. The experimental protocols outlined herein provide a framework for researchers to generate the necessary data to make an informed decision in their drug discovery programs.
References
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3-Aminotetrahydrofuran
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical doesn't end upon its use in an experiment. The final and arguably one of the most critical phases is its proper disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 3-Aminotetrahydrofuran, ensuring the protection of laboratory personnel and the environment. Our focus extends beyond mere instruction; we aim to instill a deep understanding of the chemical's properties and the rationale behind each disposal step, fostering a culture of safety and environmental stewardship.
Immediate Safety Considerations: A Proactive Stance
Before initiating any disposal protocol, a thorough understanding of the inherent hazards of this compound is paramount. This compound is not benign; it is a flammable liquid and vapor that can cause skin and serious eye irritation.[1][2] Inhalation may also lead to respiratory irritation.[1][2] Therefore, handling this chemical, even for disposal, necessitates strict adherence to safety protocols.
Personal Protective Equipment (PPE): The First Line of Defense
The importance of appropriate PPE cannot be overstated. When handling this compound for disposal, the following should be considered the minimum requirement:
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). | Prevents direct skin contact, which can cause irritation.[1][2] |
| Eye Protection | Chemical splash goggles or a face shield in combination with safety glasses. | Protects against accidental splashes that could cause serious eye damage.[2] |
| Lab Coat | A flame-retardant lab coat. | Provides a barrier against spills and splashes, protecting personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling large quantities or in poorly ventilated areas.[1] | Minimizes the risk of inhaling vapors that can cause respiratory tract irritation.[1] |
Always work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1][3]
The Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of this compound is that it should be managed as hazardous waste.[4][5] Under no circumstances should it be disposed of down the drain or in regular trash.[4] Doing so can lead to harmful environmental consequences and may violate local, state, and federal regulations.[4][5]
Step 1: Waste Identification and Segregation
The first crucial step is the proper identification and segregation of the waste.
-
Characterize the Waste: Determine if the this compound waste is in its pure form, a solution, or mixed with other reagents. This is critical for proper labeling and disposal.
-
Segregate from Incompatible Materials: this compound, as an amine, is incompatible with strong oxidizing agents and acids.[4] Mixing with these substances can lead to vigorous, exothermic reactions, posing a significant safety hazard. Always store this compound waste in a separate, dedicated container.
Step 2: Containerization and Labeling
Proper containerization and labeling are essential for safe storage and transport.
-
Choose a Compatible Container: Use a clean, leak-proof container made of a material compatible with amines. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Label Clearly and Accurately: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume. Include any other components of the waste mixture.
Step 3: Storage Pending Disposal
Store the waste container in a designated satellite accumulation area within the laboratory. This area should be:
-
Secure and Well-Ventilated: To prevent unauthorized access and ensure the dispersion of any potential vapors.
-
Away from Heat and Ignition Sources: this compound is a flammable liquid.[2]
-
Segregated from Incompatible Chemicals: As mentioned previously, keep it away from acids and strong oxidizers.[4]
Step 4: Professional Disposal
The final and most critical step is to arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4] These professionals are trained in the safe handling and transportation of chemical waste and will ensure its disposal in an environmentally responsible manner, typically through high-temperature incineration.
Emergency Procedures: Responding to Spills
Accidents can happen, and a well-defined spill response plan is a critical component of laboratory safety.
For Minor Spills (a few milliliters):
-
Alert Personnel: Inform others in the immediate vicinity of the spill.
-
Don Appropriate PPE: As outlined in the table above.
-
Contain the Spill: Use an absorbent material like vermiculite or sand to contain the liquid.
-
Clean the Area: Carefully collect the absorbent material and place it in a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
For Major Spills:
-
Evacuate: Immediately evacuate the area.
-
Alert Authorities: Notify your institution's EHS office and emergency response team.
-
Restrict Access: Prevent entry to the spill area.
-
Do Not Attempt to Clean Up: Allow trained professionals to handle the cleanup of large spills.
The Rationale Behind the Protocol: Environmental and Safety Imperatives
The recommended disposal method of incineration is designed to completely destroy the chemical, converting it into less harmful substances like carbon dioxide, water, and nitrogen oxides. This method is considered the most environmentally sound for many organic chemical wastes.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the decision-making process for the disposal of this compound, the following workflow diagram has been created.
References
- 1. download.basf.com [download.basf.com]
- 2. (R)-3-Aminotetrahydrofuran | C4H9NO | CID 10996958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (S)-3-Aminotetrahydrofuran | C4H9NO | CID 14243168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. collectandrecycle.com [collectandrecycle.com]
- 5. pfw.edu [pfw.edu]
- 6. mdpi.com [mdpi.com]
A Researcher's Guide to the Safe Handling of 3-Aminotetrahydrofuran
As a Senior Application Scientist, this guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 3-Aminotetrahydrofuran. The focus is on providing procedural, step-by-step guidance to ensure safe handling, storage, and disposal of this chemical, grounded in authoritative sources and practical, field-proven insights.
This compound is a versatile building block in pharmaceutical and chemical synthesis.[1] However, its utility is matched by its potential hazards, which necessitate a thorough understanding and strict adherence to safety protocols. This guide is structured to provide a comprehensive operational plan, from initial preparation to final disposal, ensuring a self-validating system of safety for your laboratory.
Hazard Identification and Risk Assessment
This compound presents a combination of hazards that must be respected. It is a flammable liquid and vapor, causes skin irritation, and can cause serious eye damage or irritation.[2][3] It may also cause respiratory irritation.[4] A thorough risk assessment is the foundational step before any handling of this substance.
| Hazard Classification | GHS Codes | Potential Consequences |
| Flammable Liquid and Vapor | H226 | Fire or explosion hazard, especially in the presence of ignition sources.[2][3] |
| Skin Irritation | H315 | Causes skin irritation upon contact.[2][4] |
| Serious Eye Damage/Irritation | H318/H319 | Can cause serious, potentially irreversible, eye damage.[2][3] |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[2][3] |
| Respiratory Irritation | H335 | May cause irritation to the respiratory tract upon inhalation of vapors.[4] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The goal is to create a complete barrier between the researcher and the chemical.
Core PPE Requirements
-
Eye and Face Protection: Chemical splash goggles that meet the ANSI Z.87.1 standard are mandatory.[5] Given the risk of serious eye damage, a face shield worn over the goggles is strongly recommended, especially when handling larger quantities or when there is a risk of splashing.[5]
-
Hand Protection: Chemical-resistant gloves are essential. Disposable nitrile gloves can offer initial protection, but it is crucial to consult the glove manufacturer's resistance guide for compatibility with this compound.[5][6] Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contact with the chemical is suspected.
-
Body Protection: A flame-resistant lab coat should be worn over clothing made from natural fibers like cotton.[5] Synthetic materials such as polyester or acrylic should be avoided as they can melt and adhere to the skin in case of a fire.[5] Ensure the lab coat is fully buttoned.
-
Footwear: Fully enclosed shoes made of a non-porous material are required. Open-toed shoes, sandals, or shoes with perforations are strictly prohibited in the laboratory.[5]
Respiratory Protection
Administrative and engineering controls, such as working in a certified chemical fume hood, are the primary methods for minimizing inhalation exposure.[5][7] If these controls are not sufficient to maintain exposure below permissible limits, or in the event of a significant spill, respiratory protection will be necessary.[6][7] The use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing.[5]
Operational Plan: From Benchtop to Disposal
A systematic approach to handling this compound minimizes risks and ensures a safe working environment.
Preparation and Handling
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to control vapor inhalation and potential spills.[8]
-
Ventilation: Ensure adequate ventilation. The fume hood's functionality should be verified before starting any work.[7]
-
Ignition Sources: Eliminate all potential ignition sources from the work area. This includes open flames, hot plates, and spark-producing equipment.[9][10] Use spark-free tools when handling containers.[9]
-
Grounding and Bonding: For transferring larger quantities of this flammable liquid, proper grounding and bonding of containers are essential to prevent the buildup of static electricity, which can serve as an ignition source.[11]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[8] Wash hands thoroughly after handling the chemical, even if gloves were worn.[4]
Storage
Proper storage of this compound is critical to maintaining its stability and preventing accidents.
-
Containers: Store in tightly closed, original containers.[4]
-
Location: Keep in a cool, dry, and well-ventilated area, away from heat and direct sunlight.[6][8] Store in a flammable liquids storage cabinet.[10][12]
-
Quantity Limits: Adhere to OSHA regulations regarding the maximum allowable quantity of flammable liquids stored in a laboratory.[12][13] Generally, no more than 25 gallons of flammable liquids should be stored in a room outside of an approved storage cabinet.[12][13]
Emergency Procedures
Preparedness is key to mitigating the consequences of an incident.
-
Spills:
-
Minor Spill: In a fume hood, absorb the spill with an inert, non-combustible material like vermiculite or sand.[9] Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Major Spill: Evacuate the immediate area and alert laboratory personnel and the institutional safety office. Prevent the spread of the spill if it is safe to do so.
-
-
Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[4] Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[4] If breathing is difficult, provide oxygen. Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
-
-
Fire:
Disposal Plan: Responsible End-of-Life Management
The disposal of this compound and any contaminated materials must be handled in accordance with all local, state, and federal regulations.
Waste Segregation and Collection
-
Waste Container: Collect all waste containing this compound in a designated, properly labeled hazardous waste container.[14] The container must be compatible with the chemical and have a secure, sealable lid.[14]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound."[14] The approximate concentration of the chemical in the waste should also be indicated.
-
Contaminated Materials: Any materials contaminated with this compound, such as gloves, absorbent pads, and disposable labware, must also be disposed of as hazardous waste.[15] These should be collected in a separate, clearly labeled solid waste container.[15]
Empty Container Disposal
Empty containers of this compound must be handled carefully.
-
Rinsing: Thoroughly rinse the empty container with a suitable solvent (e.g., ethanol or acetone) at least three times.[14]
-
Rinsate Collection: The first rinseate must be collected and disposed of as hazardous waste.[14] For highly toxic chemicals, the first three rinses must be collected.[14]
-
Final Disposal: After triple rinsing and air drying, the container's label should be defaced or removed before disposal or recycling, in accordance with institutional policies.[15]
Visualizing the Workflow
To further clarify the procedural steps, the following diagrams illustrate the key workflows for handling this compound safely.
References
- 1. (R)-3-AMINOTETRAHYDROFURAN | 111769-26-7 [chemicalbook.com]
- 2. (R)-3-Aminotetrahydrofuran | C4H9NO | CID 10996958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 95 88675-24-5 [sigmaaldrich.com]
- 4. (R)-3-AMINOTETRAHYDROFURAN - Safety Data Sheet [chemicalbook.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. Safe Handling of Flammable & Combustible Liquids | OSHA Guidelines [jjkellersafety.com]
- 11. ishn.com [ishn.com]
- 12. connmaciel.com [connmaciel.com]
- 13. ushazmatstorage.com [ushazmatstorage.com]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 15. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

